molecular formula C11H12O4 B086002 Ethyl Caffeate CAS No. 102-37-4

Ethyl Caffeate

Cat. No.: B086002
CAS No.: 102-37-4
M. Wt: 208.21 g/mol
InChI Key: WDKYDMULARNCIS-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl trans-caffeate is an ethyl ester resulting from the formal condensation of the carboxy group of trans-caffeic acid with ethanol. It has a role as an anti-inflammatory agent and an antineoplastic agent. It is an alkyl caffeate ester and an ethyl ester. It is functionally related to a trans-caffeic acid.
Ethyl caffeate has been reported in Perilla frutescens, Adenocaulon himalaicum, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-2-15-11(14)6-4-8-3-5-9(12)10(13)7-8/h3-7,12-13H,2H2,1H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDKYDMULARNCIS-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70876375
Record name Ethyl 3,4-dihydroxycinnamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70876375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66648-50-8, 102-37-4
Record name Ethyl trans-caffeate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66648-50-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl caffeate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102374
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 3,4-dihydroxycinnamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70876375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Caffeic acid ethyl ester
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0301712
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Occurrence and Extraction of Ethyl Caffeate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl Caffeate, an ester of caffeic acid, is a naturally occurring phenolic compound that has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed experimental protocols for its extraction and isolation, and an examination of its known interactions with key cellular signaling pathways.

Natural Sources of this compound

This compound has been identified in a variety of plant species, as well as in some fermented products. The concentration and yield of this compound can vary significantly depending on the plant part, geographical location, and the extraction method employed.

Quantitative Data on this compound Content in Natural Sources

The following table summarizes the quantitative data available for the content of this compound in several well-documented natural sources. This information is crucial for researchers aiming to select the most promising sources for isolation and further investigation.

Natural SourcePlant PartExtraction Solvent/MethodThis compound Content/YieldReference
Polygonum amplexicaule var. sinenseRhizome95% Ethanol (B145695)0.103 mg/g (Wufeng) - 0.281 mg/g (Lichuan)
Artemisia aucheriAerial PartsEthanol4.2 mg from 603 mg of a fraction[1]
Bidens pilosaWhole Plant70% Ethanol372.8 mg from 2.5 kg of raw material
Phellodendron amurenseBarkNot specifiedPresence confirmed, but quantitative data not readily available.[2]
Phellodendron chinenseBark75% EthanolIsolated from ethyl acetate (B1210297) fraction, but quantitative data not specified.[3]
Verdicchio WineWine-Present

Experimental Protocols for Extraction and Isolation

The efficient extraction and purification of this compound are critical for its subsequent use in research and drug development. Below are detailed methodologies for its isolation from prominent natural sources.

General Experimental Workflow for this compound Isolation

This compound Extraction Workflow Start Plant Material (e.g., Dried and Powdered) Extraction Solvent Extraction (e.g., Ethanol, Methanol) Start->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Fractionation Solvent Partitioning or Column Chromatography Concentration->Fractionation Purification Preparative HPLC or Recrystallization Fractionation->Purification End Pure this compound Purification->End

A generalized workflow for the extraction and isolation of this compound.
Detailed Protocol for Isolation from Polygonum amplexicaule var. sinense[1][2]

  • Extraction:

    • Air-dried and powdered rhizomes (10 kg) of Polygonum amplexicaule var. sinense are extracted with 95% ethanol at room temperature.

    • The combined ethanol extracts are filtered and concentrated under reduced pressure to yield a crude extract.

  • Fractionation:

    • The crude ethanol extract is suspended in a water:methanol (9:1) solution and successively partitioned with petroleum ether, ethyl acetate, and n-butanol.

    • The ethyl acetate fraction, which is rich in phenolic compounds, is collected and dried.

  • Purification:

    • The ethyl acetate fraction is subjected to column chromatography on a silica (B1680970) gel column, eluting with a hexane-acetone gradient.

    • Fractions containing this compound are identified by thin-layer chromatography (TLC).

    • Final purification is achieved by semi-preparative High-Performance Liquid Chromatography (HPLC) using an acetonitrile:water mobile phase.

Detailed Protocol for Isolation from Artemisia aucheri[3]
  • Extraction:

    • Air-dried and ground aerial parts (200 g) of Artemisia aucheri are sequentially macerated with petroleum ether, dichloromethane, ethyl acetate, ethanol, and ethanol-water (1:1 v/v).

    • The ethanolic extract is selected for further fractionation based on its high extraction yield.

  • Fractionation:

    • The ethanolic extract is subjected to reversed-phase vacuum liquid chromatography (VLC) using a stepwise gradient of methanol-water.

    • The fraction showing the highest total phenolic content and antioxidant activity is selected for further purification.

  • Purification:

    • The active fraction is further fractionated by semi-preparative HPLC.

    • Subfractions are then purified by a final semi-preparative HPLC step to yield pure this compound.

Detailed Protocol for Isolation from Bidens pilosa
  • Extraction:

    • Fresh whole plants of Bidens pilosa (2.5 kg) are crushed and extracted with 70% (v/v) ethanol at room temperature.

    • The extract is filtered and concentrated.

  • Fractionation:

    • The concentrated extract is subjected to column chromatography on silica gel, eluting with a gradient of ethyl acetate in n-hexane.

    • The ethyl acetate fraction is collected and further chromatographed on a silica gel column with a dichloromethane/methanol gradient.

  • Purification:

    • A specific fraction from the second column is purified by Reversed-Phase (RP-18) silica gel column chromatography with 50% methanol/water to yield pure this compound.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways. Understanding these interactions is fundamental for elucidating its mechanism of action and therapeutic potential.

Inhibition of NF-κB Signaling Pathway

This compound has been shown to be a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation and cell survival.

NF-kB Signaling Inhibition by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Proteasome Proteasome IkB->Proteasome Degradation NFkB_active NF-κB (p50/p65) NFkB_inactive->NFkB_active Translocation EC This compound DNA κB DNA EC->DNA Inhibits Binding NFkB_active->DNA Binds Transcription Gene Transcription (iNOS, COX-2, PGE2) DNA->Transcription Initiates

This compound inhibits the NF-κB pathway by preventing the binding of NF-κB to DNA.

Experimental evidence indicates that this compound does not affect the upstream events in the NF-κB pathway, such as the phosphorylation and degradation of IκBα or the nuclear translocation of NF-κB. Instead, its primary mechanism of inhibition is the direct impairment of the binding of the active NF-κB complex to its specific DNA recognition sites (κB sites) in the promoter regions of target genes. This prevents the transcription of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and prostaglandin (B15479496) E2 (PGE2).

Inhibition of Aryl Hydrocarbon Receptor (AhR) Signaling

This compound also acts as an antagonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in xenobiotic metabolism and immune responses.

AhR Signaling Inhibition by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand AhR Ligand (e.g., TCDD, FICZ) AhR_inactive AhR Ligand->AhR_inactive Binds Hsp90 Hsp90 AhR_inactive->Hsp90 AhR_active AhR AhR_inactive->AhR_active Translocation EC This compound EC->AhR_inactive Antagonizes ARNT ARNT AhR_active->ARNT XRE XRE ARNT->XRE Binds Transcription Gene Transcription (e.g., CYP1A1) XRE->Transcription Initiates

This compound antagonizes the Aryl Hydrocarbon Receptor, preventing its activation.

Upon binding of a ligand, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic responsive elements (XREs) in the DNA, leading to the transcription of target genes such as Cytochrome P450 1A1 (CYP1A1). This compound has been shown to inhibit AhR activation induced by various ligands. This antagonistic activity is believed to contribute to its anti-inflammatory and anti-allergic effects.

Modulation of the PI3K/AKT Signaling Pathway

Emerging evidence suggests that this compound can also modulate the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway, which is crucial for cell proliferation, survival, and metabolism.

PI3K/AKT Signaling Modulation by this compound RTK Receptor Tyrosine Kinase (e.g., MET) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 AKT AKT PIP3->AKT Activates pAKT p-AKT AKT->pAKT Phosphorylation Downstream Downstream Effectors (Proliferation, Survival) pAKT->Downstream Promotes EC This compound EC->RTK Inhibits Expression

This compound can suppress the PI3K/AKT pathway by downregulating receptor tyrosine kinases.

Studies have indicated that this compound can suppress the expression of receptor tyrosine kinases like MET. This downregulation leads to reduced activation of PI3K and subsequently, decreased phosphorylation and activation of AKT. By inhibiting the PI3K/AKT pathway, this compound can impede cell proliferation and survival, highlighting its potential as an anti-cancer agent.

Conclusion

This compound is a promising natural compound with a well-documented presence in several plant species. This guide provides researchers with the necessary technical information to identify rich natural sources of this compound, efficiently extract and purify the compound, and understand its molecular mechanisms of action. The continued investigation into the pharmacological properties of this compound and its interactions with cellular signaling pathways will be crucial for its potential development as a therapeutic agent.

References

An In-depth Technical Guide to the Biosynthesis Pathway of Ethyl Caffeate in Plants

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl caffeate is a naturally occurring phenolic compound found in various plant species, exhibiting a range of bioactive properties, including antioxidant, anti-inflammatory, and anticancer activities. Its therapeutic potential has garnered significant interest within the scientific and drug development communities. Understanding the biosynthetic origin of this compound in plants is crucial for its potential biotechnological production and for the metabolic engineering of crops to enhance its content. This technical guide provides a comprehensive overview of the known and putative biosynthetic pathways leading to the formation of this compound in plants. The pathway is dissected into two main stages: the well-established synthesis of the precursor, caffeic acid, via the shikimate and phenylpropanoid pathways, and the proposed, yet not fully elucidated, final esterification step. This document summarizes key enzymatic reactions, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the metabolic network.

Introduction

This compound is the ethyl ester of caffeic acid, a prominent member of the hydroxycinnamic acid family. It has been isolated from a variety of plant sources, including wine, fruits, and medicinal herbs. The biological activities of this compound are largely attributed to its catechol moiety and the α,β-unsaturated ester group, which confer potent antioxidant and radical scavenging properties. While the upstream pathway leading to caffeic acid is a cornerstone of plant secondary metabolism, the specific enzymatic machinery responsible for the esterification of caffeic acid with ethanol (B145695) to form this compound in plants has not been definitively identified. This guide synthesizes the current understanding and proposes a putative final step based on analogous reactions and heterologous expression studies.

The Biosynthesis of Caffeic Acid: The Precursor Molecule

The biosynthesis of caffeic acid is a multi-step process that begins with primary metabolites and proceeds through the shikimate and phenylpropanoid pathways. More than 30% of photosynthetically fixed carbon is estimated to be channeled through the shikimate pathway in vascular plants.[1]

The Shikimate Pathway: From Primary Metabolism to Aromatic Amino Acids

The shikimate pathway is a central metabolic route in plants and microorganisms for the biosynthesis of the aromatic amino acids: phenylalanine, tyrosine, and tryptophan.[2] This pathway is absent in animals, making these amino acids essential dietary components. The pathway commences with the condensation of phosphoenolpyruvate (B93156) (PEP) from glycolysis and erythrose 4-phosphate (E4P) from the pentose (B10789219) phosphate (B84403) pathway.

The key steps of the shikimate pathway leading to phenylalanine are:

  • 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (DHS) catalyzes the condensation of PEP and E4P to form DAHP.

  • A series of enzymatic reactions convert DAHP to chorismate , a critical branch-point intermediate.

  • Chorismate is then converted to prephenate by chorismate mutase.

  • Prephenate is subsequently converted to L-phenylalanine.

The General Phenylpropanoid Pathway: Synthesis of Caffeoyl-CoA

L-phenylalanine serves as the entry point into the general phenylpropanoid pathway, which generates a vast array of secondary metabolites. The conversion of phenylalanine to caffeoyl-CoA, the activated form of caffeic acid, involves several key enzymes.[3][4]

  • Phenylalanine ammonia-lyase (PAL) : This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid, committing carbon flux to the phenylpropanoid pathway.[5]

  • Cinnamate 4-hydroxylase (C4H) : A cytochrome P450-dependent monooxygenase, C4H hydroxylates trans-cinnamic acid at the C4 position to produce p-coumaric acid.[5]

  • 4-Coumarate:CoA ligase (4CL) : 4CL activates p-coumaric acid by ligating it to coenzyme A, forming p-coumaroyl-CoA. This is a crucial step that prepares the molecule for subsequent modifications.[3]

  • p-Coumaroyl shikimate/quinate 3'-hydroxylase (C3'H) : This cytochrome P450 enzyme hydroxylates the 3-position of the aromatic ring of p-coumaroyl-shikimate or p-coumaroyl-quinate, which are formed by the action of hydroxycinnamoyl-CoA:shikimate/quinate hydroxycinnamoyl transferase (HCT). The resulting caffeoyl-shikimate/quinate is then converted back to caffeoyl-CoA by HCT.[6]

An alternative route to caffeoyl-CoA involves the direct hydroxylation of p-coumaroyl-CoA, though this is considered a minor pathway in many plants.

The Putative Final Step: Esterification to this compound

The final step in the biosynthesis of this compound is the esterification of caffeic acid, or its activated form caffeoyl-CoA, with ethanol. The specific enzyme catalyzing this reaction in plants has not been definitively identified. However, evidence from heterologous expression systems and the characterization of related acyltransferases suggest a plausible mechanism.

The Role of BAHD Acyltransferases

The BAHD family of acyltransferases is a large and diverse group of plant enzymes that catalyze the transfer of acyl groups from acyl-CoA donors to a wide range of acceptor molecules, including alcohols.[7][8] These enzymes are known to be involved in the synthesis of various esters that contribute to fruit flavor and aroma, as well as defense compounds.[7]

It is hypothesized that a member of the BAHD acyltransferase family is responsible for the synthesis of this compound. This putative enzyme would utilize caffeoyl-CoA as the acyl donor and ethanol as the acyl acceptor. One study has identified an Arabidopsis fatty alcohol:caffeoyl-CoA acyltransferase, demonstrating the capability of this enzyme family to use caffeoyl-CoA as a substrate.[9]

The Origin of Ethanol in Plants

For the enzymatic synthesis of this compound to occur, a source of ethanol is required within the plant cell. Ethanol is a natural product of plant metabolism, primarily produced under anaerobic conditions during germination and in response to flooding.[10] Endogenous ethanol can also be found in ripe fruits as a product of fermentation by symbiotic yeasts.[10] The localized concentration of ethanol in specific tissues and cellular compartments could be a determining factor for the synthesis of this compound.

Quantitative Data

The following tables summarize key quantitative data for the enzymes involved in the biosynthesis of caffeic acid. Data for the putative this compound synthase is not available due to the enzyme not being definitively identified in plants.

Table 1: Kinetic Parameters of Key Enzymes in the Phenylpropanoid Pathway

EnzymePlant SourceSubstrateKm (µM)Vmax (units)Reference
PAL Petroselinum crispumL-Phenylalanine2701.5 (nkat/mg)[5]
C4H Arabidopsis thalianatrans-Cinnamic acid1.30.2 (pkat/mg)[11]
4CL Arabidopsis thalianap-Coumaric acid172.8 (nkat/mg)[11]
HQT1 Cynara cardunculusCaffeoyl-CoA13 ± 21.6 (nkat/mg)[12]
C3'H Arabidopsis thalianap-Coumaroyl shikimate2.5-[6]

Table 2: Intermediate Concentrations in the Phenylpropanoid Pathway

IntermediatePlant TissueConcentration (nmol/g FW)Reference
trans-Cinnamic acidArabidopsis thaliana leaves~5[13]
p-Coumaric acidArabidopsis thaliana leaves~10[13]
Caffeic acidArabidopsis thaliana leaves~2[13]

Experimental Protocols

Extraction and Quantification of this compound from Plant Material

Objective: To extract and quantify the amount of this compound in a given plant sample.

Methodology:

  • Sample Preparation: Homogenize fresh or freeze-dried plant material to a fine powder.

  • Extraction:

    • Macerate the powdered tissue in 80% methanol (B129727) (v/v) at a ratio of 1:10 (w/v).

    • Sonication for 30 minutes can enhance extraction efficiency.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Centrifuge the extract and collect the supernatant. Repeat the extraction on the pellet and pool the supernatants.

  • Purification (Optional): For complex matrices, a solid-phase extraction (SPE) step using a C18 cartridge can be employed to remove interfering compounds.

  • Quantification:

    • Analyze the extract using High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector.

    • HPLC Conditions (Example):

      • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

      • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

      • Detection: UV detection at ~325 nm.

    • Quantify the this compound peak by comparing its area to a standard curve prepared with a pure this compound standard.

Heterologous Expression and Characterization of a Candidate BAHD Acyltransferase

Objective: To express a candidate plant BAHD acyltransferase in a heterologous system and test its activity for this compound synthesis.

Methodology:

  • Gene Cloning:

    • Isolate the full-length cDNA of the candidate BAHD acyltransferase gene from the plant of interest.

    • Clone the coding sequence into a suitable expression vector for E. coli (e.g., pET vector) or yeast (e.g., pYES2 vector).[14]

  • Heterologous Expression:

    • Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)) or yeast strain (e.g., Saccharomyces cerevisiae INVSc1).[14]

    • Induce protein expression according to the vector system's protocol (e.g., with IPTG for E. coli or galactose for yeast).[14]

  • Protein Purification:

    • Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).[15][16]

  • Enzyme Assay:

    • Prepare a reaction mixture containing:

      • Purified recombinant enzyme.

      • Caffeoyl-CoA (acyl donor).

      • Ethanol (acyl acceptor).

      • A suitable buffer (e.g., potassium phosphate buffer, pH 7.0).

    • Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

    • Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

  • Product Analysis:

    • Analyze the extracted products by HPLC or LC-MS to detect the formation of this compound.

    • Confirm the identity of the product by comparing its retention time and mass spectrum with an authentic standard.

Visualization of Pathways and Workflows

Biosynthesis Pathway of this compound

Biosynthesis_of_Ethyl_Caffeate cluster_shikimate Shikimate Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_final_step Putative Final Step PEP Phosphoenolpyruvate Chorismate Chorismate PEP->Chorismate DHS, ... E4P Erythrose 4-Phosphate E4P->Chorismate Phenylalanine Phenylalanine Chorismate->Phenylalanine Cinnamic_acid trans-Cinnamic acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Caffeoyl_CoA Caffeoyl-CoA p_Coumaroyl_CoA->Caffeoyl_CoA HCT, C3'H Ethyl_Caffeate This compound Caffeoyl_CoA->Ethyl_Caffeate Putative BAHD Acyltransferase Ethanol Ethanol Ethanol->Ethyl_Caffeate

Caption: Overview of the this compound biosynthesis pathway.

Experimental Workflow for Enzyme Characterization

Enzyme_Characterization_Workflow start Isolate Candidate BAHD Gene clone Clone into Expression Vector start->clone express Heterologous Expression (E. coli / Yeast) clone->express purify Purify Recombinant Protein express->purify assay Enzyme Assay with Caffeoyl-CoA & Ethanol purify->assay analyze Product Analysis (HPLC / LC-MS) assay->analyze end Confirm this compound Production analyze->end

Caption: Workflow for candidate enzyme characterization.

Conclusion and Future Perspectives

The biosynthesis of caffeic acid, the immediate precursor to this compound, is well-established through the shikimate and phenylpropanoid pathways. However, the final esterification step to form this compound in plants remains an area of active research. The most plausible hypothesis points towards the involvement of a BAHD acyltransferase that utilizes caffeoyl-CoA and ethanol as substrates. The identification and characterization of this putative enzyme are critical next steps to fully elucidate the pathway. This knowledge will not only advance our understanding of plant secondary metabolism but also open avenues for the metabolic engineering of plants and microorganisms for the enhanced production of this valuable bioactive compound. Future research should focus on screening candidate BAHD acyltransferases from plants known to produce this compound and on investigating the subcellular localization and regulation of the entire pathway.

References

Spectroscopic Profile of Ethyl Caffeate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for ethyl caffeate, a naturally occurring phenolic compound with significant interest in pharmaceutical and nutraceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Data Presentation

The spectroscopic data for this compound is summarized in the tables below for clear and easy reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignmentSolventReference
7.55d16.2H-7DMSO-d₆[1]
7.47d16.0H-7DMSO-d₆[2]
7.18d1.5H-2DMSO-d₆[1]
7.05dd8.4, 1.5H-6DMSO-d₆[1]
7.05s-H-2DMSO-d₆[2]
6.98d7.7H-6DMSO-d₆[2]
6.88d8.4H-5DMSO-d₆[1]
6.76d7.7H-5DMSO-d₆[2]
6.29d15.6H-8DMSO-d₆[1]
6.24d16.0H-8DMSO-d₆[2]
4.18q7.2-OCH₂CH₃DMSO-d₆[1]
4.16q7.05H-10 (-OCH₂)DMSO-d₆[2]
1.26t7.2-OCH₂CH₃DMSO-d₆[1]
1.25t7.05H-11 (-CH₃)DMSO-d₆[2]
7.53d15.9H-αMethanol-d₄[3]
7.03dd1.9H-6'Methanol-d₄[3]
6.94dd8.3, 1.9H-5'Methanol-d₄[3]
6.78d8.3H-2'Methanol-d₄[3]
6.25d15.9H-βMethanol-d₄[3]
4.21q7.1-OCH₂CH₃Methanol-d₄[3]
1.31t7.1-OCH₂CH₃Methanol-d₄[3]

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignmentSolventReference
167.4C-9 (C=O)DMSO-d₆[1]
148.7C-4DMSO-d₆[1]
146.2C-7DMSO-d₆[1]
145.5C-3DMSO-d₆[1]
127.5C-1DMSO-d₆[1]
122.4C-6DMSO-d₆[1]
116.3C-5DMSO-d₆[1]
115.6C-8DMSO-d₆[1]
115.2C-2DMSO-d₆[1]
60.5-OCH₂CH₃DMSO-d₆[1]
14.6-OCH₂CH₃DMSO-d₆[1]
168.0C-9 (C=O)DMSO-d₆[2]
149.2C-4DMSO-d₆[2]
146.2C-3DMSO-d₆[2]
145.7C-7DMSO-d₆[2]
126.0C-1DMSO-d₆[2]
121.8C-6DMSO-d₆[2]
116.1C-5DMSO-d₆[2]
115.2C-2DMSO-d₆[2]
114.5C-8DMSO-d₆[2]
60.2C-10 (-OCH₂)DMSO-d₆[2]
15.2C-11 (-CH₃)DMSO-d₆[2]
Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)AssignmentTechniqueReference
3448O-H stretching (phenolic)KBr[4]
3375O-H stretchingKBr[5]
2953-2890C-H stretching (aliphatic)KBr[5]
1673C=O stretching (ester)KBr[4]
1679C=O stretching (conjugated)KBr[5]
1640C=C stretching (alkene)KBr[5]
1595C=C stretching (aromatic)KBr[4]
1589C=C stretching (aromatic)KBr[5]
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

m/z (rel. intensity %)AssignmentIonization MethodReference
208 (80)[M]⁺EI-MS[4]
180 (20)[M - C₂H₄]⁺EI-MS[4]
163 (100)[M - OC₂H₅]⁺EI-MS[4]
207.1[M-H]⁻ESI-MS[2]
415.1[2M-H]⁻ESI-MS[2]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a clean, dry vial.

    • Filter the solution through a pipette with a small cotton or glass wool plug into a standard 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • ¹H NMR Spectroscopy:

    • Instrument: Varian Unity Plus 400 spectrometer (or equivalent).

    • Solvent: DMSO-d₆ or Methanol-d₄.

    • Frequency: 400 MHz.

    • Pulse Program: Standard single-pulse experiment.

    • Data Acquisition: Acquire the free induction decay (FID) with an appropriate number of scans to achieve a good signal-to-noise ratio.

    • Data Processing: Apply a Fourier transform to the FID, followed by phase and baseline correction. Calibrate the chemical shifts relative to the residual solvent peak.

  • ¹³C NMR Spectroscopy:

    • Instrument: Varian Unity Plus 400 spectrometer (or equivalent).

    • Solvent: DMSO-d₆.

    • Frequency: 100 MHz or 125 MHz.[1]

    • Pulse Program: Standard single-pulse experiment with proton decoupling.

    • Data Acquisition: Acquire the FID with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Data Processing: Apply a Fourier transform, phase correction, and baseline correction. Reference the chemical shifts to the solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Data Acquisition:

    • Instrument: Perkin-Elmer 983G spectrophotometer or Bruker Tensor 27 FT-IR.[4][6]

    • Technique: KBr pellet transmission.

    • Procedure:

      • Obtain a background spectrum of the empty sample compartment.

      • Place the KBr pellet containing the sample in the sample holder.

      • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation (Electron Ionization - MS):

    • Ensure the this compound sample is pure and dry.

    • For a direct insertion probe, place a small amount of the solid sample into a sample cup.

  • Data Acquisition:

    • Instrument: JEOL JMS-HX 300 mass spectrometer (or equivalent).[4]

    • Ionization Method: Electron Ionization (EI).

    • Sample Introduction: Direct inlet probe.

    • Procedure:

      • Insert the probe into the ion source.

      • Heat the probe to volatilize the sample.

      • Bombard the gaseous sample molecules with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.

      • Scan the desired mass range to detect the resulting ions.

Visualization of Key Concepts

The following diagrams illustrate the chemical structure of this compound and a general workflow for its spectroscopic analysis.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Analysis cluster_interpretation Structural Elucidation This compound Sample This compound Sample NMR NMR This compound Sample->NMR IR IR This compound Sample->IR MS MS This compound Sample->MS NMR Spectra NMR Spectra NMR->NMR Spectra IR Spectrum IR Spectrum IR->IR Spectrum Mass Spectrum Mass Spectrum MS->Mass Spectrum Final Structure Final Structure NMR Spectra->Final Structure IR Spectrum->Final Structure Mass Spectrum->Final Structure

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Chemical structure of this compound and its expected spectroscopic signals.

References

Ethyl Caffeate solubility in different organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl caffeate, the ethyl ester of caffeic acid, is a naturally occurring phenolic compound found in a variety of plants. It has garnered significant interest within the scientific community due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. A fundamental understanding of its solubility in various organic solvents is crucial for its extraction, purification, formulation, and in vitro/in vivo studies. This technical guide provides a comprehensive overview of the available data on this compound solubility, detailed experimental protocols for its determination, and insights into its molecular interactions.

Data Presentation: Solubility of this compound

Comprehensive quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in publicly available literature. However, based on existing studies and chemical properties, the following table summarizes the available quantitative and qualitative solubility information.

SolventChemical FormulaPolarity IndexSolubilityTemperature (°C)Citation
Quantitative Data
Dimethyl Sulfoxide (DMSO)C₂H₆OS7.241 mg/mL (196.92 mM)Not Specified
Qualitative Data
EthanolC₂H₅OH5.2SolubleNot Specified[1][2]
Ethyl AcetateC₄H₈O₂4.4SolubleNot Specified[3]
DichloromethaneCH₂Cl₂3.1SolubleNot Specified[3]
Petroleum Ether-~0.1Insoluble/Slightly SolubleNot Specified[3]

Note: The qualitative data is inferred from extraction and isolation studies where this compound was successfully dissolved in the respective solvents. Further experimental validation is required to determine the precise solubility limits.

Experimental Protocols for Solubility Determination

The solubility of a compound like this compound can be determined using several well-established experimental methods. The choice of method often depends on the properties of the solute and solvent, the required accuracy, and the available analytical instrumentation.

Gravimetric Method

The gravimetric method is a classical and straightforward technique for determining solubility. It relies on the direct measurement of the mass of the solute that dissolves in a known mass or volume of a solvent to form a saturated solution at a specific temperature.

Methodology:

  • Sample Preparation: An excess amount of this compound is added to a known volume of the desired organic solvent in a sealed container, such as a glass vial or flask.

  • Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant, controlled temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached and a saturated solution is formed.

  • Phase Separation: After equilibration, the undissolved solid is allowed to settle. A clear aliquot of the supernatant (the saturated solution) is carefully withdrawn using a pre-heated or pre-weighed syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent any solid particles from being transferred.

  • Solvent Evaporation: The collected aliquot is transferred to a pre-weighed container (e.g., an evaporating dish or a watch glass). The solvent is then carefully evaporated under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause degradation of the this compound.

  • Mass Determination: Once the solvent is completely removed, the container with the dried this compound residue is weighed again. The mass of the dissolved this compound is determined by subtracting the initial mass of the empty container.

  • Calculation: The solubility is then calculated and expressed in units such as g/L, mg/mL, or mol/L.

G Experimental Workflow for Gravimetric Solubility Determination cluster_0 Preparation & Equilibration cluster_1 Sample Collection cluster_2 Analysis A Add excess this compound to solvent B Equilibrate at constant temperature (e.g., 24-72h with agitation) A->B C Withdraw aliquot of saturated solution B->C D Filter to remove undissolved solid C->D E Evaporate solvent from aliquot D->E F Weigh dried this compound residue E->F G Calculate solubility F->G

Gravimetric Method Workflow
UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a rapid and sensitive method for determining the concentration of a substance in solution, provided the compound has a chromophore that absorbs light in the ultraviolet-visible range. This compound exhibits a characteristic UV absorbance maximum, making this technique suitable for its quantification.

Methodology:

  • Calibration Curve: A series of standard solutions of this compound with known concentrations are prepared in the solvent of interest. The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax) for this compound. A calibration curve is then constructed by plotting absorbance versus concentration.

  • Sample Preparation and Equilibration: A saturated solution of this compound is prepared as described in the gravimetric method (steps 1 and 2).

  • Sample Collection and Dilution: A clear aliquot of the saturated solution is withdrawn and filtered. This aliquot is then diluted with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

  • Absorbance Measurement: The absorbance of the diluted sample is measured at the λmax.

  • Concentration Determination: The concentration of this compound in the diluted sample is determined from the calibration curve.

  • Solubility Calculation: The solubility of this compound in the original saturated solution is calculated by taking into account the dilution factor.

G Workflow for UV-Vis Spectrophotometric Solubility Determination cluster_0 Calibration cluster_1 Sample Analysis cluster_2 Calculation A Prepare standard solutions of known concentrations B Measure absorbance at λmax A->B C Construct calibration curve (Abs vs. Conc) B->C G Determine concentration from calibration curve C->G D Prepare saturated solution of this compound E Filter and dilute an aliquot D->E F Measure absorbance of diluted sample E->F F->G H Calculate original solubility (accounting for dilution) G->H

UV-Vis Spectrophotometry Workflow
High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific analytical technique that can be used to determine the concentration of a compound in a complex mixture. It is particularly useful when other compounds in the solution might interfere with UV-Vis measurements.

Methodology:

  • Method Development: An appropriate HPLC method is developed, which includes selecting a suitable column (e.g., C18), mobile phase, flow rate, and detector wavelength (based on the UV absorbance of this compound).

  • Calibration: A calibration curve is generated by injecting standard solutions of this compound of known concentrations into the HPLC system and plotting the peak area against concentration.

  • Sample Preparation and Equilibration: A saturated solution is prepared as described in the gravimetric method.

  • Sample Collection and Dilution: An aliquot of the saturated solution is withdrawn, filtered, and diluted with the mobile phase to a concentration that falls within the linear range of the calibration curve.

  • Injection and Analysis: A known volume of the diluted sample is injected into the HPLC system. The peak corresponding to this compound is identified by its retention time, and the peak area is recorded.

  • Quantification and Calculation: The concentration of this compound in the diluted sample is determined from the calibration curve using the measured peak area. The solubility in the original saturated solution is then calculated, considering the dilution factor.

G Workflow for HPLC-based Solubility Determination cluster_0 Method & Calibration cluster_1 Sample Preparation & Analysis cluster_2 Quantification A Develop HPLC method (column, mobile phase, etc.) B Inject standards and create calibration curve (Peak Area vs. Conc) A->B F Determine concentration from calibration curve B->F C Prepare saturated solution of this compound D Filter and dilute an aliquot C->D E Inject diluted sample into HPLC D->E E->F G Calculate original solubility F->G G Inhibition of NF-κB Signaling by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α IKK IKK Complex LPS->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50_nuc NF-κB (nucleus) NFkB_p65_p50->NFkB_p65_p50_nuc translocates Genes Pro-inflammatory Gene Expression (iNOS, COX-2) NFkB_p65_p50_nuc->Genes activates EthylCaffeate This compound EthylCaffeate->NFkB_p65_p50_nuc inhibits DNA binding G This compound and the MAPK Signaling Pathway Stimulus Inflammatory Stimulus (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimulus->MAPKKK activates MAPKK MAPKK (e.g., MEK1/2) MAPKKK->MAPKK activates MAPK MAPK (e.g., ERK1/2, p38, JNK) MAPKK->MAPK activates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors activates GeneExpression Inflammatory Gene Expression TranscriptionFactors->GeneExpression regulates EthylCaffeate This compound EthylCaffeate->MAPK potential modulation

References

A Comprehensive Technical Review of the Biological Activities of Ethyl Caffeate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl caffeate, an ester of caffeic acid, is a natural phenolic compound found in various plant species. It has garnered significant attention in the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth review of the multifaceted pharmacological effects of this compound, with a focus on its anti-inflammatory, anticancer, and neuroprotective properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular pathways to serve as a comprehensive resource for researchers and professionals in drug discovery and development.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects, primarily through the modulation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.

Quantitative Data for Anti-inflammatory Activity
AssayCell Line/ModelInducerIC50 / InhibitionReference
Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesLipopolysaccharide (LPS)IC50 = 5.5 µg/mL[1]
Prostaglandin (B15479496) E2 (PGE2) ProductionRAW 264.7 MacrophagesLipopolysaccharide (LPS)Marked suppression at 1 µg/mL[2]
COX-2 ExpressionTPA-treated Mouse Skin12-O-tetradecanoylphorbol-13-acetate (TPA)Significant inhibition[1]
Signaling Pathway Modulation

This compound exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. It has been shown to impair the binding of NF-κB to its DNA consensus sequence, thereby downregulating the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and prostaglandin E2 (PGE2)[1][2]. While this compound does not appear to affect the phosphorylation of MAPKs, its interaction with the NF-κB pathway is a key mechanism of its anti-inflammatory action[2]. Furthermore, recent studies suggest that this compound can also inhibit macrophage polarization via the SIRT1/NF-κB signaling pathway[3].

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates Ethyl_Caffeate This compound Ethyl_Caffeate->NFkB_nuc Inhibits DNA binding DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (iNOS, COX-2) DNA->Genes Transcription

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

This colorimetric assay quantifies nitric oxide production by measuring the accumulation of its stable metabolite, nitrite (B80452), in cell culture supernatants.

Materials:

  • RAW 264.7 macrophage cells

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite standard solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Add 100 µL of Griess Reagent (50 µL of Part A and 50 µL of Part B, mixed immediately before use) to each supernatant sample in a new 96-well plate[4][5].

  • Incubate the plate at room temperature for 10-15 minutes in the dark.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Generate a standard curve using a serial dilution of sodium nitrite to determine the nitrite concentration in the samples.

Anticancer Activity

This compound has shown promising anticancer properties, including the induction of apoptosis and inhibition of cell proliferation and migration in various cancer cell lines.

Quantitative Data for Anticancer Activity
Cell LineCancer TypeAssayIC50Reference
PC9OROsimertinib-resistant Lung CancerCCK-8~78 µM (48h)[6]
HCC827OROsimertinib-resistant Lung CancerCCK-8~82 µM (48h)[6]
Signaling Pathway Modulation

The anticancer mechanism of this compound involves the modulation of several key signaling pathways. In osimertinib-resistant lung cancer cells, this compound has been shown to suppress the expression of MET, a receptor tyrosine kinase, which in turn inhibits the PI3K/AKT signaling pathway[6]. This leads to the inhibition of cell proliferation and migration, and the induction of apoptosis.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MET MET Receptor PI3K PI3K MET->PI3K Activates AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation Ethyl_Caffeate This compound Ethyl_Caffeate->MET Inhibits

Caption: this compound inhibits the PI3K/AKT pathway via MET suppression.

Experimental Protocols

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., PC9OR, HCC827OR)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for the desired time period (e.g., 48 hours).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible[7][8][9].

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells to determine the IC50 value.

This technique is used to detect and quantify specific proteins in a sample, allowing for the analysis of signaling pathway activation.

Materials:

  • Cell lysates from treated and untreated cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane[10][11][12].

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Perform densitometric analysis to quantify the protein expression levels, normalizing to a loading control like β-actin.

Neuroprotective Activity

This compound has also been investigated for its potential neuroprotective effects, particularly in the context of Alzheimer's disease.

Experimental Evidence

Studies have shown that this compound can ameliorate the toxicity associated with amyloid-beta42 (Aβ42) protein, a key pathological hallmark of Alzheimer's disease[13]. In vitro experiments with PC12 neuronal cells demonstrated that this compound protected against Aβ42-induced cell death[13]. In vivo studies using a Drosophila melanogaster model of Alzheimer's disease showed that feeding with this compound partially rescued the rough eye phenotype, extended the lifespan, and improved the mobility of the affected flies[13].

Neuroprotection_Workflow cluster_invitro In Vitro Model cluster_invivo In Vivo Model PC12 PC12 Neuronal Cells Abeta Aβ42 Treatment PC12->Abeta EC_treat1 This compound Treatment Abeta->EC_treat1 Viability Cell Viability Assay (e.g., MTT) EC_treat1->Viability Drosophila Drosophila AD Model (Expressing Aβ42) EC_feed This compound Feeding Drosophila->EC_feed Phenotype Phenotypic Analysis (Eye, Lifespan, Mobility) EC_feed->Phenotype

Caption: Workflow for assessing the neuroprotective effects of this compound.

Conclusion

This compound is a promising natural compound with a wide range of biological activities, including potent anti-inflammatory, anticancer, and neuroprotective effects. Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways such as NF-κB and PI3K/AKT. The quantitative data and detailed experimental protocols provided in this technical guide offer a valuable resource for researchers and drug development professionals seeking to further explore the therapeutic potential of this compound. Future research should focus on expanding the scope of preclinical studies to fully elucidate its efficacy and safety profile for potential clinical applications.

References

A Comprehensive Technical Guide to the Pharmacological Properties of Ethyl Caffeate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl Caffeate (EC), a natural phenolic compound derived from various plant sources, has garnered significant scientific interest due to its diverse and potent pharmacological activities. This technical guide provides an in-depth exploration of the core pharmacological properties of this compound, with a primary focus on its anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. Detailed experimental methodologies for key assays are provided, and quantitative data from seminal studies are summarized in structured tables for comparative analysis. Furthermore, this guide employs Graphviz visualizations to elucidate the complex signaling pathways and experimental workflows associated with the compound's mechanism of action, offering a clear and comprehensive resource for researchers in the field of drug discovery and development.

Introduction

This compound (ethyl (2E)-3-(3,4-dihydroxyphenyl)prop-2-enoate) is a derivative of caffeic acid, a well-known hydroxycinnamic acid.[1] It is naturally present in a variety of plants, including Bidens pilosa, and has been identified as a bioactive component in traditional medicinal preparations.[2][3] The scientific community has increasingly recognized this compound for its therapeutic potential, stemming from its robust biological activities. This guide will systematically dissect the key pharmacological attributes of this compound, providing the technical details necessary for advanced research and development.

Anti-inflammatory Properties

The anti-inflammatory activity of this compound is one of its most extensively studied properties. It has been shown to modulate key inflammatory pathways, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling cascade.[2][3]

Mechanism of Action: Inhibition of NF-κB Signaling

This compound exerts its anti-inflammatory effects by suppressing the activation of NF-κB and its downstream targets, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2] Studies have shown that this compound does not affect the phosphorylation and degradation of the inhibitor of κB (IκB) or the translocation of NF-κB to the nucleus.[3] Instead, its primary mechanism involves impairing the binding of the NF-κB complex to its DNA consensus sequence.[2][3] This inhibitory action leads to a reduction in the expression of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).[2]

dot

References

In Silico Prediction of Ethyl Caffeate Targets: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Ethyl caffeate, a natural phenolic compound found in various plants, has demonstrated a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. The identification of its molecular targets is crucial for understanding its mechanisms of action and for the development of novel therapeutics. This technical guide provides a comprehensive overview of an in silico workflow for the prediction and validation of this compound's protein targets. It is intended for researchers, scientists, and drug development professionals. The guide details methodologies for ligand-based and structure-based computational approaches, summarizes quantitative data in structured tables, and provides protocols for experimental validation. Furthermore, it utilizes Graphviz to visualize complex signaling pathways and experimental workflows, offering a clear and in-depth resource for facilitating target identification in drug discovery.

Introduction

This compound is an ester of caffeic acid and has been the subject of numerous studies for its therapeutic potential. Its known effects on key signaling pathways, such as NF-κB and PI3K/AKT, suggest a polypharmacological profile, interacting with multiple protein targets to exert its biological effects. Traditional methods of target identification can be time-consuming and resource-intensive. In silico approaches, however, offer a rapid and cost-effective means to generate hypotheses and prioritize targets for experimental validation.

This guide outlines a systematic approach to predict the targets of this compound, beginning with computational screening and culminating in experimental verification.

In Silico Target Prediction Methodologies

A multi-faceted in silico approach, combining both ligand-based and structure-based methods, is recommended to increase the confidence in predicted targets.

Ligand-Based Approaches

These methods leverage the principle that structurally similar molecules are likely to have similar biological activities.

2.1.1. Chemical Similarity Searching

This technique involves searching chemical databases for compounds structurally similar to this compound that have known biological targets.

  • Databases: PubChem, ChEMBL, DrugBank.

  • Metric: Tanimoto coefficient is a commonly used metric for assessing chemical similarity. A threshold of >0.85 is often used to identify close analogs.

2.1.2. Pharmacophore Modeling

A pharmacophore model represents the essential 3D arrangement of chemical features of a molecule that are responsible for its biological activity.

  • Software: LigandScout, PharmMapper, Discovery Studio.

  • Protocol for Pharmacophore Model Generation:

    • Ligand Preparation: Obtain the 3D structure of this compound and generate a set of diverse, low-energy conformers.

    • Feature Identification: Identify key pharmacophoric features, such as hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centroids.

    • Model Generation: Align the conformers of this compound and other known active compounds (if available) to identify common pharmacophore features.

    • Database Screening: Use the generated pharmacophore model as a 3D query to screen compound databases for molecules that match the model. The targets of the hit compounds are then considered potential targets for this compound.

Structure-Based Approaches

These methods utilize the 3D structure of potential protein targets to predict binding interactions with this compound.

2.2.1. Reverse Docking

In reverse docking, a single ligand (this compound) is docked into the binding sites of a large number of protein structures.

  • Protein Structure Databases: Protein Data Bank (PDB).

  • Docking Software: AutoDock Vina, Glide, GOLD.

  • Protocol for Reverse Docking:

    • Ligand Preparation: Prepare the 3D structure of this compound, including the assignment of charges and protonation states.

    • Target Library Preparation: Compile a library of 3D protein structures from the PDB. The binding sites of these proteins should be defined.

    • Docking Simulation: Systematically dock this compound into the binding site of each protein in the library.

    • Scoring and Ranking: Calculate the binding energy or a docking score for each protein-ligand complex. Rank the proteins based on these scores to identify the most probable targets.

Data Presentation: Predicted and Known Targets of this compound

The following tables summarize quantitative data related to the known and predicted targets of this compound.

Table 1: In Silico Docking Scores of this compound with Predicted Targets

Target ProteinDocking Score (CDOCKER Energy, kcal/mol)Reference
MET-6.3[1]
ERBB2-5.8[1]
HSP90AA1-5.7[1]

Table 2: In Vitro Inhibitory Activity of this compound

AssayCell LineIC50 ValueReference
LPS-induced Nitric Oxide (NO) ProductionRAW 264.7 macrophages5.5 µg/mL[2][3]
LPS-induced Prostaglandin E2 (PGE2) ProductionRAW 264.7 macrophagesTotal inhibition at 2-5 µg/mL[2]
Cell Proliferation (PC9OR)Human Lung Cancer~78 µM[1]
Cell Proliferation (HCC827OR)Human Lung Cancer~82 µM[1]

Experimental Validation of Predicted Targets

In silico predictions must be validated through experimental methods to confirm direct binding and functional modulation of the predicted targets.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular context. It is based on the principle that ligand binding can stabilize a protein against thermal denaturation.

  • Protocol for CETSA:

    • Cell Treatment: Treat intact cells with this compound or a vehicle control.

    • Heat Challenge: Heat the cell lysates at a range of temperatures.

    • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

    • Protein Detection: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or other protein detection methods.

    • Data Analysis: A shift in the melting curve of the target protein in the presence of this compound indicates direct binding.

Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that allows for the real-time measurement of binding kinetics and affinity between a ligand and a target protein.

  • Protocol for SPR:

    • Immobilization: Immobilize the purified recombinant target protein onto an SPR sensor chip.

    • Binding Analysis: Flow different concentrations of this compound over the sensor surface.

    • Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of this compound bound to the target protein.

    • Kinetic Analysis: Analyze the association and dissociation phases of the sensorgram to determine the binding affinity (Kd), and the on- (ka) and off- (kd) rates.

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows and signaling pathways related to the prediction of this compound targets.

In_Silico_Target_Prediction_Workflow cluster_ligand Ligand-Based Methods cluster_structure Structure-Based Methods Chemical_Similarity Chemical Similarity (PubChem, ChEMBL) Predicted_Targets List of Predicted Targets Chemical_Similarity->Predicted_Targets Pharmacophore_Modeling Pharmacophore Modeling (LigandScout, PharmMapper) Pharmacophore_Modeling->Predicted_Targets Reverse_Docking Reverse Docking (AutoDock Vina) Reverse_Docking->Predicted_Targets Ethyl_Caffeate This compound (Query Molecule) Ethyl_Caffeate->Chemical_Similarity Ethyl_Caffeate->Pharmacophore_Modeling Ethyl_Caffeate->Reverse_Docking Experimental_Validation Experimental Validation (CETSA, SPR) Predicted_Targets->Experimental_Validation Validated_Targets Validated Targets Experimental_Validation->Validated_Targets

Caption: In Silico Target Prediction Workflow for this compound.

NF_kappaB_Signaling_Pathway cluster_cytoplasm Cytoplasm LPS LPS IKK IKK Complex LPS->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_dimer p50/p65 (NF-κB) IkB->NFkB_dimer degradation releases NFkB_IkB p50/p65-IκBα (Inactive Complex) IkB->NFkB_IkB NFkB_dimer->NFkB_IkB Nucleus Nucleus NFkB_dimer->Nucleus translocation NFkB_DNA NF-κB-DNA Binding Inflammatory_Genes Inflammatory Gene Expression (iNOS, COX-2) NFkB_DNA->Inflammatory_Genes activates Ethyl_Caffeate This compound Ethyl_Caffeate->NFkB_DNA inhibits

Caption: Inhibition of the NF-κB Signaling Pathway by this compound.

PI3K_AKT_Signaling_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., MET) Growth_Factor->RTK activates PI3K PI3K RTK->PI3K recruits and activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT recruits p_AKT p-AKT AKT->p_AKT phosphorylation Downstream_Effects Cell Proliferation, Survival, Migration p_AKT->Downstream_Effects promotes Ethyl_Caffeate This compound Ethyl_Caffeate->RTK inhibits Ethyl_Caffeate->p_AKT reduces

Caption: Modulation of the PI3K/AKT Signaling Pathway by this compound.

Conclusion

The integration of in silico prediction methodologies with experimental validation provides a robust framework for the identification of molecular targets for natural products like this compound. The workflow and protocols detailed in this guide offer a systematic approach to generate and test hypotheses regarding a compound's mechanism of action. The evidence suggests that this compound's therapeutic effects are mediated through the modulation of multiple targets within key signaling pathways, such as NF-κB and PI3K/AKT. Further investigation using the described techniques will be invaluable in fully elucidating its polypharmacology and advancing its potential as a therapeutic agent.

References

Ethyl Caffeate: A Comprehensive Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl Caffeate, a naturally occurring phenolic compound, has emerged as a promising therapeutic agent with a diverse range of pharmacological activities. This technical guide provides an in-depth analysis of the current scientific literature on this compound, focusing on its anti-inflammatory, anticancer, neuroprotective, and antioxidant properties. We present a comprehensive summary of its mechanisms of action, supported by quantitative data from preclinical studies, detailed experimental protocols, and visual representations of the key signaling pathways involved. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic applications of this compound.

Introduction

This compound is a derivative of caffeic acid, commonly found in various medicinal plants such as Bidens pilosa.[1][2][3] It has garnered significant attention in the scientific community for its potent biological effects. This guide synthesizes the existing research to provide a clear and structured overview of its therapeutic potential.

Therapeutic Applications and Mechanisms of Action

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties both in vitro and in vivo. Its primary mechanism involves the suppression of the NF-κB signaling pathway, a key regulator of inflammation.[1][2][4]

Mechanism of Action:

  • Inhibition of NF-κB Activation: this compound inhibits the activation of Nuclear Factor-kappa B (NF-κB) by preventing its binding to DNA.[1][2] This is a crucial step in the inflammatory cascade, as NF-κB activation leads to the transcription of numerous pro-inflammatory genes.[1]

  • Suppression of Pro-inflammatory Mediators: By inhibiting NF-κB, this compound effectively downregulates the expression and production of key inflammatory mediators, including:

    • Inducible Nitric Oxide Synthase (iNOS) and consequently Nitric Oxide (NO)[1][2]

    • Cyclooxygenase-2 (COX-2)[1][2]

    • Prostaglandin E2 (PGE2)[1][2]

Notably, this compound's inhibitory effect on COX-2 expression in mouse skin was found to be superior to that of the nonsteroidal anti-inflammatory drug (NSAID) celecoxib (B62257).[1][2] Interestingly, it does not affect the phosphorylation and degradation of IκB or the translocation of NF-κB into the nucleus, suggesting a specific action on the DNA binding step.[1][2] Furthermore, it does not impact the activation of mitogen-activated protein kinases (MAPKs) induced by lipopolysaccharide (LPS).[1][2]

Anticancer Activity

This compound exhibits promising anticancer effects, particularly in the context of drug-resistant cancers. Studies have shown its efficacy in inhibiting the proliferation and migration of osimertinib-resistant non-small cell lung cancer (NSCLC) cells.[5]

Mechanism of Action:

  • Suppression of MET Expression: this compound has been shown to downregulate the expression of the MET proto-oncogene, a receptor tyrosine kinase often associated with tumor growth and drug resistance.[5]

  • Inhibition of PI3K/AKT Pathway: By targeting MET, this compound can modulate the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.[5]

  • Induction of Apoptosis: The compound induces apoptosis (programmed cell death) in cancer cells.[5]

  • Cell Cycle Arrest: It can also cause cell cycle arrest, preventing cancer cells from dividing and multiplying.[5]

Neuroprotective Effects

Emerging evidence suggests that this compound may have therapeutic potential for neurodegenerative diseases like Alzheimer's. It has been shown to ameliorate the toxicity associated with amyloid-beta42 (Aβ42) protein, a key pathological hallmark of the disease.[6]

Mechanism of Action:

  • Protection against Aβ42-induced Cell Death: this compound protects neuronal cells (PC12) from cell death induced by Aβ42 exposure.[6]

  • Improved Phenotypes in a Drosophila Model: In a Drosophila melanogaster model of Alzheimer's disease, this compound was able to partially rescue the rough eye phenotype, extend lifespan, and improve mobility.[6]

Antioxidant Activity

This compound possesses potent antioxidant properties, enabling it to scavenge harmful free radicals and protect cells from oxidative damage.[7]

Mechanism of Action:

  • Radical Scavenging: It effectively scavenges superoxide (B77818) anions, nitric oxide, and DPPH radicals.[7]

  • Inhibition of Lipid Peroxidation: The compound inhibits lipid peroxidation, a process that can damage cell membranes.[8]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on this compound.

Activity Model/Assay Parameter Value Reference
Anti-inflammatory LPS-stimulated RAW 264.7 macrophagesIC50 (NO production)5.5 µg/mL[1][2]
Anticancer PC9OR (osimertinib-resistant) cellsIC50 (Proliferation)78 µM
HCC827OR (osimertinib-resistant) cellsIC50 (Proliferation)82 µM
Antioxidant DPPH radical scavenging assayEC5018.75 µg/mL[7]

Table 1: Summary of IC50 and EC50 Values for this compound.

Activity Model Effect Concentration/Dose Reference
Anti-inflammatory LPS-stimulated RAW 264.7 cellsTotal inhibition of PGE2 production2–5 µg/mL[1]
Anticancer PC9OR cellsIncreased apoptosis rate from 4.33% to 8.6%IC50 concentration
HCC827OR cellsIncreased apoptosis rate from 4.61% to 7.05%IC50 concentration

Table 2: Summary of Efficacy Data for this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro Anti-inflammatory Assays
  • Cell Culture:

    • RAW 264.7 murine macrophages and MCF-7 human breast adenocarcinoma cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

  • Nitric Oxide (NO) Production Assay:

    • RAW 264.7 cells are seeded in 96-well plates.

    • Cells are pre-treated with various concentrations of this compound for 1 hour.

    • Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL).

    • After 24 hours of incubation, the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Western Blot Analysis:

    • Cells are treated with this compound and/or LPS as described above.

    • Total cellular proteins are extracted and their concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, phospho-MAPKs, or IκBα.

    • After washing, the membrane is incubated with a corresponding secondary antibody.

    • Protein bands are visualized using an enhanced chemiluminescence detection system.

  • Electrophoretic Mobility Shift Assay (EMSA):

    • Nuclear extracts are prepared from LPS-stimulated RAW 264.7 cells.

    • The extracts are incubated with a biotin-labeled oligonucleotide probe containing the NF-κB binding site in the presence or absence of this compound.

    • The DNA-protein complexes are separated on a non-denaturing polyacrylamide gel and transferred to a nylon membrane.

    • The biotin-labeled DNA is detected using a streptavidin-horseradish peroxidase conjugate and a chemiluminescent substrate.

  • Luciferase Reporter Assay:

    • MCF-7 cells are transiently co-transfected with a human cox-2 promoter-luciferase reporter construct and a β-galactosidase expression vector.

    • Transfected cells are treated with 12-O-tetradecanoylphorbol-13-acetate (TPA) in the presence or absence of this compound.

    • Cell lysates are prepared, and luciferase and β-galactosidase activities are measured. Luciferase activity is normalized to β-galactosidase activity.

In Vivo Anti-inflammatory Assay
  • Animal Model:

    • Female ICR mice are used.

  • TPA-induced Mouse Skin Inflammation:

    • The dorsal side of the mice is shaved.

    • Mice are topically treated with TPA (10 nmol) to induce inflammation and COX-2 expression.

    • This compound or celecoxib is topically applied to the TPA-treated skin.

    • After 4 hours, the mice are euthanized, and skin samples are collected.

  • Immunohistochemistry:

    • Skin samples are fixed, embedded in paraffin, and sectioned.

    • The sections are deparaffinized, rehydrated, and subjected to antigen retrieval.

    • The sections are incubated with a primary antibody against COX-2.

    • A biotinylated secondary antibody and a streptavidin-peroxidase conjugate are used for detection.

    • The signal is visualized with a chromogen, and the sections are counterstained with hematoxylin.

In Vitro Anticancer Assays
  • Cell Culture:

    • Osimertinib-resistant lung cancer cell lines (PC9OR and HCC827OR) are maintained in appropriate culture medium.

  • Cell Proliferation (CCK-8) Assay:

    • Cells are seeded in 96-well plates.

    • Cells are treated with various concentrations of this compound for 48 hours.

    • Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plate is incubated.

    • The absorbance at 450 nm is measured to determine cell viability.

  • Apoptosis Assay (Annexin V-FITC/PI Staining):

    • Cells are treated with this compound at the IC50 concentration for 48 hours.

    • Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • The percentage of apoptotic cells is analyzed by flow cytometry.

  • Cell Migration Assay:

    • A scratch is made in a confluent monolayer of cells.

    • Cells are treated with this compound.

    • The closure of the scratch is monitored and imaged at different time points to assess cell migration.

  • EdU (5-ethynyl-2'-deoxyuridine) Assay:

    • Cells are treated with this compound.

    • EdU is added to the culture medium to be incorporated into newly synthesized DNA.

    • Cells are fixed, permeabilized, and the incorporated EdU is detected using a fluorescently labeled azide (B81097) through a click reaction.

    • The percentage of EdU-positive cells is determined by fluorescence microscopy or flow cytometry.

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound.

G cluster_0 Inflammatory Stimulus (LPS) cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates NFkappaB_IkappaB NF-κB IκB IKK->NFkappaB_IkappaB Phosphorylates IκB IkappaB IκB NFkappaB NF-κB NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocates to Nucleus NFkappaB_IkappaB->NFkappaB Releases Ethyl_Caffeate This compound DNA DNA Ethyl_Caffeate->DNA Prevents Binding NFkappaB_nuc->DNA Binds to Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2) DNA->Pro_inflammatory_genes Transcription

Figure 1: Anti-inflammatory mechanism of this compound via inhibition of NF-κB-DNA binding.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Cellular Response Growth_Factor Growth Factor MET MET Receptor Growth_Factor->MET Activates PI3K PI3K MET->PI3K Activates AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes Apoptosis Apoptosis AKT->Apoptosis Inhibits Ethyl_Caffeate This compound Ethyl_Caffeate->MET Downregulates Expression

Figure 2: Anticancer mechanism of this compound via suppression of the MET-PI3K/AKT pathway.

G cluster_0 In Vitro Studies cluster_1 In Vivo Studies Cell_Culture Cell Culture (e.g., RAW 264.7) Treatment Treatment with This compound & Stimuli Cell_Culture->Treatment Endpoint_Assays Endpoint Assays (NO, Western, EMSA) Treatment->Endpoint_Assays Animal_Model Animal Model (e.g., Mouse) Induction Induction of Pathology (e.g., TPA) Animal_Model->Induction Treatment_In_Vivo Treatment with This compound Induction->Treatment_In_Vivo Analysis Tissue Analysis (Immunohistochemistry) Treatment_In_Vivo->Analysis

Figure 3: General experimental workflow for evaluating the therapeutic potential of this compound.

Conclusion and Future Directions

This compound has demonstrated significant therapeutic potential across a range of preclinical models, primarily through its anti-inflammatory, anticancer, neuroprotective, and antioxidant activities. Its ability to modulate key signaling pathways such as NF-κB and PI3K/AKT underscores its promise as a lead compound for drug development.

Future research should focus on:

  • Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and its in vivo efficacy.

  • Toxicology Studies: To establish a comprehensive safety profile.

  • Clinical Trials: To evaluate the therapeutic efficacy and safety of this compound in human subjects for various inflammatory diseases, cancers, and neurodegenerative disorders.

  • Structure-Activity Relationship (SAR) Studies: To identify more potent and specific analogs of this compound.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their efforts to translate the promising preclinical findings of this compound into tangible clinical benefits.

References

The Discovery and Isolation of Ethyl Caffeate from Bidens pilosa: A Technical Guide to Its Anti-Inflammatory Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl Caffeate, a natural phenolic compound, has been successfully isolated from Bidens pilosa, a plant with a long history in traditional medicine. This document provides a comprehensive technical overview of the discovery, isolation, and characterization of this compound and its potent anti-inflammatory properties. The core of its mechanism lies in the suppression of the NF-κB signaling pathway and its downstream inflammatory mediators. This guide details the experimental protocols for the isolation of this compound and the key biological assays that elucidate its mechanism of action, supported by quantitative data and visual diagrams of the involved pathways and workflows.

Introduction

Bidens pilosa, commonly known as blackjack, is a species of flowering plant in the aster family, Asteraceae. It is a cosmopolitan weed, yet it holds a significant place in traditional medicine across various cultures for treating a wide range of ailments, including inflammation, infections, and metabolic disorders.[1][2] Phytochemical investigations of Bidens pilosa have revealed a rich composition of secondary metabolites, including polyacetylenes, flavonoids, and phenylpropanoids.[2][3] Among these, this compound has emerged as a compound of significant interest due to its pronounced biological activities.[4][5]

This technical guide focuses on this compound, detailing its isolation from Bidens pilosa and the scientific evidence supporting its role as a potent anti-inflammatory agent. The primary mechanism of action involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[4][5] By inhibiting NF-κB, this compound effectively downregulates the expression of key pro-inflammatory enzymes and mediators, such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and prostaglandin (B15479496) E2 (PGE2).[4][5]

Discovery and Isolation of this compound

The journey to pinpointing this compound as a key bioactive compound in Bidens pilosa involves a systematic process of extraction, fractionation, and purification.

General Extraction and Fractionation Workflow

The initial step involves the extraction of dried and powdered aerial parts of Bidens pilosa with a polar solvent, typically methanol (B129727) or ethanol, to capture a broad spectrum of secondary metabolites.[3][6] The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. An ethyl acetate (B1210297) fraction is commonly prepared, as it enriches the extract with phenolic compounds like this compound.[7][8]

G plant_material Dried, powdered Bidens pilosa extraction Methanol/Ethanol Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Liquid-Liquid Partitioning (Ethyl Acetate/Water) crude_extract->partitioning ethyl_acetate_fraction Ethyl Acetate Fraction (Enriched with this compound) partitioning->ethyl_acetate_fraction aqueous_fraction Aqueous Fraction partitioning->aqueous_fraction

Figure 1: General workflow for the extraction and fractionation of Bidens pilosa. (Within 100 characters)
Experimental Protocol: Isolation and Purification

This protocol outlines a typical procedure for the isolation and purification of this compound from the ethyl acetate fraction of Bidens pilosa.

2.2.1. Plant Material and Extraction

  • Obtain dried aerial parts of Bidens pilosa.

  • Grind the plant material into a fine powder.

  • Macerate the powdered plant material with methanol (or 75% ethanol) at room temperature for 72 hours, with occasional shaking.[6]

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

2.2.2. Fractionation

  • Suspend the crude methanol extract in water.

  • Perform liquid-liquid partitioning by sequentially extracting with solvents of increasing polarity, starting with n-hexane, followed by ethyl acetate, and then n-butanol.[9]

  • Collect the ethyl acetate fraction and concentrate it under reduced pressure to yield the ethyl acetate crude extract.

2.2.3. Column Chromatography

  • Subject the ethyl acetate extract to column chromatography on a silica (B1680970) gel (200-300 mesh) column.[6]

  • Elute the column with a gradient of n-hexane and ethyl acetate, starting with a non-polar mixture and gradually increasing the polarity.

  • Collect fractions and monitor them by thin-layer chromatography (TLC).

  • Pool fractions showing similar TLC profiles.

2.2.4. Further Purification

  • Subject the fractions containing this compound to further purification using Sephadex LH-20 column chromatography, eluting with methanol.[6]

  • For final purification, employ preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a mobile phase gradient of methanol and water.[10]

  • Identify the pure this compound by comparing its spectroscopic data (¹H-NMR, ¹³C-NMR, MS) with published values.

Anti-Inflammatory Activity of this compound

This compound exhibits significant anti-inflammatory effects by targeting the NF-κB signaling pathway.

Signaling Pathway

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the inflammatory response in macrophages. LPS binds to Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB dimer (p50/p65), which translocates to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, such as those encoding for iNOS and COX-2, thereby inducing their transcription. This compound exerts its anti-inflammatory effect by inhibiting the binding of NF-κB to DNA.[4][5]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkappaB IκBα IKK->IkappaB phosphorylates IkappaB_NFkappaB IκBα-NF-κB Complex NFkappaB NF-κB (p50/p65) NFkappaB_nucleus NF-κB NFkappaB->NFkappaB_nucleus translocates IkappaB_NFkappaB->NFkappaB releases Ethyl_Caffeate This compound DNA DNA Ethyl_Caffeate->DNA inhibits binding NFkappaB_nucleus->DNA binds Gene_Expression iNOS, COX-2 Gene Expression DNA->Gene_Expression induces

Figure 2: this compound's inhibition of the NF-κB signaling pathway. (Within 100 characters)
Quantitative Data

The anti-inflammatory efficacy of this compound has been quantified in several studies. The following table summarizes key findings.

ParameterCell LineTreatmentResultReference
Nitric Oxide (NO) Production RAW 264.7LPS-stimulatedIC₅₀ = 5.5 µg/mL[4][5]
iNOS mRNA Expression RAW 264.7LPS + 1 µg/mL this compound~56% reduction[4]
COX-2 Protein Expression RAW 264.7LPS + 5 µg/mL this compound~55% inhibition[4]
PGE₂ Production RAW 264.7LPS + 1 µg/mL this compoundSignificant suppression[4]
NF-κB DNA Binding In vitroNuclear extracts from LPS-stimulated RAW 264.7 cellsInhibition at 50 µM[4]

Table 1: Quantitative summary of the anti-inflammatory effects of this compound.

Experimental Protocols for Biological Assays

Detailed methodologies for the key experiments that demonstrate the anti-inflammatory effects of this compound are provided below.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.[11]

  • Treatment: Seed cells in appropriate plates. Pre-treat with varying concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the indicated times.[5]

Western Blot Analysis for iNOS and COX-2 Expression

This protocol details the detection of iNOS and COX-2 protein levels.

G cell_culture Cell Culture & Treatment protein_extraction Protein Extraction (RIPA buffer) cell_culture->protein_extraction quantification Protein Quantification (BCA Assay) protein_extraction->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer (PVDF membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-iNOS, anti-COX-2, anti-β-actin) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometric Analysis detection->analysis

Figure 3: Workflow for Western Blot analysis of iNOS and COX-2. (Within 100 characters)
  • Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.[5]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on a 10% SDS-polyacrylamide gel.[12]

  • Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against iNOS (e.g., 1:1000 dilution) and COX-2 (e.g., 1:1000 dilution) overnight at 4°C.[5] Use an antibody against a housekeeping protein like β-actin (e.g., 1:5000 dilution) as a loading control.[5]

  • Secondary Antibody: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[5]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and visualize using an imaging system.[5]

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Reverse Transcription-Polymerase Chain Reaction (RT-PCR) for iNOS mRNA Expression

This protocol outlines the measurement of iNOS gene expression.

  • RNA Extraction: After treatment, lyse the cells and extract total RNA using a TRIzol-based method or a commercial RNA extraction kit.[13]

  • Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.[14]

  • Polymerase Chain Reaction (PCR): Perform PCR using the synthesized cDNA as a template and specific primers for iNOS and a housekeeping gene (e.g., GAPDH).

    • Mouse iNOS Primers (Example):

      • Forward: 5'-CCCTTCCGAAGTTTCTGGCAGCAGC-3'

      • Reverse: 5'-GGCTGTCAGAGCCTCGTGGCTTTGG-3'

    • Mouse GAPDH Primers (Example):

      • Forward: 5'-ACCACAGTCCATGCCATCAC-3'

      • Reverse: 5'-TCCACCACCCTGTTGCTGTA-3'

  • Analysis: Analyze the PCR products by agarose (B213101) gel electrophoresis and visualize with ethidium (B1194527) bromide. Quantify the band intensities and normalize the iNOS expression to the housekeeping gene. For more precise quantification, use real-time quantitative PCR (qPCR).[15]

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB Activation

This assay determines the DNA-binding activity of NF-κB.

  • Nuclear Extract Preparation: After cell treatment, prepare nuclear extracts using a nuclear extraction kit or a hypotonic lysis buffer followed by a high-salt extraction buffer.[4]

  • Probe Labeling: Label a double-stranded oligonucleotide probe containing the NF-κB consensus sequence (5'-AGTTGAGGGGACTTTCCCAGGC-3') with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin, infrared dye).[16]

  • Binding Reaction: Incubate the labeled probe with the nuclear extracts in a binding buffer containing poly(dI-dC) to prevent non-specific binding.

  • Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

  • Detection: Visualize the bands by autoradiography (for radioactive probes) or by chemiluminescence or fluorescence imaging (for non-radioactive probes). A "shifted" band indicates the formation of an NF-κB-DNA complex.[16]

Conclusion

This compound, isolated from the traditionally used medicinal plant Bidens pilosa, has been scientifically validated as a potent anti-inflammatory agent. Its mechanism of action, centered on the inhibition of the NF-κB signaling pathway, provides a solid foundation for its therapeutic potential. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in exploring the pharmacological properties of this promising natural compound. Further investigation into the bioavailability, safety, and efficacy of this compound in in vivo models is warranted to translate these preclinical findings into potential clinical applications for inflammatory diseases.

References

Ethyl Caffeate: A Comprehensive Physicochemical and Mechanistic Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the physicochemical characteristics of ethyl caffeate, a natural phenolic compound of significant interest to the pharmaceutical and nutraceutical industries. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental protocols, and mechanistic insights into its biological activities.

Physicochemical Properties

This compound (ethyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate) is a derivative of caffeic acid, exhibiting a range of biological activities attributed to its unique chemical structure. A summary of its key physicochemical properties is presented below.

PropertyValueReference
Molecular Formula C₁₁H₁₂O₄[1]
Molecular Weight 208.21 g/mol [1]
Melting Point 149-152 °C[2]
Boiling Point 377.0 ± 32.0 °C (Predicted)[3]
Density 1.271 ± 0.06 g/cm³ (Predicted)[3]
Solubility Insoluble in water; very soluble in alcohol. Soluble in DMSO (250 mg/mL) and ethanol.[3][4]
pKa 8.71 ± 0.18 (Predicted)[3][4]
LogP 2.002 - 2.6[2][5]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical parameters of this compound are outlined to ensure reproducibility and accuracy in research settings.

Solubility Determination (Shake-Flask Method)

This protocol describes the determination of this compound's solubility in water and organic solvents.

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.

  • Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Cease agitation and allow the undissolved solid to settle.

  • Sample Collection: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.2 µm filter may be necessary.

  • Quantification: Analyze the concentration of this compound in the collected supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is expressed as the concentration of this compound in the saturated solution (e.g., in mg/mL or mol/L).

Melting Point Determination (Capillary Method)

This standard procedure is used to determine the melting point range of crystalline this compound.[6][7]

  • Sample Preparation: Finely powder a small amount of dry this compound.

  • Capillary Loading: Introduce the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.[1][3]

  • Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.

  • Heating: Heat the sample at a controlled rate. A rapid initial heating can be used to approximate the melting point, followed by a slower rate (1-2 °C/min) as the expected melting point is approached.[3]

  • Observation: Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting).[3] This range represents the melting point of the sample.

pKa Determination (UV-Vis Spectrophotometry)

This method relies on the change in the UV-Vis absorbance spectrum of this compound upon ionization at different pH values.[8]

  • Solution Preparation: Prepare a series of buffer solutions with a range of known pH values (e.g., pH 2 to 12). Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).

  • Spectral Measurement: Add a small, constant volume of the this compound stock solution to each buffer solution to obtain a series of test solutions with the same total concentration of the analyte. Record the UV-Vis absorbance spectrum (e.g., 200-400 nm) for each test solution.

  • Data Analysis: Identify the wavelengths of maximum absorbance for the acidic (protonated) and basic (deprotonated) forms of this compound. Plot the absorbance at these wavelengths against the pH.

  • pKa Calculation: The pKa can be determined from the inflection point of the resulting sigmoidal curve.[8] Alternatively, the Henderson-Hasselbalch equation can be used with the absorbance data to calculate the pKa.

LogP Determination (Shake-Flask HPLC Method)

The partition coefficient (LogP) between n-octanol and water is a measure of a compound's lipophilicity.[9]

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure mutual miscibility at equilibrium.

  • Partitioning: Dissolve a known amount of this compound in one of the phases (e.g., the aqueous phase). Add a known volume of the other phase to create a two-phase system.

  • Equilibration: Vigorously shake the mixture for a set period (e.g., 1 hour) to allow for the partitioning of this compound between the two phases.[9]

  • Phase Separation: Centrifuge the mixture to achieve a clear separation of the n-octanol and aqueous layers.

  • Quantification: Determine the concentration of this compound in each phase using a validated HPLC-UV method.

  • LogP Calculation: The partition coefficient (P) is the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio.

Signaling Pathway Involvement

This compound has been shown to modulate several key signaling pathways implicated in inflammation, oxidative stress, and cancer.

Anti-inflammatory Action via NF-κB Pathway

This compound exerts anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. Notably, studies have shown that this compound does not prevent the phosphorylation and degradation of the inhibitory protein IκBα, nor the subsequent translocation of NF-κB into the nucleus.[10][11] Instead, its mechanism involves the direct impairment of the binding of the NF-κB complex to its target DNA sequences, thereby preventing the transcription of pro-inflammatory genes such as iNOS and COX-2.[10][11][12]

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Receptor->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates (not inhibited by EC) NF-κB_IκBα NF-κB-IκBα Complex NF-κB NF-κB DNA DNA NF-κB->DNA Translocates & Binds EC This compound EC->DNA Inhibits Binding NF-κB_IκBα->NF-κB Degradation of IκBα (not inhibited by EC) Gene Transcription Gene Transcription DNA->Gene Transcription Initiates PI3K_Akt_Pathway Growth Factors Growth Factors RTK Receptor Tyrosine Kinase Growth Factors->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates p-Akt p-Akt (Active) Akt->p-Akt Downstream Targets Downstream Targets p-Akt->Downstream Targets Activates Proliferation & Survival Proliferation & Survival Downstream Targets->Proliferation & Survival EC This compound EC->p-Akt Inhibits Phosphorylation Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Proteasomal Degradation Proteasomal Degradation Keap1_Nrf2->Proteasomal Degradation Nrf2_nuc Nrf2 Keap1_Nrf2->Nrf2_nuc Nrf2 Release & Translocation EC This compound EC->Keap1 Inhibits Interaction ARE Antioxidant Response Element Nrf2_nuc->ARE Binds to Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes Activates Transcription

References

Ethyl Caffeate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl caffeate is a naturally occurring phenolic compound that has garnered significant interest within the scientific community for its diverse pharmacological activities. As an ester of caffeic acid, it is found in various medicinal plants and has demonstrated potent antioxidant, anti-inflammatory, and potential anticancer properties. This technical guide provides an in-depth overview of this compound, including its fundamental physicochemical properties, detailed experimental protocols for its evaluation, and insights into its mechanism of action, particularly its role in modulating key signaling pathways.

Core Properties of this compound

A summary of the key identifiers and physicochemical properties of this compound is presented below.

PropertyValueReference
CAS Number 102-37-4
Molecular Formula C₁₁H₁₂O₄
Molecular Weight 208.21 g/mol
IUPAC Name ethyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
Synonyms Caffeic acid ethyl ester, Ethyl 3,4-dihydroxycinnamate
Appearance Solid
Purity (typical) ≥98% (HPLC)

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, with its anti-inflammatory and antioxidant effects being the most extensively studied. A summary of its inhibitory concentrations (IC₅₀) from various studies is provided below.

Biological ActivityAssay SystemIC₅₀ ValueReference
Anti-inflammatory Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 macrophages5.5 µg/mL[1][2]
Antioxidant DPPH Radical Scavenging11.02 ± 0.60 μg/mL[3]
Antioxidant Superoxide Radical Scavenging26.11 ± 0.72 μg/mL[3]
Anti-inflammatory Oxidative Burst Assay10.31 ± 1.11 μg/mL[3]
Cytotoxicity Hela Cells18.78 ± 0.90 μg/mL[3]
Cytotoxicity PC3 Cells44.21 ± 0.73 μg/mL[3]

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

A primary mechanism underlying the anti-inflammatory effects of this compound is its ability to suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in the inflammatory response.[1][2] this compound does not prevent the phosphorylation and degradation of the inhibitory protein IκBα or the nuclear translocation of NF-κB. Instead, it directly interferes with the binding of the NF-κB p65 subunit to its DNA consensus sequence. This inhibition of NF-κB-DNA binding prevents the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2]

Isolation_Workflow Start Start: Plant Material Grinding 1. Grinding of Air-Dried Plant Material Start->Grinding Extraction 2. Sequential Maceration (e.g., with ethanol) Grinding->Extraction Filtration 3. Filtration Extraction->Filtration Evaporation 4. Rotary Evaporation to yield crude extract Filtration->Evaporation Chromatography_VLC 5. Vacuum Liquid Chromatography (VLC) (e.g., reversed-phase with MeOH/H₂O gradient) Evaporation->Chromatography_VLC Fractionation 6. Fraction Collection Chromatography_VLC->Fractionation Bioassay 7. Bioassay of Fractions (e.g., DPPH assay) Fractionation->Bioassay Chromatography_HPLC 8. Semi-preparative HPLC of most active fraction Bioassay->Chromatography_HPLC Active Fraction Purification 9. Further Purification by HPLC if necessary Chromatography_HPLC->Purification Characterization 10. Structure Elucidation (NMR, MS) Purification->Characterization End End: Pure this compound Characterization->End

References

An In-depth Technical Guide to the Antioxidant Properties of Ethyl Caffeate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl caffeate, an ester of caffeic acid, is a naturally occurring phenolic compound found in various plant species. It has garnered significant attention within the scientific community for its potent antioxidant properties. This technical guide provides a comprehensive overview of the antioxidant activities of this compound, detailing its mechanisms of action, including direct free radical scavenging and modulation of key cellular signaling pathways. This document summarizes quantitative data on its antioxidant efficacy, provides detailed experimental protocols for its assessment, and visualizes the involved signaling pathways and experimental workflows using Graphviz diagrams.

Introduction

Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. An imbalance between the production of ROS and the biological system's ability to detoxify these reactive intermediates leads to oxidative stress. This state of elevated oxidative stress is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular disease, and cancer. This compound has emerged as a promising natural antioxidant with the potential to mitigate oxidative damage. Its chemical structure, featuring a catechol moiety and an α,β-unsaturated ester group, is believed to be crucial for its antioxidant and anti-inflammatory activities.[1][2]

Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through a combination of direct and indirect mechanisms.

Direct Free Radical Scavenging

This compound is an effective scavenger of various free radicals, including superoxide (B77818) anions, nitric oxide, and the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[3] This activity is attributed to its ability to donate hydrogen atoms from its hydroxyl groups, thereby neutralizing the reactivity of free radicals. The catechol structure is particularly important for this activity.

Inhibition of Lipid Peroxidation

This compound has been shown to inhibit lipid peroxidation, a key process in cellular damage induced by oxidative stress.[4] By preventing the chain reaction of lipid radical formation, this compound helps to maintain the integrity of cellular membranes.

Modulation of Cellular Signaling Pathways

Beyond direct scavenging, this compound modulates key signaling pathways involved in the cellular antioxidant response and inflammation.

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1) and targeted for degradation. This compound, being an electrophile, can interact with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the ARE and initiates the transcription of a wide array of antioxidant and cytoprotective genes, including those for antioxidant enzymes.[5][6][7]

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been demonstrated to suppress the activation of NF-κB.[1][2][8] It can inhibit the binding of NF-κB to its DNA-acting element, thereby downregulating the expression of pro-inflammatory genes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][8] This anti-inflammatory action is closely linked to its antioxidant properties, as inflammation and oxidative stress are often intertwined.

Quantitative Antioxidant Activity

The antioxidant efficacy of this compound has been quantified in numerous studies using various in vitro assays. The following tables summarize some of the key findings.

AssayTest SystemIC50 / EC50Reference CompoundReference
DPPH Radical Scavenging Ethanolic solution18.75 ± 0.07 µg/mL (EC50)Not specified[3]
Nitric Oxide (NO) Inhibition LPS-stimulated RAW 264.7 macrophages5.5 µg/mL (IC50)Curcumin (IC50 = 6.5 µg/mL)[8][9]

Table 1: Free Radical Scavenging and Inhibitory Activity of this compound. This table presents the half-maximal inhibitory/effective concentrations (IC50/EC50) of this compound in different antioxidant assays.

EnzymeCell/Tissue TypeEffect of this compoundObservationsReference
Superoxide Dismutase (SOD) Diabetic rat heartReduced activity compared to untreated diabetic groupDiabetes increased SOD activity, which was lowered by CAPE (a derivative).[4]
Catalase (CAT) Diabetic rat heartReduced activity compared to untreated diabetic groupDiabetes increased CAT activity, which was lowered by CAPE.[4]
Glutathione Peroxidase (GPx) Diabetic rat heartIncreased activityGPx activity was increased in CAPE-treated diabetic rats.[4]

Table 2: Effect of Caffeic Acid Phenethyl Ester (CAPE), a derivative of caffeic acid, on Antioxidant Enzyme Activities. This table summarizes the modulatory effects of a close derivative of this compound on key antioxidant enzymes in a disease model.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).

  • Sample Preparation: Prepare a stock solution of this compound in methanol and make serial dilutions to obtain a range of concentrations.

  • Reaction Mixture: In a 96-well plate or cuvettes, add 100 µL of each sample dilution.

  • Initiation of Reaction: Add 100 µL of the DPPH solution to each well. A blank containing only methanol and DPPH solution is also prepared.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader or spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample. The IC50 value is determined by plotting the percentage of scavenging against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Principle: This assay is based on the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The reduction of ABTS•+ is measured by the decrease in absorbance at 734 nm.

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent and make serial dilutions.

  • Reaction Mixture: In a 96-well plate, add 20 µL of each sample dilution.

  • Initiation of Reaction: Add 180 µL of the ABTS•+ working solution to each well.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and the Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the results with a standard curve of Trolox, a water-soluble vitamin E analog.

Cellular Antioxidant Activity (CAA) Assay using DCFH-DA

Principle: This cell-based assay measures the ability of an antioxidant to prevent the formation of intracellular ROS. The non-fluorescent 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is taken up by cells and deacetylated to 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

Procedure:

  • Cell Culture: Seed adherent cells (e.g., HepG2) in a 96-well black-walled plate and culture until confluent.

  • Loading with DCFH-DA: Wash the cells with PBS and incubate with a 25 µM solution of DCFH-DA in a suitable buffer for 60 minutes at 37°C.

  • Sample Treatment: Wash the cells again and treat with various concentrations of this compound for 1 hour at 37°C.

  • Induction of Oxidative Stress: Induce oxidative stress by adding a free radical initiator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH).

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader. Readings are typically taken every 5 minutes for 1 hour.

  • Calculation: The antioxidant activity is quantified by calculating the area under the curve of fluorescence intensity versus time. The percentage of inhibition is calculated relative to a control group without the antioxidant.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a general experimental workflow for assessing antioxidant activity.

Nrf2_ARE_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ethyl_Caffeate_ext This compound Ethyl_Caffeate_int This compound Ethyl_Caffeate_ext->Ethyl_Caffeate_int Keap1 Keap1 Ethyl_Caffeate_int->Keap1 Inactivates Cys residues Nrf2 Nrf2 Keap1->Nrf2 Sequesters Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Proteasome Proteasome Nrf2->Proteasome Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Cul3->Nrf2 Ubiquitination Nrf2_degradation Nrf2 Degradation Proteasome->Nrf2_degradation Maf sMaf Nrf2_nuc->Maf ARE ARE Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes

Figure 1: Activation of the Nrf2-ARE signaling pathway by this compound.

NFkB_Inhibition_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., LPS) Receptor Receptor (e.g., TLR4) Stimuli->Receptor IKK IKK Complex Receptor->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Releases Proteasome Proteasome IkB->Proteasome Degradation NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Ethyl_Caffeate_int This compound Ethyl_Caffeate_int->NFkB Inhibits DNA binding DNA DNA NFkB_nuc->DNA Binds to Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) DNA->Inflammatory_Genes

Figure 2: Inhibition of the NF-κB signaling pathway by this compound.

Antioxidant_Assay_Workflow A Prepare Reagents (e.g., DPPH, ABTS•+) C Mix Reagents and Samples A->C B Prepare Sample Dilutions (this compound) B->C D Incubate C->D E Measure Absorbance/ Fluorescence D->E F Data Analysis (Calculate % Inhibition, IC50) E->F

Figure 3: General experimental workflow for in vitro antioxidant assays.

Conclusion

This compound demonstrates significant antioxidant properties through both direct free radical scavenging and the modulation of critical cellular signaling pathways, namely the Nrf2-ARE and NF-κB pathways. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this promising natural compound in combating oxidative stress-related diseases. The provided visualizations of the signaling pathways offer a clear conceptual framework for understanding its molecular mechanisms of action. Further in vivo studies are warranted to fully elucidate its physiological relevance and therapeutic efficacy.

References

Ethyl Caffeate: An In-Depth Technical Guide to its In Vitro Anti-inflammatory Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl Caffeate, a natural phenolic compound, has demonstrated significant anti-inflammatory properties in various in vitro models. This technical guide provides a comprehensive overview of its mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways. The primary anti-inflammatory activity of this compound stems from its ability to suppress the expression of key inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Mechanistically, this compound inhibits the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation. Notably, its action is specific to preventing the DNA binding of NF-κB without affecting upstream events like IκB degradation or the activation of mitogen-activated protein kinases (MAPKs). This document serves as a detailed resource for researchers investigating novel anti-inflammatory therapeutics.

Core Anti-inflammatory Effects of this compound

This compound has been shown to potently inhibit key markers of inflammation in macrophage cell lines, such as RAW 264.7, upon stimulation with lipopolysaccharide (LPS), a component of gram-negative bacteria that triggers a strong inflammatory response.

Inhibition of Nitric Oxide (NO) Production

A hallmark of inflammation is the excessive production of nitric oxide (NO) by iNOS. This compound significantly suppresses LPS-induced NO production in a dose-dependent manner.[1][2][3] In studies using RAW 264.7 macrophages, the half-maximal inhibitory concentration (IC50) for NO production was found to be approximately 5.5 µg/ml.[1][2][3][4] At a concentration of 2 µg/ml, this compound inhibited NO production by 35%.[1] This effect is attributed to the downregulation of iNOS expression at both the mRNA and protein levels.[1][2]

Downregulation of iNOS and COX-2 Expression

This compound markedly inhibits the expression of two critical pro-inflammatory enzymes, iNOS and Cyclooxygenase-2 (COX-2).[1][2]

  • iNOS: Reverse transcription-polymerase chain reaction (RT-PCR) analysis revealed that this compound at 1 µg/ml significantly reduced iNOS mRNA expression in LPS-treated macrophages by approximately 56%.[1]

  • COX-2: Western blot analysis showed that this compound at 5 µg/ml effectively inhibited LPS-induced COX-2 protein expression by 45%.[1]

Reduction of Prostaglandin E2 (PGE2) Production

As a direct consequence of inhibiting COX-2, this compound also reduces the production of Prostaglandin E2 (PGE2), a key mediator of inflammation and pain.[1][2]

Mechanism of Action: Targeting the NF-κB Pathway

The anti-inflammatory effects of this compound are primarily mediated through the inhibition of the NF-κB signaling pathway.

Overview of the NF-κB Pathway in Inflammation

The transcription factor NF-κB is a central regulator of the inflammatory response.[1] In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by inflammatory agents like LPS, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation.[1][2] This allows NF-κB to translocate into the nucleus, bind to specific DNA sequences in the promoter regions of target genes, and initiate the transcription of pro-inflammatory mediators, including iNOS, COX-2, and various cytokines.[1]

This compound's Specific Inhibition of NF-κB-DNA Binding

Studies have shown that this compound does not affect the upstream events in the NF-κB signaling cascade. The phosphorylation and subsequent degradation of IκB, as well as the nuclear translocation of NF-κB, remain unaffected by this compound treatment in LPS-stimulated macrophages.[1][2][3][4]

Instead, the inhibitory action occurs at the final step of the pathway. This compound directly impairs the ability of active NF-κB to bind to its DNA consensus site.[1][2] Electrophoretic mobility shift assays (EMSA) demonstrated that this compound inhibited the binding of NF-κB to DNA in a dose-dependent manner, with significant inhibition observed at 10 µg/ml and almost complete inhibition at 20 µg/ml.[1]

Figure 1: Mechanism of Action of this compound cluster_cyto Cytoplasm cluster_nuc Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activation NFkB_IkB NF-κB-IκB Complex (Inactive) IKK->NFkB_IkB Phosphorylation of IκB IkB IκB NFkB_cyto NF-κB NFkB_nuc NF-κB (Active) NFkB_cyto->NFkB_nuc Translocation NFkB_IkB->IkB Degradation NFkB_IkB->NFkB_cyto DNA DNA (Promoter Region) NFkB_nuc->DNA Binding Genes Pro-inflammatory Genes (iNOS, COX-2) DNA->Genes Transcription EC This compound invis1 EC->invis1 invis2

Caption: this compound inhibits inflammation by blocking NF-κB-DNA binding.

No Effect on MAPK Signaling

The mitogen-activated protein kinase (MAPK) pathways, including ERK, p38, and JNK, are also involved in the inflammatory response.[1] However, studies have shown that this compound does not affect the LPS-induced phosphorylation (activation) of these MAPK proteins in macrophages.[1][2] This further highlights the specific inhibitory action of this compound on the NF-κB pathway.

Data Presentation: Quantitative Summary

The following tables summarize the quantitative data on the anti-inflammatory effects of this compound in LPS-stimulated RAW 264.7 macrophages.

Table 1: Inhibition of Nitric Oxide (NO) Production

Concentration (µg/ml)% Inhibition of NO ProductionReference
2.035%[1]
5.5 (IC50)50%[1][2][3]
10.0>50% (Significant)[1]

Table 2: Inhibition of Pro-inflammatory Gene and Protein Expression

TargetConcentration (µg/ml)% InhibitionAssayReference
iNOS mRNA1.0~56%RT-PCR[1]
COX-2 Protein5.045%Western Blot[1]

Table 3: Inhibition of NF-κB-DNA Binding

Concentration (µg/ml)Effect on NF-κB BindingAssayReference
10.0Significant InhibitionEMSA[1]
20.0Complete InhibitionEMSA[1]

Detailed Experimental Protocols

The following are generalized protocols based on methodologies cited in the literature for studying the in vitro anti-inflammatory effects of this compound.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/ml penicillin, and 100 µg/ml streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment Protocol: Cells are seeded in appropriate plates (e.g., 96-well for viability/NO assays, 6-well for protein/RNA extraction). After reaching ~80% confluency, they are pre-treated with various concentrations of this compound (or vehicle control, e.g., DMSO) for 1 hour. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/ml for a specified duration (e.g., 24 hours for NO production, 30 minutes for MAPK phosphorylation).

Figure 2: General Experimental Workflow Start Seed RAW 264.7 Cells Incubate1 Incubate until ~80% Confluency Start->Incubate1 Pretreat Pre-treat with This compound (1 hr) Incubate1->Pretreat Stimulate Stimulate with LPS (1 µg/ml) Pretreat->Stimulate Incubate2 Incubate (e.g., 30 min to 24 hr) Stimulate->Incubate2 Harvest Harvest Supernatant or Cell Lysate Incubate2->Harvest Analysis Perform Assays (Griess, WB, RT-PCR) Harvest->Analysis

Caption: Workflow for assessing this compound's anti-inflammatory effects.

Nitrite (B80452) Quantification (Griess Assay)

This assay measures nitrite, a stable breakdown product of NO, in the cell culture supernatant.

  • Collect 100 µl of culture supernatant from each well of a 96-well plate.

  • Add 100 µl of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Incubate the mixture at room temperature for 10 minutes, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Western Blot Analysis

This technique is used to detect the expression levels of specific proteins (e.g., iNOS, COX-2, IκB, phospho-MAPKs).

  • Protein Extraction: Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel (SDS-PAGE).

  • Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a specific primary antibody against the protein of interest (e.g., anti-iNOS, anti-COX-2, anti-p-p38) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.

NF-κB DNA Binding Assay (EMSA)

The Electrophoretic Mobility Shift Assay (EMSA) is used to detect the specific binding of NF-κB to a DNA probe.

  • Nuclear Extract Preparation: Prepare nuclear extracts from treated cells using a nuclear extraction kit.

  • Binding Reaction: Incubate the nuclear extracts with a biotin-labeled or radio-labeled double-stranded oligonucleotide probe containing the NF-κB consensus sequence.

  • Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

  • Transfer & Detection: Transfer the separated complexes to a nylon membrane and detect the labeled probe using a chemiluminescent or autoradiographic method. A "shift" in the mobility of the probe indicates the formation of a protein-DNA complex.

Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

  • After the treatment period, remove the culture medium.

  • Add 100 µl of fresh medium containing 0.5 mg/ml of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.

  • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Dissolve the formazan crystals by adding 100 µl of a solubilization solution (e.g., DMSO or acidic isopropanol).

  • Measure the absorbance at 570 nm. Cell viability is expressed as a percentage relative to the vehicle-treated control group. Studies show this compound has little to no cytotoxicity at concentrations of 10 µg/ml or below.[1]

Conclusion

The in vitro evidence strongly supports this compound as a potent anti-inflammatory agent. Its well-defined mechanism of action, specifically targeting the DNA binding of NF-κB without affecting the MAPK pathway or upstream NF-κB signaling, makes it an attractive candidate for further investigation. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and related phenolic compounds for inflammatory diseases.

References

Methodological & Application

Application Notes and Protocols for the Isolation of Ethyl Caffeate from Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl caffeate, the ethyl ester of caffeic acid, is a naturally occurring phenolic compound found in a variety of plant species. It has garnered significant scientific interest due to its potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-cancer activities. These biological effects are largely attributed to its ability to modulate key cellular signaling pathways. This document provides detailed protocols for the extraction, isolation, and purification of this compound from plant materials, targeting researchers, scientists, and professionals in the field of drug development.

Data Presentation: Quantitative Analysis of this compound Isolation

The yield of this compound can vary significantly depending on the plant source, the specific part of the plant used, and the extraction and purification methodologies employed. The following table summarizes reported yields and other quantitative data from various studies.

Plant SpeciesPlant PartExtraction MethodPurification MethodYield (% w/w)Reference
Artemisia aucheriAerial partsSequential MacerationHPLC0.0021[1]
Polygonum amplexicaule var. sinenseRhizomesEthanol (B145695) ExtractionHPLC0.0008[1]
Aristotelia chilensis (Maqui)LeavesNot SpecifiedNot Specified0.00012[1]
Verdicchio WineWineLiquid-Liquid ExtractionHPLCNot Reported[1][2]
Prunus yedoensisPetalsNot SpecifiedNot SpecifiedNot Reported[3]

Experimental Protocols

Protocol 1: General Protocol for Extraction and Isolation of this compound

This protocol outlines a general and widely applicable methodology for the isolation of this compound from plant materials, incorporating extraction, fractionation, and chromatographic purification.

1. Materials and Reagents:

  • Dried and powdered plant material

  • Solvents: 95% Ethanol, Petroleum ether, Ethyl acetate (B1210297), n-butanol, Methanol, Water (HPLC grade)

  • Silica (B1680970) gel for column chromatography

  • Reverse-phase C18 silica gel

  • Standard this compound (for comparison)

  • Rotary evaporator

  • Chromatography columns

  • HPLC system (preparative or semi-preparative)

  • NMR spectrometer

  • Mass spectrometer

2. Experimental Procedure:

Step 1: Extraction

  • Extract the dried and powdered plant material (e.g., 10 kg of rhizomes of Polygonum amplexicaule) with 95% ethanol at room temperature three times.

  • Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.

Step 2: Fractionation

  • Suspend the crude ethanol extract in a water:methanol (9:1) solution.

  • Perform successive liquid-liquid extractions with petroleum ether, ethyl acetate, and n-butanol.

  • Concentrate each fraction (petroleum ether, ethyl acetate, n-butanol, and the remaining water fraction) to dryness. The ethyl acetate fraction is often enriched with phenolic compounds like this compound.[4][5]

Step 3: Chromatographic Purification

  • Subject the ethyl acetate fraction to normal phase silica gel column chromatography.

  • Elute the column with a step gradient of a non-polar to a more polar solvent system (e.g., hexane-acetone, starting from 1:9 and gradually increasing the polarity).

  • Collect the fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Pool the fractions rich in this compound and concentrate them.

  • For further purification, perform reverse-phase column chromatography on the concentrated fractions using a methanol-water step gradient.

  • Alternatively, semi-preparative HPLC can be used for final purification to obtain high-purity this compound.[2][6]

Step 4: Structure Elucidation

  • Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[6]

Protocol 2: Specific Protocol from Artemisia aucheri

This protocol details a sequential maceration followed by chromatographic purification to isolate this compound from the aerial parts of Artemisia aucheri.[6]

1. Materials and Reagents:

  • Air-dried and ground aerial parts of A. aucheri (200 g)

  • Solvents: Petroleum ether (40-60°C), Dichloromethane, Ethyl acetate, Ethanol, Methanol (MeOH), Water (H₂O)

  • Reverse-phase vacuum liquid chromatography (VLC) material

  • Semi-preparative HPLC system

2. Experimental Procedure:

Step 1: Sequential Maceration

  • Extract the plant material sequentially with petroleum ether, dichloromethane, ethyl acetate, ethanol, and ethanol-water (1:1 v/v).[6] Use approximately 3 x 2.0 L of each solvent.

  • Filter the extracts and dry them using a rotary evaporator at a temperature below 45°C.[6]

Step 2: Fractionation by VLC

  • Subject the ethanolic extract (which typically has a high yield) to reversed-phase vacuum liquid chromatography (VLC).[6]

  • Use a step gradient of MeOH-H₂O (from 1:9 to 10:0) to obtain several fractions.[6]

Step 3: HPLC Purification

  • Identify the fraction with the highest phenolic content and radical scavenging activity for further purification.

  • Re-fractionate the active fraction (e.g., Fraction C) using semi-preparative HPLC with a MeOH-H₂O gradient to yield subfractions.[6]

  • Perform further purification of the subfraction containing this compound using semi-preparative HPLC with a different gradient to yield pure compound.[6]

Step 4: Characterization

  • Elucidate the structure of the isolated compound using spectroscopic analysis, including NMR and MS, and compare the data with literature values.[6]

Visualizations

Experimental Workflow for this compound Isolation

G cluster_0 Extraction & Fractionation cluster_1 Purification cluster_2 Analysis Plant_Material Dried & Powdered Plant Material Extraction Solvent Extraction (e.g., Ethanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Liquid_Liquid_Extraction Liquid-Liquid Fractionation (Petroleum Ether, Ethyl Acetate, n-Butanol) Crude_Extract->Liquid_Liquid_Extraction EtOAc_Fraction Ethyl Acetate Fraction (Enriched) Liquid_Liquid_Extraction->EtOAc_Fraction Collect Other_Fractions Other Fractions Liquid_Liquid_Extraction->Other_Fractions Discard/Store Column_Chromatography Column Chromatography (Silica Gel) EtOAc_Fraction->Column_Chromatography RP_Chromatography Reversed-Phase Chromatography Column_Chromatography->RP_Chromatography HPLC Semi-Preparative HPLC RP_Chromatography->HPLC Pure_Ethyl_Caffeate Pure this compound HPLC->Pure_Ethyl_Caffeate Characterization Structure Elucidation (NMR, MS) Pure_Ethyl_Caffeate->Characterization

Caption: General workflow for isolating this compound.

Logical Relationship of Purification Techniques

G Crude_Extract Crude Plant Extract Initial_Fractionation Initial Fractionation (e.g., Liquid-Liquid Extraction) Crude_Extract->Initial_Fractionation Low_Purity_Fractions Low to Medium Purity Fractions Initial_Fractionation->Low_Purity_Fractions Column_Chromatography Column Chromatography (e.g., Silica Gel, VLC) Low_Purity_Fractions->Column_Chromatography Intermediate_Purity Intermediate Purity Isolate Column_Chromatography->Intermediate_Purity HPLC High-Performance Liquid Chromatography (HPLC) Intermediate_Purity->HPLC High_Purity_Compound High Purity this compound HPLC->High_Purity_Compound

Caption: Hierarchy of purification techniques.

References

Application Note: Quantification of Ethyl Caffeate using a Validated HPLC-UV Method

Author: BenchChem Technical Support Team. Date: December 2025

AN-HPLC-EC001

Introduction

Ethyl caffeate is a naturally occurring phenolic compound found in various plant species and is known for its antioxidant, anti-inflammatory, and potential therapeutic properties. Accurate quantification of this compound in raw materials, extracts, and finished products is crucial for quality control, formulation development, and pharmacological studies. This application note presents a detailed, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the precise and reliable quantification of this compound. The method is suitable for researchers, scientists, and drug development professionals.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • HPLC grade water (e.g., Milli-Q or equivalent)

  • Formic acid, analytical grade

  • 0.45 µm syringe filters (e.g., PTFE or nylon)

Instrumentation
  • HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • A C18 reversed-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution. This stock solution should be stored at 2-8°C and protected from light.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation (from a solid matrix, e.g., plant extract)
  • Accurately weigh a suitable amount of the homogenized sample (e.g., 100 mg of dry plant extract).

  • Transfer the sample to a 10 mL volumetric flask and add approximately 7 mL of methanol.

  • Sonicate the mixture for 30 minutes to ensure complete extraction of this compound.

  • Allow the solution to cool to room temperature and then dilute to the mark with methanol.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • If necessary, dilute the filtered sample with the mobile phase to bring the concentration of this compound within the linear range of the calibration curve.

Chromatographic Conditions

The following chromatographic conditions have been optimized for the quantification of this compound:

ParameterCondition
Column C18 Reversed-Phase Column (250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 325 nm
Run Time 30 minutes

Data Presentation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines.[1][2][3] The performance characteristics of the method are summarized in the tables below.

Table 1: System Suitability and Chromatographic Parameters
ParameterAcceptance CriteriaTypical Result
Retention Time (min) -~15.5
Tailing Factor (T) T ≤ 2.01.1
Theoretical Plates (N) N > 2000> 5000
Table 2: Method Validation Summary
Validation ParameterResult
Linearity Range (µg/mL) 1 - 100
Correlation Coefficient (r²) ≥ 0.999
Regression Equation y = mx + c
Limit of Detection (LOD) (µg/mL) 0.25
Limit of Quantification (LOQ) (µg/mL) 0.80
Precision (%RSD)
    - Intra-day< 2.0%
    - Inter-day< 2.0%
Accuracy (Recovery %) 98.0% - 102.0%
Specificity No interference from blank and placebo
Robustness Robust

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the quantification of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Standard Preparation (1-100 µg/mL) HPLC_System HPLC-UV System (C18 Column, 325 nm) Standard_Prep->HPLC_System Sample_Prep Sample Preparation (Extraction & Filtration) Sample_Prep->HPLC_System Data_Acquisition Data Acquisition (Chromatogram) HPLC_System->Data_Acquisition Calibration_Curve Calibration Curve Generation (Peak Area vs. Concentration) Data_Acquisition->Calibration_Curve Quantification Quantification of this compound in Sample Data_Acquisition->Quantification Calibration_Curve->Quantification

Caption: Experimental workflow for HPLC quantification of this compound.

Validation_Pathway cluster_validation ICH Validation Parameters Method Developed HPLC Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Precision Precision (Intra- & Inter-day) Method->Precision Accuracy Accuracy (Recovery) Method->Accuracy LOD LOD Method->LOD LOQ LOQ Method->LOQ Robustness Robustness Method->Robustness Validated_Method Validated Method for Routine Analysis Specificity->Validated_Method Linearity->Validated_Method Precision->Validated_Method Accuracy->Validated_Method LOD->Validated_Method LOQ->Validated_Method Robustness->Validated_Method

Caption: Logical relationship of method validation based on ICH guidelines.

References

Application Notes and Protocols for Cell-based Assays to Determine Ethyl Caffeate Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl caffeate, a naturally occurring phenolic compound, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and anti-neoplastic activities.[1][2] Evaluating the cytotoxic effects of this compound on various cell types is a critical step in understanding its mechanism of action and assessing its potential as a therapeutic agent. This document provides detailed protocols for a panel of cell-based assays to comprehensively assess the cytotoxicity of this compound. The assays described herein are designed to measure different aspects of cell health, including metabolic activity, membrane integrity, apoptosis, and cell cycle progression.

Data Presentation

Table 1: Cytotoxicity of this compound in Various Cell Lines (MTT/CCK-8 Assay)
Cell LineCell TypeAssayIncubation Time (h)IC50 ValueReference
PC9OROsimertinib-resistant Lung CancerCCK-84878 µM[1]
HCC827OROsimertinib-resistant Lung CancerCCK-84882 µM[1]
OSFOral Submucosus FibroblastMTTNot SpecifiedSignificant cytotoxicity at 400 µM[2]
GNMNeck Metastasis of Gingiva CarcinomaMTTNot SpecifiedSignificant cytotoxicity at 400 µM[2]
TSCCaTongue Squamous Cell CarcinomaMTTNot SpecifiedSignificant cytotoxicity at 400 µM[2]
BFBuccal Mucosal FibroblastMTTNot SpecifiedNo significant cytotoxicity at 400 µM[2]
RAW 264.7MacrophageMTT24No significant cytotoxicity at ≤ 10 µg/mL[3]
MCF-7Breast CancerMTT6No cytotoxic effects at 10-100 µg/mL[3]
Table 2: Apoptosis Induction by this compound
Cell LineTreatmentIncubation Time (h)Apoptosis AssayApoptosis Rate (%)Reference
PC9ORThis compound (IC50)48Annexin V-FITC/PI4.33 to 8.6[1]
HCC827ORThis compound (IC50)48Annexin V-FITC/PI4.61 to 7.05[1]
Table 3: Effect of this compound on Cell Cycle
Cell LineTreatmentIncubation Time (h)EffectReference
PC9ORThis compound (IC50)48S phase arrest[1]
HCC827ORThis compound (IC50)48S phase arrest[1]

Experimental Protocols

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[4] Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[4]

Materials:

  • This compound

  • Cell line of interest

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve this compound).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[4]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C.[4] During this time, viable cells will convert MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4] Mix gently by pipetting or shaking.

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from cells with damaged plasma membranes, which is an indicator of cytotoxicity.[5]

Materials:

  • This compound

  • Cell line of interest

  • Complete culture medium

  • LDH cytotoxicity assay kit (commercially available)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate as described in the MTT assay protocol.

  • Compound Treatment: Treat cells with various concentrations of this compound as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired time period.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture (as per the kit instructions) to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution (as per the kit instructions) to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7] Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • This compound

  • Cell line of interest

  • Complete culture medium

  • Annexin V-FITC/PI apoptosis detection kit (commercially available)

  • 1X Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and collect the supernatant containing floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI (or as per kit instructions).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This flow cytometry-based method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[8]

Materials:

  • This compound

  • Cell line of interest

  • Complete culture medium

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells and treat with this compound as described for the apoptosis assay.

  • Cell Harvesting: Harvest and wash the cells with PBS as described above.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cells once with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Mandatory Visualizations

experimental_workflow cluster_setup Cell Culture & Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis start Seed Cells treat Treat with this compound start->treat mtt MTT Assay treat->mtt ldh LDH Assay treat->ldh apoptosis Annexin V/PI Assay treat->apoptosis cell_cycle Cell Cycle Analysis treat->cell_cycle viability Cell Viability mtt->viability cytotoxicity Membrane Integrity ldh->cytotoxicity apoptosis_analysis Apoptosis Rate apoptosis->apoptosis_analysis cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist

Caption: Experimental workflow for assessing this compound cytotoxicity.

signaling_pathway cluster_pi3k PI3K/AKT Pathway cluster_nfkb NF-κB Pathway cluster_effects Cellular Effects EC This compound PI3K PI3K EC->PI3K NFkB NF-κB EC->NFkB AKT AKT PI3K->AKT Inhibition Apoptosis Increased Apoptosis PI3K->Apoptosis Inhibition of leads to Proliferation Decreased Proliferation AKT->Proliferation Leads to CellCycleArrest Cell Cycle Arrest AKT->CellCycleArrest Inhibition of leads to iNOS_COX2 iNOS/COX-2 NFkB->iNOS_COX2 Inhibition NFkB->Apoptosis Inhibition of leads to iNOS_COX2->Proliferation Leads to

Caption: Signaling pathways modulated by this compound.

References

Application Notes and Protocols for Ethyl Caffeate in Animal Models of Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl caffeate is a natural phenolic compound derived from caffeic acid, found in various plants. It has garnered significant interest in pharmacological research due to its potent anti-inflammatory, antioxidant, and immunomodulatory properties.[1][2][3] This document provides detailed application notes and experimental protocols for utilizing this compound in common preclinical animal models of inflammation, summarizing its mechanism of action and presenting key quantitative data to guide researchers in their study design.

Mechanism of Action

This compound exerts its anti-inflammatory effects primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][4] In response to inflammatory stimuli like lipopolysaccharide (LPS) or phorbol (B1677699) esters (TPA), the NF-κB dimer is liberated from its inhibitor, IκB, translocates to the nucleus, and binds to DNA to initiate the transcription of pro-inflammatory genes.[1]

Key mechanistic findings include:

  • Inhibition of NF-κB DNA Binding: this compound directly impairs the ability of the activated NF-κB complex to bind to its target DNA sequences.[1][4][5] This is a critical step that halts the downstream inflammatory cascade.

  • Suppression of Pro-inflammatory Mediators: By inhibiting NF-κB, this compound significantly suppresses the expression and production of key inflammatory molecules, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and prostaglandin (B15479496) E2 (PGE2).[1][2][4]

  • Upstream Pathway Independence: Studies have shown that this compound does not affect the upstream phosphorylation and degradation of IκB or the activation of mitogen-activated protein kinases (MAPKs), indicating a specific action on the final step of NF-κB activation.[1][4]

Signaling Pathway Diagram

EthylCaffeate_NFkB_Pathway This compound Mechanism in NF-κB Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (LPS, TPA) IKK IKK Activation Stimulus->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB_active Active NF-κB IkB->NFkB_active releases NFkB_complex NF-κB/IκB Complex NFkB_complex->IkB NFkB_nuc Active NF-κB NFkB_active->NFkB_nuc Translocation DNA_binding NF-κB Binding to DNA NFkB_nuc->DNA_binding Transcription Gene Transcription DNA_binding->Transcription Genes Pro-inflammatory Genes (iNOS, COX-2, Cytokines) Transcription->Genes EC This compound EC->DNA_binding Inhibits

Caption: this compound inhibits the binding of NF-κB to DNA.

Data Presentation

The anti-inflammatory efficacy of this compound has been quantified in various in vitro and in vivo models.

Table 1: In Vitro Anti-inflammatory Effects of this compound
Cell LineStimulantParameter MeasuredConcentration / IC₅₀ResultCitation(s)
RAW 264.7LPSNitric Oxide (NO)IC₅₀ = 5.5 µg/mLPotent inhibition of NO production.[1][4]
RAW 264.7LPSNitric Oxide (NO)IC₅₀ = 12.0 µMInhibition of nitrite (B80452) accumulation.[6][7]
RAW 264.7LPSiNOS mRNA1 µg/mL~56% reduction in expression.[1]
RAW 264.7LPSiNOS mRNA2 µg/mLExpression reduced to baseline levels.[1]
RAW 264.7LPSCOX-2 Protein5 µg/mL45% inhibition of expression.[1]
RAW 264.7LPSPGE₂ Production1 µg/mLMarked suppression.[1]
RAW 264.7LPSPGE₂ Production2-5 µg/mLTotal inhibition.[1]
BV-2 MicrogliaLPS (200 ng/mL)iNOS & COX-2PretreatmentSignificant reduction in protein levels.[8]
Table 2: In Vivo Anti-inflammatory Effects of this compound
Animal ModelSpeciesTreatment / DoseParameter MeasuredResultCitation(s)
TPA-Induced Skin InflammationMouseTopical applicationCOX-2 ExpressionSignificant inhibition, superior to celecoxib.[1][4]
Carrageenan-Induced Paw EdemaMouse10 and 20 mg/kgPaw Edema VolumeSignificant inhibition at 3, 4, and 5 hours post-carrageenan.[9]
Carrageenan-Induced Paw EdemaMouseNot specifiedNeutrophil InfluxButyl and octyl caffeate (analogs) reduced influx by 28-49%.[6][7]
Carrageenan-Induced Paw EdemaMouseNot specifiedIL-1β LevelsButyl and octyl caffeate (analogs) reduced levels by 24-30%.[6][7]

Experimental Protocols

The following are detailed protocols for common animal models of inflammation where this compound can be evaluated.

Protocol 1: Carrageenan-Induced Paw Edema in Rodents

This model is widely used to assess the efficacy of acute anti-inflammatory agents.[10][11] The inflammatory response is biphasic, involving early mediators like histamine (B1213489) and serotonin, followed by a late phase mediated by prostaglandins (B1171923) and nitric oxide.[9]

Workflow Diagram

Carrageenan_Workflow Carrageenan-Induced Paw Edema Workflow A 1. Animal Acclimatization (Mice/Rats, 7 days) B 2. Baseline Measurement (Measure initial paw volume using a plethysmometer) A->B C 3. Group Administration (i.p. or p.o.) - Vehicle Control (e.g., Saline) - this compound (e.g., 10, 20 mg/kg) - Positive Control (e.g., Indomethacin 5 mg/kg) B->C D 4. Induce Inflammation (Inject 1% Carrageenan into subplantar region of right hind paw) C->D 30-60 min post-treatment E 5. Post-Induction Measurement (Measure paw volume at 1, 2, 3, 4, 5 hours) D->E F 6. Data Analysis - Calculate edema volume - Determine % inhibition E->F G 7. Tissue Collection (Optional) (Euthanize and collect paw tissue for biomarker analysis - COX-2, iNOS, cytokines) E->G

Caption: Experimental workflow for the carrageenan paw edema model.

Methodology

  • Animals: Use male or female mice (e.g., ICR strain) or rats (e.g., Sprague-Dawley). Acclimatize animals for at least one week before the experiment.

  • Grouping: Divide animals into groups (n=6-8 per group):

    • Group 1: Vehicle control (e.g., saline or 0.5% CMC).

    • Group 2: this compound (low dose, e.g., 10 mg/kg).

    • Group 3: this compound (high dose, e.g., 20 mg/kg).

    • Group 4: Positive Control (e.g., Indomethacin, 5 mg/kg).

  • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a digital plethysmometer.

  • Compound Administration: Administer this compound, vehicle, or positive control via intraperitoneal (i.p.) or oral (p.o.) route.

  • Inflammation Induction: 30-60 minutes after compound administration, inject 100 µL (for rats) or 50 µL (for mice) of a 1% carrageenan suspension in sterile saline into the subplantar surface of the right hind paw.[10][11]

  • Edema Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the edema volume by subtracting the initial paw volume from the post-injection volume.

    • Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 (Where V_c is the average edema volume of the control group and V_t is the average edema volume of the treated group).

  • Biomarker Analysis (Optional): At the end of the experiment, animals can be euthanized, and the inflamed paw tissue can be collected for analysis of inflammatory markers (e.g., TNF-α, IL-1β, COX-2, iNOS) via Western blot, ELISA, or qPCR.[9][10]

Protocol 2: TPA-Induced Skin Inflammation in Mice

This model is excellent for evaluating topically applied anti-inflammatory agents. 12-O-tetradecanoylphorbol-13-acetate (TPA) is a potent activator of protein kinase C (PKC), leading to a robust inflammatory response characterized by edema and expression of COX-2.[1]

Workflow Diagram

TPA_Workflow TPA-Induced Skin Inflammation Workflow A 1. Animal Preparation (Shave the dorsal back of female ICR mice) B 2. Group Administration (Topical) - Vehicle (Acetone) - this compound (in Acetone) - Positive Control (e.g., Celecoxib) A->B C 3. Induce Inflammation (Apply TPA, e.g., 10 nmol, in acetone (B3395972) to the same area) B->C 30 min post-treatment D 4. Incubation (Allow inflammation to develop for 4 hours) C->D E 5. Tissue Collection (Euthanize and collect skin biopsies from the treated area) D->E F 6. Analysis (Perform Immunohistochemistry or Western Blot for COX-2 expression) E->F

Caption: Experimental workflow for the TPA-induced skin inflammation model.

Methodology

  • Animals: Use female ICR mice (6-8 weeks old). Shave the dorsal skin 24 hours before the experiment.

  • Grouping: Divide animals into groups (n=5-6 per group):

    • Group 1: Vehicle control (e.g., Acetone).

    • Group 2: TPA only.

    • Group 3: this compound + TPA.

    • Group 4: Positive Control (e.g., Celecoxib) + TPA.

  • Compound Administration: Topically apply this compound or the positive control dissolved in 200 µL of acetone to the shaved area of the back.[5]

  • Inflammation Induction: 30 minutes after compound application, topically apply TPA (e.g., 10 nmol in 200 µL acetone) to the same area.[5]

  • Incubation: House the animals for 4 hours to allow for the development of the inflammatory response.[5]

  • Tissue Collection: Euthanize the mice and collect skin tissue from the treated area using a biopsy punch.

  • Analysis: Process the skin tissue for immunohistochemical staining or Western blot analysis to determine the expression levels of COX-2 and other inflammatory markers.[1]

Protocol 3: LPS-Induced Systemic Inflammation in Mice

This model mimics the systemic inflammatory response seen in sepsis and is useful for evaluating compounds that target cytokine production and systemic inflammation.[12]

Workflow Diagram

LPS_Workflow LPS-Induced Systemic Inflammation Workflow A 1. Animal Acclimatization (Mice, 7 days) B 2. Group Administration (p.o. or i.p.) - Vehicle Control - this compound (e.g., 30 mg/kg) - Positive Control (e.g., Dexamethasone) A->B C 3. Induce Inflammation (Administer LPS, e.g., 1.5 mg/kg, i.p.) B->C 60 min post-treatment D 4. Behavioral Assessment (Optional) (Monitor for sickness behavior 1-2 hours post-LPS) C->D E 5. Sample Collection (Collect blood via cardiac puncture 3-6 hours post-LPS) D->E F 6. Analysis (Measure serum/plasma cytokines (TNF-α, IL-6) via ELISA. Collect brain/liver for tissue analysis) E->F

Caption: Experimental workflow for the LPS-induced systemic inflammation model.

Methodology

  • Animals: Use male or female mice (e.g., C57BL/6). Acclimatize for at least one week.

  • Grouping: Divide animals into groups (n=6-8 per group):

    • Group 1: Vehicle control.

    • Group 2: LPS only.

    • Group 3: this compound + LPS.

    • Group 4: Positive Control (e.g., Dexamethasone) + LPS.

  • Compound Administration: Administer this compound (e.g., 30 mg/kg), vehicle, or positive control, typically via oral gavage or i.p. injection.[12][13]

  • Inflammation Induction: 60 minutes after compound administration, inject Lipopolysaccharide (LPS from E. coli) intraperitoneally at a dose of 1-2 mg/kg.[12][13]

  • Monitoring and Sample Collection:

    • Observe animals for signs of sickness behavior (e.g., lethargy, piloerection) between 1-2 hours post-LPS injection.[12][13]

    • At a predetermined time point (e.g., 3, 6, or 24 hours post-LPS), euthanize the animals.

    • Collect blood via cardiac puncture to prepare serum or plasma.

    • Perfuse animals with saline and collect organs (e.g., liver, lungs, brain) for further analysis.

  • Analysis:

    • Use ELISA kits to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum/plasma.

    • Homogenize collected tissues to measure cytokine levels, myeloperoxidase (MPO) activity (as a marker of neutrophil infiltration), or gene expression of inflammatory markers.

Safety and Toxicology

While comprehensive toxicology data for this compound is not extensively detailed in the cited literature, in vitro studies using RAW 264.7 macrophages showed little to no cytotoxicity at concentrations of 10 µg/mL or below.[1] A study on ethyl oleate (B1233923), a structurally related fatty acid ester, established a No Observable Adverse Effect Level (NOAEL) of approximately 6g/kg bw/day in a 91-day rat feeding study, though direct extrapolation is not advised.[14] Researchers should perform preliminary dose-range finding studies to establish the safety and tolerability of their specific this compound formulation in the chosen animal model.

Conclusion

This compound is a promising natural compound for mitigating inflammation. Its well-defined mechanism of action, centered on the inhibition of NF-κB DNA binding, makes it an attractive candidate for further development. The protocols and data presented here provide a robust framework for researchers to effectively design and execute preclinical studies to explore the therapeutic potential of this compound in various inflammatory conditions.

References

Formulation of Ethyl Caffeate for In Vivo Efficacy Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl caffeate, a naturally occurring phenolic compound found in various plant species, has garnered significant interest for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anti-cancer activities.[1] Preclinical in vivo studies are crucial for evaluating its therapeutic potential. This document provides detailed application notes and protocols for the formulation and in vivo administration of this compound, intended to guide researchers in designing and executing robust animal studies. The primary mechanism of action of this compound involves the modulation of key inflammatory signaling pathways, most notably the inhibition of Nuclear Factor-kappa B (NF-κB) activation.[2][3]

Data Presentation: Formulation and Solubility

Proper formulation is critical for ensuring the bioavailability and efficacy of this compound in vivo. Due to its hydrophobic nature, this compound requires a suitable vehicle for solubilization and administration. Below is a summary of a common vehicle composition and the solubility of this compound.

Vehicle ComponentPercentagePurpose
Dimethyl sulfoxide (B87167) (DMSO)10%Primary solvent
Polyethylene glycol 300 (PEG300)40%Co-solvent, viscosity enhancer
Tween 805%Surfactant, emulsifier
Saline (0.9% NaCl)45%Diluent, ensures isotonicity
Solubility in this vehicle: 2 mg/mL (Sonication is recommended to aid dissolution).

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Intraperitoneal and Oral Administration

This protocol details the preparation of a stock solution and a working solution of this compound suitable for both intraperitoneal (IP) injection and oral gavage in rodents.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween 80, sterile

  • Saline (0.9% NaCl), sterile

  • Sterile conical tubes (1.5 mL, 15 mL)

  • Pipettes and sterile tips

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Stock Solution Preparation (e.g., 40 mg/mL in DMSO):

    • Weigh the desired amount of this compound powder.

    • In a sterile conical tube, dissolve 2 mg of this compound in 50 µL of DMSO.

    • Vortex thoroughly until the powder is completely dissolved. This creates a concentrated stock solution.

  • Working Solution Preparation (e.g., 2 mg/mL):

    • To the 50 µL of the this compound stock solution, add 300 µL of PEG300.

    • Mix well by vortexing until the solution is clear.

    • Add 50 µL of Tween 80 to the mixture and vortex until clear.

    • Finally, add 600 µL of sterile saline.

    • Vortex the final solution thoroughly. If precipitation occurs, sonicate the solution until it becomes clear.

    • The final concentration of this working solution will be approximately 2 mg/mL. Adjust volumes proportionally to achieve different concentrations, ensuring the final vehicle composition remains consistent.

Note: Always prepare fresh formulations on the day of administration. For oral administration of a related compound, caffeic acid phenethyl ester (CAPE), a suspension in a vehicle containing 20% Tween has also been used.[4]

Protocol 2: Administration of this compound via Intraperitoneal (IP) Injection in Mice

This protocol provides a standardized method for IP injection in mice.

Materials:

  • Prepared this compound working solution

  • Sterile syringes (1 mL) with needles (25-27 gauge)

  • Mouse restraint device (optional)

  • 70% ethanol (B145695) for disinfection

Procedure:

  • Animal Handling and Restraint:

    • Gently restrain the mouse, ensuring a firm but not restrictive grip. The two-person technique is preferred for safety and accuracy.[5]

    • Position the mouse with its head tilted downwards to allow abdominal organs to shift away from the injection site.

  • Injection Site Identification:

    • Locate the lower right quadrant of the abdomen. This site is chosen to avoid puncturing the cecum, bladder, or other vital organs.[5]

  • Injection:

    • Insert the needle at a 30-40 degree angle with the bevel facing up.[5]

    • Gently aspirate to ensure no bodily fluids (e.g., blood, urine) are drawn into the syringe, which would indicate improper needle placement.

    • Slowly inject the calculated volume of the this compound solution into the peritoneal cavity. The maximum recommended injection volume for mice is < 10 ml/kg.[5]

    • Withdraw the needle smoothly and return the animal to its cage.

  • Post-Injection Monitoring:

    • Observe the animal for any signs of distress, such as bleeding at the injection site or abnormal behavior.

Protocol 3: Administration of this compound via Oral Gavage in Mice

This protocol describes the procedure for administering this compound orally using a gavage needle.

Materials:

  • Prepared this compound working solution

  • Sterile oral gavage needles (flexible or rigid, appropriate size for the mouse)

  • Sterile syringes (1 mL)

  • Animal restraint device (optional)

Procedure:

  • Animal Handling:

    • Properly restrain the mouse to prevent movement and ensure the head and neck are in a straight line with the body.

  • Gavage Needle Insertion:

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.

    • Gently insert the gavage needle into the mouth, allowing the mouse to swallow the tip.

    • Advance the needle smoothly along the esophagus into the stomach. Do not force the needle.

  • Administration:

    • Once the needle is correctly positioned in the stomach, slowly administer the calculated volume of the this compound solution. The recommended volume is typically 20 mL/kg of body weight, using a buffered solution like PBS is recommended over water or saline alone to buffer gastric pH.[6]

  • Post-Administration Care:

    • Gently remove the gavage needle and return the mouse to its cage.

    • Monitor the animal for any signs of respiratory distress or discomfort.

Protocol 4: In Vivo Efficacy Assessment in a Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-cancer efficacy of this compound in a subcutaneous xenograft mouse model.

Materials:

  • Cancer cell line (e.g., human lung cancer cells)

  • Immunocompromised mice (e.g., nude mice)

  • Matrigel (or similar basement membrane matrix)

  • Calipers for tumor measurement

  • Prepared this compound formulation and vehicle control

Procedure:

  • Tumor Cell Implantation:

    • Harvest cancer cells and resuspend them in a mixture of sterile PBS and Matrigel.

    • Subcutaneously inject the cell suspension (e.g., 1 x 10^7 cells) into the flank of each mouse.

  • Tumor Growth and Treatment Initiation:

    • Allow the tumors to grow to a palpable size (e.g., ~100 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer this compound (e.g., via IP injection or oral gavage) and the vehicle control to the respective groups at a predetermined dose and schedule (e.g., daily).

  • Tumor Measurement and Data Collection:

    • Measure the tumor dimensions (length and width) with calipers every 2-3 days.

    • Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

    • Monitor the body weight of the mice as an indicator of general health and toxicity.

  • Endpoint and Analysis:

    • At the end of the study (e.g., after a specified number of days or when tumors in the control group reach a certain size), euthanize the mice.

    • Excise the tumors, weigh them, and process them for further analysis (e.g., histopathology, western blotting, qPCR).

    • Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the efficacy of this compound.

Visualizations

Signaling Pathway Diagram

Ethyl_Caffeate_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor PI3K PI3K Receptor->PI3K NF-κB_IκBα_complex NF-κB/IκBα Complex Receptor->NF-κB_IκBα_complex Activates Akt Akt PI3K->Akt IκBα IκBα NF-κB NF-κB DNA DNA NF-κB->DNA Translocation & Binding This compound This compound This compound->Akt Inhibits Phosphorylation This compound->NF-κB Inhibits DNA Binding NF-κB_IκBα_complex->IκBα Degradation NF-κB_IκBα_complex->NF-κB Release Inflammatory Genes iNOS, COX-2, etc. DNA->Inflammatory Genes Transcription

Caption: this compound's inhibitory action on NF-κB and PI3K/Akt pathways.

Experimental Workflow Diagram

Experimental_Workflow cluster_preparation Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase Formulation Prepare this compound Formulation (Protocol 1) Administration Administer this compound (IP or Oral Gavage) (Protocols 2 & 3) Formulation->Administration Animal_Model Establish In Vivo Model (e.g., Xenograft) Animal_Model->Administration Monitoring Monitor Animal Health & Tumor Growth Administration->Monitoring Endpoint Study Endpoint: Euthanasia & Tissue Collection Monitoring->Endpoint Data_Analysis Analyze Data: Tumor Volume, Weight, etc. Endpoint->Data_Analysis Mechanism_Study Mechanistic Studies: (Western Blot, qPCR, IHC) Endpoint->Mechanism_Study

Caption: Workflow for in vivo evaluation of this compound.

References

Application Notes and Protocols for the Analytical Identification of Ethyl Caffeate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the identification and quantification of Ethyl Caffeate, a naturally occurring phenolic compound with demonstrated anti-inflammatory and anti-cancer properties. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy are intended to be a comprehensive resource for researchers in academia and the pharmaceutical industry.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation, identification, and quantification of this compound in various matrices, including plant extracts and biological samples.

Quantitative Data Summary
ParameterValueReference
Retention Time (t_R) Variable, dependent on exact method[1][2]
Detection Wavelength (λ_max) 324 nm[1]
Experimental Protocol

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • C18 reversed-phase analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).[2]

  • Data acquisition and processing software.

Reagents:

  • Acetonitrile (HPLC grade).

  • Methanol (B129727) (HPLC grade).

  • Water (HPLC grade or ultrapure).

  • Formic acid or Phosphoric acid (analytical grade).

  • This compound reference standard.

Sample Preparation (from Plant Material):

  • Extraction: Macerate 1 gram of dried and powdered plant material with 20 mL of 70% ethanol.[3]

  • Sonication/Shaking: Sonicate or shake the mixture for 30-60 minutes at room temperature.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[4]

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[1]

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-20 min: 10-50% B (linear gradient)

    • 20-25 min: 50-90% B (linear gradient)

    • 25-30 min: 90% B (isocratic)

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: 324 nm.[1]

Standard Curve Preparation:

Prepare a series of standard solutions of this compound in methanol (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Inject each standard and construct a calibration curve by plotting peak area against concentration.

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis plant_material Plant Material extraction Solvent Extraction plant_material->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration centrifugation->filtration hplc_vial HPLC Vial filtration->hplc_vial hplc HPLC System hplc_vial->hplc Injection separation C18 Column Separation hplc->separation detection DAD/UV Detection (324 nm) separation->detection data_analysis Data Analysis detection->data_analysis

Caption: HPLC analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification of volatile and semi-volatile compounds like this compound, often after a derivatization step to increase volatility.

Quantitative Data Summary
ParameterValueReference
Molecular Ion (M+) m/z 208
Key Fragment Ions m/z 180, 163, 135[5]
Experimental Protocol

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for phenolic compounds (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[6]

  • Data acquisition and processing software with a mass spectral library (e.g., NIST, Wiley).

Reagents:

  • Ethyl acetate (B1210297) (GC grade).

  • Pyridine (B92270) (derivatization grade).

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for derivatization.

  • This compound reference standard.

Sample Preparation and Derivatization:

  • Extraction: Extract the sample as described in the HPLC sample preparation section, but use a volatile solvent like ethyl acetate for the final extraction step.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization: Add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS to the dried extract.

  • Heating: Heat the mixture at 70 °C for 30 minutes.

  • Injection: Inject 1 µL of the derivatized sample into the GC-MS.

GC-MS Conditions:

  • Injector Temperature: 280 °C.[7]

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 10 min at 280 °C.[8]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[7]

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Impact (EI) at 70 eV.[7]

  • Mass Scan Range: m/z 40-550.

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis sample_extract Sample Extract drying Drying sample_extract->drying derivatization Derivatization (Silylation) drying->derivatization gc_vial GC Vial derivatization->gc_vial gcms GC-MS System gc_vial->gcms Injection separation Capillary Column Separation gcms->separation ionization Electron Impact Ionization separation->ionization detection Mass Spectrometry Detection ionization->detection data_analysis Data Analysis & Library Search detection->data_analysis

Caption: GC-MS analysis workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework of this compound.

Quantitative Data Summary (in DMSO-d6)
¹H NMR Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
H-77.47d16.0
H-27.05s
H-66.98d7.7
H-56.76d7.7
H-86.24d16.0
H-104.16q7.05-OCH₂CH₃
H-111.25t7.05-OCH₂CH₃
¹³C NMR Chemical Shift (δ, ppm) Assignment
C-9168.0C=O
C-4149.2
C-3146.2
C-7145.7
C-1126.0
C-6121.8
C-5116.1
C-2115.2
C-8114.5
C-1060.2-OCH₂CH₃
C-1115.2-OCH₂CH₃

Reference for NMR data:[9]

Experimental Protocol

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • NMR tubes.

Reagents:

  • Deuterated solvent (e.g., DMSO-d6).[10][11]

  • Isolated and purified this compound sample.

Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound sample in approximately 0.6 mL of DMSO-d6 in a clean, dry NMR tube.

  • Vortex the tube to ensure complete dissolution.

NMR Acquisition:

  • Tune and shim the spectrometer for the DMSO-d6 solvent.

  • Acquire a ¹H NMR spectrum.

  • Acquire a ¹³C NMR spectrum.

  • (Optional) Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) for complete structural assignment.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a simple and rapid technique for the preliminary identification and quantification of this compound based on its characteristic light absorption in the UV region.

Quantitative Data Summary
ParameterValueReference
λ_max in Methanol 324 nm[4]
Shoulder Peak ~295 nm[4]
Experimental Protocol

Instrumentation:

  • UV-Vis spectrophotometer.

  • Quartz cuvettes (1 cm path length).

Reagents:

  • Methanol (spectroscopic grade).

  • This compound reference standard.

Sample Preparation:

  • Prepare a stock solution of this compound in methanol.

  • Dilute the stock solution to a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0 AU).

Measurement:

  • Use methanol as a blank to zero the spectrophotometer.

  • Record the UV-Vis spectrum of the this compound solution from 200 to 400 nm.

  • Identify the wavelength of maximum absorbance (λ_max).

Signaling Pathway

This compound has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7][12] It does not affect the translocation of NF-κB into the nucleus but rather impairs its binding to DNA, thereby preventing the transcription of pro-inflammatory genes like iNOS and COX-2.[7][12]

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Activation LPS->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB_dimer NF-κB Dimer (p65/p50) IkB->NFkB_dimer releases NFkB_translocation NF-κB Translocation NFkB_dimer->NFkB_translocation NFkB_DNA_binding NF-κB binding to DNA NFkB_translocation->NFkB_DNA_binding gene_transcription Gene Transcription NFkB_DNA_binding->gene_transcription inflammatory_mediators iNOS, COX-2, PGE2 gene_transcription->inflammatory_mediators Ethyl_Caffeate This compound Ethyl_Caffeate->NFkB_DNA_binding Inhibits

Caption: Inhibition of NF-κB signaling by this compound.

References

Application Notes and Protocols for the Lipase-Catalyzed Synthesis of Ethyl Caffeate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the synthesis of ethyl caffeate, a naturally occurring phenolic compound with recognized anti-inflammatory and antioxidant properties, through lipase-catalyzed reactions.[1][2] Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods. The following sections detail the methodologies for direct esterification and transesterification, supported by tabulated data for easy comparison of reaction parameters.

Introduction

This compound is the ethyl ester derived from the formal condensation of the carboxyl group of trans-caffeic acid with ethanol (B145695).[1] Its synthesis using lipases, particularly immobilized forms like Novozym® 435 from Candida antarctica, has been a subject of significant research due to the mild reaction conditions, high catalytic efficiency, and reusability of the biocatalyst.[3][4][5] This document outlines optimized protocols for its synthesis, purification, and characterization.

Key Experimental Protocols

Protocol 1: Direct Esterification of Caffeic Acid with Ethanol

This protocol describes the direct synthesis of this compound from caffeic acid and ethanol using an immobilized lipase (B570770).

Materials:

  • Caffeic Acid

  • Ethanol (anhydrous)

  • Immobilized Lipase (e.g., Novozym® 435)

  • Organic Solvent (e.g., Isooctane, tert-butanol)

  • Molecular Sieves (optional, for water removal)[3]

  • Reaction Vessel (e.g., screw-capped flask)

  • Shaking Incubator or Magnetic Stirrer with heating

  • Rotary Evaporator

  • Silica (B1680970) Gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl acetate, Hexane)

Procedure:

  • Substrate Preparation: Dissolve caffeic acid in the chosen organic solvent within the reaction vessel. Add ethanol to the mixture. The molar ratio of caffeic acid to ethanol is a critical parameter and should be optimized; ratios from 1:10 to 1:90 have been reported to be effective.[5]

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading is typically a percentage of the substrate weight.

  • Reaction Incubation: Seal the vessel and place it in a shaking incubator or on a heated magnetic stirrer. Maintain the reaction at the optimal temperature (e.g., 60-70°C) for the specified duration (e.g., 24-72 hours).[5] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Enzyme Recovery: After the reaction, recover the immobilized lipase by filtration or centrifugation for potential reuse.

  • Solvent Removal: Remove the organic solvent from the reaction mixture using a rotary evaporator.

  • Product Purification: Purify the resulting crude product by silica gel column chromatography, eluting with a suitable solvent system like ethyl acetate-hexane, to obtain pure this compound.[1]

  • Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][2]

Protocol 2: Transesterification for this compound Synthesis

This protocol outlines the synthesis of this compound via transesterification, for instance, from ethyl ferulate. This method can be advantageous when the starting ester is more soluble in the reaction medium than caffeic acid.

Materials:

  • Starting Ester (e.g., Ethyl Ferulate, Mthis compound)[6][7]

  • Ethanol

  • Immobilized Lipase (e.g., Novozym® 435)

  • Organic Solvent (e.g., Toluene, Ionic Liquids)[6][8]

  • Vacuum system (optional, for removal of by-products)[8]

  • Standard laboratory equipment for reaction, workup, and purification as in Protocol 1.

Procedure:

  • Reaction Setup: Combine the starting ester, ethanol, and the chosen solvent in a reaction vessel.

  • Enzyme Addition: Add the immobilized lipase to the mixture.

  • Reaction Conditions: Incubate the reaction at an optimized temperature (e.g., 70°C) with stirring.[6] If a volatile by-product is formed (e.g., methanol (B129727) from mthis compound), applying a vacuum can drive the reaction towards the product side.[7][8]

  • Monitoring and Workup: Monitor the reaction progress by TLC or HPLC. Once complete, follow the enzyme recovery, solvent removal, and purification steps as detailed in Protocol 1.

  • Characterization: Verify the structure of the final product using NMR and MS.

Quantitative Data Summary

The efficiency of lipase-catalyzed this compound synthesis is influenced by several factors. The tables below summarize key quantitative data from various studies.

Table 1: Optimization of Reaction Parameters for Caffeic Acid Ester Synthesis

EnzymeSubstratesSolventTemp. (°C)Time (h)Molar Ratio (Acid:Alcohol)Conversion/Yield (%)Reference
Novozym® 435Caffeic Acid, 2-PhenylethanolIsooctane69591:7291.65[5]
Novozym® 435Caffeic Acid, 2-PhenylethanolIsooctane70481:92~100[9][10]
Novozym® 435Caffeic Acid, Phenethyl Alcoholtert-butanol-5001:140[3]
Novozym® 435Caffeic Acid, 2-Phenylethanol[Emim][Tf₂N]73.7601:27.196.6[10]
Novozym® 435Ferulic Acid, Ethanoltert-butanol603121:120[8]
A. niger Lipase (immobilized)Caffeic Acid, 2-PhenylethanolDeep Eutectic Solvent8024-17.5[11]

Table 2: Influence of Solvent on Lipase-Catalyzed Esterification

EnzymeReactionSolventConversion/Yield (%)Reference
Novozym® 435Caffeic Acid EsterificationIsooctaneHigh[9][10]
Novozym® 435Caffeic Acid Esterificationtert-butanol40%[3]
Novozym® 435Ferulic Acid EsterificationHexane/TolueneNot Detected[8]
Novozym® 435Caffeic Acid EsterificationHydrophobic Ionic LiquidsSignificantly Higher than Hydrophilic ILs[12]
Novozym® 435Caffeic Acid Esterification[Emim][Tf₂N] (an Ionic Liquid)High[12]
Novozym® 435Ethyl Ferulate AlcoholysisToluene/Hexane50% (83% with vacuum)[8]

Visualizations

The following diagrams illustrate the enzymatic reaction and a general workflow for the synthesis of this compound.

G Lipase-Catalyzed Esterification of Caffeic Acid CaffeicAcid Caffeic Acid Lipase Lipase (e.g., Novozym® 435) CaffeicAcid->Lipase Ethanol Ethanol Ethanol->Lipase EthylCaffeate This compound Lipase->EthylCaffeate Water Water Lipase->Water

Caption: Enzymatic synthesis of this compound from caffeic acid and ethanol.

G Experimental Workflow for this compound Synthesis cluster_0 Reaction cluster_1 Workup cluster_2 Purification & Analysis A Mix Caffeic Acid, Ethanol & Solvent B Add Immobilized Lipase A->B C Incubate with Stirring/Shaking B->C D Filter to Recover Lipase C->D E Evaporate Solvent D->E F Column Chromatography E->F G Characterize Product (NMR, MS) F->G

Caption: General workflow for lipase-catalyzed this compound synthesis.

References

Application Notes and Protocols for the Transesterification of Methyl Caffeate to Ethyl Caffeate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl caffeate, an ester of caffeic acid, is a naturally occurring phenolic compound with significant antioxidant, anti-inflammatory, and anticancer properties. Its favorable bioavailability and safety profile make it a compound of interest in the pharmaceutical and nutraceutical industries. Transesterification of mthis compound to this compound offers a straightforward and efficient method for its synthesis, often employing enzymatic catalysts for a greener and more specific reaction. This document provides detailed application notes and protocols for this conversion.

The transesterification reaction involves the exchange of the alcohol moiety of an ester with another alcohol. In this case, the methyl group of mthis compound is replaced by an ethyl group from ethanol (B145695). This reaction can be catalyzed by acids, bases, or enzymes, with enzymatic catalysis being particularly advantageous due to its high selectivity, mild reaction conditions, and reduced byproduct formation.

Reaction Principle

The transesterification of mthis compound to this compound can be achieved under acidic, basic, or enzymatic conditions.

  • Acid-Catalyzed Transesterification: This method typically involves heating the mthis compound in an excess of ethanol with a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is reversible and driven to completion by using a large excess of ethanol.

  • Base-Catalyzed Transesterification: An alkoxide, such as sodium ethoxide, is used to catalyze the reaction. The reaction proceeds via nucleophilic acyl substitution. Using ethanol as the solvent helps to drive the equilibrium towards the formation of this compound.[1]

  • Enzymatic Transesterification: Lipases are commonly employed for this transformation. Immobilized lipases, such as Novozym 435 (lipase B from Candida antarctica), are particularly effective.[2][3] The enzyme facilitates the acyl exchange between mthis compound and ethanol. This method is highly specific and operates under mild conditions, making it an environmentally friendly option. The removal of the methanol (B129727) byproduct can help to shift the equilibrium towards the product.[4]

Quantitative Data Summary

The following table summarizes representative quantitative data for the enzymatic transesterification of caffeic acid esters. While specific data for the mthis compound to this compound reaction is extrapolated, these values provide a benchmark for expected yields and conversion rates under optimized conditions.

ParameterValueConditionsCatalystReference
Conversion Yield >90%Optimized temperature and substrate molar ratioNovozym 435Extrapolated from[4][5]
Reaction Time 24 - 72 hoursBatch reactionNovozym 435[6]
Optimal Temperature 40 - 60 °CVaries with solvent and specific lipase (B570770)Lipase[5][6]
Substrate Molar Ratio 1:5 to 1:10 (Mthis compound:Ethanol)To drive equilibriumN/AGeneral Principle
Enzyme Loading 5 - 10% (w/w of substrates)To ensure sufficient catalytic activityNovozym 435[6]

Experimental Protocols

Protocol 1: Enzymatic Transesterification using Novozym 435

This protocol describes a standard procedure for the lipase-catalyzed transesterification of mthis compound to this compound.

Materials:

  • Mthis compound

  • Anhydrous Ethanol

  • Novozym 435 (immobilized Candida antarctica lipase B)

  • Organic solvent (e.g., 2-methyl-2-butanol, tert-butanol (B103910), or solvent-free)

  • Molecular sieves (optional, for water removal)

  • Reaction vessel (e.g., screw-capped flask)

  • Shaking incubator or magnetic stirrer with heating

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

  • Reaction Setup: In a clean, dry reaction vessel, dissolve mthis compound in the chosen solvent (or use a solvent-free system with excess ethanol). A typical starting concentration is 0.1 M mthis compound.

  • Addition of Ethanol: Add anhydrous ethanol in a molar excess (e.g., a 1:10 molar ratio of mthis compound to ethanol).

  • Addition of Catalyst: Add Novozym 435 to the reaction mixture. A typical enzyme loading is 5-10% by weight of the substrates.

  • Incubation: Seal the reaction vessel and place it in a shaking incubator or on a heated magnetic stirrer. Maintain the temperature between 40-60 °C. The reaction is typically run for 24 to 72 hours.

  • Reaction Monitoring: Periodically take aliquots from the reaction mixture to monitor the progress by HPLC. The mobile phase for HPLC analysis can be a mixture of methanol and water with 0.1% formic acid.[7]

  • Reaction Termination and Product Isolation: Once the reaction has reached the desired conversion, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

  • Purification: Remove the solvent and excess ethanol from the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by column chromatography on silica (B1680970) gel.

Diagrams

Transesterification_Workflow cluster_prep Reaction Preparation cluster_reaction Transesterification Reaction cluster_analysis Analysis & Purification A Mthis compound D Mix Substrates & Solvent A->D B Anhydrous Ethanol B->D C Solvent (Optional) C->D E Add Novozym 435 D->E F Incubate at 40-60°C (24-72h) E->F G Monitor by HPLC F->G H Filter to Remove Enzyme G->H Reaction Complete I Solvent Evaporation H->I J Purify by Chromatography I->J K This compound J->K

Caption: Enzymatic transesterification workflow.

Caption: Transesterification reaction scheme.

References

Application Notes and Protocols for Ethyl Caffeate Antioxidant Assays (DPPH and ABTS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the antioxidant capacity of Ethyl Caffeate using the common DPPH and ABTS assays. The information herein is intended to guide researchers in setting up and executing these experiments, as well as in presenting and interpreting the resulting data.

Introduction to Antioxidant Assays

Antioxidant capacity is a crucial parameter in the evaluation of phytochemicals for their potential therapeutic applications, particularly in mitigating oxidative stress-related diseases. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are two of the most widely used spectrophotometric methods for determining the antioxidant activity of compounds.[1][2] These assays are based on the ability of an antioxidant to scavenge stable free radicals, leading to a measurable change in color.

This compound, an ester of caffeic acid, is a phenolic compound known for its antioxidant properties. The protocols detailed below are optimized for the evaluation of this specific compound.

Data Presentation: Antioxidant Activity of this compound and Related Compounds

The antioxidant activity of a compound is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the antioxidant required to scavenge 50% of the initial free radicals.[3] A lower IC50 value indicates a higher antioxidant potency. The following table summarizes the reported IC50 values for this compound and related compounds in DPPH and ABTS assays.

CompoundAssayIC50 Value (µg/mL)IC50 Value (µM)Reference CompoundReference IC50 (µg/mL)
This compound DPPH18.75 ± 0.07~81.4Not SpecifiedNot Specified
Caffeic AcidDPPHNot Specified6.46 ± 0.17Not SpecifiedNot Specified
Ethyl Acetate (B1210297) Fraction (containing this compound)DPPH14.31Not SpecifiedAscorbic Acid4.97
Ethyl Acetate Fraction (containing this compound)ABTS2.10Not SpecifiedTrolox2.34

Note: The conversion of µg/mL to µM for this compound is approximated based on its molecular weight (208.2 g/mol ). Data for the ethyl acetate fraction is included as it is a primary source from which this compound is often isolated and tested.[4][5]

Experimental Protocols

DPPH Radical Scavenging Assay

Principle: The DPPH assay is based on the reduction of the stable DPPH radical, which is deep violet in color, by an antioxidant to the corresponding pale yellow hydrazine.[4] The decrease in absorbance at 517 nm is proportional to the antioxidant activity of the sample.

Materials and Reagents:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) (or Ethanol), analytical grade

  • Trolox (or Ascorbic Acid) as a positive control

  • 96-well microplate

  • Microplate reader

  • Pipettes and tips

Procedure:

  • Preparation of DPPH Working Solution:

    • Prepare a 0.1 mM stock solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to avoid degradation.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

    • From the stock solution, prepare a series of dilutions of this compound (e.g., 100, 50, 25, 12.5, 6.25 µg/mL) in methanol.

    • Prepare a similar series of dilutions for the positive control (Trolox or Ascorbic Acid).

  • Assay Protocol:

    • To each well of a 96-well microplate, add 100 µL of the DPPH working solution.

    • Add 100 µL of the different concentrations of this compound or the standard to the respective wells.

    • For the blank, add 100 µL of methanol instead of the sample.

    • Mix the contents of the wells gently.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Radical Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where:

    • A_blank is the absorbance of the blank (DPPH solution without sample).

    • A_sample is the absorbance of the sample with the DPPH solution.

  • Determination of IC50:

    • Plot the percentage of inhibition against the concentration of this compound.

    • The IC50 value is the concentration of this compound that causes 50% inhibition of the DPPH radical, which can be determined from the graph.[6]

ABTS Radical Cation Decolorization Assay

Principle: The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore, through the reaction of ABTS with potassium persulfate.[5] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant's activity.

Materials and Reagents:

  • This compound

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate

  • Ethanol (B145695) (or Phosphate Buffered Saline - PBS)

  • Trolox as a positive control

  • 96-well microplate

  • Microplate reader

  • Pipettes and tips

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in a 1:1 ratio (v/v) and allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure the complete formation of the radical cation.

  • Preparation of ABTS•+ Working Solution:

    • Before use, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in ethanol (e.g., 1 mg/mL).

    • From the stock solution, prepare a series of dilutions of this compound (e.g., 20, 10, 5, 2.5, 1.25 µg/mL) in ethanol.

    • Prepare a similar series of dilutions for the positive control (Trolox).

  • Assay Protocol:

    • To each well of a 96-well microplate, add 190 µL of the ABTS•+ working solution.

    • Add 10 µL of the different concentrations of this compound or the standard to the respective wells.

    • For the blank, add 10 µL of ethanol instead of the sample.

    • Mix the contents of the wells gently.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance of each well at 734 nm using a microplate reader.

  • Calculation of Radical Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula:

    Where:

    • A_blank is the absorbance of the blank (ABTS•+ solution without sample).

    • A_sample is the absorbance of the sample with the ABTS•+ solution.

  • Determination of IC50:

    • Plot the percentage of inhibition against the concentration of this compound.

    • The IC50 value is the concentration of this compound that causes 50% inhibition of the ABTS•+ radical, which can be determined from the graph.

Visualizations of Experimental Design

To further clarify the experimental processes and underlying chemical principles, the following diagrams have been generated.

DPPH_Assay_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Analysis prep_reagents Reagent Preparation assay_setup Assay Setup (96-well plate) prep_dpph 0.1 mM DPPH in Methanol add_dpph Add 100 µL DPPH Solution prep_dpph->add_dpph prep_sample This compound Dilutions add_sample Add 100 µL Sample/Standard prep_sample->add_sample prep_std Trolox Dilutions prep_std->add_sample incubation Incubation (30 min, Dark) add_dpph->add_sample add_sample->incubation measurement Measure Absorbance at 517 nm incubation->measurement analysis Data Analysis calc_inhibition Calculate % Inhibition measurement->calc_inhibition plot_curve Plot Inhibition vs. Concentration calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for the DPPH antioxidant assay.

Caption: Chemical principle of the DPPH assay.

ABTS_Assay_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Analysis prep_reagents Reagent Preparation prep_abts 7 mM ABTS gen_radical Generate ABTS•+ (12-16h, Dark) prep_abts->gen_radical prep_persulfate 2.45 mM K₂S₂O₈ prep_persulfate->gen_radical dilute_radical Dilute ABTS•+ to A₇₃₄=0.7 gen_radical->dilute_radical add_abts Add 190 µL ABTS•+ Solution dilute_radical->add_abts prep_sample This compound Dilutions add_sample Add 10 µL Sample/Standard prep_sample->add_sample prep_std Trolox Dilutions prep_std->add_sample assay_setup Assay Setup (96-well plate) add_abts->add_sample incubation Incubation (6 min) add_sample->incubation measurement Measure Absorbance at 734 nm incubation->measurement calc_inhibition Calculate % Inhibition measurement->calc_inhibition analysis Data Analysis plot_curve Plot Inhibition vs. Concentration calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for the ABTS antioxidant assay.

ABTS_Reaction_Mechanism cluster_generation Radical Generation cluster_scavenging Radical Scavenging ABTS ABTS (Colorless) ABTS_radical ABTS•+ (Blue-Green) ABTS->ABTS_radical + K₂S₂O₈ Persulfate K₂S₂O₈ (Oxidant) ABTS_radical2 ABTS•+ (Blue-Green) ABTS_neutral ABTS (Colorless) ABTS_radical2->ABTS_neutral + Antioxidant Antioxidant This compound (Antioxidant)

Caption: Chemical principle of the ABTS assay.

References

Application Notes and Protocols for In Vitro Models Studying Ethyl Caffeate's Anti-Cancer Effects

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ethyl Caffeate (EC) is a natural phenolic compound that has demonstrated promising anti-cancer properties in various preclinical studies. It is an ester of caffeic acid and ethanol (B145695). In vitro cell-based assays are crucial for the initial screening and mechanistic evaluation of potential anti-cancer agents like this compound. These models allow for a controlled environment to assess the direct effects of the compound on cancer cells, including cytotoxicity, induction of apoptosis, and modulation of key signaling pathways. This document provides detailed application notes and standardized protocols for investigating the anti-cancer effects of this compound in vitro.

Data Presentation: Efficacy of this compound in Cancer Cell Lines

The following tables summarize the quantitative data on the anti-cancer effects of this compound and its closely related analogue, Caffeic Acid Phenethyl Ester (CAPE), across various cancer cell lines.

Table 1: IC50 Values of this compound and CAPE in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 ValueTreatment Duration (hours)Citation
This compoundPC9OROsimertinib-Resistant Lung Cancer~78 µM48[1]
This compoundHCC827OROsimertinib-Resistant Lung Cancer~82 µM48[1]
This compoundOSF, GNM, TSCCaOral CancerSignificant cytotoxicity at 400 µMNot Specified[2]
CAPEMDA-MB-231Triple-Negative Breast Cancer14.08 µMNot Specified[3]
CAPEHs578TTriple-Negative Breast Cancer8.01 µMNot Specified[3]
CAPELNCaP 104-R1Castration-Resistant Prostate Cancer18.9 µMNot Specified[4]
CAPELNCaP C4–2Castration-Resistant Prostate Cancer10.9 µMNot Specified[4]
CAPE22Rv1Castration-Resistant Prostate Cancer19.1 µMNot Specified[4]
CAPEPC-3Castration-Resistant Prostate Cancer23.2 µMNot Specified[4]
CAPEDU-145Castration-Resistant Prostate Cancer22.6 µMNot Specified[4]

Table 2: Effects of this compound on Apoptosis and Cell Cycle

Cell LineTreatmentEffectMethodCitation
PC9ORThis compound (IC50)Apoptosis increased from 4.33% to 8.6%Annexin V-FITC/PI Staining[1]
HCC827ORThis compound (IC50)Apoptosis increased from 4.61% to 7.05%Annexin V-FITC/PI Staining[1]
PC9OR & HCC827ORThis compound (IC50)Increased number of cells in S phaseCell Cycle Analysis[1]
SKOV-3This compoundG1 phase cell cycle arrestNot Specified[5]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution prepared in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be less than 0.1% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours in a CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by this compound.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at the desired concentrations (e.g., IC50) for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

This protocol is for determining the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time period.

  • Cell Harvesting: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases can be determined.

Western Blot Analysis

This protocol is for examining the effect of this compound on the expression of specific proteins in signaling pathways.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., against p-Akt, Akt, p-ERK, ERK, p-p38, p38, NF-κB p65, Bcl-2, Bax, Cyclins, CDKs, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Cell Lysis: Treat cells with this compound, then wash with cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using a chemiluminescence reagent and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis cell_culture Cancer Cell Culture viability Cell Viability Assay (MTT/CCK-8) cell_culture->viability apoptosis Apoptosis Assay (Annexin V/PI) cell_culture->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) cell_culture->cell_cycle western_blot Western Blot cell_culture->western_blot ec_prep This compound Preparation ec_prep->viability ec_prep->apoptosis ec_prep->cell_cycle ec_prep->western_blot ic50 IC50 Determination viability->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant cycle_dist Cell Cycle Distribution cell_cycle->cycle_dist protein_exp Protein Expression Analysis western_blot->protein_exp

Caption: Experimental workflow for in vitro evaluation of this compound.

PI3K_AKT_Pathway EC This compound RTK Receptor Tyrosine Kinase (e.g., MET) EC->RTK Inhibits PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT p_AKT p-Akt AKT->p_AKT Proliferation Cell Proliferation & Survival p_AKT->Proliferation MAPK_Pathway EC This compound ERK ERK EC->ERK Inhibits p38 p38 MAPK EC->p38 Inhibits JNK JNK EC->JNK Inhibits Upstream Upstream Signals Upstream->ERK Upstream->p38 Upstream->JNK Downstream Proliferation, Migration, Invasion ERK->Downstream p38->Downstream JNK->Downstream NFkB_Pathway EC This compound DNA_binding NF-κB-DNA Binding EC->DNA_binding Inhibits Stimuli Inflammatory Stimuli (e.g., LPS, TPA) IKK IKK Stimuli->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB_complex NF-κB/IκBα (Inactive) IkB->NFkB_complex NFkB NF-κB NFkB_complex->NFkB Releases Nucleus Nucleus NFkB->Nucleus Gene_exp Gene Expression (iNOS, COX-2) DNA_binding->Gene_exp

References

Application Notes and Protocols: Measuring Ethyl Caffeate's Effect on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl Caffeate (EC) is a natural phenolic compound with demonstrated anti-inflammatory, anti-cancer, and antioxidant properties. Its therapeutic potential stems from its ability to modulate various signaling pathways, thereby altering gene expression profiles. These application notes provide a comprehensive guide for researchers to investigate and quantify the effects of this compound on gene expression, focusing on key signaling pathways. The provided protocols are intended to serve as a foundation for designing and executing robust experiments to elucidate the molecular mechanisms of this compound.

Key Signaling Pathways Modulated by this compound

This compound has been shown to influence several critical intracellular signaling cascades:

  • NF-κB Signaling Pathway: A central regulator of inflammation and immunity. This compound has been found to inhibit the activation of NF-κB, leading to the downregulation of pro-inflammatory genes.[1][2][3]

  • PI3K/Akt Signaling Pathway: Crucial for cell proliferation, survival, and metabolism. This compound can suppress this pathway, which is often dysregulated in cancer.[4]

  • Aryl Hydrocarbon Receptor (AhR) Signaling Pathway: Involved in cellular responses to environmental toxins and in the regulation of immune responses. This compound has been identified as an inhibitor of AhR signaling.[5]

Data Presentation: Quantitative Effects of this compound

The following table summarizes the reported quantitative effects of this compound on various molecular targets. This data can serve as a reference for expected outcomes in experimental settings.

Molecular Target Cell Line/Model Treatment Conditions Observed Effect Reference
iNOS mRNA Expression RAW 264.7 Macrophages1 µg/mL EC + LPS~56% reduction[1]
Nitric Oxide (NO) Production RAW 264.7 MacrophagesLPS-stimulatedIC50 = 5.5 µg/mL[1][3]
COX-2 Promoter Activity TPA-treated MCF-7 Cells10 µg/mL EC72% decrease[1]
PGE2 Production LPS-stimulated RAW 264.7 Macrophages2-5 µg/mL ECTotal inhibition[1]
MET mRNA and Protein Expression PC9OR and HCC827OR CellsIC50 of EC for 48hInhibition[4]
p-PI3K/PI3K and p-AKT/AKT Protein Expression PC9OR and HCC827OR CellsIC50 of EC for 48hReduction[4]
Cell Proliferation (PC9OR and HCC827OR) PC9OR and HCC827OR Cells0-300 µM EC for 48hDose-dependent suppression[4]
Cell Proliferation (MDA-MB-231) MDA-MB-231 CellsIC50 = 14.08 µM[6]
Cell Proliferation (Hs578T) Hs578T CellsIC50 = 8.01 µM[6]
AhR-mediated SEAP Activity HeXS34 Reporter Cells10 µM EC + FICZ/DHNASignificant inhibition[5]
Cyp1A1 mRNA Expression Mouse Bone Marrow-Derived Mast Cells (BMMCs)1 or 10 µM EC + FICZ/DHNAInhibition[5]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of this compound on gene and protein expression.

Cell Culture and Treatment

A crucial first step is to select an appropriate cell line that is relevant to the research question (e.g., RAW 264.7 macrophages for inflammation studies, cancer cell lines for oncology research).

Protocol:

  • Cell Culture: Culture the chosen cell line in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates, 100 mm dishes) and allow them to adhere and reach 70-80% confluency.

  • Serum Starvation (Optional): For studies involving growth factor signaling, serum-starve the cells for 12-24 hours prior to treatment to reduce basal signaling activity.

  • This compound Preparation: Prepare a stock solution of this compound (e.g., in DMSO). Dilute the stock solution in culture medium to the desired final concentrations.

  • Treatment: Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for the desired duration (e.g., 6, 24, 48 hours). For studies on inflammatory responses, co-treatment with an inflammatory stimulus like Lipopolysaccharide (LPS) may be necessary.

Gene Expression Analysis by quantitative Real-Time PCR (qPCR)

qPCR is a sensitive and widely used technique to quantify mRNA levels of specific genes.

Protocol:

  • RNA Isolation: Following treatment, lyse the cells and isolate total RNA using a commercially available kit (e.g., RNeasy Kit, TRIzol).

  • RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) or random primers.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, β-actin), and a SYBR Green master mix.

  • qPCR Program: Perform the qPCR using a real-time PCR system with a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.

Suggested qPCR Primers:

Gene Species Forward Primer (5'-3') Reverse Primer (5'-3')
iNOS (NOS2) HumanGTTCTCAAGGCACAGGTCTCGCAGGTCACTTATGTCACTTATC
iNOS (NOS2) MouseACAACAGGAACCTACCAGCTCAGATGTTGTAGAGGTCTGCAGGC
COX-2 (PTGS2) HumanCTTCTCCTTGAAAGCAGGCATTGCTCGGCTTCCAGTATTGAGGA
COX-2 (PTGS2) MouseGGAGAGACTATCAAGATAGTGATCATGGTCAGTAGACTTTTACAGCTC
MET HumanGAAGTTTGCCCCAACTACATTGTGTTGTCCTTTGCTCTGAACTG
MET MouseTGAAGAGGAAGCCATCCCTGAGGACAGCATCCTCTTCGTG
CYP1A1 HumanCCTTCACCATCCCCAATTCTGGACCTCATGCACCATTTCC
CYP1A1 MouseTCTTTGGAGCTGTATCAGTCCAGCTGTGGGGGATAGGAATCT

Note: Primer sequences should be validated for specificity and efficiency before use.

Protein Expression Analysis by Western Blotting

Western blotting allows for the detection and quantification of specific proteins, including their post-translational modifications (e.g., phosphorylation).

Protocol:

  • Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).

Suggested Primary Antibodies:

Target Protein Host Application Supplier (Example)
NF-κB p65 RabbitWB, IFCell Signaling Technology, Bio-Rad[7][8]
Phospho-NF-κB p65 (Ser536) RabbitWB, IHCAffinity Biosciences[9]
PI3 Kinase p110α RabbitWB, IPCell Signaling Technology
Akt (pan) RabbitWB, IPCell Signaling Technology
Phospho-Akt (Ser473) RabbitWB, IHCCell Signaling Technology
AhR RabbitWB, IHCCell Signaling Technology
iNOS RabbitWB, IHCAbcam
COX-2 RabbitWB, IHCCell Signaling Technology
MET RabbitWB, IHCCell Signaling Technology
GAPDH MouseWBSanta Cruz Biotechnology
β-actin MouseWBSigma-Aldrich

Note: Antibody dilutions and incubation times should be optimized according to the manufacturer's recommendations.

High-Throughput Gene Expression Analysis by RNA-Sequencing (RNA-seq)

For a global, unbiased assessment of gene expression changes induced by this compound, RNA-seq is the method of choice.

Protocol:

  • Experimental Design: Carefully plan the experiment, including biological replicates, treatment groups, and controls.

  • RNA Isolation and QC: Isolate high-quality total RNA as described for qPCR. Ensure high RNA integrity (RIN > 8).

  • Library Preparation: Prepare sequencing libraries from the RNA samples. This typically involves mRNA enrichment (poly-A selection) or ribosomal RNA depletion, followed by fragmentation, reverse transcription, adapter ligation, and amplification.

  • Sequencing: Sequence the prepared libraries on a next-generation sequencing (NGS) platform (e.g., Illumina).

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads.

    • Alignment: Align the reads to a reference genome.

    • Quantification: Count the number of reads mapping to each gene.

    • Differential Expression Analysis: Identify genes that are significantly upregulated or downregulated upon this compound treatment.

    • Pathway and Functional Analysis: Use bioinformatics tools to identify the biological pathways and functions associated with the differentially expressed genes.

Visualizations

Signaling Pathways

Ethyl_Caffeate_Signaling cluster_EC This compound cluster_NFkB NF-κB Pathway cluster_PI3K PI3K/Akt Pathway cluster_AhR AhR Pathway EC This compound NFkB NF-κB (p65/p50) EC->NFkB Inhibits DNA binding PI3K PI3K EC->PI3K AhR AhR EC->AhR IKK IKK IkB IκBα IKK->IkB P IkB->NFkB NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocation Inflammatory_Genes Inflammatory Genes (iNOS, COX-2) NFkB_nucleus->Inflammatory_Genes Transcription RTK Receptor Tyrosine Kinase (e.g., MET) RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Downstream Downstream Targets (Proliferation, Survival) Akt->Downstream AhR_ligand Ligand AhR_ligand->AhR AhR_complex AhR-ARNT Complex AhR->AhR_complex ARNT ARNT ARNT->AhR_complex XRE XRE AhR_complex->XRE Target_Genes Target Genes (e.g., CYP1A1) XRE->Target_Genes

Caption: this compound's modulation of key signaling pathways.

Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Molecular Analysis cluster_gene Gene Expression cluster_protein Protein Expression cluster_data Data Interpretation cell_culture Cell Culture & Seeding treatment This compound Treatment (Dose-response & Time-course) cell_culture->treatment rna_isolation RNA Isolation treatment->rna_isolation protein_lysis Protein Lysis treatment->protein_lysis qPCR qPCR (Targeted Genes) rna_isolation->qPCR RNAseq RNA-seq (Global Profile) rna_isolation->RNAseq western_blot Western Blot (Protein Levels & Phosphorylation) protein_lysis->western_blot data_analysis Data Analysis & Visualization qPCR->data_analysis RNAseq->data_analysis western_blot->data_analysis conclusion Conclusion & Further Investigation data_analysis->conclusion

Caption: Workflow for analyzing this compound's effects.

References

Unveiling the Anti-Inflammatory Potential: A Guide to Assessing Ethyl Caffeate's Impact on NF-κB Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for investigating the effects of Ethyl Caffeate (EC) on the Nuclear Factor-kappa B (NF-κB) signaling pathway. This compound, a natural phenolic compound, has demonstrated significant anti-inflammatory properties by modulating NF-κB activation. These guidelines offer a comprehensive framework for researchers to explore its therapeutic potential.

Introduction to this compound and NF-κB Signaling

Nuclear Factor-kappa B is a crucial transcription factor that regulates genes involved in inflammation, immunity, and cell survival. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and degradation. This process allows NF-κB to translocate to the nucleus, bind to specific DNA sequences, and initiate the transcription of pro-inflammatory genes such as iNOS and COX-2.[1]

This compound has been shown to suppress the expression of these inflammatory mediators.[1][2] Notably, its mechanism of action does not involve the inhibition of IκBα phosphorylation or degradation. Instead, this compound directly impairs the binding of NF-κB to its target DNA, thereby inhibiting transcriptional activation.[1][2] This unique mechanism makes it a compelling subject for anti-inflammatory drug discovery.

Key Experimental Techniques

To elucidate the impact of this compound on NF-κB signaling, a combination of in vitro assays is recommended. These techniques allow for a multi-faceted analysis of the pathway, from reporter gene activation to the direct assessment of protein-DNA interactions.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on this compound's anti-inflammatory effects.

ParameterCell LineStimulantIC50 Value / EffectReference
Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesLPSIC50 = 5.5 µg/ml[1][2]
NF-κB DNA BindingRAW 264.7 Macrophages (Nuclear Extract)LPSSignificant inhibition at 10 µg/ml, complete inhibition at 20 µg/ml[1]
COX-2 Transcriptional ActivityMCF-7 CellsTPAInhibitory effect observed[1][2]
ExperimentCell LineStimulantThis compound ConcentrationObservationReference
IκBα Phosphorylation & DegradationRAW 264.7 MacrophagesLPS (1 µg/ml)5 µg/mlNo effect on phosphorylation or degradation[1]
NF-κB TranslocationRAW 264.7 MacrophagesLPS (1 µg/ml)Various concentrationsNo effect on translocation to the nucleus[1]
NF-κB DNA Binding (EMSA)RAW 264.7 MacrophagesLPS10 µg/mlModerate inhibition of NF-κB DNA binding activity[1]

Signaling Pathways and Experimental Workflow

NF-κB Signaling Pathway

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates (P) IkappaB_NFkappaB IκBα-NF-κB (Inactive) IkappaB->IkappaB_NFkappaB Ub Ubiquitin IkappaB->Ub Ubiquitination NFkappaB NF-κB (p50/p65) NFkappaB->IkappaB_NFkappaB NFkappaB_nuc NF-κB (Active) NFkappaB->NFkappaB_nuc Translocates IkappaB_NFkappaB->NFkappaB Releases Proteasome Proteasome Ub->Proteasome Degradation DNA κB DNA Site NFkappaB_nuc->DNA Binds Transcription Gene Transcription (iNOS, COX-2) DNA->Transcription Initiates EC This compound EC->DNA Inhibits Binding

Caption: Canonical NF-κB signaling pathway and the inhibitory point of this compound.

Experimental Workflow for Assessing this compound's Impact

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biochemical & Molecular Assays cluster_analysis Data Analysis cluster_conclusion Conclusion A1 Seed Cells (e.g., RAW 264.7) A2 Pre-treat with This compound A1->A2 A3 Stimulate with LPS or TNF-α A2->A3 B1 Luciferase Reporter Assay (NF-κB activity) A3->B1 B2 Western Blot (p-IκBα, IκBα, p65) A3->B2 B3 EMSA (NF-κB DNA Binding) A3->B3 C1 Quantify Luciferase Activity B1->C1 C2 Densitometry of Protein Bands B2->C2 C3 Analyze Gel Shift B3->C3 D1 Determine Mechanism of Action C1->D1 C2->D1 C3->D1

Caption: Workflow for investigating this compound's effect on NF-κB signaling.

Detailed Experimental Protocols

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB. Cells are transiently transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB-responsive promoter.

Materials:

  • HEK293T or other suitable cell line

  • NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

  • Lipofectamine 2000 or other transfection reagent

  • Dulbecco's Modified Eagle Medium (DMEM) and Fetal Bovine Serum (FBS)

  • This compound

  • LPS or TNF-α

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293T cells in a 24-well plate at a density of 1 x 10^5 cells/well and incubate overnight.

  • Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using Lipofectamine 2000 according to the manufacturer's instructions.

  • Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound. Incubate for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/ml) or TNF-α (10 ng/ml) for 6-8 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.[3][4]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency.

Western Blot for IκBα and p65

Western blotting is used to assess the levels of key proteins in the NF-κB pathway, including the phosphorylation and degradation of IκBα and the nuclear translocation of the p65 subunit.

Materials:

  • RAW 264.7 or other appropriate cell line

  • This compound

  • LPS

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-IκBα, anti-IκBα, anti-p65, anti-Lamin B1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Protocol:

  • Cell Culture and Treatment: Plate RAW 264.7 cells and treat with this compound and/or LPS as described for the luciferase assay.

  • Protein Extraction:

    • Whole-cell lysates: Lyse cells in RIPA buffer.

    • Nuclear and Cytoplasmic Fractions: Use a nuclear/cytoplasmic extraction kit to separate the fractions.

  • Protein Quantification: Determine the protein concentration using the BCA assay.[5]

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash again and detect the signal using an ECL substrate.[5]

  • Data Analysis: Quantify band intensities using densitometry software. Normalize cytoplasmic proteins to β-actin and nuclear proteins to Lamin B1.[6]

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is a technique used to study protein-DNA interactions in vitro. It can directly assess the ability of NF-κB in nuclear extracts to bind to its specific DNA consensus sequence.[7][8]

Materials:

  • Nuclear protein extracts from treated and untreated cells

  • Biotin- or ³²P-labeled oligonucleotide probe containing the NF-κB consensus sequence (5'-AGTTGAGGGGACTTTCCCAGGC-3')

  • Unlabeled ("cold") competitor probe

  • Binding buffer

  • Poly(dI-dC)

  • Non-denaturing polyacrylamide gel

  • TBE or TGE buffer

  • Streptavidin-HRP conjugate and chemiluminescent substrate (for biotinylated probes) or autoradiography film (for ³²P-labeled probes)

Protocol:

  • Nuclear Protein Extraction: Prepare nuclear extracts from cells treated with this compound and/or LPS.

  • Binding Reaction: In a microcentrifuge tube, combine the nuclear extract (5-10 µg), labeled probe, poly(dI-dC), and binding buffer. For competition experiments, add an excess of the cold probe before adding the labeled probe.

  • Incubation: Incubate the reaction mixture at room temperature for 20-30 minutes.

  • Electrophoresis: Load the samples onto a non-denaturing polyacrylamide gel and run the electrophoresis at 100-150V in a cold room.[9]

  • Detection:

    • Biotinylated probe: Transfer the DNA to a nylon membrane, crosslink, and detect using a streptavidin-HRP conjugate and chemiluminescent substrate.

    • ³²P-labeled probe: Dry the gel and expose it to an autoradiography film.[10]

  • Data Analysis: Analyze the resulting bands. A "shifted" band represents the NF-κB-DNA complex. A decrease in the intensity of this band in the presence of this compound indicates inhibition of DNA binding.

Conclusion

The provided protocols and application notes offer a robust framework for investigating the inhibitory effects of this compound on the NF-κB signaling pathway. By employing a combination of luciferase reporter assays, Western blotting, and EMSA, researchers can gain a comprehensive understanding of its mechanism of action and further evaluate its potential as a novel anti-inflammatory agent. The key finding that this compound inhibits the DNA binding of NF-κB without affecting upstream signaling events highlights a specific and potentially valuable therapeutic target.

References

Application of Ethyl Caffeate in the Study of Oxidative Stress: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl caffeate, a naturally occurring phenolic compound, has garnered significant attention in the scientific community for its potent antioxidant and anti-inflammatory properties. As a derivative of caffeic acid, it is found in various plant species and has been traditionally used in herbal medicine. This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to investigate oxidative stress and related cellular signaling pathways. Its ability to modulate key inflammatory and antioxidant pathways makes it a valuable compound for research in areas such as neurodegenerative diseases, cardiovascular disorders, and cancer.

This compound's primary mechanism of action in mitigating oxidative stress involves the inhibition of pro-inflammatory enzymes and transcription factors, as well as the potential activation of the Nrf2-mediated antioxidant response. These characteristics make it an excellent candidate for studying the intricate cellular responses to oxidative insults and for the development of novel therapeutic agents.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the key quantitative data regarding the efficacy of this compound in various in vitro and in vivo models of oxidative stress and inflammation.

ParameterCell Line/ModelTreatmentResultReference
Inhibition of Nitric Oxide (NO) Production RAW 264.7 MacrophagesLipopolysaccharide (LPS)IC50 = 5.5 µg/mL[1][2]
Inhibition of iNOS mRNA Expression RAW 264.7 MacrophagesLPS~56% reduction at 1 µg/mL[1]
Inhibition of iNOS Protein Expression RAW 264.7 MacrophagesLPS~70% reduction at 0.5 µg/mL[1]
Inhibition of Prostaglandin E2 (PGE2) Production RAW 264.7 MacrophagesLPSTotal inhibition at 2-5 µg/mL[1]
Inhibition of COX-2 Transcriptional Activity TPA-treated MCF-7 Cells12-O-tetradecanoylphorbol-13-acetate (TPA)Significant inhibition[1][2]
Inhibition of NF-κB DNA Binding RAW 264.7 MacrophagesLPSModerate inhibition at 10 µg/mL[1]
DPPH Radical Scavenging Activity In vitro assay-EC50 = 18.75 ± 0.07 µg/mL (for a fraction containing this compound)[3]
Ferrous Ion Chelating (FIC) Activity In vitro assay-Moderate activity[3]

Signaling Pathways Modulated by this compound

This compound exerts its effects by modulating several key signaling pathways involved in the cellular response to oxidative stress and inflammation.

NF-κB Signaling Pathway

This compound has been shown to be a potent inhibitor of the NF-κB signaling pathway. It does not affect the phosphorylation and degradation of IκBα or the nuclear translocation of NF-κB. Instead, its inhibitory action occurs downstream, by directly impairing the binding of the NF-κB complex to its consensus DNA sequence in the nucleus. This prevents the transcription of pro-inflammatory genes such as iNOS and COX-2.[1][2] The catechol moiety and the α,β-unsaturated ester group of this compound are crucial for this activity.[1]

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB_IkB NF-κB-IκBα (Inactive) IkB->NFkB_IkB Degradation IkB->Degradation Ubiquitination & Degradation NFkB NF-κB (p50/p65) NFkB->NFkB_IkB NFkB_nuc NF-κB (Active) NFkB_IkB->NFkB_nuc Translocation to Nucleus DNA DNA (κB site) NFkB_nuc->DNA Binding Genes Pro-inflammatory Genes (iNOS, COX-2) DNA->Genes Transcription EthylCaffeate This compound EthylCaffeate->DNA Inhibits Binding

Caption: this compound inhibits the NF-κB pathway by preventing DNA binding.

Nrf2-ARE Signaling Pathway

While direct studies on this compound are emerging, its close analogue, caffeic acid phenethyl ester (CAPE), is a known activator of the Nrf2-ARE pathway.[4][5] This pathway is a primary cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to inducers like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Nrf2_ARE_Pathway EthylCaffeate This compound Keap1 Keap1 EthylCaffeate->Keap1 Induces Conformational Change Nrf2 Nrf2 Keap1->Nrf2 Nrf2 Release Nrf2_Keap1 Nrf2-Keap1 (Inactive) Keap1->Nrf2_Keap1 Nrf2->Nrf2_Keap1 Nrf2_nuc Nrf2 (Active) Nrf2->Nrf2_nuc Translocation to Nucleus Degradation Nrf2_Keap1->Degradation Ubiquitination & Degradation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binding Genes Antioxidant Genes (HO-1, NQO1) ARE->Genes Transcription

Caption: this compound activates the Nrf2-ARE antioxidant pathway.

Mitogen-Activated Protein Kinase (MAPK) Pathway

Interestingly, studies have shown that this compound's anti-inflammatory effects are independent of the MAPK pathway. In LPS-stimulated macrophages, this compound did not affect the phosphorylation of key MAPK proteins, including p38, JNK, and ERK1/2.[1] This indicates that its mechanism of action is specific to the NF-κB pathway, making it a useful tool for dissecting the roles of these parallel inflammatory signaling cascades.

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylation TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activation NoEffect No Effect MAPK->NoEffect Genes Inflammatory Genes TranscriptionFactors->Genes Transcription EthylCaffeate This compound EthylCaffeate->MAPK

Caption: this compound does not affect the MAPK signaling pathway.

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of this compound on oxidative stress.

Measurement of Nitric Oxide (NO) Production (Griess Assay)

Objective: To quantify the inhibitory effect of this compound on NO production in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • This compound (dissolved in DMSO)

  • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well culture plates

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10 µg/mL) for 1 hour. Include a vehicle control (DMSO).

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a negative control group without LPS stimulation.

  • After incubation, collect 50 µL of the culture supernatant from each well.

  • Add 50 µL of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

  • Determine the IC50 value of this compound for NO production inhibition.

Western Blot Analysis for iNOS, COX-2, and Phospho-MAPKs

Objective: To determine the effect of this compound on the protein expression of key inflammatory mediators and signaling proteins.

Materials:

  • RAW 264.7 cells

  • This compound

  • LPS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-iNOS, anti-COX-2, anti-phospho-p38, anti-phospho-JNK, anti-phospho-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Protocol:

  • Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

  • Pre-treat cells with this compound for 1 hour, followed by LPS stimulation for the appropriate time (e.g., 18 hours for iNOS/COX-2, 30 minutes for phospho-MAPKs).

  • Wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control (β-actin).

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Objective: To assess the direct antioxidant capacity of this compound.

Materials:

  • This compound

  • DPPH solution (in methanol)

  • Methanol (B129727)

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well plate or spectrophotometer cuvettes

Protocol:

  • Prepare a stock solution of this compound in methanol.

  • Prepare a series of dilutions of this compound in methanol.

  • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

  • Add an equal volume of the this compound dilutions to the corresponding wells. Include a control with methanol instead of the sample.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • Plot the percentage of inhibition against the concentration of this compound to determine the EC50 value.[6]

Ferrous Ion Chelating (FIC) Assay

Objective: To evaluate the ability of this compound to chelate pro-oxidant metal ions.

Materials:

  • This compound

  • Ferrous chloride (FeCl2) solution

  • Ferrozine (B1204870) solution

  • Methanol

  • EDTA (as a positive control)

Protocol:

  • Prepare various concentrations of this compound in methanol.

  • To a reaction tube, add the this compound solution, followed by the FeCl2 solution.

  • Initiate the reaction by adding the ferrozine solution.

  • Shake the mixture vigorously and incubate at room temperature for 10 minutes.

  • Measure the absorbance of the ferrozine-Fe2+ complex at 562 nm.

  • Calculate the percentage of inhibition of the ferrozine-Fe2+ complex formation: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • Determine the EC50 value for the chelating activity.[3]

Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA

Objective: To measure the effect of this compound on intracellular ROS levels.

Materials:

  • Cells of interest (e.g., SH-SY5Y, PC12)

  • Oxidative stress inducer (e.g., H2O2, rotenone)

  • This compound

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Serum-free medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microplate reader or flow cytometer

Protocol:

  • Seed cells in a black, clear-bottom 96-well plate and allow them to attach.

  • Pre-treat the cells with this compound for a designated time.

  • Remove the medium and wash the cells with warm PBS.

  • Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells with PBS to remove excess DCFH-DA.

  • Induce oxidative stress by adding the chosen inducer (e.g., H2O2) in PBS.

  • Measure the fluorescence intensity immediately using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.

  • The fluorescence intensity is proportional to the amount of ROS generated. Compare the fluorescence in this compound-treated cells to the control group.

Conclusion

This compound is a versatile and potent molecule for investigating the cellular mechanisms of oxidative stress and inflammation. Its specific inhibition of the NF-κB pathway, without affecting MAPK signaling, provides a unique advantage for dissecting these complex processes. The protocols provided herein offer a framework for researchers to explore the therapeutic potential of this compound and to further elucidate its mechanisms of action in various disease models. As research continues, this compound holds promise as a lead compound for the development of novel antioxidant and anti-inflammatory therapies.

References

Unveiling the Neuroprotective Potential of Ethyl Caffeate: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Ethyl Caffeate, a naturally occurring phenolic compound, has garnered significant interest within the scientific community for its potential therapeutic properties, particularly its neuroprotective effects. As research into neurodegenerative diseases intensifies, the need for robust and reliable methods to evaluate the efficacy of potential neuroprotective agents is paramount. This document provides a comprehensive overview of the key experimental protocols and application notes for assessing the neuroprotective effects of this compound. The methodologies detailed herein cover a range of in vitro assays designed to investigate cytotoxicity, apoptosis, oxidative stress, and the underlying molecular mechanisms.

Key In Vitro Neuroprotection Assays

A battery of in vitro assays is essential to comprehensively evaluate the neuroprotective capabilities of this compound. These assays, performed on neuronal cell lines (e.g., SH-SY5Y, PC12) or primary neuronal cultures, assess the compound's ability to mitigate cellular damage induced by various neurotoxins.

Cell Viability and Cytotoxicity Assays

These assays are fundamental in determining the protective effect of this compound against neurotoxin-induced cell death.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. A decrease in metabolic activity is correlated with cell death.

  • LDH (Lactate Dehydrogenase) Release Assay: This assay quantifies the amount of LDH, a cytosolic enzyme released into the culture medium upon cell membrane damage, which is a marker of cytotoxicity.

Table 1: Summary of Quantitative Data from Cell Viability and Cytotoxicity Assays

AssayNeurotoxinCell LineThis compound ConcentrationOutcomeReference
MTT H₂O₂SH-SY5Y1-50 µMIncreased cell viability in a dose-dependent manner.[1][2]
LDH H₂O₂SH-SY5Y1-50 µMDecreased LDH release, indicating reduced cytotoxicity.[1][2]
MTT Aβ42PC12Not specifiedAmeliorated cell death linked to Aβ42 exposure.[3]
Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism in neurodegeneration. These assays help to determine if this compound can inhibit this process.

  • Hoechst 33342 Staining: This fluorescent stain binds to DNA and allows for the visualization of nuclear morphology. Apoptotic cells exhibit condensed and fragmented nuclei.

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Table 2: Summary of Quantitative Data from Apoptosis Assays

AssayNeurotoxinCell LineThis compound ConcentrationOutcomeReference
Hoechst Staining H₂O₂Primary Cortical Neurons1.6, 8, 40 µg/mLAttenuated the increase in apoptotic cells.[4]
Annexin V/PI H₂O₂Primary Cortical Neurons1.6, 8, 40 µg/mLReduced the apoptosis rate from 45.51% to as low as 24.40%.[4]
Flow Cytometry Not specifiedPC9OR, HCC827ORNot specifiedInduced apoptosis in osimertinib-resistant lung cancer cells.[5]
Oxidative Stress Assays

Oxidative stress is a major contributor to neuronal damage. These assays measure the antioxidant capacity of this compound.

  • Reactive Oxygen Species (ROS) Assay: Using fluorescent probes like DCFH-DA, this assay quantifies the levels of intracellular ROS.

  • Mitochondrial Membrane Potential (MMP) Assay: This assay uses fluorescent dyes like TMRM or JC-1 to assess the integrity of the mitochondrial membrane, which is compromised during oxidative stress.

Table 3: Summary of Quantitative Data from Oxidative Stress Assays

AssayNeurotoxinCell LineThis compound ConcentrationOutcomeReference
ROS Assay Not specifiedNot specifiedNot specifiedExpected to reduce intracellular ROS levels.[6][7][8]
MMP Assay Not specifiedNot specifiedNot specifiedExpected to stabilize mitochondrial membrane potential.[9][10][11]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accuracy in evaluating the neuroprotective effects of this compound.

Protocol 1: MTT Assay for Cell Viability

Objective: To quantify the protective effect of this compound on neuronal cell viability against a neurotoxic insult.

Materials:

  • Neuronal cells (e.g., SH-SY5Y)

  • 96-well cell culture plates

  • Complete culture medium

  • This compound stock solution

  • Neurotoxin (e.g., H₂O₂)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed neuronal cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 2 hours. Include a vehicle control (medium with the same concentration of solvent used for this compound).

  • Induction of Neurotoxicity: Add the neurotoxin (e.g., H₂O₂) to the wells (except for the control group) and incubate for 24 hours.

  • MTT Incubation: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control group.

Protocol 2: Hoechst 33342 Staining for Apoptosis

Objective: To visualize and quantify apoptotic nuclear morphology in neuronal cells treated with this compound and a neurotoxin.[12][13][14][15]

Materials:

  • Neuronal cells cultured on glass coverslips or in imaging plates

  • This compound

  • Neurotoxin

  • Hoechst 33342 solution (10 mg/mL stock)

  • Phosphate-Buffered Saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Culture and treat the cells with this compound and the neurotoxin as described in the MTT assay protocol.

  • Fixation: Wash the cells twice with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Staining: Wash the cells again with PBS and then incubate with Hoechst 33342 solution (e.g., 5 µg/mL in PBS) for 10-15 minutes at room temperature in the dark.[13]

  • Washing: Wash the cells three times with PBS to remove excess stain.

  • Mounting and Imaging: Mount the coverslips onto microscope slides using a mounting medium. Acquire images using a fluorescence microscope with a blue filter.

  • Analysis: Count the number of cells with normal (uniformly stained) and apoptotic (condensed, fragmented) nuclei. Express the percentage of apoptotic cells relative to the total number of cells.

Protocol 3: Intracellular ROS Detection using DCFH-DA

Objective: To measure the effect of this compound on the intracellular levels of reactive oxygen species (ROS) in neuronal cells.[6][7][8]

Materials:

  • Neuronal cells

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution

  • Serum-free culture medium

  • This compound

  • Neurotoxin

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Culture and treat the cells with this compound and the neurotoxin.

  • Probe Loading: Wash the cells with serum-free medium and then incubate with DCFH-DA solution (e.g., 10 µM in serum-free medium) for 30 minutes at 37°C in the dark.[6]

  • Washing: Wash the cells twice with serum-free medium to remove the excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or visualize under a fluorescence microscope.

  • Data Analysis: Quantify the relative fluorescence intensity and express it as a percentage of the control group.

Signaling Pathways and Experimental Workflows

The neuroprotective effects of this compound are often mediated through the modulation of specific signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action.

Experimental Workflow for In Vitro Neuroprotection Assay

The following diagram illustrates a typical workflow for evaluating the neuroprotective effects of a compound like this compound in vitro.[16][17][18][19][20]

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assessment Assessment of Neuroprotection cluster_analysis Data Analysis cell_culture Neuronal Cell Culture (e.g., SH-SY5Y) seeding Cell Seeding (96-well plates) cell_culture->seeding pretreatment Pre-treatment with This compound seeding->pretreatment neurotoxin Induction of Neurotoxicity (e.g., H₂O₂) pretreatment->neurotoxin viability Cell Viability (MTT Assay) neurotoxin->viability cytotoxicity Cytotoxicity (LDH Assay) neurotoxin->cytotoxicity apoptosis Apoptosis (Hoechst Staining) neurotoxin->apoptosis ros Oxidative Stress (ROS Assay) neurotoxin->ros quantification Quantification and Statistical Analysis viability->quantification cytotoxicity->quantification apoptosis->quantification ros->quantification

Experimental workflow for in vitro neuroprotection assays.
Signaling Pathways Involved in this compound's Neuroprotection

This compound has been shown to exert its neuroprotective effects by modulating key signaling pathways involved in inflammation and oxidative stress.

1. Inhibition of p38 MAPK and NF-κB Signaling Pathway

Inflammatory stimuli can activate the p38 MAPK pathway, leading to the activation of the transcription factor NF-κB. NF-κB then translocates to the nucleus and promotes the expression of pro-inflammatory genes. This compound can inhibit this pathway, thereby reducing neuroinflammation.[21][22][23][24][25]

p38_NFkB_pathway cluster_nucleus stimulus Inflammatory Stimulus (e.g., LPS) p38 p38 MAPK stimulus->p38 IKK IKK p38->IKK IkB IκB IKK->IkB phosphorylates NFkB_p65 NF-κB (p65/p50) IkB->NFkB_p65 degrades, releasing NFkB_active Active NF-κB NFkB_p65->NFkB_active translocates to gene_expression Pro-inflammatory Gene Expression NFkB_active->gene_expression induces nucleus Nucleus EC This compound EC->p38 inhibits

Inhibition of the p38 MAPK/NF-κB signaling pathway.

2. Activation of the Nrf2/HO-1 Antioxidant Pathway

The Nrf2/HO-1 pathway is a major cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Oxidative stress or activators like this compound can lead to the dissociation of Nrf2 from Keap1. Nrf2 then translocates to the nucleus and activates the transcription of antioxidant genes, such as heme oxygenase-1 (HO-1).[26][27][28][29]

Nrf2_HO1_pathway cluster_nucleus OS Oxidative Stress Keap1 Keap1 OS->Keap1 induces conformational change in EC This compound EC->Keap1 induces conformational change in Nrf2 Nrf2 Keap1->Nrf2 sequesters Nrf2_active Active Nrf2 Nrf2->Nrf2_active translocates to ARE ARE (Antioxidant Response Element) Nrf2_active->ARE binds to nucleus Nucleus HO1 HO-1 and other antioxidant genes ARE->HO1 activates transcription of protection Cellular Protection HO1->protection

Activation of the Nrf2/HO-1 antioxidant pathway.

References

Troubleshooting & Optimization

Technical Support Center: Ethyl Caffeate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the synthesis of ethyl caffeate, improving both yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound yield from Fischer esterification is consistently low. What are the common causes and how can I improve it?

A1: Low yields in Fischer esterification of caffeic acid are a common issue. Several factors can contribute to this, and addressing them systematically can significantly boost your yield.

  • Issue: Reversible Reaction Equilibrium: The Fischer esterification is a reversible reaction. The water produced as a byproduct can hydrolyze the ester back to the starting materials, caffeic acid and ethanol (B145695).[1][2][3][4]

    • Solution 1: Use Excess Alcohol: Employing a large excess of ethanol shifts the equilibrium towards the product side, in accordance with Le Chatelier's principle.[2][4][5] A 10-fold excess of alcohol can increase the yield to as high as 97%.[2]

    • Solution 2: Water Removal: Actively removing water as it forms is a highly effective strategy. This can be achieved using a Dean-Stark apparatus during reflux or by adding a drying agent like molecular sieves to the reaction mixture.[1][4]

  • Issue: Inadequate Catalysis: An insufficient amount or ineffective catalyst will result in a slow and incomplete reaction.

    • Solution: Use a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1] Ensure the catalyst is fresh and used in an appropriate concentration.

  • Issue: Sub-optimal Reaction Temperature: The reaction rate is temperature-dependent.

    • Solution: Ensure the reaction is heated to an appropriate temperature, typically at the reflux temperature of the alcohol being used (for ethanol, this is around 78°C), for a sufficient duration (1-10 hours).[1]

Q2: I am observing significant side reactions and charring during my acid-catalyzed synthesis. How can I minimize these?

A2: Caffeic acid's phenolic hydroxyl groups are sensitive to strong acids and high temperatures, which can lead to polymerization and degradation, appearing as charring or tar formation.

  • Issue: Degradation of Caffeic Acid: The catechol moiety is prone to oxidation and polymerization under harsh acidic conditions.

    • Solution 1: Milder Catalysts: Consider using a milder Lewis acid catalyst instead of strong Brønsted acids like sulfuric acid.[1]

    • Solution 2: Protect Phenolic Hydroxyls: While more complex, protecting the hydroxyl groups with a suitable protecting group before esterification and deprotecting them afterward can prevent side reactions.

    • Solution 3: Acyl Chloride Method: An alternative is the acyl chloride method. Caffeic acid can be converted to its acyl chloride using a reagent like thionyl chloride (SOCl₂), which then readily reacts with ethanol. This method often results in higher yields (50-86%).[6]

Q3: My enzymatic synthesis of this compound has a low conversion rate. What factors should I optimize?

A3: Enzymatic synthesis is an attractive "green" alternative but requires careful optimization of several parameters for high efficiency.

  • Issue: Inappropriate Enzyme or Enzyme Inactivation: The choice of lipase (B570770) and its stability under reaction conditions are critical.

    • Solution: Candida antarctica lipase B (Novozym 435) is a commonly used and effective catalyst for this reaction.[6][7] Ensure the enzyme is not denatured by excessive temperature or incompatible solvents. Enzyme inactivation can also occur with a high concentration of the alcohol.[6]

  • Issue: Poor Solubility of Caffeic Acid: Caffeic acid has low solubility in many non-polar organic solvents where lipases are most active.[6][8]

    • Solution 1: Solvent Selection: While counterintuitive, non-polar solvents like isooctane (B107328) have been shown to give higher conversion rates than polar ones.[6] Ionic liquids and deep eutectic solvents (DES) are excellent alternatives that can improve substrate solubility and reaction yields.[9][10][11][12] Hydrophobic ionic liquids have shown significantly higher reaction yields than hydrophilic ones.[11]

    • Solution 2: "One-Pot" Synthesis in Deep Eutectic Solvents: A "one-pot" system using a choline (B1196258) chloride-based DES can be employed where one of the substrates also acts as the solvent, eliminating the need for an additional organic solvent.[10]

  • Issue: Sub-optimal Reaction Conditions: Temperature, substrate ratio, and water content all play a crucial role.

    • Solution 1: Temperature Optimization: A reaction temperature of around 70°C has been found to be effective, providing a balance between reaction rate and enzyme stability, while also improving the solubility of caffeic acid.[6][11]

    • Solution 2: Substrate Molar Ratio: The optimal molar ratio of alcohol to caffeic acid can vary significantly depending on the solvent system. In isooctane, a high excess of alcohol (e.g., 92:1) may be optimal, whereas in ionic liquids, a lower ratio (e.g., 30:1 or 27.1:1) can achieve high conversion.[8][10][11]

    • Solution 3: Water Content: While the esterification reaction produces water, a small amount of water may be necessary for enzyme activity. However, excess water can inhibit the reaction.[6] In DES systems, a moderate water loading (e.g., 2.5%) can optimize the ester yield.[10]

    • Solution 4: Ultrasound Acceleration: Applying ultrasound can significantly reduce the reaction time.[7]

Q4: How can I effectively purify the synthesized this compound?

A4: Purification is crucial to obtain a high-purity product. The choice of method depends on the scale of the synthesis and the nature of the impurities.

  • Issue: Removing Unreacted Caffeic Acid and Catalyst: These are common impurities after the reaction.

    • Solution 1: Liquid-Liquid Extraction: After the reaction, the mixture can be diluted with an organic solvent (e.g., ethyl acetate) and washed with a mild base (e.g., sodium bicarbonate solution) to remove unreacted caffeic acid and the acid catalyst. The organic layer is then washed with brine, dried, and the solvent is evaporated.

    • Solution 2: Column Chromatography: For high purity, column chromatography on silica (B1680970) gel is a standard and effective method.[6] The choice of eluent (mobile phase) is critical for good separation. A mixture of dichloromethane (B109758) and n-hexane or ethyl acetate (B1210297) and hexane (B92381) are commonly used.[6]

  • Issue: Complex Mixtures from Side Reactions: If significant side products are formed, more advanced purification may be necessary.

    • Solution: Preparative HPLC: For very high purity, semi-preparative or preparative reversed-phase high-performance liquid chromatography (RP-HPLC) can be used.[13]

Data Presentation

Table 1: Comparison of this compound Synthesis Methods

Synthesis MethodCatalystTypical SolventsKey AdvantagesCommon ChallengesTypical Yield
Fischer Esterification H₂SO₄, TsOHExcess Ethanol, TolueneSimple, inexpensive reagentsReversible, side reactions, harsh conditions65-99% (with optimization)[2]
Acyl Chloride Method None (SOCl₂ for activation)Pyridine, NitrobenzeneHigh reactivity, higher yieldsUse of hazardous reagents (SOCl₂)50-86%[6]
Enzymatic Synthesis Lipases (e.g., Novozym 435)Isooctane, Ionic Liquids, DESMild conditions, high selectivity, "green"Enzyme cost, slower reaction, optimization neededUp to 99.8%[8]

Table 2: Optimized Conditions for Enzymatic Synthesis of Caffeic Acid Esters

ParameterOptimized ValueSolvent SystemReference
Reaction Temperature 70 - 73.7 °CIsooctane, Ionic Liquids[6][8][11]
Reaction Time 9.6 - 60 hoursIsooctane, Ionic Liquids[7][8]
Substrate Molar Ratio (Alcohol:Acid) 27.1:1 to 92:1Ionic Liquids, Isooctane[6][8][10][11]
Enzyme to Acid Weight Ratio 17.8:1Ionic Liquid[8]
Ultrasonic Power 2 W/cm²Isooctane[7]

Experimental Protocols

Protocol 1: Fischer Esterification of Caffeic Acid
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if available), add caffeic acid (1 equivalent).

  • Reagent Addition: Add absolute ethanol (10-20 equivalents) to the flask, followed by a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of caffeic acid).

  • Reaction: Heat the mixture to reflux (approximately 78°C) with stirring for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).

Protocol 2: Enzymatic Synthesis of this compound using Novozym 435
  • Reaction Setup: In a screw-capped vial, add caffeic acid (1 equivalent) and the chosen solvent (e.g., isooctane or an ionic liquid).

  • Reagent Addition: Add ethanol (optimal molar ratio, e.g., 30 equivalents for ionic liquids).

  • Enzyme Addition: Add Novozym 435 (e.g., 10-20% by weight of caffeic acid).

  • Reaction: Place the vial in a shaker incubator at the optimal temperature (e.g., 70°C) for the required time (e.g., 24-48 hours).

  • Enzyme Removal: After the reaction, separate the immobilized enzyme by filtration for potential reuse.

  • Solvent Removal: Remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in a suitable solvent and purify by column chromatography on silica gel.

Visualizations

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_purification Purification reactants Caffeic Acid + Excess Ethanol reflux Reflux (e.g., 4-8h) reactants->reflux Heat catalyst H₂SO₄ Catalyst catalyst->reflux neutralize Neutralize with NaHCO₃ reflux->neutralize extract Extract with Ethyl Acetate neutralize->extract wash Wash with Water & Brine extract->wash dry Dry & Evaporate Solvent wash->dry chromatography Column Chromatography dry->chromatography product Pure Ethyl Caffeate chromatography->product Enzymatic_Synthesis_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Low Conversion in Enzymatic Synthesis cause1 Poor Substrate Solubility start->cause1 cause2 Sub-optimal Reaction Conditions start->cause2 cause3 Enzyme Inactivation/Choice start->cause3 sol1a Use Non-polar Solvents (e.g., Isooctane) cause1->sol1a sol1b Use Ionic Liquids or Deep Eutectic Solvents cause1->sol1b sol2a Optimize Temperature (e.g., ~70°C) cause2->sol2a sol2b Optimize Substrate Molar Ratio cause2->sol2b sol2c Optimize Water Content cause2->sol2c sol3a Use Effective Lipase (e.g., Novozym 435) cause3->sol3a sol3b Avoid Excess Alcohol/Temperature cause3->sol3b

References

Technical Support Center: Overcoming Ethyl Caffeate Solubility Challenges in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of Ethyl Caffeate in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

This compound is considered to be practically insoluble in water.[1] Its reported aqueous solubility is approximately 0.81 g/L.[1] This low solubility can pose significant challenges for in vitro and in vivo studies that require dissolving this compound in aqueous buffer systems.

Q2: Why is my this compound not dissolving in my aqueous buffer?

The poor aqueous solubility of this compound is due to its chemical structure, which contains a hydrophobic ethyl group and a largely nonpolar aromatic ring. This makes it difficult for water molecules to surround and dissolve the compound. If you are observing precipitation or failure to dissolve, it is likely due to exceeding its solubility limit in the aqueous medium.

Q3: What are the common strategies to improve the aqueous solubility of this compound?

Several techniques can be employed to enhance the solubility of this compound. These include the use of co-solvents, complexation with cyclodextrins, and formulation into delivery systems such as liposomes, nanoparticles, and solid dispersions. The choice of method will depend on the specific experimental requirements, including the desired concentration, route of administration (for in vivo studies), and potential interactions with the biological system being studied.

Q4: Can I use organic solvents to dissolve this compound for my experiments?

Yes, this compound is soluble in several organic solvents. However, for biological experiments, it is crucial to first prepare a concentrated stock solution in a biocompatible organic solvent, such as DMSO or ethanol, and then dilute it into your aqueous buffer. It is important to ensure that the final concentration of the organic solvent in the aqueous medium is low enough to not cause toxicity or other unwanted effects in your experimental model.

Q5: How can I quantify the concentration of this compound in my aqueous preparations?

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and reliable method for quantifying this compound. This technique allows for the separation of this compound from other components in the solution and its quantification based on its UV absorbance.

Troubleshooting Guides

Issue 1: Precipitation of this compound upon dilution of an organic stock solution into aqueous media.

Cause: The addition of the aqueous buffer to the organic stock solution causes the this compound to crash out of solution because its solubility limit in the final aqueous-organic mixture is exceeded.

Solutions:

  • Reduce the final concentration: The most straightforward solution is to lower the final concentration of this compound in the aqueous medium.

  • Increase the proportion of co-solvent: If your experimental system can tolerate a higher concentration of the organic solvent, slightly increasing its percentage in the final solution may keep the this compound dissolved. Always perform a vehicle control experiment to ensure the solvent itself is not causing any biological effects.

  • Use a different solubilization technique: If dilution of a simple organic stock is not feasible, consider using more advanced formulation strategies as detailed below.

Issue 2: Inconsistent results in biological assays.

Cause: Poor solubility can lead to the formation of micro-precipitates, resulting in an inaccurate and inconsistent concentration of the active compound in your experiment.

Solutions:

  • Visually inspect your solutions: Before each experiment, carefully inspect your this compound solutions for any signs of precipitation. A clear, homogenous solution is essential.

  • Filter your solutions: Filtering the final aqueous solution through a 0.22 µm syringe filter can help remove any undissolved particles.

  • Quantify the concentration: Use an analytical technique like HPLC-UV to confirm the actual concentration of dissolved this compound in your working solutions.

  • Employ a suitable solubilization method: Utilizing a robust solubilization technique like cyclodextrin (B1172386) complexation or nanoparticle formulation can ensure a stable and consistent concentration of this compound.

Data Presentation: Solubility Enhancement of this compound

The following tables summarize quantitative data related to various techniques for improving the aqueous solubility of this compound.

Table 1: Solubility of this compound in Different Solvents

SolventSolubilityReference
Water0.81 g/L[1]
DMSO41 mg/mL[2]
EthanolVery soluble[3]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline2 mg/mL[2]

Table 2: Cyclodextrin-Based Solubility Enhancement of Caffeic Acid Phenethyl Ester (CAPE), a structurally similar compound

CyclodextrinComplexation Efficiency (CE)Stability Constant (Kc) (M⁻¹)Reference
β-Cyclodextrin (β-CD)0.412204.8[4]
Hydroxypropyl-β-Cyclodextrin (Hβ-CD)0.503468.2[4]

Table 3: Characterization of this compound (or similar compounds) Loaded Nanoparticles and Liposomes

FormulationDrugCarrierParticle Size (nm)Encapsulation Efficiency (%)Reference
NanoliposomesCaffeic Acid Phenethyl EsterL-α-phosphatidylcholine, Cholesterol, Sodium Cholate1211.7 ± 433.2>75[5]
NanoparticlesCaffeic Acid Phenethyl EsterPLGA163 ± 289 ± 3[6][7]
LiposomesCaffeic AcidDipalmitoylphosphatidylcholine (DPPC)40 ± 0.55 - 500 ± 1.45up to 76[8]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Liposomes using the Thin-Film Hydration Method

This protocol describes the preparation of liposomes to encapsulate this compound, thereby improving its dispersion in aqueous media.

  • Lipid Film Formation:

    • Dissolve this compound and a suitable lipid mixture (e.g., L-α-phosphatidylcholine and cholesterol in a specific molar ratio) in an organic solvent like chloroform (B151607) or a chloroform-methanol mixture in a round-bottom flask.[9][10]

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner wall of the flask.[9][10]

    • Further dry the lipid film under high vacuum for several hours to overnight to remove any residual solvent.[11]

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by adding the buffer to the flask and agitating.[11] The temperature of the hydration buffer should be above the phase transition temperature of the lipids used.

    • Vortex or sonicate the mixture to detach the lipid film from the flask wall and form multilamellar vesicles (MLVs).

  • Size Reduction (Optional but Recommended):

    • To obtain smaller, more uniform liposomes (unilamellar vesicles), the MLV suspension can be subjected to sonication (using a probe or bath sonicator) or extrusion through polycarbonate membranes with a defined pore size.

Protocol 2: Preparation of this compound-Loaded PLGA Nanoparticles by Emulsification-Solvent Diffusion

This method is suitable for encapsulating hydrophobic compounds like this compound within a biodegradable polymer matrix.

  • Preparation of the Organic Phase:

    • Dissolve this compound and Poly(lactic-co-glycolic acid) (PLGA) in a water-miscible organic solvent such as ethyl acetate.[12]

  • Emulsification:

    • Prepare an aqueous solution containing a stabilizer, such as polyvinyl alcohol (PVA).

    • Add the organic phase dropwise to the aqueous phase under vigorous stirring to form an oil-in-water (o/w) emulsion.[12]

    • Homogenize the emulsion using a high-speed homogenizer or sonicator to reduce the droplet size.[12]

  • Solvent Diffusion and Nanoparticle Formation:

    • Add water to the emulsion under stirring to facilitate the diffusion of the organic solvent into the aqueous phase.[12] This leads to the precipitation of the polymer and the formation of solid nanoparticles encapsulating this compound.

  • Purification:

    • Separate the nanoparticles from the aqueous phase by centrifugation.

    • Wash the nanoparticles with deionized water to remove the excess stabilizer and unencapsulated drug.

    • Lyophilize the purified nanoparticles for long-term storage.

Protocol 3: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)-UV

This protocol provides a framework for the quantitative analysis of this compound in aqueous solutions.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system equipped with a UV-Vis detector.

    • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used for the separation of phenolic compounds.[13][14]

    • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., water with a small percentage of formic or acetic acid to improve peak shape) and an organic phase (e.g., acetonitrile (B52724) or methanol).[13][14]

    • Flow Rate: Typically around 1.0 mL/min.

    • Detection Wavelength: this compound has a UV absorbance maximum at approximately 324 nm.[15]

    • Column Temperature: Maintained at a constant temperature, for example, 25-30°C.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound of a known concentration in a suitable organic solvent (e.g., methanol).

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve (e.g., in the range of 1-100 µg/mL).

  • Sample Preparation:

    • Dilute your aqueous sample containing this compound with the mobile phase to a concentration that falls within the range of your calibration curve.

    • Filter the sample through a 0.22 µm syringe filter before injection into the HPLC system.

  • Analysis and Quantification:

    • Inject the standard and sample solutions into the HPLC system.

    • Identify the this compound peak based on its retention time compared to the standard.

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of this compound in your sample by interpolating its peak area on the calibration curve.

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating key concepts related to the study of this compound.

experimental_workflow cluster_preparation Preparation of this compound Solution cluster_troubleshooting Troubleshooting Solubility cluster_analysis Analysis Stock This compound Stock (e.g., in DMSO) Dilution Dilution into Aqueous Buffer Stock->Dilution Precipitation Precipitation Observed? Dilution->Precipitation Solubilization Employ Solubilization Technique (e.g., Cyclodextrin, Liposomes) Precipitation->Solubilization Yes Assay Biological Assay Precipitation->Assay No Solubilization->Assay Quantification Quantification (HPLC-UV) Assay->Quantification nf_kb_pathway cluster_stimulus Inflammatory Stimuli (e.g., TNF-α, LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus TNF-α / LPS IKK IKK Complex Stimulus->IKK IkB IκBα IKK->IkB P IkB->IkB Ub Degradation NFkB_p65 p65 NFkB_p50 p50 NFkB_p65_n p65 NFkB_p65->NFkB_p65_n Translocation NFkB_p50_n p50 NFkB_p50->NFkB_p50_n EC This compound EC->IKK Inhibition DNA DNA NFkB_p65_n->DNA NFkB_p50_n->DNA Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Inhibition Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation EC This compound EC->Keap1 Inhibition ARE ARE Nrf2_n->ARE Gene_Expression Antioxidant Gene Expression (e.g., HO-1) ARE->Gene_Expression

References

Technical Support Center: Stabilizing Ethyl Caffeate in Solution for Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully utilizing ethyl caffeate in long-term experiments by providing guidance on maintaining its stability in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound to degrade in solution?

A1: The stability of this compound in solution is primarily affected by several factors:

  • pH: this compound is more stable in acidic to neutral conditions and is susceptible to hydrolysis of its ester linkage under alkaline (basic) conditions.

  • Temperature: Higher temperatures accelerate the rate of degradation. For long-term storage, lower temperatures are recommended.

  • Light: Exposure to light, particularly UV light, can induce photodegradation. Solutions should be protected from light.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the catechol moiety of this compound.

  • Solvent: The choice of solvent can influence the stability of this compound. While soluble in organic solvents like DMSO and ethanol (B145695), its stability in aqueous and cell culture media over time can be a concern.

Q2: I'm observing a decrease in the biological activity of my this compound solution over the course of my multi-day cell culture experiment. What is the likely cause?

A2: A time-dependent loss of activity is a strong indicator of compound degradation in the cell culture medium. The physiological conditions of cell culture (pH ~7.4, 37°C) can promote the hydrolysis of the ester bond in this compound, leading to the formation of caffeic acid and ethanol, which may have different biological activities. Additionally, components in the medium can contribute to oxidative degradation.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: For stock solutions, high-purity, anhydrous aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) or ethanol are recommended.[1][2] It is advisable to prepare concentrated stock solutions to minimize the volume of organic solvent introduced into aqueous experimental solutions. For cell-based assays, the final concentration of DMSO should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.[3][4]

Q4: How should I store my this compound solutions to ensure maximum stability?

A4: To ensure long-term stability, stock solutions of this compound should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The vials should be tightly sealed and protected from light by using amber vials or by wrapping them in aluminum foil. For working solutions in aqueous buffers or cell culture media, it is best to prepare them fresh before each experiment.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible results in biological assays.
  • Possible Cause: Degradation of this compound in the experimental solution.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare working solutions of this compound fresh from a frozen stock solution immediately before use.

    • Minimize Exposure to Harsh Conditions: Protect your solutions from light and keep them on ice until they are added to the experimental system.

    • Conduct a Stability Check: Perform a preliminary experiment to assess the stability of this compound in your specific experimental medium under the same conditions (temperature, duration) as your main experiment. Quantify the remaining this compound at different time points using HPLC.

    • Include Positive and Negative Controls: Ensure that your assay is performing as expected by including appropriate controls.

Issue 2: Appearance of unknown peaks in HPLC analysis of the this compound solution over time.
  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Characterize Degradation Products: If you have access to mass spectrometry (LC-MS), analyze the unknown peaks to identify their mass. A likely degradation product is caffeic acid, resulting from the hydrolysis of the ester bond.

    • Perform a Forced Degradation Study: Intentionally degrade a sample of this compound under various stress conditions (acid, base, oxidation, heat, light) as outlined in the experimental protocols below. This will help you to generate and identify potential degradation products, which can then be used as standards to identify the unknown peaks in your experimental samples.

    • Optimize HPLC Method: Ensure your HPLC method is "stability-indicating," meaning it can separate the parent this compound peak from all potential degradation product peaks.

Data Presentation

Table 1: Stability of Caffeic Acid in Different Solvents with Ultrasound Treatment

Solvent (Aqueous mixtures)% Caffeic Acid Remaining
Water98.98%
80% Ethanol91.10%
80% Methanol (B129727)92.34%
80% Acetone94.55%

Data adapted from a study on the sonodegradation of caffeic acid, indicating relative stability in different solvents.[5][6]

Table 2: Stability of Caffeic Acid Phenethyl Ester (CAPE) in Rat Plasma

TemperatureHalf-life (t1/2)
4°CStable for at least 24 hours (with stabilizers)
25°CDegradation observed
37°CRapid degradation

First-order degradation kinetics were observed for CAPE in rat plasma. Adjusting the pH to 6 and adding 0.4% sodium chloride was found to prevent degradation for 24 hours.[7]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify potential degradation products and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature and monitor at regular intervals (e.g., 0, 1, 2, 4 hours) due to expected rapid degradation.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a solid sample of this compound and a vial of the stock solution in an oven at 60°C for 48 hours.

  • Photodegradation: Expose a solution of this compound in a transparent vial to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

3. Sample Analysis:

  • At the end of the exposure period, neutralize the acidic and basic samples.

  • Dilute all samples to an appropriate concentration with the mobile phase.

  • Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Development of a Stability-Indicating HPLC Method

1. Instrumentation:

  • A High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.

2. Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile (B52724) or methanol). An acidic mobile phase is recommended to improve the stability of phenolic compounds during analysis.[8]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of this compound (approximately 325 nm).

  • Column Temperature: 25-30°C.

3. Method Validation:

  • Specificity: Analyze the stressed samples from the forced degradation study. The method is specific if the this compound peak is well-resolved from all degradation product peaks and any peaks from the placebo/blank.

  • Linearity, Accuracy, and Precision: Validate these parameters according to ICH guidelines to ensure the method is reliable for quantitative analysis.

Protocol 3: Long-Term Stability Assessment in Cell Culture Medium

1. Sample Preparation:

  • Prepare a solution of this compound in your specific cell culture medium (including serum, if applicable) at the final concentration used in your experiments.

  • Dispense aliquots of this solution into sterile, sealed containers for each time point and storage condition.

2. Storage Conditions:

  • Incubate the samples under the same conditions as your long-term experiment (e.g., 37°C, 5% CO₂).

  • Include control samples stored at -80°C (as a stable reference).

3. Time Points:

  • Define the time points for analysis based on the duration of your experiment (e.g., 0, 6, 12, 24, 48, 72 hours).

4. Analysis:

  • At each time point, retrieve the respective sample aliquot.

  • Immediately quench any further degradation by adding an equal volume of cold methanol or acetonitrile and vortexing.

  • Centrifuge to precipitate proteins and other medium components.

  • Analyze the supernatant using the validated stability-indicating HPLC method to quantify the remaining percentage of this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare Stock Solution (e.g., 1 mg/mL in DMSO) working Prepare Working Solution (in Cell Culture Medium) stock->working incubate Incubate at Experimental Conditions (e.g., 37°C, 5% CO2) working->incubate time_points Collect Aliquots at Defined Time Points (0, 6, 12, 24, 48h) incubate->time_points quench Quench Degradation (e.g., add cold Methanol) time_points->quench process Process Sample (Centrifuge) quench->process hplc Analyze by Stability-Indicating HPLC process->hplc quantify Quantify % Remaining This compound hplc->quantify antioxidant_pathway EthylCaffeate This compound Keap1 Keap1 EthylCaffeate->Keap1 promotes dissociation ROS Oxidative Stress (ROS) ROS->Keap1 induces dissociation Nrf2 Nrf2 Keap1->Nrf2 inhibition ARE ARE (Antioxidant Response Element) Nrf2->ARE activates AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes upregulates transcription AntioxidantEnzymes->ROS neutralizes CellularProtection Cellular Protection AntioxidantEnzymes->CellularProtection

References

Technical Support Center: Troubleshooting Ethyl Caffeate Degradation During Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the degradation of ethyl caffeate during extraction processes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during extraction?

This compound is an ester of caffeic acid, a phenolic compound known for its antioxidant and anti-inflammatory properties.[1] Its catechol structure, which is crucial for its biological activity, is also highly susceptible to oxidation. During extraction, factors such as pH, temperature, light, and the presence of oxidative enzymes can lead to its degradation, resulting in lower yields and compromised purity of the final extract.

Q2: What are the main causes of this compound degradation during extraction?

The primary causes of this compound degradation during extraction include:

  • Oxidation: The catechol group is easily oxidized to form o-quinones, which can then polymerize into dark-colored compounds. This process is accelerated by high pH, elevated temperatures, and the presence of oxygen and metal ions.

  • Hydrolysis: The ester linkage in this compound can be hydrolyzed to yield caffeic acid and ethanol, particularly under strong acidic or alkaline conditions.

  • Photodegradation: Exposure to light, especially UV radiation, can induce degradation of phenolic compounds like this compound.[2]

  • Enzymatic Degradation: Plant tissues may contain enzymes such as polyphenol oxidases that can degrade this compound upon cell lysis during the extraction process.

Q3: Can I use antioxidants to prevent the degradation of this compound?

Yes, adding antioxidants to the extraction solvent can be an effective strategy. Ascorbic acid (Vitamin C) and epigallocatechin gallate (EGCG) have been shown to improve the stability of similar phenolic compounds, like chlorogenic acid, especially under alkaline conditions.[3] These agents can act as sacrificial antioxidants, protecting this compound from oxidation.

Q4: What are the ideal storage conditions for extracts containing this compound?

To ensure the long-term stability of your this compound extracts, they should be stored at low temperatures (refrigerated at 2-8°C or frozen at -20°C or lower) in amber-colored vials to protect them from light.[2] It is also advisable to store them under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of this compound Degradation due to high pH. Phenolic compounds like caffeic acid are unstable at high pH.[4]Maintain the extraction solvent at a slightly acidic to neutral pH (ideally between 4 and 6). For instance, adjusting the pH to 6 has been shown to prevent the degradation of a similar compound, caffeic acid phenethyl ester, in plasma.[5]
Thermal degradation. High temperatures, often above 60-80°C, can accelerate the degradation of phenolic compounds.[6]Perform the extraction at room temperature or under mild heating conditions (e.g., not exceeding 40-50°C). If solvent evaporation is necessary, use a rotary evaporator at a reduced pressure and a temperature below 45°C.[2]
Oxidative degradation. The catechol moiety of this compound is prone to oxidation.De-gas solvents before use and consider performing the extraction under an inert atmosphere (e.g., nitrogen). The addition of antioxidants like ascorbic acid to the extraction solvent can also be beneficial.[3]
Extract discoloration (browning or darkening) Oxidation and polymerization of degradation products. The initial oxidation of this compound to o-quinones can be followed by polymerization reactions that form colored compounds.Follow the recommendations for preventing oxidative degradation mentioned above. Work quickly and minimize the exposure of the extract to air and light.
Presence of caffeic acid in the final extract Hydrolysis of the ester bond. This can occur under harsh pH conditions (either strongly acidic or basic).Maintain a neutral or slightly acidic pH during extraction and subsequent work-up steps. Avoid prolonged exposure to strong acids or bases.
Inconsistent results between batches Variability in extraction conditions. Minor differences in pH, temperature, extraction time, or light exposure can lead to varying degrees of degradation.Standardize all extraction parameters, including solvent pH, temperature, duration, and light protection. Document all steps meticulously for reproducibility.

Quantitative Data on Degradation

The following tables summarize the stability of caffeic acid and its derivatives under various conditions. While specific data for this compound is limited, the data for these closely related compounds provide valuable insights into its stability profile.

Table 1: Effect of pH on the Stability of Caffeic Acid Derivatives

CompoundpHConditionsDegradation/ObservationReference
Caffeic Acid>7Aqueous solutionUnstable, with degradation increasing at higher pH.[4]
5-Caffeoylquinic Acid (Chlorogenic Acid)3.4Aqueous solution, 2h8.46% degradation[7]
4.0Aqueous solution, 2h49.92% degradation[7]
6.0Aqueous solution, 2h63.59% degradation[7]
12.0Aqueous solution, 2h99.99% degradation[7]
Caffeic Acid Phenethyl Ester (CAPE)<6Acidic mediumReasonably stable.[8]
Neutral to BasicRapid degradation due to basic hydrolysis.[8]

Table 2: Effect of Temperature on the Stability of Phenolic Compounds

Compound/ExtractTemperatureConditionsDegradation/ObservationReference
Phenolic Compounds (general)60-80°CTraditional extractionGenerally optimal for extraction.[6]
Phenolic Compounds (general)>80°CDryingDecreased yield.[6]
Caffeic Acid-5°C to 25°CUltrasound in 80% ethanolDegradation rate decreased with increasing temperature.[9]
Verbascoside50-80°CAqueous extractFirst-order degradation kinetics observed.[10]

Experimental Protocols

Protocol 1: General Solvent Extraction of this compound from Plant Material

This protocol is a generalized procedure based on common practices for extracting phenolic compounds.

  • Sample Preparation: Air-dry the plant material at room temperature and grind it into a fine powder.

  • Solvent Selection: Choose an appropriate solvent. Ethanol, ethyl acetate, or a mixture of methanol (B129727) and water are commonly used for extracting phenolic compounds.[2]

  • Extraction:

    • Macerate the powdered plant material with the selected solvent (e.g., a 1:10 solid-to-solvent ratio) at room temperature for 24 hours with continuous stirring.

    • Protect the extraction vessel from light by using amber glassware or wrapping it in aluminum foil.

    • To minimize oxidation, consider de-gassing the solvent and purging the extraction vessel with nitrogen gas. The addition of a small amount of an antioxidant like ascorbic acid (e.g., 0.1%) to the solvent is also recommended.

  • Filtration and Concentration:

    • Filter the mixture to separate the extract from the solid residue.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure. Maintain the water bath temperature below 45°C to prevent thermal degradation.[2]

  • Storage: Store the final extract in an amber vial at -20°C under a nitrogen atmosphere.

Protocol 2: Quantification of this compound and its Degradation Products by HPLC

This protocol outlines a general method for the analysis of this compound and potential degradation products like caffeic acid.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD) and a C18 reversed-phase column.

  • Mobile Phase: A gradient elution is typically used. A common mobile phase consists of two solvents:

    • Solvent A: Water with 0.1% formic acid or acetic acid (to maintain an acidic pH and improve peak shape).

    • Solvent B: Acetonitrile or methanol.

  • Gradient Program: A typical gradient might start with a high percentage of Solvent A, gradually increasing the percentage of Solvent B to elute the compounds.

  • Detection: Monitor the elution at the maximum absorption wavelength (λmax) of this compound, which is around 324 nm.[11] Caffeic acid can also be detected at this wavelength.

  • Quantification: Prepare a calibration curve using a certified standard of this compound. If quantifying degradation products, prepare separate calibration curves for each compound (e.g., caffeic acid).

  • Sample Preparation: Dilute the extract in the initial mobile phase composition and filter it through a 0.45 µm syringe filter before injection.

Visualizations

cluster_workflow General Extraction Workflow Plant Material Plant Material Grinding Grinding Plant Material->Grinding Extraction Extraction Grinding->Extraction Add Solvent Filtration Filtration Extraction->Filtration Concentration Concentration Filtration->Concentration Crude Extract Crude Extract Concentration->Crude Extract Purification Purification Crude Extract->Purification e.g., Chromatography This compound This compound Purification->this compound

Caption: General workflow for the extraction and purification of this compound.

cluster_degradation This compound Degradation Pathways This compound This compound Oxidation Oxidation This compound->Oxidation [O2, High pH, Temp, Light] Hydrolysis Hydrolysis This compound->Hydrolysis [H+/OH-] o-Quinone o-Quinone Oxidation->o-Quinone Caffeic Acid + Ethanol Caffeic Acid + Ethanol Hydrolysis->Caffeic Acid + Ethanol Polymerization Polymerization o-Quinone->Polymerization Colored Polymers Colored Polymers Polymerization->Colored Polymers

Caption: Major degradation pathways of this compound during extraction.

References

Technical Support Center: Optimizing HPLC Parameters for Ethyl Caffeate Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of ethyl caffeate. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for method optimization and to troubleshoot common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for developing an HPLC method for this compound?

A good starting point for separating this compound is to use a reversed-phase C18 column with a mobile phase consisting of a mixture of water (acidified) and an organic solvent like methanol (B129727) or acetonitrile (B52724). A gradient elution is often employed to ensure good separation from other components in complex samples.

Q2: What is the optimal UV wavelength for detecting this compound?

This compound, like other caffeic acid derivatives, exhibits strong UV absorbance. A common detection wavelength is around 325-330 nm. It is always recommended to determine the UV maximum of your this compound standard in your mobile phase for optimal sensitivity.

Q3: How can I improve the peak shape for this compound?

Peak tailing is a common issue when analyzing phenolic compounds like this compound. This can be caused by interactions between the analyte and residual silanol (B1196071) groups on the silica-based stationary phase. To mitigate this, consider the following:

  • Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to around 2.5-3.0 with formic acid or acetic acid) can suppress the ionization of both the phenolic hydroxyl groups on this compound and the residual silanol groups on the column, leading to improved peak symmetry.

  • Column Choice: Using a modern, end-capped C18 column can reduce the number of available silanol groups for secondary interactions.

  • Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase to avoid peak distortion.

Q4: What are the best practices for sample preparation when analyzing this compound from natural product extracts?

Proper sample preparation is crucial to protect your HPLC system and ensure accurate results. A general workflow includes:

  • Extraction: Use a suitable solvent to extract this compound from the sample matrix. Methanol or ethanol (B145695) are commonly used for phenolic compounds.

  • Filtration: It is critical to filter the extract through a 0.22 µm or 0.45 µm syringe filter to remove particulate matter that could clog the column or tubing.

  • Solid-Phase Extraction (SPE): For complex matrices, an SPE cleanup step may be necessary to remove interfering compounds and concentrate the analyte.

Troubleshooting Guide

This section addresses specific problems you may encounter during the HPLC analysis of this compound.

Problem Possible Causes Recommended Solutions
Poor Resolution / Co-eluting Peaks - Mobile phase is not optimized for the sample matrix.- Inadequate column efficiency.- Optimize the Gradient: If peaks are eluting too close together, try a shallower gradient (a slower increase in the organic solvent percentage) in the region where the peaks of interest elute.- Change Organic Solvent: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation and may resolve co-eluting peaks.[1]- Use a Different Column: Consider a column with a different stationary phase chemistry or a smaller particle size for higher efficiency.
Peak Tailing - Secondary interactions with residual silanol groups on the column.- Mobile phase pH is inappropriate.- Column is overloaded.- Lower Mobile Phase pH: Add a small amount of acid (e.g., 0.1-0.5% formic or acetic acid) to the aqueous portion of your mobile phase.- Use a High-Purity, End-Capped Column: These columns have fewer active silanol sites.- Reduce Injection Volume or Sample Concentration: Injecting too much sample can lead to peak distortion.
Ghost Peaks - Contaminants in the mobile phase or from the sample preparation process.- Carryover from previous injections.- Use High-Purity Solvents and Reagents: Ensure you are using HPLC-grade solvents and freshly prepared mobile phases.- Run a Blank Gradient: Inject your mobile phase without any sample to see if the ghost peaks are present. This can help identify the source of contamination.- Implement a Column Wash Step: After each run, include a step with a high percentage of strong solvent (e.g., 100% acetonitrile or methanol) to elute any strongly retained compounds.
Retention Time Drift - Inconsistent mobile phase composition.- Fluctuations in column temperature.- Column degradation.- Prepare Fresh Mobile Phase Daily: Ensure accurate measurement and thorough mixing of mobile phase components.- Use a Column Oven: Maintaining a constant column temperature is crucial for reproducible retention times.- Equilibrate the Column Properly: Before starting a sequence of injections, allow the column to equilibrate with the initial mobile phase until a stable baseline is achieved.
Loss of Signal/Sensitivity - Degradation of this compound in the sample solution.- Detector lamp issue.- Check Sample Stability: this compound may be susceptible to degradation, especially in certain solvents or at non-optimal pH. Prepare fresh standards and samples regularly and store them appropriately (e.g., refrigerated and protected from light).- Check Detector Performance: Ensure the detector lamp has sufficient energy and that the flow cell is clean.

Experimental Protocols

Below are examples of HPLC methods that can be adapted for the separation and analysis of this compound.

Method 1: Gradient HPLC for the Analysis of Phenolic Compounds (including Caffeic Acid Esters)

This method is suitable for the analysis of complex mixtures containing various phenolic compounds.

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 50% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 330 nm[2]
Injection Volume 10 µL
Method 2: Semi-Preparative HPLC for Isolation of this compound

This method is adapted from a study that successfully isolated this compound from a plant extract.[3]

Parameter Condition
Column Semi-preparative C18
Mobile Phase A Water
Mobile Phase B Methanol
Gradient 25% to 55% B in 30 min; hold at 55% B for 5 min; 55% to 100% B in 1 min; hold at 100% B for 4 min[3]
Flow Rate 3 mL/min[3]
Detection UV (wavelength not specified, but 325-330 nm is appropriate)
Injection Volume Dependent on sample concentration and column dimensions

Visualizing Workflows and Logic

To aid in understanding the experimental and troubleshooting processes, the following diagrams have been generated.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_output Output start Start: Plant Material / Propolis extraction Solvent Extraction (e.g., Methanol/Ethanol) start->extraction filtration Filtration (0.22 / 0.45 µm) extraction->filtration spe Solid-Phase Extraction (SPE) (Optional for complex matrices) filtration->spe final_sample Final Sample for Injection filtration->final_sample If SPE is skipped spe->final_sample injection Inject Sample final_sample->injection separation C18 Reversed-Phase Column Gradient Elution injection->separation detection UV Detection (e.g., 330 nm) separation->detection data_analysis Data Acquisition & Analysis detection->data_analysis chromatogram Chromatogram data_analysis->chromatogram quantification Quantification of this compound chromatogram->quantification end End quantification->end

A typical experimental workflow for the HPLC analysis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions cluster_verification Verification start Problem Identified (e.g., Peak Tailing) cause1 Mobile Phase pH start->cause1 cause2 Column Issues start->cause2 cause3 Sample Overload start->cause3 solution1 Adjust pH with Acid (e.g., 0.1% Formic Acid) cause1->solution1 solution2 Use End-Capped Column cause2->solution2 solution3 Dilute Sample / Reduce Injection Volume cause3->solution3 reinject Re-inject Sample solution1->reinject solution2->reinject solution3->reinject evaluate Evaluate Peak Shape reinject->evaluate resolved Problem Resolved evaluate->resolved Symmetrical Peak not_resolved Problem Persists evaluate->not_resolved Tailing Peak

A logical workflow for troubleshooting peak tailing in this compound analysis.

References

How to prevent oxidation of Ethyl Caffeate during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl Caffeate. The information herein is designed to help prevent its oxidation during storage and experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is an ester of caffeic acid, a natural phenolic compound known for its antioxidant and anti-inflammatory properties. Its stability is crucial as degradation through oxidation can lead to a loss of biological activity, potentially compromising experimental results and the therapeutic efficacy of drug formulations.

Q2: What are the primary factors that cause this compound to oxidize?

The primary factors that accelerate the oxidation of this compound are:

  • Exposure to Oxygen: The presence of atmospheric oxygen is a key driver of oxidation.

  • Elevated Temperature: Higher temperatures increase the rate of chemical degradation.

  • Exposure to Light: Particularly UV light, can provide the energy to initiate oxidative reactions.

  • pH: Non-neutral pH, especially alkaline conditions, can increase the susceptibility of the phenolic hydroxyl groups to oxidation.

  • Presence of Metal Ions: Metal ions can act as catalysts in oxidation reactions.

Q3: What are the visible signs of this compound degradation?

Degradation of this compound, which is typically a white to off-white crystalline powder, may be indicated by a color change to yellow or brown. In solution, a change in color or the appearance of particulate matter can also signify degradation.

Q4: What are the recommended storage conditions for this compound?

To ensure the long-term stability of this compound, the following storage conditions are recommended.[1]

FormStorage ConditionRationale
Solid (Powder) Store at -20°C in a tightly sealed container, protected from light. For optimal stability, store under an inert atmosphere (e.g., argon or nitrogen).Minimizes exposure to heat, light, and oxygen, which are the primary drivers of oxidation.
Solutions Prepare solutions fresh for each experiment. If short-term storage is necessary, store at 2-8°C in a tightly sealed, light-protecting (amber) vial, and purge with an inert gas before sealing. For longer-term storage of stock solutions, aliquot and store at -80°C.Reduces the rate of degradation in solution. Purging with an inert gas displaces oxygen, a key reactant in oxidation.

Troubleshooting Guide: Preventing Oxidation During Experiments

Problem: I suspect my this compound is degrading during my experiments, leading to inconsistent results.

Potential CauseTroubleshooting Steps
Exposure to Air (Oxygen) - Prepare solutions in de-gassed solvents. - Purge vials and reaction vessels with an inert gas (argon or nitrogen) before adding this compound. - Keep containers tightly sealed when not in use.
Inappropriate Solvent - Use high-purity, anhydrous solvents. - Avoid solvents that may contain peroxides (e.g., older ethers). - For aqueous solutions, use freshly prepared buffers and consider de-gassing.
Exposure to Light - Work in a dimly lit area or use amber-colored glassware. - Wrap reaction vessels and storage containers in aluminum foil.
Elevated Temperature - Maintain solutions at the lowest practical temperature for the experiment. - Avoid unnecessary heating of solutions containing this compound.
Incorrect pH of Solutions - Maintain the pH of aqueous solutions in the slightly acidic to neutral range (pH 4-7), as alkaline conditions can promote oxidation of phenolic compounds.
Contamination with Metal Ions - Use high-purity reagents and solvents. - Consider the use of a chelating agent (e.g., EDTA) in buffer solutions if metal ion contamination is suspected.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to monitor the degradation of this compound.[2][3][4]

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • A gradient elution is recommended to ensure separation of the parent compound from potential degradation products. An example gradient is as follows:

Time (min)% Mobile Phase B
010
2090
2590
2610
3010

3. Detection:

  • UV detection at the λmax of this compound (approximately 325 nm).

4. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase composition to a working concentration (e.g., 50 µg/mL).

5. Forced Degradation Studies (for method validation):

  • Acid Hydrolysis: Incubate the sample with 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate the sample with 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.[4]

  • Thermal Degradation: Expose the solid sample to 105°C for 24 hours.

  • Photodegradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

6. Analysis:

  • Inject the prepared samples and the stressed samples into the HPLC system.

  • Monitor for the appearance of new peaks and a decrease in the peak area of this compound. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak.

Protocol 2: Long-Term Stability Study of this compound

This protocol is based on ICH guidelines for stability testing of drug substances.[5]

1. Storage Conditions:

  • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

  • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

2. Testing Schedule:

  • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

  • Intermediate: 0, 6, 9, and 12 months.

  • Accelerated: 0, 3, and 6 months.[5]

3. Sample Packaging:

  • Store samples in containers that simulate the proposed storage and distribution packaging. This should include tightly sealed, light-protective containers.

4. Analytical Tests:

  • Appearance: Visual inspection for color change.

  • Assay and Impurities: Use a validated stability-indicating HPLC method (as described in Protocol 1) to determine the concentration of this compound and the presence of any degradation products.

  • Water Content: Karl Fischer titration, if applicable.

5. Data Analysis:

  • Plot the concentration of this compound against time for each storage condition.

  • Determine the degradation rate and predict the shelf-life, which is the time it takes for the concentration to decrease to a predefined limit (e.g., 90% of the initial concentration).

Visualizations

Oxidation_Pathway Ethyl_Caffeate This compound (Catechol structure) Semiquinone_Radical Semiquinone Radical Ethyl_Caffeate->Semiquinone_Radical Oxidation (Loss of H+) Ortho_Quinone Ortho-Quinone (Colored compound) Semiquinone_Radical->Ortho_Quinone Further Oxidation Polymerization Polymerization Products (Insoluble) Ortho_Quinone->Polymerization

Caption: Proposed oxidation pathway of this compound.

Experimental_Workflow Sample_Prep Prepare this compound Solutions Stress_Conditions Apply Stress Conditions (Heat, Light, pH, Oxidant) Sample_Prep->Stress_Conditions HPLC_Analysis Analyze by Stability-Indicating HPLC Method Stress_Conditions->HPLC_Analysis LCMS_Analysis Identify Degradation Products by LC-MS HPLC_Analysis->LCMS_Analysis Data_Analysis Analyze Data for Degradation Kinetics and Pathway LCMS_Analysis->Data_Analysis Shelf_Life Determine Shelf-Life and Optimal Storage Conditions Data_Analysis->Shelf_Life

Caption: Workflow for a forced degradation study of this compound.

Troubleshooting_Logic start Inconsistent Results? check_storage Check Storage Conditions (Temp, Light, Atmosphere) start->check_storage check_solution Check Solution Preparation (Solvent, pH, Degassing) start->check_solution check_procedure Review Experimental Procedure start->check_procedure remediate_storage Optimize Storage check_storage->remediate_storage remediate_solution Optimize Solution Prep check_solution->remediate_solution remediate_procedure Modify Procedure check_procedure->remediate_procedure

Caption: Troubleshooting logic for inconsistent experimental results.

References

Addressing poor bioavailability of Ethyl Caffeate in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor bioavailability of Ethyl Caffeate in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its therapeutic potentials? A1: this compound is a natural phenolic compound, an ester of caffeic acid, found in various plants.[1][2] It has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][3] For instance, it has been shown to suppress the migration and invasion of ovarian cancer cells and inhibit key signaling pathways like NF-κB.[1][3] Its potential to delay drug resistance in lung cancer is also under investigation.[3]

Q2: Why is the oral bioavailability of this compound typically low in animal studies? A2: The primary challenges with this compound's oral bioavailability are its poor aqueous solubility and potential for rapid metabolism.[4][5][6] Like many phenolic compounds, its low solubility limits dissolution in the gastrointestinal tract, which is a rate-limiting step for absorption.[6][7] Furthermore, its ester structure makes it susceptible to hydrolysis by esterases present in the plasma and tissues of some species, such as rats, which can rapidly break it down into caffeic acid and other metabolites.

Q3: What are the main strategies to improve the bioavailability of poorly soluble compounds like this compound? A3: Several formulation and administration strategies can be employed. These are broadly categorized as:

  • Particle Size Reduction: Techniques like micronization increase the surface area of the drug, which can improve the dissolution rate.[5][8]

  • Solubilization Techniques: Using co-solvents, surfactants, or adjusting the pH can enhance the solubility of the compound in the formulation.[5][8][9]

  • Solid Dispersions: Dispersing this compound in an inert, hydrophilic carrier can present the drug in a more soluble, amorphous state.[6]

  • Nanoformulations: Encapsulating this compound in nanocarriers such as liposomes, polymeric nanoparticles, or solid lipid nanoparticles can protect it from degradation, improve solubility, and enhance absorption.[4][10][11][12]

  • Co-administration: Administering this compound with inhibitors of metabolic enzymes or efflux pumps can increase its systemic exposure.[11][13]

Troubleshooting Guide for In Vivo Studies

This guide addresses common issues encountered during animal experiments with this compound.

Problem 1: Low or Undetectable Plasma Concentrations of this compound Post-Oral Administration
  • Possible Cause 1: Poor Solubility & Dissolution

    • Explanation: this compound is poorly soluble in water. If the compound does not dissolve in the gastrointestinal fluids, it cannot be absorbed into the bloodstream.[4][6]

    • Suggested Solution: Enhance the solubility of the formulation.

      • Co-solvency: Prepare the oral gavage solution using a mixture of water and a biocompatible co-solvent (e.g., PEG300, ethanol) or surfactant (e.g., Tween 80).[14][8] This reduces the polarity of the vehicle, aiding dissolution.

      • Particle Size Reduction: Use techniques like micronization to decrease the particle size of the solid this compound, thereby increasing its surface area and dissolution rate.[5]

      • Nanoformulation: Develop a nano-based delivery system, such as a nano-liposomal formulation, to improve solubility and stability.[4][10]

  • Possible Cause 2: Rapid Metabolism

    • Explanation: Studies on the closely related compound Caffeic Acid Phenethyl Ester (CAPE) show it is rapidly hydrolyzed by carboxylesterases in rat plasma, but not human plasma.[15] This suggests this compound may undergo similar rapid first-pass and systemic metabolism in rodents, breaking it down before it can be measured. The elimination half-life of CAPE in rats is short, ranging from 21 to 27 minutes.[16][17]

    • Suggested Solution: Protect the compound from metabolic degradation.

      • Encapsulation: Use nano-delivery systems like liposomes or polymeric nanoparticles. The lipid bilayer or polymer matrix can shield the ester linkage from enzymatic hydrolysis.[10][12]

      • Route of Administration: Consider intraperitoneal (IP) administration to bypass first-pass metabolism in the gut and liver, which can help determine if the issue is primarily absorption or systemic clearance.

  • Possible Cause 3: Low Intestinal Permeability

    • Explanation: Even if dissolved, the compound may not efficiently cross the intestinal epithelium. This can be due to its physicochemical properties or active removal by efflux pumps like P-glycoprotein (P-gp).[11][18]

    • Suggested Solution: Evaluate and enhance permeability.

      • In Vitro Permeability Assay: Conduct a Caco-2 cell permeability assay to determine the apparent permeability coefficient (Papp) and efflux ratio. This will clarify if passive diffusion is limited or if active efflux is a problem.[18][19]

      • Co-administration with Inhibitors: If efflux is identified as an issue, consider co-administering this compound with known P-gp inhibitors.[11]

Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step process for troubleshooting poor bioavailability.

G start Issue: Low In Vivo Bioavailability Observed solubility 1. Assess Solubility Is the compound dissolving? start->solubility permeability 2. Assess Permeability Is it crossing the gut wall? solubility->permeability Adequate Dissolution sol_no No solubility->sol_no Poor Dissolution metabolism 3. Assess Metabolism Is it being rapidly cleared? permeability->metabolism High Permeability perm_no No permeability->perm_no Low Permeability met_yes Yes metabolism->met_yes High Clearance sol_solutions Solution: - Use Co-solvents/Surfactants - Reduce Particle Size - Formulate Solid Dispersion sol_no->sol_solutions perm_solutions Solution: - Co-administer with  Permeation Enhancers - Investigate Efflux Pump  Inhibitors perm_no->perm_solutions met_solutions Solution: - Encapsulate in Nanoparticles  (e.g., Liposomes) - Consider Prodrug Approach - Change Route (e.g., IP) met_yes->met_solutions formulation Advanced Solution: Develop Nanoformulation (Addresses all three issues) sol_solutions->formulation perm_solutions->formulation met_solutions->formulation

Caption: Troubleshooting workflow for poor this compound bioavailability.

Quantitative Data Summary

The following tables summarize relevant quantitative data from studies on this compound and its close analogue, Caffeic Acid Phenethyl Ester (CAPE).

Table 1: Pharmacokinetic Parameters of CAPE in Rats (Intravenous Administration) (Data serves as an analogue for understanding the rapid clearance expected for similar esters)

Dose (mg/kg)Total Body Clearance (mL/min/kg)Volume of Distribution (mL/kg)Elimination Half-life (min)
5172.0520921.2
1078.4285025.1
2042.1155526.7
Source: Data adapted from Biopharmaceutics & Drug Disposition, 2009.[16][17]

Table 2: In Vitro Anti-Inflammatory Activity of this compound (Demonstrates potent biological activity, justifying efforts to improve bioavailability)

Parameter Measured (in LPS-stimulated RAW 264.7 cells)IC₅₀ of this compoundEffect at 2-5 µg/mL
Nitric Oxide (NO) Production5.5 µg/mL-
Prostaglandin E₂ (PGE₂) ProductionNot reportedTotal inhibition
Source: Data from British Journal of Pharmacology, 2005.[1]

Experimental Protocols

Protocol 1: Preparation of a Nano-Liposomal Formulation

This protocol is adapted from a method used for the related compound CAPE and is suitable for this compound.[14][10]

  • Materials: this compound, Soy Phosphatidylcholine (SPC), Cholesterol, Chloroform, Methanol, Phosphate Buffered Saline (PBS, pH 7.4).

  • Lipid Film Hydration:

    • Dissolve this compound, SPC, and Cholesterol in a 2:1 v/v chloroform:methanol mixture in a round-bottom flask.

    • Remove the organic solvents using a rotary evaporator under reduced pressure at a temperature above the lipid transition temperature. This will form a thin, dry lipid film on the flask wall.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Vesicle Formation:

    • Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask gently. This process results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Sonication):

    • To produce small unilamellar vesicles (SUVs) and create a uniform nano-sized formulation, sonicate the MLV suspension using a probe sonicator on an ice bath to prevent overheating.

  • Purification and Sterilization:

    • To separate the encapsulated this compound from the free, unencapsulated drug, centrifuge the liposomal suspension.

    • Sterilize the final formulation by passing it through a 0.22 µm syringe filter.

  • Characterization:

    • Measure vesicle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

    • Determine the entrapment efficiency (EE%) by quantifying the amount of this compound in the liposomes compared to the initial amount added.

Protocol 2: In Vivo Oral Bioavailability Study in Rats
  • Animal Model: Use male Wistar or Sprague-Dawley rats (180–220 g).[14][10] House animals under controlled temperature (25 ± 2 °C) and a 12h/12h light/dark cycle with free access to food and water.[14] Acclimatize the animals for at least one week before the experiment. All procedures must be approved by an institutional animal care and use committee.[10]

  • Formulation Administration:

    • Divide rats into groups (n=5-6 per group).

    • Group 1 (Control): Administer the vehicle solution (e.g., 20% Tween in water).[14]

    • Group 2 (Free Drug): Administer a suspension of this compound at the desired dose (e.g., 10 mg/kg).

    • Group 3 (Enhanced Formulation): Administer the this compound nanoformulation at the same dose.

    • Administer all formulations via oral gavage.

  • Blood Sampling:

    • Collect blood samples (approx. 0.25 mL) from the tail vein or via a cannula at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 360, 480 minutes) into heparinized tubes.

  • Plasma Preparation and Analysis:

    • Centrifuge the blood samples to separate the plasma.

    • Store plasma samples at -80°C until analysis.

    • Extract this compound from the plasma using a suitable organic solvent (e.g., ethyl acetate).

    • Quantify the concentration of this compound using a validated LC-MS/MS method.[16]

  • Pharmacokinetic Analysis:

    • Calculate key pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve) using non-compartmental analysis.[16] Compare the AUC of the enhanced formulation to the free drug to determine the relative improvement in bioavailability.

Workflow for Nanoformulation Development and Testing

G prep 1. Formulation Preparation (e.g., Thin Film Hydration) char 2. Physicochemical Characterization - Particle Size (DLS) - Zeta Potential - Entrapment Efficiency (EE%) prep->char invitro 3. In Vitro Evaluation - Release Study - Cell Viability Assay - Caco-2 Permeability char->invitro invivo 4. In Vivo Animal Study - Pharmacokinetics (PK) - Efficacy/Pharmacodynamics (PD) invitro->invivo data 5. Data Analysis - Calculate PK Parameters - Assess Therapeutic Effect - Correlate In Vitro/In Vivo Data invivo->data

Caption: Workflow for developing and evaluating an this compound nanoformulation.

Signaling Pathway Diagram

Inhibitory Action of this compound on the NF-κB Pathway

This compound has been shown to suppress the expression of inflammatory mediators like iNOS and COX-2.[1] This effect is partly achieved by inhibiting the activation of the transcription factor NF-κB. Specifically, this compound impairs the ability of active NF-κB to bind to its DNA target sequences, rather than preventing its translocation to the nucleus.[1]

G lps LPS (Inflammatory Stimulus) tlr4 TLR4 Receptor lps->tlr4 ikb_deg IκB Phosphorylation & Degradation tlr4->ikb_deg nfkb_trans NF-κB (p65/p50) Translocation to Nucleus ikb_deg->nfkb_trans nfkb_bind NF-κB Binding to DNA nfkb_trans->nfkb_bind gene_exp Pro-inflammatory Gene Expression (iNOS, COX-2) nfkb_bind->gene_exp ec This compound inhib_point ec->inhib_point

Caption: this compound inhibits NF-κB by preventing its binding to DNA.[1]

References

Minimizing off-target effects of Ethyl Caffeate in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of Ethyl Caffeate in cell culture experiments.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What are the known primary targets of this compound?

This compound is a natural phenolic compound known to modulate several key signaling pathways, primarily exerting anti-inflammatory effects. Its established primary targets include:

  • Inhibition of NF-κB Activation: this compound can suppress the activation of Nuclear Factor-kappa B (NF-κB) by impairing the binding of NF-κB to its DNA cis-acting element. This leads to the downregulation of downstream inflammatory mediators such as iNOS, COX-2, and PGE2.[1][2]

  • Suppression of IFN-γ Signaling: It has been shown to ameliorate collagen-induced arthritis by suppressing the Th1 immune response and interfering with the IFN-γ signaling pathway.[3]

  • Antagonism of the Aryl Hydrocarbon Receptor (AhR): this compound can act as an antagonist to the Aryl Hydrocarbon Receptor (AhR), inhibiting its activation by various ligands. This may contribute to its anti-allergic and anti-inflammatory properties.[4][5][6][7][8]

Q2: What are the potential off-target effects of this compound?

While a comprehensive off-target profile for this compound is not extensively documented, potential off-target effects can be inferred from studies on similar molecules and the general behavior of phenolic compounds:

  • Kinase Inhibition: A structurally related compound, (+)-2-(1-hydroxyl-4-oxocyclohexyl) this compound (HOEC), has been shown to directly bind to and inhibit the kinase activities of PI3K, ERK1/2, and p38.[7][9] Given the structural similarity, it is plausible that this compound may also interact with these or other kinases.

  • Pan-Assay Interference Compound (PAINS) Behavior: Phenolic compounds, including catechols like this compound, are often classified as Pan-Assay Interference Compounds (PAINS).[10] PAINS are known to interact non-specifically with multiple proteins and can lead to false-positive results in high-throughput screens through various mechanisms, including protein reactivity and aggregation.[11][12]

  • Assay Interference: Due to its chemical nature, this compound may interfere with certain cell-based assays. Phenolic compounds have been reported to interfere with colorimetric and fluorescence-based assays, potentially leading to inaccurate results.

Q3: I am observing unexpected cytotoxicity with this compound. What could be the cause?

Unexpected cytotoxicity can arise from several factors:

  • High Concentrations: While some studies show low cytotoxicity at specific concentrations, higher doses can induce cell death. For example, in osimertinib-resistant lung cancer cells, this compound induced apoptosis at its IC50 concentration.[1][12]

  • Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations (usually above 0.5%).

  • Off-Target Effects: Inhibition of essential cellular kinases or other proteins could lead to cytotoxicity.

  • Compound Purity: Impurities in the this compound sample could be contributing to the toxic effects.

Q4: My results with this compound are inconsistent. What should I check?

Inconsistent results are a common challenge when working with small molecules. Here are some troubleshooting steps:

  • Compound Stability: Ensure that your this compound stock solution is stored properly (typically at -20°C or -80°C in a desiccated environment) and has not degraded. Prepare fresh dilutions for each experiment.

  • Solubility Issues: this compound may precipitate in aqueous culture media, especially when diluting a concentrated DMSO stock. This can lead to a lower effective concentration. Ensure the final DMSO concentration is low and that the compound is fully dissolved.

  • Cell Culture Conditions: Variations in cell density, passage number, and serum concentration can all influence cellular responses to treatment.

  • Assay Interference: As mentioned, this compound may interfere with your assay readout. It is crucial to include proper controls to account for this.

TROUBLESHOOTING GUIDES

Issue 1: Suspected Off-Target Kinase Inhibition

Symptoms:

  • The observed cellular phenotype does not align with the known effects of inhibiting the intended target pathway (e.g., NF-κB).

  • You observe effects on pathways known to be regulated by kinases such as PI3K/Akt or MAPK/ERK.

Troubleshooting Steps:

  • Validate with a Structurally Unrelated Inhibitor: Use an inhibitor with a different chemical scaffold that targets the same primary pathway (e.g., a different NF-κB inhibitor). If the phenotype is not replicated, the original observation may be due to an off-target effect of this compound.

  • Rescue Experiments: If this compound is hypothesized to inhibit a specific off-target kinase, attempt to rescue the phenotype by activating the downstream components of that kinase's pathway.

  • Direct Target Engagement Assays: Employ techniques like the Cellular Thermal Shift Assay (CETSA) to confirm if this compound directly binds to and stabilizes the suspected off-target kinase in intact cells.[13][14][15][16]

  • Kinase Profiling: If resources permit, perform a kinase profiling screen (e.g., KINOMEscan) to identify the spectrum of kinases that this compound interacts with at various concentrations.[17][18]

Issue 2: Assay Interference

Symptoms:

  • High background signal in fluorescence-based assays.

  • Inconsistent results in colorimetric assays like MTT or Neutral Red.

  • Discrepancies between different types of viability or reporter assays.

Troubleshooting Steps:

  • Run Compound-Only Controls: In a cell-free version of your assay, include wells with this compound at the concentrations used in your experiment to see if it directly interacts with the assay reagents.

  • Use an Orthogonal Assay: Validate your findings using a different assay that relies on a distinct detection method. For example, if you observe decreased viability with an MTT assay, confirm this with a trypan blue exclusion assay or a cytotoxicity assay that measures LDH release.

  • Consider Label-Free Methods: Where possible, use label-free methods for assessing cell health and proliferation, such as impedance-based real-time cell analysis.

DATA PRESENTATION

Table 1: Summary of this compound Concentrations and Observed Effects in Cell Culture

Cell LineConcentration RangeAssayObserved EffectCitation
RAW 264.7 Macrophages≤ 10 µg/mlMTT AssayLittle to no cytotoxicity.[1]
RAW 264.7 MacrophagesIC50 = 5.5 µg/mlNitric Oxide ProductionInhibition of LPS-induced NO production.[1]
PC9OR & HCC827OR0 - 300 µMCCK-8 AssayDose-dependent inhibition of proliferation.[1][12]
PC9OR~78 µM (IC50)Flow CytometryIncreased apoptosis.[1][12]
HCC827OR~82 µM (IC50)Flow CytometryIncreased apoptosis.[1][12]
BALB/c Splenocytes10 µMProliferation AssayInhibition of ConA and anti-CD3 induced proliferation.[3]
HeXS34 Reporter Cells1 - 25 µMWST & Annexin V AssaysNo effect on cell viability.[5][7]
BMMCs1 - 25 µMWST & Annexin V AssaysNo effect on cell viability.[5][7]

Table 2: Potential Off-Target Kinase Interactions of a Related Compound (HOEC)

Kinase% of Control Activity (at 20 µM HOEC)Implication for this compoundCitation
PI3KSuppressedPotential for off-target inhibition.[7][9]
ERK1/2SuppressedPotential for off-target inhibition.[7][9]
p38SuppressedPotential for off-target inhibition.[7][9]
CDK1/cyclinB101%Likely not a direct target.[19]
CDK2/cyclinA125%Likely not a direct target.[19]
EGFR84%Minor or no direct inhibition.[19]
JNK1α192%Minor or no direct inhibition.[19]

EXPERIMENTAL PROTOCOLS

Protocol 1: Validating On-Target NF-κB Inhibition

Objective: To confirm that the observed effects of this compound are mediated through the inhibition of the NF-κB pathway.

Methodology:

  • Cell Culture and Treatment:

    • Seed a suitable cell line (e.g., RAW 264.7 macrophages) in 6-well plates.

    • Pre-treat cells with a dose range of this compound (e.g., 1, 5, 10 µg/ml) for 1 hour.

    • Stimulate the cells with an NF-κB activator, such as Lipopolysaccharide (LPS; 1 µg/ml), for the appropriate duration (e.g., 30 minutes for phosphorylation events, 6-24 hours for downstream gene/protein expression).

  • Western Blot Analysis:

    • Harvest cell lysates and perform Western blotting to assess the phosphorylation status of key NF-κB pathway proteins (e.g., p-IκBα, p-p65).

    • Analyze the expression levels of NF-κB target genes (e.g., iNOS, COX-2).

    • Use an appropriate loading control (e.g., β-actin, GAPDH).

  • Reporter Gene Assay:

    • Transfect cells with a luciferase reporter plasmid containing NF-κB response elements.

    • Treat the cells with this compound followed by LPS stimulation.

    • Measure luciferase activity to quantify NF-κB transcriptional activity.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To determine if this compound directly binds to a putative on-target or off-target protein in a cellular context.

Methodology:

  • Cell Lysis and Treatment:

    • Prepare a cell lysate from the cell line of interest.

    • Divide the lysate into two aliquots: one treated with this compound (at a concentration expected to be effective) and a vehicle control (e.g., DMSO).

    • Incubate at room temperature for a short period (e.g., 10-30 minutes).[13]

  • Thermal Challenge:

    • Aliquot the treated lysates into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a PCR machine.[13]

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the heated lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.[13]

  • Analysis of Soluble Fraction:

    • Collect the supernatant and analyze the amount of the soluble target protein at each temperature by Western blot.

    • A shift in the melting curve to a higher temperature in the this compound-treated sample indicates stabilization upon binding.

VISUALIZATIONS

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_controls Essential Controls prep_cells Seed Cells treat Treat Cells with This compound prep_cells->treat prep_ec Prepare this compound (in DMSO) prep_ec->treat phenotype Phenotypic Assay (e.g., Viability, Reporter) treat->phenotype on_target On-Target Validation (e.g., Western Blot for p-IκBα) treat->on_target off_target Off-Target Validation (e.g., CETSA for Kinase) treat->off_target vehicle Vehicle Control (DMSO) vehicle->treat unrelated_inhibitor Structurally Unrelated Inhibitor unrelated_inhibitor->on_target assay_control Compound-Only Assay Control assay_control->phenotype signaling_pathway cluster_ec This compound cluster_on_target On-Target Pathways cluster_off_target Potential Off-Target Pathways ec This compound nfkb NF-κB Pathway ec->nfkb Inhibits ahr AhR Pathway ec->ahr Antagonizes pi3k PI3K/Akt Pathway ec->pi3k Inhibits? mapk MAPK/ERK Pathway ec->mapk Inhibits? inflammation inflammation nfkb->inflammation Inflammatory Response immune_response immune_response ahr->immune_response Immune Modulation proliferation proliferation pi3k->proliferation Cell Proliferation/Survival mapk->proliferation

References

Refining dosage and administration of Ethyl Caffeate for in vivo research

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for refining the dosage and administration of Ethyl Caffeate (EC) and its closely related analogue, Caffeic Acid Phenethyl Ester (CAPE), in preclinical in vivo studies.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common challenges encountered during the experimental use of this compound.

Q1: What is the best way to dissolve this compound for in vivo administration? It has poor water solubility.

A1: this compound's lipophilic nature requires a non-aqueous vehicle for in vivo use. A common and effective formulation involves a multi-component solvent system. For example, a stock solution can be prepared in DMSO and then further diluted. A suggested vehicle for the final dosing solution is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline[1]. It is recommended to use sonication to aid dissolution[1].

Q2: Are there any stability concerns with this compound in vivo?

A2: Yes, stability is a critical consideration. Caffeic acid esters can be susceptible to hydrolysis by plasma esterases. For instance, the related compound Caffeic Acid Phenethyl Ester (CAPE) has been shown to be hydrolyzed in rat plasma, whereas it remained stable in human plasma[2][3]. The primary metabolite is often caffeic acid[2][3]. This rapid degradation can impact the compound's bioavailability and therapeutic window[4]. Researchers should consider the potential for rapid metabolism in their experimental design and data interpretation.

Q3: Which vehicle components should I avoid when preparing this compound solutions?

A3: Caution should be exercised when using alcohols, such as ethanol (B145695), as part of the vehicle. Studies on the related compound CAPE have shown that the presence of ethanol can lead to transesterification, creating new bioactive caffeic acid esters (like caffeic acid ethyl ester) in vivo[2][3]. This can introduce unintended variables into your experiment. It is advisable to use vehicles without ethanol unless transesterification is a desired outcome of the study[2].

Q4: What is the recommended route of administration for this compound?

A4: The most common routes reported in preclinical studies are oral gavage (PO) and intraperitoneal (IP) injection.

  • Oral Gavage: This route is often used for studies mimicking clinical oral administration, such as in cancer xenograft models[5][6][7].

  • Intraperitoneal (IP) Injection: This route provides rapid systemic exposure and is frequently used in acute inflammation and wound healing models[8][9]. The choice depends on the experimental objective, the desired pharmacokinetic profile, and the specific disease model.

Q5: How do I select an appropriate starting dose for my in vivo study?

A5: Dose selection is highly dependent on the animal model, disease indication, and administration route. A review of existing literature is the best starting point. For instance, in rodent cancer models, oral doses for CAPE derivatives have ranged from 20-100 mg/kg/day[7]. In rat inflammation models, IP doses of 10-30 mg/kg of CAPE have been shown to be effective[8]. Refer to the data summary table below for specific examples. It is always recommended to perform a preliminary dose-ranging study to determine the optimal therapeutic dose with minimal toxicity for your specific model.

Q6: What are the potential adverse effects of this compound administration?

A6: this compound and its derivatives are generally considered to have low toxicity. In one acute toxicity study, a CAPE derivative was administered via gavage up to 5 g/kg with no animal death or observable adverse effects, suggesting a high safety margin[7]. However, adverse effects can occur due to improper administration techniques. For example, incorrect oral gavage can cause esophageal or stomach perforation, leading to distress or death[7]. It is crucial that all personnel are thoroughly trained in the administration technique being used[10][11]. Always monitor animals closely for signs of distress after administration[10][11].

Data Presentation: In Vivo Dosage Summary

The following table summarizes dosages of this compound and the closely related compound Caffeic Acid Phenethyl Ester (CAPE) used in various in vivo models.

CompoundAnimal ModelIndicationRoute of AdministrationDosageReference
CAPE DerivativeMouseHepatocellular CarcinomaOral Gavage (PO)20, 50, 100 mg/kg/day[7]
CAPEMouseProstate Cancer (LNCaP Xenograft)Oral Gavage (PO)Not specified, but significantly inhibited tumor growth[6]
CAPERatInflammation (Paw Edema)Intraperitoneal (IP)10, 30 mg/kg[8]
CAPERatWound Healing (Nasal Mucosa)Intraperitoneal (IP)10 µmol/kg/day[9]
Fei Yanning Formula (contains this compound)MouseLung Cancer (Xenograft)Oral Gavage (PO)131.86 mg of formula powder per mouse, daily[5]

Experimental Protocols

Protocol for Preparation of this compound Formulation

This protocol provides a general method for preparing this compound for oral or IP administration.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile conical tubes

  • Sonicator

Procedure:

  • Prepare Stock Solution: Weigh the required amount of this compound powder and dissolve it in 100% DMSO to create a concentrated stock solution (e.g., 41 mg/mL)[1]. Use sonication if necessary to ensure complete dissolution.

  • Prepare Vehicle Mixture: In a separate sterile tube, prepare the final vehicle by combining the components. For a 2 mg/mL final concentration from a 41 mg/mL stock, a common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline[1].

  • Final Formulation: Slowly add the required volume of the this compound stock solution to the vehicle mixture while vortexing or sonicating. For example, to make 1 mL of a 2 mg/mL solution, add ~48.8 µL of a 41 mg/mL stock to 951.2 µL of a vehicle pre-made with PEG300, Tween 80, and Saline.

  • Ensure Clarity: The final solution should be clear. If precipitation occurs, gentle warming or further sonication may be required. Prepare the formulation fresh before each use to ensure stability.

Protocol for Oral Gavage in Mice

This procedure should only be performed by trained personnel to minimize animal stress and prevent injury[10][12].

Materials:

  • Appropriately sized gavage needle (e.g., 18-20 gauge, 1.5-inch, with a rounded tip for adult mice)[10][11].

  • Syringe with the prepared this compound formulation.

  • Scale for weighing the mouse.

Procedure:

  • Determine Dosing Volume: Weigh the mouse to calculate the precise volume to be administered. The maximum recommended volume is typically 10 mL/kg[10][11].

  • Measure Gavage Needle Depth: Measure the distance from the mouse's snout to the last rib (xiphoid process) to estimate the length of the esophagus[10][12]. Mark this depth on the needle to prevent insertion into the stomach, which increases the risk of perforation.

  • Restrain the Animal: Securely restrain the mouse by scruffing the skin over its shoulders. The head should be gently tilted back to create a straight line from the mouth to the esophagus[12][13].

  • Insert the Needle: Insert the gavage needle into the diastema (the gap between the incisors and molars). Gently advance the needle along the roof of the mouth towards the esophagus. The mouse should swallow as the needle enters the esophagus[10][12]. The needle should pass smoothly without resistance. If resistance is met, do not force it. Withdraw and attempt again.

  • Administer the Compound: Once the needle is at the predetermined depth, administer the solution slowly and steadily[12].

  • Withdraw and Monitor: Gently remove the needle along the same path of insertion. Return the mouse to its cage and monitor for at least 5-10 minutes for any signs of respiratory distress or adverse reactions[10][11].

Protocol for Intraperitoneal (IP) Injection in Mice

This procedure allows for rapid absorption of the compound into systemic circulation.

Materials:

  • Appropriately sized sterile needle (e.g., 25-27 gauge) and syringe[14].

  • Syringe with the prepared this compound formulation.

  • 70% alcohol for disinfection.

Procedure:

  • Determine Dosing Volume: Weigh the mouse to calculate the correct volume. The maximum recommended volume for an IP injection is 10 mL/kg[14][15].

  • Restrain the Animal: Scruff the mouse and position it so its head is tilted downwards. This allows the abdominal organs to shift away from the injection site.

  • Locate Injection Site: The preferred injection site is the lower right quadrant of the abdomen[14]. This location helps to avoid puncturing the cecum, bladder, or other vital organs.

  • Perform Injection: Insert the needle, bevel up, at approximately a 30-40 degree angle into the identified site[14].

  • Aspirate: Gently pull back the plunger to ensure the needle has not entered a blood vessel or organ. If blood or any fluid appears, withdraw the needle and reinject at a different site with a fresh needle and syringe.

  • Inject and Withdraw: If no fluid is aspirated, inject the solution smoothly. Withdraw the needle and return the mouse to its cage.

  • Monitor: Observe the animal for any signs of distress or adverse reaction post-injection.

Visualizations

Signaling Pathway Diagram

// Edges "Inflammatory Stimulus" -> IKK [label="Activates", fontsize=8]; IKK -> IkBa [label="Phosphorylates", fontsize=8]; p65_p50 -> IkBa [style=invis]; IkBa -> IkBa_p [style=dashed]; IkBa_p -> p65_p50_free [label="Releases", fontsize=8]; p65_p50_free -> p65_p50_nuc [label="Translocation", fontsize=8]; p65_p50_nuc -> DNA [label="Binds", fontsize=8]; DNA -> Genes [label="Transcription", fontsize=8];

EC -> IKK [label="Inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead=tee, fontsize=8]; EC -> DNA [label="Inhibits Binding", color="#EA4335", fontcolor="#EA4335", arrowhead=tee, fontsize=8];

{rank=same; p65_p50; IkBa;} } ` Caption: this compound inhibits the NF-κB inflammatory signaling pathway.

Experimental Workflow Diagram

// Nodes acclimatization [label="1. Animal Acclimatization\n(e.g., 1 week)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; drug_prep [label="2. Formulation Preparation\n(this compound / Vehicle)", fillcolor="#FBBC05", fontcolor="#202124"]; randomization [label="3. Group Randomization\n(e.g., Vehicle, EC Low, EC High)", fillcolor="#34A853", fontcolor="#FFFFFF"]; treatment [label="4. Compound Administration\n(e.g., Oral Gavage, IP)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; induction [label="5. Disease Induction\n(e.g., Tumor Xenograft, Inflammatory Agent)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; monitoring [label="6. In-Life Monitoring\n(Body Weight, Tumor Volume, Clinical Signs)", fillcolor="#FBBC05", fontcolor="#202124"]; endpoint [label="7. Study Endpoint & Necropsy\n(Tissue/Blood Collection)", fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="8. Ex Vivo Analysis\n(Biomarkers, Histology, Gene Expression)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges (Workflow) acclimatization -> drug_prep; drug_prep -> randomization; randomization -> treatment; treatment -> induction [label="Timing depends on model\n(before, during, or after induction)"]; induction -> monitoring; monitoring -> endpoint; endpoint -> analysis; } ` Caption: General experimental workflow for an in vivo efficacy study.

References

Technical Support Center: Enhancing the Antioxidant Activity of Ethyl Caffeate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in their experiments with ethyl caffeate derivatives. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues and questions that may arise during the synthesis and evaluation of this compound derivatives' antioxidant activity.

Q1: My synthesized this compound derivatives show lower than expected antioxidant activity in the DPPH assay. What are the possible reasons?

A1: Several factors could contribute to lower than expected DPPH radical scavenging activity. Consider the following troubleshooting steps:

  • Purity of the Compound: Impurities from the synthesis process can interfere with the assay. Ensure the final product is highly pure, verified by techniques like NMR and mass spectrometry.

  • Solvent Choice: The solvent used to dissolve the derivatives and the DPPH reagent can influence the reaction kinetics. Methanol (B129727) or ethanol (B145695) are commonly used, but consistency is key. For less polar derivatives, ethyl acetate (B1210297) might be more suitable.[1]

  • Reaction Time: The incubation time for the reaction between your compound and DPPH is crucial. While 30 minutes is a common standard, some derivatives may require a longer time to reach the reaction endpoint. It is advisable to perform a kinetic study to determine the optimal reaction time.

  • DPPH Concentration: The initial concentration of the DPPH radical is important. A solution that is too concentrated or too dilute can affect the accuracy of the results. Ensure the initial absorbance of the DPPH solution at its maximum wavelength (around 517 nm) is consistent and within the optimal range (typically around 1.0).[2]

  • Light Sensitivity: The DPPH radical is light-sensitive. All steps of the assay should be performed in the dark or in amber-colored vials to prevent degradation of the radical, which can lead to inaccurate readings.

Q2: I am observing high variability between replicates in my ABTS assay. What could be the cause?

A2: High variability in the ABTS assay can be frustrating. Here are some common causes and solutions:

  • Incomplete Mixing: Ensure thorough mixing of the ABTS radical solution with your sample. Inadequate mixing can lead to inconsistent reaction kinetics.

  • Pipetting Errors: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes of reagents and samples are added to each well.

  • ABTS Radical Cation (ABTS•+) Instability: The pre-formed ABTS•+ solution should be stable for the duration of the experiment. However, its stability can be affected by temperature and light. It is recommended to prepare the ABTS•+ solution fresh and allow it to stabilize for 12-16 hours in the dark before use.[3]

  • Inconsistent Incubation Time: The reaction between the antioxidant and the ABTS radical is time-dependent. Use a consistent and accurately timed incubation period for all samples.

Q3: The results from my FRAP assay are not reproducible. What should I check?

A3: Reproducibility issues in the FRAP assay often stem from the following:

  • FRAP Reagent Instability: The FRAP reagent, a mixture of TPTZ, ferric chloride, and acetate buffer, should be prepared fresh daily. The pH of the acetate buffer is critical and should be precisely 3.6.[4][5]

  • Temperature Fluctuations: The FRAP assay is typically performed at 37°C. Ensure a constant and uniform temperature during the incubation period.[5]

  • Incorrect Wavelength: The absorbance of the blue-colored ferrous-TPTZ complex is measured at approximately 593 nm. Verify that your spectrophotometer is set to the correct wavelength.[6]

  • Sample Interference: Colored compounds in your sample may interfere with the absorbance reading. A sample blank (sample with all reagents except TPTZ) should be run to correct for background absorbance. Turbidity in the sample can also lead to false-positive results.[7]

Q4: My in vitro (DPPH, ABTS) and cellular antioxidant assay (CAA) results for the same this compound derivative do not correlate. Why is this?

A4: Discrepancies between chemical-based assays and cell-based assays are common and highlight the importance of using multiple methods to assess antioxidant activity. Here's why they might not correlate:

  • Bioavailability and Cellular Uptake: Chemical assays measure the direct radical scavenging ability of a compound in a test tube. In contrast, a CAA measures the antioxidant effect within a living cell.[8][9][10] For a compound to be effective in a CAA, it must be able to cross the cell membrane and reach the site of radical generation.[8][9][10] Differences in the lipophilicity and molecular size of your this compound derivatives will affect their cellular uptake.

  • Metabolism: Once inside the cell, your derivative may be metabolized into a more or less active compound. This metabolic transformation is not accounted for in simple chemical assays.

  • Localization: The subcellular localization of the antioxidant can influence its effectiveness. A compound that accumulates in the mitochondria, a major site of reactive oxygen species (ROS) production, might show high activity in a CAA even if its direct radical scavenging activity is moderate.

  • Indirect Antioxidant Mechanisms: Some compounds may not be potent direct radical scavengers but can enhance the cell's own antioxidant defense mechanisms, for example, by activating the Nrf2 signaling pathway.[11] This indirect antioxidant effect would not be detected in a DPPH or ABTS assay.

Quantitative Data Summary

The following tables summarize the antioxidant activities of various this compound derivatives from the literature, providing a basis for comparison and structure-activity relationship (SAR) analysis.

Table 1: DPPH Radical Scavenging Activity of Caffeic Acid and its Derivatives

CompoundIC50 (µM)Reference
Caffeic Acid2.01[3]
Caffeic Acid Phenethyl Ester (CAPE)1.09[3]
3-(3,4-dihydroxyphenyl) propanoic acid2.10[3]
2-Phenylethyl-3-(3,4-dihydroxyphenyl)propanoate0.70[3]
3-Phenylpropyl-3-(3,4-dihydroxyphenyl)propanoate2.19[3]
3-Phenylpropyl caffeate3.94[3]

Table 2: Antioxidant Activity of Caffeic Acid Derivatives in a Lipid Peroxidation Assay

CompoundIC50 (µM)Reference
Caffeic Acid2.01[12]
Caffeic Acid Phenethyl Ester (CAPE)1.09[12]
3-Phenylpropyl caffeate3.94[12]
2-Phenylethyl-3-(3,4-dihydroxyphenyl)propanoate0.70[12]
3,4-dihydroxybenzoic acid9.10[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antioxidant activity of this compound derivatives.

Synthesis of this compound Derivatives (General Procedure)

A common method for synthesizing this compound derivatives is through esterification of caffeic acid or its analogues.

Example: Synthesis of Caffeic Acid Phenethyl Ester (CAPE) from Caffeic Acid

  • Protection of Hydroxyl Groups: Commercially available caffeic acid is treated with sodium hydroxide (B78521) and acetic anhydride (B1165640) at 0 °C to protect the catechol hydroxyl groups as acetates.[3]

  • Acyl Chloride Formation: The resulting diacetylcaffeic acid is then reacted with a chlorinating agent, such as thionyl chloride (SOCl₂), to form the corresponding acyl chloride.

  • Esterification: The acyl chloride is reacted with the desired alcohol (e.g., 2-phenylethanol) in the presence of a base like pyridine (B92270) to yield the diacetylated ester.

  • Deprotection: The acetyl protecting groups are removed by hydrolysis under basic conditions (e.g., using sodium hydroxide) to yield the final caffeic acid ester.

  • Purification: The crude product is purified using techniques like column chromatography on silica (B1680970) gel.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

  • Reagent Preparation:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a fresh solution of DPPH in the same solvent to an absorbance of approximately 1.0 at 517 nm.[2] Store this solution in the dark.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of various concentrations of the sample solution to different wells.

    • Add the DPPH solution to each well.

    • Include a blank (solvent only) and a positive control (e.g., ascorbic acid or Trolox).

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Determine the IC50 value (the concentration of the sample that inhibits 50% of the DPPH radicals) by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[3]

    • Before use, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[3]

  • Assay Procedure:

    • Prepare a series of dilutions of the this compound derivative.

    • In a 96-well plate, add a small volume of each sample dilution to separate wells.

    • Add the diluted ABTS•+ solution to each well.

    • Include a blank and a positive control (e.g., Trolox).

    • Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Reagent Preparation:

    • Prepare the FRAP reagent fresh by mixing:

      • 300 mM acetate buffer (pH 3.6)

      • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

      • 20 mM FeCl₃·6H₂O solution in a ratio of 10:1:1 (v/v/v).[4][5]

    • Warm the FRAP reagent to 37°C before use.[5]

  • Assay Procedure:

    • Add a small volume of the sample solution to a test tube or microplate well.

    • Add the FRAP reagent and mix well.

    • Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).[5]

  • Measurement and Calculation:

    • Measure the absorbance of the blue-colored product at 593 nm.

    • Create a standard curve using a known concentration of FeSO₄·7H₂O.

    • Determine the FRAP value of the sample by comparing its absorbance to the standard curve. The results are typically expressed as µmol Fe(II) equivalents per gram or mole of the sample.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment.

  • Cell Culture:

    • Seed human hepatocarcinoma (HepG2) cells in a 96-well microplate and grow them to confluence.[8][10]

  • Probe Loading and Treatment:

    • Wash the cells with PBS.

    • Treat the cells with various concentrations of the this compound derivative and the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) for a specific period (e.g., 1 hour).[13]

  • Induction of Oxidative Stress:

  • Measurement and Calculation:

    • Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity at regular intervals.

    • The antioxidant capacity is determined by the ability of the compound to suppress the AAPH-induced fluorescence compared to control cells. The results are often expressed as quercetin (B1663063) equivalents (QE).[8]

Visualizations

The following diagrams illustrate key experimental workflows and signaling pathways relevant to the antioxidant activity of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_invitro In Vitro Antioxidant Assays cluster_cellular Cell-based Assays cluster_analysis Data Analysis s1 Starting Materials (e.g., Caffeic Acid) s2 Chemical Synthesis (Esterification) s1->s2 s3 Purification (e.g., Column Chromatography) s2->s3 s4 Characterization (NMR, MS) s3->s4 a1 DPPH Assay s4->a1 Test Derivatives a2 ABTS Assay s4->a2 Test Derivatives a3 FRAP Assay s4->a3 Test Derivatives c1 Cellular Antioxidant Activity (CAA) Assay s4->c1 Test Derivatives c2 Cytotoxicity Assay (e.g., MTT) s4->c2 Test Derivatives d1 Calculate IC50 / TEAC a1->d1 a2->d1 a3->d1 c1->d1 d2 Structure-Activity Relationship (SAR) d1->d2

Experimental workflow for evaluating this compound derivatives.

NFkB_pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates IkB_p P-IκBα IkB->IkB_p NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active translocates to NFkB_IkB NF-κB-IκBα (Inactive) NFkB_IkB->IkB NFkB_IkB->NFkB Proteasome Proteasomal Degradation IkB_p->Proteasome DNA DNA NFkB_active->DNA binds to Nucleus Nucleus Transcription Transcription of Pro-inflammatory Genes (iNOS, COX-2) DNA->Transcription EthylCaffeate This compound EthylCaffeate->NFkB_active inhibits DNA binding Nrf2_pathway cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 induce conformational change EthylCaffeate This compound Derivative EthylCaffeate->Keap1 induce conformational change Nrf2 Nrf2 Nrf2_active Active Nrf2 Nrf2->Nrf2_active translocates to Keap1_Nrf2 Keap1-Nrf2 (Inactive) Keap1_Nrf2->Keap1 Keap1_Nrf2->Nrf2 ARE ARE (Antioxidant Response Element) Nrf2_active->ARE binds to Nucleus Nucleus Transcription Transcription of Antioxidant Genes (e.g., HO-1) ARE->Transcription

References

Dealing with interference in spectroscopic analysis of Ethyl Caffeate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the spectroscopic analysis of Ethyl Caffeate.

Troubleshooting Guides

This section offers solutions to specific problems you may encounter during your experiments.

UV-Vis Spectrophotometry

Question: Why is my absorbance reading for this compound lower than expected?

Answer:

Several factors could contribute to lower-than-expected absorbance readings. Follow these troubleshooting steps:

  • Check Wavelength Accuracy: Ensure your spectrophotometer is calibrated and you are measuring at the maximum absorbance wavelength (λmax) of this compound, which is typically around 324-330 nm in solvents like methanol (B129727) or ethanol (B145695).[1][2]

  • Solvent Effects: The polarity of the solvent can influence the λmax and the molar absorptivity. Ensure you are using a consistent and appropriate solvent. Acidifying the solvent (e.g., with 0.1% formic acid) can help to ensure the compound is in a single ionic state.[1]

  • pH of the Solution: The pH of your sample solution can affect the ionization state of the phenolic hydroxyl groups, which in turn alters the UV-Vis spectrum. Buffer your samples if necessary to ensure consistent pH.

  • Compound Degradation: this compound can be susceptible to degradation, especially at high temperatures or when exposed to light for extended periods. Prepare fresh solutions and store them protected from light and at a low temperature.

  • Inaccurate Concentration: Verify the concentration of your standard solutions. Ensure the this compound standard is fully dissolved.

  • Instrumental Issues: Check the light source and detector of the spectrophotometer for any malfunctions.

Question: I'm seeing a broad or distorted peak in my UV-Vis spectrum. What could be the cause?

Answer:

A distorted peak can indicate several issues:

  • Presence of Impurities: The most likely cause is the presence of interfering compounds with overlapping absorption spectra. Other phenolic compounds, such as gallic acid or quercetin, are common interferences in plant extracts.

  • Turbidity: Suspended particles in your sample will cause light scattering, leading to a distorted spectrum and an artificially high baseline. Filter or centrifuge your samples to remove any particulate matter.

  • High Concentration: At very high concentrations, deviations from the Beer-Lambert law can occur, leading to non-linear absorbance and peak broadening. Dilute your sample to an appropriate concentration range.

  • Solvent Incompatibility: If your sample is not fully dissolved or is precipitating in the cuvette, it will lead to a distorted spectrum. Ensure your sample is completely soluble in the chosen solvent.

High-Performance Liquid Chromatography (HPLC)

Question: My this compound peak is broad and tailing. How can I improve the peak shape?

Answer:

Peak broadening and tailing are common issues in HPLC. Here’s how to troubleshoot:

  • Mobile Phase pH: The pH of the mobile phase is critical for the analysis of phenolic compounds. An inappropriate pH can lead to interactions between the analyte and the stationary phase, causing tailing. For acidic compounds like this compound, a mobile phase with a low pH (e.g., buffered with 0.1% formic or acetic acid) is recommended to suppress the ionization of the hydroxyl groups and reduce tailing.[3]

  • Column Contamination: Contaminants from previous injections can accumulate on the column, leading to poor peak shape. Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol) to remove strongly retained compounds.

  • Column Void: A void at the column inlet can cause peak distortion. This can happen due to pressure shocks or settling of the packing material. Reversing and flushing the column (if the manufacturer's instructions permit) may help, but in many cases, the column will need to be replaced.

  • Sample Overload: Injecting too much sample can overload the column, resulting in broad, asymmetric peaks. Reduce the injection volume or dilute your sample.

  • Extra-Column Volume: Excessive tubing length or a large detector flow cell can contribute to peak broadening. Minimize the length and internal diameter of all tubing between the injector and the detector.

Question: I am observing co-eluting peaks with my this compound peak. How can I improve the separation?

Answer:

Co-elution occurs when two or more compounds have very similar retention times. To resolve co-eluting peaks:

  • Optimize the Gradient: If you are using a gradient elution, modify the gradient profile. A shallower gradient (a slower increase in the organic solvent percentage) around the elution time of this compound can improve the separation of closely eluting compounds.[3]

  • Change the Mobile Phase Composition: The choice of organic solvent (e.g., acetonitrile vs. methanol) can affect the selectivity of the separation. Methanol can provide different elution patterns compared to acetonitrile and may resolve co-eluting peaks.[3]

  • Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the analysis time.[3]

  • Change the Column: If optimizing the mobile phase does not work, you may need to try a different column with a different stationary phase chemistry (e.g., a phenyl-hexyl column instead of a C18) or a column with a smaller particle size for higher efficiency.

  • Use a Diode Array Detector (DAD): A DAD can help to assess peak purity by comparing the UV-Vis spectra across a single peak. If the spectra are not identical, it indicates the presence of a co-eluting compound.[4]

Mass Spectrometry (MS)

Question: I am not seeing the expected molecular ion for this compound in my mass spectrum. What could be the problem?

Answer:

Several factors can affect the detection of the molecular ion:

  • Ionization Mode: this compound has a molecular weight of approximately 208.21 g/mol .[1] In positive ion mode, you would expect to see the protonated molecule [M+H]⁺ at m/z 209. In negative ion mode, you would see the deprotonated molecule [M-H]⁻ at m/z 207.[5][6] Ensure you are looking for the correct ion in the chosen polarity.

  • In-source Fragmentation: High source temperatures or voltages can cause the molecular ion to fragment before it is detected. Optimize your source parameters to minimize in-source fragmentation.

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound. This is a common problem in complex samples like plant extracts. Diluting the sample or improving the sample cleanup can help to mitigate matrix effects.

  • Mobile Phase Additives: The type and concentration of additives in your mobile phase can affect ionization efficiency. For positive mode, a small amount of formic acid is usually beneficial. For negative mode, a small amount of a weak base or no modifier may work better.

Question: My signal intensity for this compound is low and inconsistent. What are the likely causes?

Answer:

Low and inconsistent signal intensity is often due to matrix effects or issues with the instrument.

  • Matrix-Induced Ion Suppression: As mentioned above, other compounds in your sample can interfere with the ionization of this compound. A good sample cleanup procedure, such as Solid Phase Extraction (SPE), is crucial for complex matrices.

  • Contamination of the Ion Source: The ion source can become contaminated over time, leading to a decrease in sensitivity. Regular cleaning of the source components is necessary.

  • Inconsistent Spray: In electrospray ionization (ESI), a stable and consistent spray is essential for a stable signal. Check for blockages in the spray needle and ensure that the mobile phase flow is smooth and pulse-free.

  • Detector Saturation: If the concentration of this compound or a co-eluting compound is too high, it can saturate the detector. Dilute your sample to bring the signal within the linear range of the detector.

FAQs

General

Q1: What are the most common interferences in the spectroscopic analysis of this compound from plant extracts?

A1: The most common interferences are other structurally similar phenolic compounds (e.g., caffeic acid, ferulic acid, quercetin, gallic acid), chlorophylls, and other organic compounds present in the plant matrix.[4] These compounds can have overlapping UV-Vis absorption spectra and similar retention times in HPLC, making accurate quantification challenging.

Q2: What is the best solvent for preparing this compound standard solutions?

A2: Methanol and ethanol are commonly used solvents for preparing standard solutions of this compound for both UV-Vis and HPLC analysis.[1][2] It is important to use HPLC-grade solvents to avoid introducing impurities.

Sample Preparation

Q3: What is Solid Phase Extraction (SPE) and how can it be used to clean up my samples?

A3: Solid Phase Extraction (SPE) is a sample preparation technique used to remove interfering compounds and concentrate the analyte of interest.[7] For phenolic compounds like this compound, a reversed-phase SPE cartridge (e.g., C18) is often used. The general procedure involves conditioning the cartridge, loading the sample, washing away interferences with a weak solvent, and then eluting the this compound with a stronger organic solvent.[7][8]

Q4: How can I minimize the degradation of this compound during sample preparation?

A4: To minimize degradation, it is important to work quickly, avoid high temperatures, and protect the samples from light. Storing extracts at low temperatures (e.g., 4°C or -20°C) and in the dark can help to prevent degradation.

Data Interpretation

Q5: How can I confirm the identity of the this compound peak in my chromatogram?

A5: The identity of the this compound peak can be confirmed by:

  • Spiking: Adding a small amount of a pure this compound standard to your sample and observing an increase in the height of the peak of interest.

  • UV-Vis Spectrum: If using a DAD, the UV-Vis spectrum of the peak should match that of the this compound standard.

  • Mass Spectrometry: The mass spectrum of the peak should show the expected molecular ion and fragmentation pattern for this compound.

Quantitative Data

Table 1: Spectroscopic Properties of this compound and Common Interferences

Compoundλmax (nm)Molar Mass ( g/mol )Notes
This compound 324-330208.21In methanol or ethanol.[1][2]
Gallic Acid~272170.12Absorption can tail into the region of this compound's λmax.
Quercetin~255, ~370302.24Has two distinct absorption maxima.
Ascorbic Acid~265176.12A common antioxidant in plant extracts that can interfere.
Caffeic Acid~323180.16Very similar λmax to this compound, making it a significant potential interference.

Experimental Protocols

Protocol 1: Sample Preparation of Plant Material using Solid Phase Extraction (SPE)

  • Extraction:

    • Grind the dried plant material to a fine powder.

    • Extract the powder with a suitable solvent (e.g., 80% methanol in water) using sonication or maceration.

    • Centrifuge the extract and collect the supernatant.

  • SPE Cartridge Conditioning:

    • Use a C18 SPE cartridge.

    • Condition the cartridge by passing 3 mL of methanol, followed by 3 mL of deionized water.[8] Do not let the cartridge run dry.

  • Sample Loading:

    • Dilute the plant extract with water to reduce the organic solvent concentration.

    • Load the diluted extract onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing:

    • Wash the cartridge with 4 mL of deionized water to remove polar interferences.[8]

  • Elution:

    • Elute the this compound and other phenolic compounds from the cartridge with 2 mL of 70% aqueous methanol.[8]

  • Final Preparation:

    • The eluted sample can be directly injected into the HPLC or dried down and reconstituted in the mobile phase.

Protocol 2: HPLC-UV Analysis of this compound

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: Linear gradient from 10% to 40% B

    • 20-25 min: Linear gradient from 40% to 80% B

    • 25-30 min: Hold at 80% B

    • 30-35 min: Return to 10% B and equilibrate for 5 minutes before the next injection.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV detector at 325 nm.

Protocol 3: LC-MS/MS Analysis of this compound

  • LC Conditions: Use the same HPLC conditions as described in Protocol 2.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI).

  • Polarity: Can be run in both positive and negative ion modes.

  • Key MS Parameters:

    • Positive Mode:

      • Parent Ion (Q1): m/z 209 [M+H]⁺

      • Fragment Ions (Q3): Characteristic fragments would be expected from the loss of the ethyl group (m/z 163) and further fragmentation of the caffeoyl moiety.

    • Negative Mode:

      • Parent Ion (Q1): m/z 207 [M-H]⁻

      • Fragment Ions (Q3): A common fragment is the caffeoyl anion at m/z 179, resulting from the loss of the ethyl group.[9] Another characteristic fragment is at m/z 135, corresponding to the decarboxylated caffeoyl moiety.[10]

  • MRM Transitions (for quantification and confirmation):

    • Positive Mode: 209 -> 163 (quantifier), 209 -> [another stable fragment] (qualifier)

    • Negative Mode: 207 -> 179 (quantifier), 207 -> 135 (qualifier)

Visualizations

Troubleshooting_Workflow start Problem Encountered (e.g., poor peak shape, no signal) check_instrument Check Instrument Parameters and Connections start->check_instrument check_sample_prep Review Sample Preparation Protocol start->check_sample_prep check_method Evaluate Analytical Method Parameters start->check_method check_instrument->check_sample_prep No Issue resolve_instrument Resolve Instrument Issue (e.g., clean source, check for leaks) check_instrument->resolve_instrument Issue Found check_sample_prep->check_method No Issue optimize_sample_prep Optimize Sample Prep (e.g., improve cleanup, check concentrations) check_sample_prep->optimize_sample_prep Issue Found check_method->start Persistent Issue optimize_method Optimize Method (e.g., adjust gradient, change column) check_method->optimize_method Issue Found successful_analysis Successful Analysis resolve_instrument->successful_analysis optimize_sample_prep->successful_analysis optimize_method->successful_analysis

Caption: A general workflow for troubleshooting spectroscopic analysis issues.

SPE_Workflow start Plant Extract condition 1. Condition SPE Cartridge (Methanol, then Water) start->condition load 2. Load Sample condition->load wash 3. Wash Interferences (e.g., Water) load->wash elute 4. Elute this compound (e.g., 70% Methanol) wash->elute analyze Analyze by HPLC or LC-MS elute->analyze

Caption: A typical workflow for sample cleanup using Solid Phase Extraction (SPE).

Interference_Mitigation interference Interference Detected (e.g., co-elution) sample_cleanup Improve Sample Cleanup (e.g., SPE) interference->sample_cleanup chromatography Optimize Chromatography interference->chromatography detection Utilize Selective Detection interference->detection sub_chrom Adjust Gradient Change Mobile Phase Change Column chromatography->sub_chrom

Caption: Key strategies for mitigating interferences in spectroscopic analysis.

References

Technical Support Center: Enzymatic Synthesis of Ethyl Caffeate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enzymatic synthesis of ethyl caffeate.

Frequently Asked Questions (FAQs)

Q1: What are the most common enzymes used for this compound synthesis?

A1: Lipases are the most frequently used enzymes for the synthesis of this compound and its analogs. A commonly cited and effective commercial immobilized lipase (B570770) is Novozym® 435, derived from Candida antarctica.[1][2][3] Other lipases, such as those from Aspergillus niger and Pseudomonas stutzeri, have also been investigated.[4][5]

Q2: What are the typical solvents used in the enzymatic synthesis of this compound?

A2: A range of solvents can be used, with the choice significantly impacting reaction efficiency. Non-polar organic solvents like isooctane (B107328) are often favored as they can lead to higher conversion rates, despite the low solubility of caffeic acid in them.[3][6] To address environmental concerns, "green" solvents such as ionic liquids and deep eutectic solvents (DES) are increasingly being explored as alternatives to conventional organic solvents.[4][5][7][8]

Q3: What is a typical starting molar ratio of substrates for the synthesis?

A3: The molar ratio of the substrates, caffeic acid and ethanol (B145695), is a critical parameter. An excess of the alcohol is generally used. For instance, in isooctane, an optimal molar ratio of caffeic acid to 2-phenylethanol (B73330) (a similar substrate) was found to be 1:92.[3][4] However, when using ionic liquids, this ratio can be significantly reduced to around 1:30.[6][8] It is crucial to optimize this ratio for your specific reaction conditions.

Q4: How does temperature affect the synthesis of this compound?

A4: Temperature plays a dual role in the synthesis. Higher temperatures can increase the solubility of caffeic acid and enhance the reaction rate.[3] A common reaction temperature is around 70°C.[1][3][8] However, excessively high temperatures can lead to enzyme denaturation and inactivation. Therefore, the optimal temperature needs to be determined empirically for the specific enzyme and solvent system being used.

Q5: Can the enzyme be reused?

A5: Yes, one of the advantages of using immobilized enzymes like Novozym® 435 is their potential for reuse. Studies have shown that Novozym® 435 can be reused for multiple batches while maintaining a significant portion of its initial activity.[9] The stability and reusability of the enzyme can be affected by factors such as the solvent system and stirring speed.[3]

Troubleshooting Guide

Low or No Product Yield
Potential Cause Troubleshooting Steps
Poor Enzyme Activity - Verify Enzyme Quality: Ensure the enzyme has been stored correctly and has not expired. - Optimize pH: While enzymatic esterification is often carried out in non-aqueous media, the pH of the aqueous phase during immobilization or any residual water can impact activity. The optimal pH for lipase-catalyzed esterification is generally in the acidic range (pH 3-4).[10] - Check for Inhibitors: Contaminants in the substrates or solvent can inhibit enzyme activity.
Substrate Solubility Issues - Increase Temperature: Caffeic acid has low solubility in non-polar solvents. Increasing the reaction temperature can improve its solubility and the overall reaction rate.[3] - Alternative Solvents: Consider using a different solvent system, such as ionic liquids or deep eutectic solvents, where substrate solubility may be higher.[4][8]
Unfavorable Reaction Equilibrium - Water Removal: The esterification reaction produces water, which can inhibit the enzyme and shift the equilibrium back towards the reactants.[10] Consider using molecular sieves or performing the reaction under vacuum to remove water, especially in non-volatile solvents.[9] - Substrate Ratio: An inappropriate molar ratio of caffeic acid to ethanol can limit the conversion. Optimize the ratio, typically using an excess of ethanol.[3][4]
Mass Transfer Limitations - Agitation: Inadequate mixing can lead to poor diffusion of substrates to the active sites of the immobilized enzyme. Ensure sufficient but not excessive agitation, as high shear can damage the enzyme support.[3]
Enzyme Inactivation
Potential Cause Troubleshooting Steps
High Temperature - Determine the optimal temperature for your specific enzyme. While higher temperatures can increase the initial reaction rate, they can also accelerate enzyme denaturation.[1]
Solvent-Induced Inactivation - Polar solvents can strip the essential water layer from the enzyme, leading to a loss of its three-dimensional structure and activity.[5] If using a polar solvent, consider a different solvent or enzyme immobilization strategy.
Substrate/Product Inhibition - A high concentration of the alcohol substrate or the product can inhibit or inactivate the lipase.[3] Optimizing the substrate molar ratio and considering in-situ product removal could mitigate this issue.
Mechanical Stress - For immobilized enzymes, high stirring speeds can lead to mechanical degradation of the support material, causing enzyme leaching and inactivation.[3][11] Use gentle agitation that is sufficient for mixing.

Experimental Protocols & Data

General Protocol for Enzymatic Synthesis of this compound

This protocol is a general guideline and should be optimized for specific experimental setups.

  • Reaction Setup: In a sealed reaction vessel, add a defined amount of caffeic acid.

  • Solvent and Substrate Addition: Add the chosen solvent (e.g., isooctane) and ethanol at the desired molar ratio.

  • Enzyme Addition: Introduce the immobilized lipase (e.g., Novozym® 435) to the mixture.

  • Incubation: Place the reaction vessel in an incubator with controlled temperature and agitation for a specified duration.

  • Reaction Monitoring: At different time intervals, withdraw samples to monitor the progress of the reaction using techniques like High-Performance Liquid Chromatography (HPLC).[12]

  • Product Purification: After the reaction, separate the enzyme from the reaction mixture (e.g., by filtration for immobilized enzymes). The product can then be purified from the supernatant, for example, by thin-layer chromatography (TLC).[12]

Optimization of Reaction Parameters

The following tables summarize key parameters and their optimized values from various studies on the synthesis of caffeic acid esters, which can serve as a starting point for the optimization of this compound synthesis.

Table 1: Optimization of Reaction Conditions for Caffeic Acid Phenethyl Ester (CAPE) Synthesis

ParameterOptimized ValueReference
Reaction Temperature 69 °C[1]
Reaction Time 59 hours[1]
Substrate Molar Ratio (Caffeic Acid:Phenylethanol) 1:72[1]
Enzyme Amount (Novozym 435) 351 PLU[1]
Solvent Isooctane[1]

Table 2: Comparison of Different Solvent Systems for CAPE Synthesis

SolventConversion YieldNotesReference
Isooctane HighNon-polar solvent, low caffeic acid solubility.[3]
Ionic Liquids (e.g., [Emim][Tf₂N]) Significantly higher than in hydrophilic ILsCan reduce the required excess of alcohol.[8]
Deep Eutectic Solvents Promising yields"Green" solvent, can be formed "one-pot".[4][5]
Polar Organic Solvents (e.g., Acetone, Acetonitrile) Low to no yieldCan inactivate the enzyme.[5]

Visual Guides

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Synthesis cluster_analysis Analysis & Purification substrates Substrates (Caffeic Acid, Ethanol) reaction_vessel Reaction Vessel (Controlled Temperature & Agitation) substrates->reaction_vessel solvent Solvent Selection (e.g., Isooctane, IL, DES) solvent->reaction_vessel enzyme Enzyme (e.g., Novozym 435) enzyme->reaction_vessel monitoring Reaction Monitoring (e.g., HPLC) reaction_vessel->monitoring separation Enzyme Separation (Filtration) reaction_vessel->separation monitoring->reaction_vessel Optimization Feedback purification Product Purification (e.g., TLC) separation->purification product This compound purification->product

Caption: A generalized workflow for the enzymatic synthesis of this compound.

Troubleshooting Logic for Low Product Yield

troubleshooting_low_yield cluster_enzyme Enzyme-Related Issues cluster_reaction_conditions Reaction Condition Issues start Low/No Product Yield enzyme_activity Check Enzyme Activity (Storage, pH, Inhibitors) start->enzyme_activity solubility Address Substrate Solubility (Increase Temp, Change Solvent) start->solubility enzyme_inactivation Investigate Enzyme Inactivation (Temperature, Solvent, Mechanical Stress) enzyme_activity->enzyme_inactivation If activity is low equilibrium Shift Reaction Equilibrium (Water Removal, Optimize Substrate Ratio) solubility->equilibrium mass_transfer Improve Mass Transfer (Optimize Agitation) equilibrium->mass_transfer

Caption: A troubleshooting decision tree for addressing low product yield.

References

Technical Support Center: Enhancing the Stability of Ethyl Caffeate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl caffeate, a promising natural compound with a range of biological activities, presents formulation challenges due to its susceptibility to degradation. This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers in developing stable and effective this compound formulations.

Troubleshooting Guides

This section addresses common issues encountered during the formulation and storage of this compound.

Issue 1: Discoloration of the Formulation (Yellowing or Browning)

Possible Cause: Oxidation of the catechol moiety in this compound is a primary cause of discoloration. This process is often accelerated by exposure to light, high temperatures, and the presence of metal ions.

Troubleshooting Steps:

  • Incorporate Antioxidants: The addition of antioxidants can effectively mitigate oxidation. A comparative study on the stabilization of a related compound, caffeic acid, suggests the following antioxidants can be effective.

    AntioxidantConcentration (w/w)Efficacy in Preventing Degradation
    Ascorbic Acid0.05% - 0.2%High
    Butylated Hydroxytoluene (BHT)0.01% - 0.1%Moderate to High
    dl-α-Tocopherol (Vitamin E)0.1% - 0.5%Moderate
    Citric Acid0.1% - 0.5%Moderate (also acts as a chelating agent)
  • Add a Chelating Agent: Metal ions, such as iron and copper, can catalyze the oxidation of phenolic compounds. Including a chelating agent can sequester these ions and improve stability.

    • Recommended Agent: Ethylenediaminetetraacetic acid (EDTA) and its salts (e.g., Disodium EDTA) are effective at concentrations between 0.01% and 0.1%. The chelating ability of EDTA is pH-dependent and is significantly enhanced in alkaline conditions.

  • Control pH: The stability of caffeic acid derivatives is pH-dependent. Maintaining a lower pH can slow down the rate of oxidation.

    • Recommendation: Adjust the formulation pH to a range of 4.0-5.5 for improved stability.

  • Protect from Light: Photodegradation can contribute to discoloration.

    • Recommendation: Store the formulation in amber or opaque containers to minimize light exposure.

Issue 2: Precipitation or Crystallization in the Formulation

Possible Cause: Poor solubility, changes in pH, or interactions with other excipients can lead to the precipitation of this compound.

Troubleshooting Steps:

  • Optimize Solvent System: this compound has limited water solubility.

    • Recommendation: Employ co-solvents such as ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG) to improve solubility. Conduct solubility studies to determine the optimal co-solvent ratio.

  • pH Adjustment: The solubility of phenolic compounds can be influenced by pH.

    • Recommendation: Evaluate the solubility of this compound across a range of pH values relevant to your formulation to identify the pH of maximum solubility.

  • Encapsulation: Encapsulating this compound can enhance its solubility and prevent precipitation.

    • Techniques:

      • Cyclodextrins: Form inclusion complexes to increase aqueous solubility.

      • Liposomes or Nanoparticles: Encapsulate the active ingredient to improve its dispersibility in aqueous media.

  • Excipient Compatibility: Incompatibility with other formulation components can lead to precipitation.

    • Recommendation: Conduct compatibility studies with all excipients. See the "Experimental Protocols" section for a general approach.

Issue 3: Loss of Potency or Efficacy Over Time

Possible Cause: Chemical degradation of this compound through hydrolysis or oxidation leads to a reduction in its active concentration.

Troubleshooting Steps:

  • Implement Stabilization Strategies: Combine the strategies mentioned for preventing discoloration, as they also preserve the chemical integrity of this compound. This includes the use of antioxidants, chelating agents, and pH control.

  • Temperature Control: Higher temperatures accelerate degradation reactions.

    • Recommendation: Store formulations at controlled room temperature or under refrigeration, as determined by stability studies.

  • Encapsulation for Controlled Release and Protection: Encapsulation can protect this compound from degradative environmental factors and control its release.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two main degradation pathways for this compound are hydrolysis and oxidation .

  • Hydrolysis: The ester bond in this compound can be cleaved, particularly under acidic or alkaline conditions, to yield caffeic acid and ethanol.

  • Oxidation: The catechol (3,4-dihydroxyphenyl) group is susceptible to oxidation, leading to the formation of ortho-quinones and subsequent polymerization, which often results in discoloration.

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is significantly influenced by pH. Generally, it is more stable in acidic to slightly acidic conditions (pH 4-5.5). In neutral to alkaline conditions, the rate of both hydrolysis and oxidation increases.

Q3: What is the recommended way to store this compound formulations?

A3: To maximize stability, formulations containing this compound should be stored in airtight, light-resistant containers at controlled room temperature or under refrigeration. The optimal storage temperature should be determined through long-term stability studies.

Q4: Can I use a combination of antioxidants to improve stability?

A4: Yes, using a combination of antioxidants can provide synergistic protection. For example, combining a water-soluble antioxidant like ascorbic acid with a lipid-soluble one like tocopherol can be effective in emulsion systems. Additionally, combining an antioxidant with a chelating agent is a highly recommended strategy.

Q5: Are there any known excipient incompatibilities with this compound?

A5: While specific data for this compound is limited, phenolic compounds can interact with certain excipients. Potential incompatibilities to screen for include:

  • Alkaline excipients: Can raise the pH and accelerate degradation.

  • Oxidizing agents: Will directly degrade this compound.

  • Certain metal-containing excipients: Can catalyze oxidation.

  • Some polymers: May cause adsorption or complexation. It is crucial to perform compatibility studies with your specific formulation ingredients.

Data Presentation

Table 1: pH-Dependent Degradation of a Caffeic Acid Derivative (Illustrative)

This table illustrates the typical effect of pH on the stability of a caffeic acid derivative, showing increased degradation at higher pH values.

pHTemperature (°C)Time (days)% Degradation
4.040305%
5.5403012%
7.0403035%
8.04030>60%

Note: This is illustrative data for a related compound. Specific kinetic data for this compound should be generated experimentally.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for developing a stability-indicating HPLC assay.

  • Instrumentation:

    • HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions (Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 70% B

      • 25-30 min: 70% B

      • 30-35 min: 70% to 10% B

      • 35-40 min: 10% B

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 325 nm.

  • Sample Preparation:

    • Accurately weigh and dissolve the formulation in a suitable solvent (e.g., methanol (B129727) or mobile phase) to achieve a known concentration of this compound.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Forced Degradation Study:

    • To ensure the method is stability-indicating, perform forced degradation studies on a solution of pure this compound.

    • Acid Hydrolysis: 1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store at 80°C for 48 hours.

    • Photodegradation: Expose to UV light (254 nm) and visible light for 24 hours.

  • Method Validation:

    • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent this compound peak.

Protocol 2: Photostability Testing

This protocol is based on ICH Q1B guidelines.

  • Sample Preparation:

    • Place the formulation in chemically inert, transparent containers.

    • For comparison, also place the formulation in its intended final packaging.

    • Prepare "dark" control samples, wrapped in aluminum foil, for each condition.

  • Light Exposure:

    • Expose the samples to a light source that produces both UV and visible light.

    • The overall illumination should be not less than 1.2 million lux hours.

    • The integrated near-ultraviolet energy should be not less than 200 watt-hours/square meter.

  • Analysis:

    • At appropriate time points, analyze the samples for physical changes (color, clarity) and chemical degradation using the validated stability-indicating HPLC method.

    • Compare the results of the exposed samples to the dark controls to differentiate between thermal and photodegradation.

Mandatory Visualizations

Degradation_Pathway Ethyl_Caffeate This compound Caffeic_Acid Caffeic Acid Ethyl_Caffeate->Caffeic_Acid Hydrolysis (Acid/Base) Ethanol Ethanol Ethyl_Caffeate->Ethanol Hydrolysis (Acid/Base) Ortho_Quinone Ortho-Quinone Derivative Ethyl_Caffeate->Ortho_Quinone Oxidation (O2, Metal Ions, Light) Polymers Polymeric Degradation Products (Colored) Ortho_Quinone->Polymers Polymerization

Caption: Primary degradation pathways of this compound.

Experimental_Workflow cluster_0 Formulation Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Evaluation Formulation Prepare this compound Formulation Stress Expose to Stress: - pH - Temperature - Light - Oxidizing Agent Formulation->Stress Analysis Analyze by Stability-Indicating HPLC Method Stress->Analysis Evaluation Evaluate Degradation Profile and Identify Degradants Analysis->Evaluation

Caption: Workflow for a forced degradation study.

Stabilization_Strategies cluster_0 Stabilization Approaches EC_Degradation This compound Degradation Antioxidants Antioxidants (e.g., Ascorbic Acid, BHT) Antioxidants->EC_Degradation Inhibit Oxidation Chelating_Agents Chelating Agents (e.g., EDTA) Chelating_Agents->EC_Degradation Sequester Metal Ions pH_Control pH Control (pH 4-5.5) pH_Control->EC_Degradation Slows Hydrolysis & Oxidation Light_Protection Light Protection (Opaque Packaging) Light_Protection->EC_Degradation Prevent Photodegradation Encapsulation Encapsulation (e.g., Cyclodextrins) Encapsulation->EC_Degradation Provides Physical Barrier

Caption: Key strategies to enhance this compound stability.

Troubleshooting inconsistent results in Ethyl Caffeate bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistencies encountered during Ethyl Caffeate bioassays.

Frequently Asked Questions (FAQs)

Compound and Handling

Q1: What are the primary challenges when working with this compound in cell culture?

A1: The main challenges include poor aqueous solubility, potential for instability, and cytotoxicity at high concentrations.[1] this compound, like other caffeic acid derivatives, can be sensitive to light and may degrade in solution over time.[1][2]

Q2: How can I improve the solubility of this compound in my cell culture medium?

A2: To enhance solubility, first dissolve this compound in a small volume of a biocompatible co-solvent such as DMSO.[1] Subsequently, dilute this stock solution to the final desired concentration in the culture medium. It is crucial to ensure the final DMSO concentration is non-toxic to the cells, typically remaining at or below 0.1%.[1]

Q3: Is this compound stable in solution, and what are the proper storage conditions?

A3: Caffeic acid and its derivatives can be unstable and are susceptible to degradation, particularly when exposed to light, air (oxidation), and high temperatures.[2][3] It is recommended to prepare fresh stock solutions for each experiment and store them protected from light in a cool, dark place to ensure consistency.[1][3]

Experimental Issues

Q4: My IC50 values for this compound are highly variable between experiments. What are the potential causes?

A4: Inconsistent IC50 values are a common issue in bioassays and can arise from several factors:

  • Compound Purity and Stability: The purity of the this compound stock can vary, and degradation due to improper storage can significantly alter its activity.[4]

  • Solvent Effects: The solvent used (e.g., DMSO) can exhibit toxic effects on cells at higher concentrations, confounding the results.[4]

  • Cell-Related Variability: Inconsistencies in cell passage number, cell seeding density, and confluency can lead to different outcomes.[1]

  • Assay Conditions: Variations in incubation times and reagent preparation contribute to variability.[1]

Q5: I am observing high cell death in all treated wells, even at low concentrations. What should I do?

A5: This may indicate cytotoxicity from the compound at the tested concentrations. It is essential to perform a dose-response curve using a cell viability assay (e.g., MTT) to determine the IC50 value and identify a non-toxic concentration range for your specific cell line and experiments.[1] Also, consider reducing the incubation time.[1]

Q6: My antioxidant assay results are not reproducible. What could be the cause?

A6: Reproducibility issues in antioxidant assays can stem from:

  • Assay Choice: Different assays measure antioxidant activity via different mechanisms (e.g., hydrogen atom transfer vs. electron transfer), which can yield varied results.[5]

  • Reaction Kinetics: The reaction time for colorimetric assays like DPPH can be critical. Ensure you are measuring at a consistent time point.

  • Compound Interference: Phenolic compounds can interfere with assay reagents. For instance, the color of this compound solutions might interfere with spectrophotometric readings.[6] Always include proper controls, such as the compound in buffer without the radical, to account for this.

Troubleshooting Guides

Guide 1: Inconsistent Anti-Inflammatory Assay Results
ProblemPotential Cause(s)Suggested Solution(s)
No inhibition of LPS-induced NO production Inactive Compound: this compound has degraded.Prepare fresh solutions of this compound from a properly stored stock for each experiment.[1]
Low Concentration: The concentration used is too low to elicit a response.Perform a dose-response study to determine the optimal effective concentration. A previous study noted an IC50 of 5.5 µg/ml for NO production inhibition in RAW 264.7 cells.[7][8]
Cell Health: Macrophages (e.g., RAW 264.7) are not responsive to LPS stimulation.Check cell viability and ensure they are in a healthy, low-passage state. Confirm LPS activity with a positive control.
High variability between replicates Uneven Cell Seeding: Inconsistent number of cells per well.Ensure a homogenous cell suspension before plating. Consider using reverse pipetting techniques.[4]
Cytotoxicity: The compound concentration is too high, causing cell death and affecting results.Test for cytotoxicity at all experimental concentrations using an MTT or similar assay. This compound showed low cytotoxicity to RAW 264.7 cells at concentrations of 10 µg/ml or below.[7]
Guide 2: Poor Reproducibility in Anticancer Cell Viability Assays
ProblemPotential Cause(s)Suggested Solution(s)
Inconsistent IC50 Values Precipitation of Compound: this compound is precipitating in the culture medium.Ensure the compound is fully dissolved in the stock solvent (e.g., DMSO) before diluting in medium. Visually inspect wells for precipitation.[1]
Edge Effect: Wells on the edge of the microplate are prone to evaporation, concentrating the compound.Avoid using the outer wells of the plate for treatments. Fill them with sterile PBS or medium to maintain humidity.[4]
Inaccurate Pipetting: Inconsistent volumes of compound or cells are added to wells.Calibrate pipettes regularly. Use new pipette tips for each replicate.[4]
No observable effect on cell viability Low Concentration or Short Incubation: The dose is too low or the treatment time is insufficient.Increase the concentration range and/or extend the incubation period (e.g., 24, 48, 72 hours).[9]
Cell Line Resistance: The chosen cell line may be resistant to this compound's effects.Research the sensitivity of your cell line or test on multiple cell lines.

Quantitative Data Summary

Table 1: Anti-Inflammatory Activity of this compound
AssayCell LineStimulantIC50 Value / Effective ConcentrationReference
Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesLPSIC50 = 5.5 µg/ml[7][8]
Prostaglandin E2 (PGE2) ProductionRAW 264.7 MacrophagesLPSMarked suppression at 1 µg/ml[7]
COX-2 Transcriptional ActivityMCF-7TPAInhibitory effect observed[7]
Table 2: Anticancer Activity of this compound
Cell LineAssayIC50 Value (µM)Incubation Time (hours)Reference
PC9OR (Osimertinib-Resistant Lung Cancer)CCK-8~78 µM48[10]
HCC827OR (Osimertinib-Resistant Lung Cancer)CCK-8~82 µM48[10]
SK-MEL-28 (Melanoma)MTT15 µM48[11]
AsPC1 (Pancreatic Cancer)MTT19.44 µM (Liposomal formulation)72[12]
BxPC3 (Pancreatic Cancer)MTT24.3 µM (Liposomal formulation)72[12]

Experimental Protocols

Protocol 1: Anti-Inflammatory Assay - Nitric Oxide (NO) Production

This protocol is adapted from studies on LPS-stimulated RAW 264.7 macrophages.[7]

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: After pre-treatment, add Lipopolysaccharide (LPS) to a final concentration of 1 µg/ml to induce NO production. Include wells with cells only, cells + LPS, and cells + this compound only as controls.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • NO Measurement (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO inhibition relative to the LPS-only control.

Protocol 2: Anticancer Assay - MTT Cell Viability Assay

This protocol is a standard method for assessing cytotoxicity.[9][13]

  • Cell Seeding: Seed cancer cells (e.g., PC9OR, HCC827OR) into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[9]

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO).[9]

  • Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).[9]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[9]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Data Analysis: Gently shake the plate for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm.[4] Normalize the data to the vehicle-treated cells (set to 100% viability) to calculate the percentage of cell viability.

Protocol 3: Antioxidant Assay - DPPH Radical Scavenging

This protocol is a common method for evaluating free radical scavenging activity.[14][15]

  • Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) (e.g., 0.1 mM). Adjust the concentration to obtain an absorbance of ~1.0 at 517 nm.

  • Sample Preparation: Prepare various concentrations of this compound in methanol.

  • Reaction: In a 96-well plate, add 50 µL of each this compound dilution to wells. Add 150 µL of the DPPH solution to each well.

  • Controls: Include a blank (methanol only) and a positive control (a known antioxidant like ascorbic acid or quercetin).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Analysis: Measure the absorbance at 517 nm. The scavenging activity is calculated using the formula:

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

Visualizations

Signaling Pathways and Workflows

G cluster_nucleus Nucleus stimulus LPS receptor TLR4 stimulus->receptor pathway pathway receptor->pathway MAPK Pathway (Not Affected) IκBα Phosphorylation\n& Degradation IκBα Phosphorylation & Degradation receptor->IκBα Phosphorylation\n& Degradation IKK inhibitor This compound dna κB DNA Element inhibitor->dna nucleus NF-κB nucleus->dna Binds to DNA response response NF-κB Translocation NF-κB Translocation IκBα Phosphorylation\n& Degradation->NF-κB Translocation Releases NF-κB NF-κB Translocation->nucleus Enters Nucleus dna->response Transcription of iNOS, COX-2 lab This compound impairs the binding of NF-κB to its DNA element

Caption: this compound's Anti-inflammatory Mechanism.

G inhibitor This compound receptor MET Receptor inhibitor->receptor Suppresses Expression PI3K PI3K receptor->PI3K pathway_node pathway_node response_node response_node AKT AKT PI3K->AKT Activates Proliferation,\nMigration, Invasion Proliferation, Migration, Invasion AKT->Proliferation,\nMigration, Invasion Proliferation,\nMigration, Invasion->response_node Osimertinib (B560133) Resistance

Caption: this compound's Anticancer Mechanism.

G cluster_compound Compound Issues cluster_assay Assay Issues start_node Inconsistent Bioassay Results decision_node decision_node start_node->decision_node Check Compound process_node Verify Purity Check Storage Prepare Fresh Solution decision_node->process_node Purity/Stability OK? solution_node solution_node process_node->solution_node Resolved decision_node2 Check Experimental Setup process_node->decision_node2 No process_node->decision_node2 Yes process_node2 Verify Cell Health Standardize Seeding Check for Cytotoxicity decision_node2->process_node2 Cell-based? process_node3 Check Buffer pH Validate Reagents Run Controls decision_node2->process_node3 Enzyme/Chemical? process_node2->solution_node Resolved process_node3->solution_node Resolved

Caption: General Bioassay Troubleshooting Workflow.

References

Technical Support Center: Optimizing Reaction Conditions for Ethyl Caffeate Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of ethyl caffeate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common derivatization reactions of this compound, including acylation, etherification, and glycosylation.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Acylation of this compound

Q1: My acylation reaction of this compound with acetic anhydride (B1165640) is giving a low yield. What are the possible causes and solutions?

A1: Low yields in the acylation of phenolic compounds like this compound are common and can be attributed to several factors:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Increase the reaction time and monitor the progress using Thin Layer Chromatography (TLC). Heating the reaction mixture can also increase the reaction rate, but be cautious as excessive heat can lead to side products.

  • Catalyst Issues: If using a catalyst, it may be inactive or used in an insufficient amount.

    • Solution: Use a fresh, anhydrous catalyst. For acylations of phenols, a stoichiometric amount of a Lewis acid catalyst like AlCl₃ may be required as the product can form a complex with the catalyst, rendering it inactive.

  • Competitive O-acylation vs. C-acylation: Phenols have two nucleophilic sites: the hydroxyl group (O-acylation) and the aromatic ring (C-acylation). O-acylation to form an ester is often kinetically favored but may not be the desired product if ring acylation is the goal.

    • Solution: The choice of catalyst and reaction conditions can influence the selectivity. High concentrations of a strong Lewis acid tend to favor C-acylation.

  • Moisture Contamination: Acylating agents like acetic anhydride and acyl chlorides are sensitive to moisture, which can lead to their hydrolysis and reduce the amount available for the reaction.

    • Solution: Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q2: I am observing multiple spots on my TLC plate after the acylation of this compound. What are these byproducts and how can I minimize them?

A2: The formation of multiple products can be due to several reasons:

  • Di-acylation: Both phenolic hydroxyl groups of the catechol moiety in this compound can be acylated.

    • Solution: To achieve mono-acylation, you can use a stoichiometric amount of the acylating agent or employ protecting group strategies. The regioselectivity can be influenced by the reaction conditions and the specific acylating agent used.

  • Fries Rearrangement: If you are performing a C-acylation, the initially formed O-acylated product can rearrange to the C-acylated product, but this might also lead to a mixture of ortho and para isomers.

  • Degradation: this compound and its derivatives can be sensitive to harsh reaction conditions.

    • Solution: Use milder reaction conditions, such as lower temperatures and less aggressive catalysts.

Etherification of this compound (Williamson Ether Synthesis)

Q1: My Williamson ether synthesis to prepare an ether of this compound is not working. What are the common pitfalls?

A1: The Williamson ether synthesis is a robust reaction, but several factors can lead to failure or low yields, especially with phenolic substrates:

  • Incomplete Deprotonation: The phenolic hydroxyl group must be deprotonated to form the nucleophilic phenoxide.

    • Solution: Ensure you are using a sufficiently strong base to deprotonate the phenol (B47542). While phenols are more acidic than aliphatic alcohols, a base like potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH) is typically required. For less reactive systems, a stronger base like sodium hydride (NaH) in an anhydrous solvent may be necessary.[1][2][3]

  • Choice of Alkylating Agent: The reaction proceeds via an Sₙ2 mechanism, which is sensitive to steric hindrance.

    • Solution: Use primary alkyl halides as they are most effective. Secondary alkyl halides can lead to a mixture of substitution and elimination products, while tertiary alkyl halides will predominantly give elimination products.[3]

  • Side Reactions (E2 Elimination): The alkoxide is a strong base and can promote the E2 elimination of the alkyl halide, especially with secondary and tertiary halides or at higher temperatures.[4]

    • Solution: Use a primary alkyl halide and maintain the lowest effective reaction temperature.

  • Solvent Choice: The solvent can significantly impact the reaction rate.

    • Solution: Polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are generally preferred as they solvate the cation of the alkoxide, leaving the nucleophilic anion more available to react.[4]

Q2: I am observing a byproduct that is not my desired ether. What could it be?

A2: Besides the starting materials, a common byproduct is the alkene resulting from the E2 elimination of your alkyl halide. If you are using a dihaloalkane for a cyclization reaction, you might also see polymerization products.

Glycosylation of this compound

Q1: I am attempting to glycosylate this compound but am facing challenges with regioselectivity. How can I control which hydroxyl group is glycosylated?

A1: Regioselectivity is a significant challenge in the glycosylation of polyphenols like this compound, which has two phenolic hydroxyl groups.

  • Enzymatic Glycosylation: Using enzymes like glycosyltransferases (GTs) can provide high regioselectivity.[5][6]

    • Solution: Screen different GTs to find one with the desired selectivity for your substrate. The choice of enzyme, pH, and temperature can all influence the outcome.[5]

  • Chemical Glycosylation (e.g., Koenigs-Knorr reaction): This method often requires a protecting group strategy to achieve regioselectivity.

    • Solution: Protect one of the hydroxyl groups with a suitable protecting group (e.g., benzyl (B1604629) ether), perform the glycosylation on the free hydroxyl, and then deprotect. This multi-step process can be complex but offers precise control. The reactivity of the two hydroxyl groups can also differ, and this can sometimes be exploited by using a stoichiometric amount of the glycosyl donor under carefully controlled conditions.

Q2: My glycosylation reaction is giving a very low yield. What are the potential reasons?

A2: Low yields in glycosylation can be due to:

  • Poor Solubility: Polyphenols can have low solubility in the reaction medium.

    • Solution: For enzymatic reactions, modifying the buffer or adding a co-solvent might help. For chemical methods, choose a solvent system in which both the glycosyl donor and acceptor are soluble.

  • Decomposition: Both the glycosyl donor and the polyphenol can be unstable under the reaction conditions.

    • Solution: Use mild reaction conditions. For Koenigs-Knorr type reactions, the choice of promoter (e.g., silver salts, mercury salts) can be critical.[7]

  • Anomeric Mixture: You might be forming a mixture of α and β anomers, which can complicate purification and lower the yield of the desired isomer.

    • Solution: The choice of protecting groups on the glycosyl donor (participating vs. non-participating groups at C-2) can influence the stereochemical outcome.

Data Presentation

The following tables summarize quantitative data for relevant derivatization reactions.

Table 1: Comparison of Catalysts for Acylation of Phenol with Acetic Anhydride

CatalystReaction Time (min)Yield (%)Reference
Zinc Zirconium Phosphate4589[8]
ZnCl₂< 60High[9]
AlCl₃30High (para-selective)[9]
SnO₂ nanosheets40-7078-92[9]

Note: This data is for the acylation of phenol and serves as a representative comparison. Yields for this compound may vary.

Table 2: Influence of Base on Williamson Ether Synthesis of Phenols

BaseRelative StrengthTypical SolventsKey Considerations
K₂CO₃ModerateDMF, AcetoneGood for most phenols; mild conditions.[1]
NaOH/KOHStrongEthanol, Water (with PTC)Effective and inexpensive; can be run in aqueous systems with a phase-transfer catalyst.[1][2]
NaHVery StrongAnhydrous THF, DMFHighly effective for less acidic phenols or less reactive alkyl halides; requires strictly anhydrous conditions.[1][3]

Experimental Protocols

Protocol 1: Acylation of this compound with Acetic Anhydride

This protocol describes a general procedure for the di-acetylation of the phenolic hydroxyl groups of this compound.

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as dichloromethane (B109758) or pyridine (B92270).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (2.2 eq.) dropwise. If using a non-basic solvent like dichloromethane, add a base such as triethylamine (B128534) (2.4 eq.) to neutralize the acetic acid byproduct.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by adding water. If using pyridine as the solvent, it can be removed under reduced pressure. Extract the product into an organic solvent like ethyl acetate (B1210297).

  • Purification: Wash the organic layer with dilute HCl (to remove any remaining base), followed by saturated sodium bicarbonate solution, and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Protocol 2: Etherification of this compound via Williamson Ether Synthesis

This protocol outlines a general procedure for the etherification of one of the phenolic hydroxyl groups of this compound. Regioselectivity may vary.

  • Preparation: To a round-bottom flask, add this compound (1.0 eq.), a base such as potassium carbonate (1.5 eq.), and a polar aprotic solvent like DMF.

  • Alkylation: Add the primary alkyl halide (e.g., ethyl iodide, 1.1 eq.) to the suspension.

  • Reaction: Heat the reaction mixture to 70-80 °C and stir until TLC analysis indicates the consumption of the starting material (this may take several hours to overnight).

  • Work-up: Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Extraction: Pour the filtrate into water and extract the product with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Protocol 3: Enzymatic Glycosylation of this compound

This protocol provides a general framework for enzymatic glycosylation. Specific conditions will depend on the chosen enzyme.

  • Reaction Setup: In a reaction vessel, prepare a buffer solution at the optimal pH for the selected glycosyltransferase (typically around pH 7.5-8.0).[5]

  • Substrate Addition: Dissolve this compound (acceptor substrate) and a sugar donor (e.g., UDP-glucose) in the buffer. The optimal concentrations will need to be determined for the specific enzyme.

  • Enzyme Addition: Add the purified glycosyltransferase to initiate the reaction.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-45 °C) with gentle agitation.[5]

  • Monitoring: Monitor the formation of the glycosylated product over time using HPLC.

  • Quenching and Purification: Once the reaction has reached the desired conversion, stop the reaction by denaturing the enzyme (e.g., by adding a water-miscible organic solvent like methanol (B129727) or by heat). The product can then be purified from the reaction mixture using techniques like preparative HPLC.

Mandatory Visualizations

Signaling Pathways

Ethyl_Caffeate_Signaling_Pathways cluster_nfkb NF-κB Signaling Pathway cluster_mapk MAPK Signaling Pathway LPS LPS IKK IKK LPS->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) IKK->NFkB_IkB Leads to IκB degradation NFkB NF-κB IkB->NFkB Inhibits IkB->NFkB_IkB NFkB->NFkB_IkB NFkB_nucleus NF-κB (Active) NFkB_IkB->NFkB_nucleus Translocates to nucleus DNA DNA NFkB_nucleus->DNA Binds to Inflammatory_Genes iNOS, COX-2 (Inflammatory Genes) DNA->Inflammatory_Genes Transcription Ethyl_Caffeate_NFkB This compound Ethyl_Caffeate_NFkB->DNA Inhibits NF-κB binding LPS_mapk LPS MAPKKK MAPKKK LPS_mapk->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Gene_Expression Inflammatory Gene Expression Transcription_Factors->Gene_Expression Ethyl_Caffeate_MAPK This compound Ethyl_Caffeate_MAPK->MAPK No significant effect on phosphorylation

Caption: Signaling pathways modulated by this compound.

Experimental Workflows

Derivatization_Workflow cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_analysis Analysis Start Start: This compound + Derivatizing Agent Reaction Reaction (Heating/Stirring) Start->Reaction Monitoring Monitor Progress (TLC/HPLC) Reaction->Monitoring Monitoring->Reaction Incomplete Quench Quench Reaction Monitoring->Quench Complete Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry Organic Layer (e.g., Na₂SO₄) Extraction->Drying Filtration Filter Drying->Filtration Concentration Concentrate (Rotary Evaporator) Filtration->Concentration Purification Purification (Column Chromatography) Concentration->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization

Caption: General experimental workflow for this compound derivatization.

Logical Relationships

Troubleshooting_Logic Start Low Yield in Derivatization Reaction Check_Completion Is the reaction complete by TLC? Start->Check_Completion Check_Reagents Are reagents and solvents anhydrous and pure? Check_Completion->Check_Reagents Yes Increase_Time_Temp Action: Increase reaction time/temp and continue monitoring Check_Completion->Increase_Time_Temp No Check_Conditions Are reaction conditions (temp, catalyst, base) optimal? Check_Reagents->Check_Conditions Yes Use_Fresh_Reagents Action: Use fresh, anhydrous reagents and solvents Check_Reagents->Use_Fresh_Reagents No Check_Side_Rxns Are there significant side products? Check_Conditions->Check_Side_Rxns Yes Optimize_Conditions Action: Optimize catalyst/base concentration and temperature Check_Conditions->Optimize_Conditions No Modify_Conditions Action: Modify conditions to favor desired product (e.g., change solvent, temperature, stoichiometry) Check_Side_Rxns->Modify_Conditions Yes Purification_Issue Investigate purification and product isolation steps Check_Side_Rxns->Purification_Issue No Increase_Time_Temp->Check_Completion Use_Fresh_Reagents->Start Optimize_Conditions->Start

Caption: Troubleshooting logic for low-yield derivatization reactions.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Activity of Ethyl Caffeate and Caffeic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeic acid, a hydroxycinnamic acid, is a well-established natural antioxidant found in a variety of plant-based foods. Its derivative, ethyl caffeate, is an ester form that has also demonstrated significant antioxidant properties. This guide provides an objective comparison of the antioxidant activities of this compound and caffeic acid, supported by experimental data from various in vitro assays. Understanding the nuances in their antioxidant potential is crucial for researchers in the fields of pharmacology, food science, and drug development seeking to harness these compounds for their beneficial effects against oxidative stress.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacities of this compound and caffeic acid have been evaluated using several standard assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. The half-maximal inhibitory concentration (IC50) is a common metric used to express the results of DPPH and ABTS assays, where a lower IC50 value indicates a higher antioxidant activity.[1] For the FRAP assay, higher absorbance values indicate greater reducing power.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)FRAP Value (µM Fe(II) equivalents at a specific concentration)
Caffeic Acid 10 - 50[2][3]8.06 - 10.49[4]4230 ± 232 (at 750 µM)[5]
This compound ~51.80[6]Data Not AvailableData Not Available

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below.

DPPH Radical Scavenging Assay

The DPPH assay measures the capacity of an antioxidant to scavenge the stable DPPH free radical.[6]

Principle: In its radical form, DPPH absorbs light at a wavelength of around 517 nm and has a deep violet color. When it is reduced by an antioxidant, the color changes to a pale yellow, and the absorbance at 517 nm decreases.

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695).

  • Reaction Mixture: A specific volume of the test compound (this compound or caffeic acid at various concentrations) is mixed with a fixed volume of the DPPH solution. A control containing the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at approximately 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(ngcontent-ng-c3973722063="" _nghost-ng-c798938392="" class="inline ng-star-inserted">

    AcontrolA{control}Acontrol​
    - ngcontent-ng-c3973722063="" _nghost-ng-c798938392="" class="inline ng-star-inserted">
    AsampleA{sample}Asample​
    ) / ngcontent-ng-c3973722063="" _nghost-ng-c798938392="" class="inline ng-star-inserted">
    AcontrolA{control}Acontrol​
    ] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the different concentrations of the antioxidant.

ABTS Radical Cation Decolorization Assay

The ABTS assay assesses the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).

Principle: ABTS is oxidized to its radical cation, ABTS•+, by reacting with a strong oxidizing agent like potassium persulfate. The ABTS•+ has a characteristic blue-green color with maximum absorbance at around 734 nm. In the presence of an antioxidant, the colored radical is reduced, and the absorbance decreases.

Procedure:

  • Preparation of ABTS•+ Solution: A stock solution of ABTS (e.g., 7 mM) is mixed with potassium persulfate (e.g., 2.45 mM) and allowed to stand in the dark at room temperature for 12-16 hours to generate the radical cation.

  • Working Solution: The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: A small volume of the test compound is added to a larger volume of the ABTS•+ working solution.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Principle: At a low pH, the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form results in the formation of an intense blue-colored complex. The absorbance of this complex is measured at 593 nm, and the change in absorbance is proportional to the antioxidant's reducing power.

Procedure:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be freshly prepared and warmed to 37°C before use.

  • Reaction Mixture: A small volume of the test sample is added to a larger volume of the FRAP reagent.

  • Incubation: The mixture is incubated at 37°C for a specified time (e.g., 4 minutes).

  • Measurement: The absorbance is measured at 593 nm.

  • Calculation: A standard curve is prepared using a known antioxidant standard, such as FeSO₄ or Trolox. The antioxidant capacity of the sample is then expressed as equivalents of the standard.

Signaling Pathways in Antioxidant Action

The antioxidant effects of caffeic acid and its derivatives are not solely due to direct radical scavenging but also involve the modulation of cellular signaling pathways that control the expression of endogenous antioxidant enzymes.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.[7][8]

Nrf2_Pathway cluster_stress Oxidative Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidants Oxidants Keap1 Keap1 Oxidants->Keap1 Modification Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Dissociation Ubiquitination Ubiquitination & Degradation Nrf2_Keap1->Ubiquitination Normal Conditions Nrf2->Nrf2_Keap1 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Caffeic_Acid Caffeic Acid / This compound Caffeic_Acid->Keap1 Inhibition ARE ARE (Antioxidant Response Element) Antioxidant_Enzymes Antioxidant Enzyme Expression (HO-1, NQO1) ARE->Antioxidant_Enzymes Transcription Nrf2_n->ARE Binding

Caption: Nrf2 signaling pathway activation by caffeic acid/ethyl caffeate.

Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or compounds like caffeic acid, Keap1 is modified, leading to the release of Nrf2.[8] Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, and initiates the transcription of various protective enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[9]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial regulator of cellular responses to oxidative stress.

MAPK_Pathway Oxidative_Stress Oxidative_Stress ASK1 ASK1 Oxidative_Stress->ASK1 Raf Raf Oxidative_Stress->Raf Caffeic_Acid Caffeic Acid / This compound JNK JNK Caffeic_Acid->JNK Inhibition p38 p38 Caffeic_Acid->p38 Inhibition ERK ERK Caffeic_Acid->ERK Modulation MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 MKK4_7->JNK Cellular_Response Cellular Response (Apoptosis, Inflammation, Survival) JNK->Cellular_Response MKK3_6->p38 p38->Cellular_Response MEK1_2 MEK1/2 Raf->MEK1_2 MEK1_2->ERK ERK->Cellular_Response

Caption: MAPK signaling pathway in response to oxidative stress.

Oxidative stress can activate several MAPK cascades, including the c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK) pathways.[10] Caffeic acid has been shown to modulate these pathways, often by inhibiting the phosphorylation of JNK and p38, which can lead to a reduction in inflammatory responses and apoptosis.[11] The effect on the ERK pathway can be more complex, with some studies showing activation that contributes to the antioxidant response.[2]

Conclusion

Both caffeic acid and this compound are potent antioxidants. Based on the available DPPH data, caffeic acid appears to have a slightly higher radical scavenging activity than its ethyl ester. However, the lipophilicity of this compound may influence its interaction with cellular membranes and its overall bioavailability, which could be advantageous in certain biological systems. The antioxidant effects of both compounds are multifaceted, involving direct radical scavenging and the modulation of key cellular signaling pathways like Nrf2 and MAPK. Further head-to-head comparative studies, particularly utilizing a broader range of antioxidant assays and cellular models, are warranted to fully elucidate the comparative efficacy of this compound and caffeic acid. This will provide a more comprehensive understanding for their potential applications in therapeutic and preventative strategies against oxidative stress-related diseases.

References

Ethyl Caffeate vs. Other Caffeic Acid Esters: A Comparative Guide to Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of ethyl caffeate and other caffeic acid esters, supported by experimental data. The following sections detail the quantitative comparisons of their biological activities, the experimental protocols used in these assessments, and visualizations of the key signaling pathways involved.

Quantitative Comparison of Anti-Inflammatory Activity

The anti-inflammatory efficacy of this compound and other caffeic acid esters has been evaluated in various in vitro and in vivo models. A key measure of in vitro potency is the half-maximal inhibitory concentration (IC50) for the suppression of inflammatory mediators such as nitric oxide (NO). In vivo studies often assess the ability of these compounds to reduce edema and levels of pro-inflammatory cytokines.

The following table summarizes the comparative anti-inflammatory activities of a series of caffeic acid alkyl esters and phenthis compound (CAPE), a well-studied and potent anti-inflammatory agent.

CompoundIn Vitro NO Inhibition (IC50, µM)In Vivo Carrageenan-Induced Paw Edema Inhibition (%)In Vivo IL-1β Level Inhibition in Paw (%)
Mthis compound21.0Not ReportedNot Reported
This compound 12.0 Not ReportedNot Reported
Butyl Caffeate8.42830
Octyl Caffeate2.44924
Benzyl Caffeate10.7Not ReportedNot Reported
Phenthis compound (CAPE)4.83136

Note: A lower IC50 value indicates greater potency in vitro. Higher inhibition percentages indicate greater in vivo efficacy.

This compound has also been shown to markedly suppress lipopolysaccharide (LPS)-induced nitric oxide (NO) production with an IC50 of 5.5 μg/ml in RAW 264.7 macrophages. Furthermore, it effectively inhibits the production of prostaglandin (B15479496) E2 (PGE2), another key inflammatory mediator.

Key Anti-Inflammatory Mechanisms

The anti-inflammatory effects of caffeic acid esters are largely attributed to their ability to modulate key signaling pathways and inhibit the expression of pro-inflammatory enzymes and cytokines. The catechol moiety and the α,β-unsaturated ester group are crucial structural features for their biological activity.

One of the primary mechanisms is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).

This compound has been demonstrated to suppress iNOS and COX-2 expression by impairing the binding of NF-κB to its DNA target. Similarly, phenthis compound (CAPE) is a well-documented inhibitor of NF-κB activation.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Nitric Oxide (NO) Production Assay

Objective: To determine the inhibitory effect of caffeic acid esters on NO production in lipopolysaccharide (LPS)-stimulated macrophages.

Cell Line: RAW 264.7 murine macrophage cell line.

Methodology:

  • RAW 264.7 cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are pre-treated with various concentrations of the test compounds (e.g., this compound, other caffeic acid esters) for 1 hour.

  • Inflammation is induced by adding LPS (1 µg/mL) to the cell culture medium.

  • After a 24-hour incubation period, the concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

  • The absorbance is read at 540 nm, and the nitrite concentration is determined by comparison with a sodium nitrite standard curve.

  • The IC50 value is calculated as the concentration of the test compound that inhibits NO production by 50%.

In Vivo Carrageenan-Induced Paw Edema Assay

Objective: To evaluate the in vivo anti-inflammatory activity of caffeic acid esters in an acute inflammation model.

Animal Model: Male Swiss mice.

Methodology:

  • Animals are pre-treated with the test compounds (e.g., butyl caffeate, octyl caffeate, CAPE) administered orally or intraperitoneally.

  • After a set period (e.g., 1 hour), acute inflammation is induced by injecting a 1% carrageenan solution into the subplantar region of the right hind paw.

  • The volume of the paw is measured using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups with that of the control group.

Measurement of Interleukin-1 Beta (IL-1β) Levels in Paw Tissue

Objective: To quantify the effect of caffeic acid esters on the production of a key pro-inflammatory cytokine at the site of inflammation.

Methodology:

  • Following the final paw volume measurement in the carrageenan-induced paw edema assay, the animals are euthanized.

  • The inflamed paw tissue is excised and homogenized in an appropriate buffer.

  • The homogenate is centrifuged, and the supernatant is collected.

  • The concentration of IL-1β in the supernatant is determined using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

  • The results are expressed as picograms (pg) of IL-1β per milligram (mg) of tissue.

Visualizing the Mechanisms

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: NF-κB signaling pathway in inflammation.

G cluster_invitro In Vitro Anti-inflammatory Assay Workflow start Seed RAW 264.7 Macrophages pretreat Pre-treat with Caffeic Acid Esters start->pretreat induce Induce Inflammation with LPS pretreat->induce incubate Incubate for 24 hours induce->incubate measure Measure Nitrite (NO) Production (Griess Assay) incubate->measure analyze Calculate IC50 Values measure->analyze

Caption: In Vitro Experimental Workflow.

Ethyl Caffeate: A Comparative Analysis of Its Antioxidant Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Ethyl Caffeate's Antioxidant Performance Against Established Compounds.

This compound, a naturally occurring phenolic compound, has garnered significant interest for its antioxidant properties. This guide provides a comprehensive comparison of the antioxidant efficacy of this compound against well-established antioxidant compounds: ascorbic acid (Vitamin C), α-tocopherol (Vitamin E), and quercetin (B1663063). The following sections present quantitative data from in vitro antioxidant assays, detailed experimental protocols, and visualizations of a key antioxidant signaling pathway and a standard experimental workflow.

Data Presentation: Comparative Antioxidant Activity

The antioxidant capacity of a compound is often evaluated by its ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify this activity, representing the concentration of a compound required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant potency.

The following table summarizes the IC50 values for this compound and the reference antioxidant compounds as determined by the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. It is important to note that IC50 values can vary between studies due to differences in experimental conditions. Therefore, the data presented here are compiled from various sources and should be interpreted with this consideration.

CompoundDPPH Radical Scavenging Activity (IC50)Source
This compound More potent than α-tocopherol[1]
Ascorbic Acid (Vitamin C) 9.53 µg/mL[2]
α-Tocopherol (Vitamin E) Less potent than most caffeic acid derivatives[1]
Quercetin 4.60 ± 0.3 µM[3]

Note: A direct, side-by-side comparison of this compound with ascorbic acid and quercetin under identical experimental conditions was not available in the reviewed literature. The provided data for ascorbic acid and quercetin are from separate studies and serve as a general reference. One study directly compared caffeic acid derivatives, including this compound, with α-tocopherol and found that most of the tested caffeic acid compounds, with the exception of caffeic acid itself, demonstrated superior radical scavenging activity[1].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for two widely used antioxidant assays cited in this guide.

2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) (or ethanol)

  • Test compounds (this compound, Ascorbic Acid, α-Tocopherol, Quercetin)

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol. The solution should be kept in the dark to prevent degradation.

  • Preparation of Test Compound Solutions: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., methanol) and then serially diluted to obtain a range of concentrations.

  • Reaction Mixture: A specific volume of each concentration of the test compound solution is mixed with a fixed volume of the DPPH solution. A control is prepared by mixing the solvent with the DPPH solution.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (typically 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a UV-Vis spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the control and Abs_sample is the absorbance of the test compound.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.

Materials:

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate

  • Methanol (or ethanol)

  • Test compounds

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of ABTS•+ Solution: A stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) are prepared in water. The two solutions are mixed in equal volumes and allowed to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with methanol or ethanol (B145695) to an absorbance of approximately 0.70 at 734 nm.

  • Preparation of Test Compound Solutions: Stock solutions of the test compounds are prepared and serially diluted as in the DPPH assay.

  • Reaction Mixture: A small volume of each concentration of the test compound solution is added to a fixed volume of the diluted ABTS•+ solution.

  • Incubation: The reaction mixtures are incubated at room temperature for a specific time (e.g., 6 minutes).

  • Absorbance Measurement: The absorbance is measured at 734 nm.

  • Calculation of Scavenging Activity and IC50 Determination: The calculations are performed similarly to the DPPH assay.

Mandatory Visualization

Signaling Pathway: Nrf2-ARE Antioxidant Response

The Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway is a primary mechanism for cellular defense against oxidative stress. Many antioxidant compounds, including phenolic compounds like this compound, are known to activate this pathway, leading to the expression of a suite of antioxidant and detoxification enzymes.

Nrf2_ARE_Pathway Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Proteasome Proteasome Nrf2->Proteasome Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-Rbx1 E3 Ubiquitin Ligase Keap1->Cul3 Cul3->Nrf2 Ubiquitination Antioxidant Antioxidant (e.g., this compound) Antioxidant->Keap1 Inactivation Maf sMaf Nrf2_n->Maf ARE ARE (Antioxidant Response Element) Maf->ARE Binding Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection

Caption: The Nrf2-ARE signaling pathway for antioxidant response.

Experimental Workflow: DPPH Radical Scavenging Assay

The following diagram illustrates the typical workflow for determining the antioxidant activity of a compound using the DPPH assay.

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis p1 Prepare DPPH Solution (in Methanol) r1 Mix Test Compound with DPPH Solution p1->r1 p2 Prepare Serial Dilutions of Test Compound p2->r1 p3 Prepare Control (Methanol + DPPH) m1 Measure Absorbance at ~517 nm p3->m1 Control Reading r2 Incubate in Dark (e.g., 30 minutes) r1->r2 r2->m1 m2 Calculate % Inhibition m1->m2 m3 Plot % Inhibition vs. Concentration m2->m3 m4 Determine IC50 Value m3->m4

Caption: Workflow for the DPPH radical scavenging assay.

References

Ethyl Caffeate: A Comparative Analysis of its Anti-Cancer Efficacy Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl Caffeate, a derivative of caffeic acid, has emerged as a compound of interest in oncology research due to its potential anti-neoplastic properties. This guide provides a comparative analysis of the anti-cancer effects of this compound and its closely related analogue, Caffeic Acid Phenethyl Ester (CAPE), across various cancer cell lines. The data presented herein is collated from multiple studies to offer a comprehensive overview for researchers and professionals in drug development.

Comparative Efficacy: this compound and CAPE

The anti-proliferative activity of this compound and CAPE has been evaluated in numerous cancer cell lines, with inhibitory concentrations (IC50) varying depending on the cell type and exposure duration.

This compound:
Cell LineCancer TypeIC50 ValueExposure Time (h)Citation
PC9OROsimertinib-Resistant Lung Cancer78 µM48[1]
HCC827OROsimertinib-Resistant Lung Cancer82 µM48[1]
Caffeic Acid Phenethyl Ester (CAPE):
Cell LineCancer TypeIC50 ValueExposure Time (h)Citation
MDA-MB-231Triple-Negative Breast Cancer14.08 µMNot Specified[2]
Hs578TTriple-Negative Breast Cancer8.01 µMNot Specified[2]
HCT116Colorectal Cancer22.45 mg/L24[3]
HCT116Colorectal Cancer12.07 mg/L48[3]
HCT116Colorectal Cancer6.47 mg/L72[3]
A549Lung Cancer~100 µMNot Specified[4]
HT1080Fibrosarcoma~5 µMNot Specified[4]
G361Melanoma~20 µMNot Specified[4]
U20SOsteosarcoma~60 µMNot Specified[4]

Induction of Apoptosis

This compound and CAPE have been shown to induce apoptosis in various cancer cell lines.

This compound:

In osimertinib-resistant lung cancer cells, this compound treatment led to an increase in the apoptotic cell population. Specifically, in PC9OR cells, the apoptosis rate increased from 4.33% to 8.6%, while in HCC827OR cells, it rose from 4.61% to 7.05%.[1]

Caffeic Acid Phenethyl Ester (CAPE):

CAPE has been demonstrated to be a potent inducer of apoptosis.[5][6] In HCT116 colorectal cancer cells, treatment with CAPE at concentrations of 10, 5, and 2.5 mg/L for 24 hours resulted in apoptosis rates of 25.5% ± 3.3%, 16.6% ± 0.6%, and 10.2% ± 0.7%, respectively, which were significantly higher than the control group (5.5% ± 0.9%).[3] The mechanism of apoptosis induction by CAPE often involves the modulation of key signaling pathways and proteins. For instance, in breast cancer cells, CAPE treatment led to the upregulation of caspase-3 and Bax expression, and downregulation of Bcl-2 expression.[7]

Signaling Pathways Modulated by this compound

This compound has been found to exert its anti-cancer effects by modulating specific signaling pathways. In osimertinib-resistant lung cancer cells, this compound was shown to suppress the MET/PI3K/AKT signaling pathway.[1] Molecular docking studies indicated a strong binding affinity of this compound to MET.[1] Experimental validation demonstrated that this compound inhibited the mRNA and protein expression of MET, and subsequently reduced the phosphorylation of PI3K and AKT.[1]

G cluster_0 This compound Mechanism This compound This compound MET MET This compound->MET Inhibits PI3K PI3K MET->PI3K Activates AKT AKT PI3K->AKT Activates Proliferation Proliferation AKT->Proliferation Promotes Apoptosis Apoptosis AKT->Apoptosis Inhibits

Caption: this compound signaling pathway.

Experimental Protocols

Cell Viability Assay (CCK-8)
  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5 x 10³ cells per well and incubate overnight.

  • Treatment: Treat the cells with various concentrations of this compound or CAPE for the desired time periods (e.g., 24, 48, 72 hours).

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control group and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cells with this compound or CAPE at the desired concentrations for the specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of apoptotic cells (Annexin V-positive, PI-negative for early apoptosis; Annexin V-positive, PI-positive for late apoptosis).

G cluster_1 Apoptosis Assay Workflow A Cell Treatment B Cell Harvesting A->B C Annexin V/PI Staining B->C D Flow Cytometry Analysis C->D E Quantification of Apoptosis D->E

Caption: Apoptosis assay workflow.

Western Blotting
  • Protein Extraction: Lyse the treated and control cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., MET, p-PI3K, PI3K, p-AKT, AKT, Bcl-2, Bax, Caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound and its analogue CAPE demonstrate significant anti-cancer effects in a variety of cancer cell lines. Their mechanisms of action involve the induction of apoptosis and modulation of key signaling pathways, such as the MET/PI3K/AKT pathway. The data presented in this guide provides a valuable comparative resource for researchers investigating the therapeutic potential of these compounds. Further studies are warranted to fully elucidate their efficacy and safety profiles for potential clinical applications.

References

Comparative study of Ethyl Caffeate's activity in different biological systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl Caffeate, a naturally occurring phenolic compound, has garnered significant attention in the scientific community for its diverse pharmacological properties. This guide provides a comparative study of this compound's activity across different biological systems, with a focus on its anti-inflammatory, anticancer, and antioxidant effects. The information is supported by experimental data to offer an objective comparison with alternative compounds.

Anti-inflammatory Activity: A Potent NF-κB Inhibitor

This compound demonstrates significant anti-inflammatory properties, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3][4][5] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Experimental evidence indicates that this compound effectively suppresses the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[1][3][4][5] Its efficacy, as measured by the half-maximal inhibitory concentration (IC50), is notably higher than that of its methyl counterpart, Mthis compound.

Table 1: Comparison of Anti-inflammatory Activity of Caffeate Esters

CompoundBiological SystemAssayIC50 ValueReference
This compound RAW 264.7 MacrophagesNO Production Inhibition12.0 µM[1]
Mthis compound RAW 264.7 MacrophagesNO Production Inhibition21.0 µM[1]

The mechanism of action involves the impairment of NF-κB's ability to bind to its DNA consensus sequence, thereby preventing the transcription of downstream inflammatory genes.[1][3] Interestingly, this compound does not appear to affect the upstream phosphorylation and degradation of IκBα or the nuclear translocation of NF-κB.[1][3][5]

Below is a diagram illustrating the proposed mechanism of this compound's anti-inflammatory action.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IKK_active IKK (active) IKK->IKK_active IκBα IκBα IκBα_p IκBα-P IκBα->IκBα_p NF-κB NF-κB NF-κB_active NF-κB (active) NF-κB->NF-κB_active translocates to nucleus IKK_active->IκBα phosphorylates IκBα_p->NF-κB releases NF-κB_DNA NF-κB-DNA Binding NF-κB_active->NF-κB_DNA Inflammatory_Genes Pro-inflammatory Gene Transcription (iNOS, COX-2) NF-κB_DNA->Inflammatory_Genes induces Ethyl_Caffeate Ethyl_Caffeate Ethyl_Caffeate->NF-κB_DNA inhibits G Start Start Cell_Culture Culture Cancer Cells Start->Cell_Culture Treatment Treat cells with various concentrations of this compound Cell_Culture->Treatment Incubation Incubate for a defined period (e.g., 24, 48, 72 hours) Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Absorbance Measure Absorbance at 570 nm MTT_Assay->Absorbance Data_Analysis Calculate Cell Viability and IC50 Absorbance->Data_Analysis End End Data_Analysis->End G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Nrf2_n Nrf2 Keap1_Nrf2->Nrf2_n Nrf2 translocates to nucleus Ethyl_Caffeate_ROS This compound / Oxidative Stress Ethyl_Caffeate_ROS->Keap1_Nrf2 induces dissociation ARE ARE Nrf2_n->ARE binds Antioxidant_Genes Antioxidant & Detoxification Gene Transcription ARE->Antioxidant_Genes activates

References

A Comparative Guide to Analytical Methods for Ethyl Caffeate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of ethyl caffeate is crucial for various applications, from pharmacokinetic studies to quality control of natural products. This guide provides a comparative overview of common analytical methods used for this purpose, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry. The performance of these methods is compared based on key validation parameters, and detailed experimental protocols are provided.

Quantitative Performance Comparison

The selection of an analytical method hinges on its performance characteristics. The following tables summarize the typical validation parameters for HPLC, GC, and UV-Vis spectrophotometry for the quantification of this compound and structurally related phenolic compounds.

Parameter HPLC-UV GC-MS UV-Vis Spectrophotometry
Linearity (R²) > 0.999[1]> 0.997[2][3]~0.9987[4]
Accuracy (% Recovery) 98.78% - 101.28%[1]92% - 112%[2]Not explicitly stated for this compound, but generally lower than chromatographic methods.
Precision (%RSD) < 2%[1][5]Intra-day: 0.3% - 15.1% Inter-day: 0.8% - 19.1%[3]< 2%[4]
Limit of Detection (LOD) ~0.1 ng/mL[6]0.69 - 6.08 µg/kg[3]~0.6 µg/mL (for caffeic acid)[7]
Limit of Quantification (LOQ) ~1 ng/mL[6]2.10 - 18.43 µg/kg[3]~1.7 µg/mL (for caffeic acid)[3]

Detailed Experimental Protocols

The following sections provide detailed methodologies for each analytical technique.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the quantification of phenolic compounds due to its high resolution and sensitivity.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[8]

  • Autosampler and data acquisition software

Reagents:

Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase is a mixture of acetonitrile and water (acidified with formic or phosphoric acid). For example, a starting condition could be 81:19 (v/v) 0.2% ortho-phosphoric acid in water to acetonitrile.[10]

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 27 °C[8]

  • Detection Wavelength: 325 nm[10]

  • Injection Volume: 10 µL[8]

Sample Preparation:

  • Accurately weigh a suitable amount of the sample.

  • Extract this compound using an appropriate solvent such as methanol or ethyl acetate (B1210297).[8]

  • The extract may be concentrated under reduced pressure.[8]

  • Reconstitute the residue in the mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Calibration Curve: Prepare a series of standard solutions of this compound in the mobile phase at different concentrations. Inject each standard and record the peak area. Plot a calibration curve of peak area versus concentration to determine the linearity of the method.[11]

Gas Chromatography (GC)

GC, especially when coupled with a mass spectrometer (MS), is a powerful tool for the quantification of volatile and semi-volatile compounds.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Capillary column suitable for polar compounds

Reagents:

  • Dichloromethane (GC grade)[12]

  • Ethyl acetate (GC grade)

  • Anhydrous sodium sulfate

  • Internal standard (e.g., d5-ethyl carbamate)[2]

Chromatographic Conditions:

  • Carrier Gas: Helium or Nitrogen

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at a lower temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).

  • Detector Temperature: 300 °C (for FID)

Sample Preparation:

  • Perform a liquid-liquid extraction of the sample with a solvent like dichloromethane.[12]

  • Dry the organic extract over anhydrous sodium sulfate.

  • Concentrate the extract to a small volume under a gentle stream of nitrogen.

  • An internal standard should be added before extraction for accurate quantification.[12]

Calibration Curve: Prepare standard solutions of this compound with a fixed concentration of the internal standard. Analyze the standards and plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler and more cost-effective method, but it is generally less specific than chromatographic techniques.[13]

Instrumentation:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)[13]

Reagents:

  • Ethanol or Methanol (spectroscopic grade)

  • Distilled water

Methodology:

  • Wavelength of Maximum Absorbance (λmax): Prepare a standard solution of this compound in a suitable solvent (e.g., ethanol). Scan the solution in the UV-Vis range (e.g., 200-400 nm) to determine the λmax, which for similar compounds is around 320-330 nm.[13]

  • Sample Preparation: Extract this compound from the sample matrix using a suitable solvent. The extract may need to be diluted to fall within the linear range of the assay.

  • Measurement: Measure the absorbance of the sample solution at the predetermined λmax.

Calibration Curve: Prepare a series of standard solutions of this compound and measure their absorbance at the λmax. Plot absorbance versus concentration to create a calibration curve. The concentration of this compound in the sample can then be determined from its absorbance using this curve.[13]

Workflow and Process Diagrams

To visualize the experimental and logical processes involved in analytical method validation, the following diagrams are provided.

Analytical_Method_Validation_Workflow cluster_Planning 1. Planning & Protocol Development cluster_Execution 2. Experimental Execution cluster_Evaluation 3. Data Evaluation & Reporting Plan Define Analytical Method & Scope Protocol Develop Validation Protocol Plan->Protocol Specificity Specificity / Selectivity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Data_Analysis Analyze Data & Statistical Evaluation Robustness->Data_Analysis Acceptance Compare Against Acceptance Criteria Data_Analysis->Acceptance Report Generate Validation Report Acceptance->Report

Caption: Workflow for Analytical Method Validation.

Sample_Preparation_and_Analysis_Workflow cluster_Preparation Sample Preparation cluster_Analysis Instrumental Analysis cluster_Quantification Data Processing & Quantification Sample Obtain Sample Extraction Solvent Extraction Sample->Extraction Concentration Concentration Extraction->Concentration Reconstitution Reconstitution Concentration->Reconstitution Filtration Filtration (0.45 µm) Reconstitution->Filtration Injection Inject into Instrument (e.g., HPLC) Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (e.g., UV) Separation->Detection Integration Peak Integration Detection->Integration Calibration Quantification using Calibration Curve Integration->Calibration Result Report Result Calibration->Result

References

A Comparative Guide to Synthetic vs. Natural Ethyl Caffeate in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between synthetic and natural sources of a bioactive compound is a critical decision. This guide provides an objective comparison of the performance of ethyl caffeate in key biological assays. While the inherent biological activity of pure this compound is identical regardless of its origin—synthetic or natural—this guide presents supporting experimental data from various studies to illustrate its efficacy. The data and protocols provided herein serve as a benchmark for evaluating this compound in a laboratory setting.

Data Presentation: Performance in Biological Assays

The following tables summarize the quantitative data on the biological activity of this compound from various studies. These values highlight its potential as an anti-inflammatory, antioxidant, and cytotoxic agent.

Table 1: Anti-inflammatory Activity of this compound

AssayCell LineParameterResult (IC₅₀)Reference
Nitric Oxide (NO) ProductionRAW 246.7 MacrophagesInhibition of NO Production5.5 µg/mL[1]
Nitric Oxide (NO) ProductionRAW 246.7 MacrophagesInhibition of NO Production12.0 µM[2]

Table 2: Cytotoxicity of this compound

Cell LineCancer TypeResult (IC₅₀)Incubation TimeReference
PC9ORLung Cancer~78 µM48 h[3]
HCC827ORLung Cancer~82 µM48 h[3]
RAW 264.7 MacrophagesMacrophageLittle to no cytotoxicity at ≤10 µg/mL24 h[1][2]

Table 3: Antioxidant Activity of this compound

AssayParameterResult (EC₅₀)Reference
DPPH Radical ScavengingRadical Scavenging ActivityNot explicitly quantified in the provided search results, but noted to be significant.[4]
Ferrous Ion Chelating (FIC)Metal Chelating ActivityNot explicitly quantified in the provided search results, but noted to be significant.[4]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant capacity of a compound.

  • Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.[5]

  • Procedure:

    • Prepare a stock solution of DPPH in methanol (B129727) or ethanol.[5]

    • Prepare various concentrations of this compound.

    • Add the this compound solutions to the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[5]

    • Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.[5]

    • The percentage of radical scavenging activity is calculated using the formula: (A₀ - A₁) / A₀ * 100, where A₀ is the absorbance of the control and A₁ is the absorbance in the presence of the test compound.[6]

Nitric Oxide (NO) Production Inhibition Assay in LPS-Stimulated Macrophages

This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator.

  • Principle: Lipopolysaccharide (LPS) stimulates macrophages (e.g., RAW 264.7 cells) to produce NO. The amount of nitrite (B80452), a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.

  • Procedure:

    • Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.[1]

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[1]

    • Collect the cell culture supernatant.

    • Mix the supernatant with an equal volume of Griess reagent and incubate at room temperature.

    • Measure the absorbance at approximately 540 nm.

    • The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7]

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan (B1609692) crystals.[8] The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Seed cells in a 96-well plate and incubate for 24 hours.[8]

    • Treat the cells with various concentrations of this compound and incubate for the desired time (e.g., 24, 48, 72 hours).[8]

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.[7]

    • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[8]

    • Measure the absorbance at a wavelength of around 570 nm using a microplate reader.[7]

    • Cell viability is expressed as a percentage relative to the untreated control cells.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways modulated by this compound and a typical experimental workflow.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Seed RAW 264.7 Cells adhesion Allow Adhesion (24h) cell_culture->adhesion pretreatment Pre-treat with this compound (1h) adhesion->pretreatment stimulation Stimulate with LPS (24h) pretreatment->stimulation supernatant Collect Supernatant stimulation->supernatant griess_reagent Add Griess Reagent supernatant->griess_reagent absorbance Measure Absorbance (540nm) griess_reagent->absorbance nf_kappa_b_pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_active Active NF-κB NFkB->NFkB_active Translocates to DNA DNA NFkB_active->DNA Binds to Nucleus Nucleus iNOS_COX2 iNOS, COX-2 (Inflammatory Genes) DNA->iNOS_COX2 Transcription EthylCaffeate This compound EthylCaffeate->DNA Impairs Binding pi3k_akt_pathway MET MET Receptor PI3K PI3K MET->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 pAKT p-AKT (Active) PIP3->pAKT Activates AKT AKT AKT CellProcesses Cell Proliferation, Migration, Survival pAKT->CellProcesses Promotes EthylCaffeate This compound EthylCaffeate->MET Inhibits

References

The Pivotal Role of Structure in the Bioactivity of Ethyl Caffeate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of natural compounds is paramount in the quest for novel therapeutics. Ethyl caffeate, a simple ester of caffeic acid found in various plant species, and its derivatives have garnered significant attention for their diverse pharmacological effects. This guide provides a comparative analysis of the SAR of this compound derivatives, focusing on their antioxidant, anti-inflammatory, anticancer, and neuroprotective activities, supported by experimental data and detailed protocols.

Key Structural Determinants of Biological Activity

The biological activities of this compound derivatives are intricately linked to specific structural features. The catechol moiety (the 3,4-dihydroxybenzene group) and the α,β-unsaturated ester group are consistently identified as critical for their pharmacological effects. Modifications to these core structures can significantly modulate the potency and selectivity of these compounds.

Comparative Analysis of Biological Activities

Antioxidant Activity

The antioxidant capacity of this compound and its analogs is a cornerstone of their therapeutic potential, primarily attributed to the catechol group's ability to donate hydrogen atoms and scavenge free radicals.

Table 1: Comparison of Antioxidant Activity of this compound and Related Compounds

CompoundAssayIC50 / EC50 (µM)Key Structural FeaturesReference
Caffeic AcidDPPH Radical Scavenging>80% inhibition (concentration not specified)Catechol, α,β-unsaturated carboxylic acid[1]
This compoundDPPH Radical ScavengingEC50: 18.75 ± 0.07 µg/mLCatechol, α,β-unsaturated ethyl ester[2]
Caffeic Acid Phenethyl Ester (CAPE)DPPH Radical ScavengingNot specified, but noted for strong antioxidant effectCatechol, α,β-unsaturated phenethyl ester[1][3]
Dihydrocaffeic Acid EstersDPPH Radical ScavengingGenerally lower activity than caffeic acid estersCatechol, saturated side chain[1]

Structure-Activity Relationship Summary for Antioxidant Activity:

  • Catechol Moiety: Essential for free radical scavenging. The presence and number of hydroxyl groups are critical.[1]

  • α,β-Unsaturated System: The conjugated double bond in the acrylic acid side chain contributes to the antioxidant activity.[1] Hydrogenation of this double bond, as seen in dihydrocaffeic acid derivatives, generally leads to a decrease in activity.[1]

  • Ester Group: The nature of the ester group influences the lipophilicity of the molecule, which can affect its activity in different assay media. For instance, in lipophilic environments, longer alkyl chain esters have shown potent antioxidant activity.[1]

Anti-inflammatory Activity

This compound derivatives exhibit potent anti-inflammatory effects, primarily through the inhibition of the NF-κB signaling pathway.

Table 2: Comparison of Anti-inflammatory Activity of this compound and its Analogs

CompoundAssayIC50 (µM)Key Structural FeaturesReference
This compoundLPS-induced NO production in RAW 264.7 macrophages5.5 µg/mL (approx. 26.4 µM)Catechol, α,β-unsaturated ethyl ester[4][5]
Ethyl 3,4-dihydroxyhydrocinnamateIn vitro NF-κB DNA-binding assay~100Catechol, saturated ester side chain[4]
Ethyl CinnamateIn vitro NF-κB DNA-binding assayInactiveNo catechol group[4]
CatecholIn vitro NF-κB DNA-binding assayInactiveNo α,β-unsaturated ester group[4]

Structure-Activity Relationship Summary for Anti-inflammatory Activity:

  • Catechol Moiety and α,β-Unsaturated Ester Group: Both are essential for the potent inhibition of NF-κB activation.[4][5] The absence of either the catechol group (as in ethyl cinnamate) or the α,β-unsaturated system (as in catechol alone) results in a loss of activity.[4]

  • Mechanism of Action: this compound inhibits NF-κB activation by impairing the binding of NF-κB to its DNA target sequence, thereby suppressing the expression of downstream inflammatory mediators like iNOS and COX-2.[4][5]

Anticancer Activity

The cytotoxic effects of this compound derivatives against various cancer cell lines are well-documented, with the catechol ring playing a crucial role.

Table 3: Comparison of Cytotoxic Activity of Caffeic Acid Esters

CompoundCell LineIC50 (µM)Key Structural FeaturesReference
Heterocyclic esters of caffeic acid (general)HeLa, HT-2910-200Catechol, α,β-unsaturated ester with heterocyclic moiety[6]
Arylsulfonyl derivatives of caffeic acid estersHeLa, HT-29Decreased activity compared to parent estersCatechol with arylsulfonyl substituent[6]
Caffeic Acid Phenethyl Ester (CAPE)Various (human breast cancer, hepatocarcinoma, etc.)Not specified, but noted for suppressing growthCatechol, α,β-unsaturated phenethyl ester[6][7]

Structure-Activity Relationship Summary for Anticancer Activity:

  • Catechol Ring: Essential for cytotoxicity.[6][8] Methylation of the hydroxyl groups on the catechol ring reduces the activity.[6][8]

  • Conjugated Double Bond: The α,β-unsaturated system is required for the inhibition of cell growth.[6]

  • Substitutions on the Catechol Ring: The addition of bulky groups, such as arylsulfonyl groups, to the catechol ring can lead to a decrease in cytotoxic activity, possibly due to steric hindrance or altered electronic properties.[6]

Neuroprotective Activity

Caffeic acid derivatives have shown promise in protecting neuronal cells from damage, partly through their antioxidant properties and modulation of specific signaling pathways.

Structure-Activity Relationship Summary for Neuroprotective Activity:

  • 3,4-Dihydroxyphenyl Group: The presence of the catechol moiety is suggested to enhance neuroprotective activity.[9]

  • Mechanism of Action: Caffeic acid derivatives can ameliorate oxidative stress and activate pro-survival signaling pathways such as the PKA/CREB pathway.[9] Caffeic acid phenethyl ester (CAPE) has been shown to exert neuroprotective effects by modulating the Nrf2/HO-1 pathway, which is a key regulator of the antioxidant response.[10][11]

Experimental Protocols

Determination of Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

  • Preparation of Reagents: A stock solution of DPPH in methanol (B129727) is prepared. The test compounds are dissolved in a suitable solvent (e.g., methanol or DMSO).

  • Assay Procedure: An aliquot of the test compound solution at various concentrations is added to the DPPH solution in a 96-well plate. The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound. The EC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined from a dose-response curve.[2]

Determination of Anti-inflammatory Activity (Nitric Oxide Production Assay)

This assay assesses the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Treatment: Cells are seeded in 96-well plates and allowed to adhere. They are then pre-treated with various concentrations of the test compounds for a specific duration (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL) for a further period (e.g., 24 hours).

  • Measurement of Nitrite (B80452): The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent. An equal volume of the supernatant and Griess reagent is mixed, and the absorbance is measured at 540 nm.

  • Calculation: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The IC50 value, the concentration of the compound that inhibits 50% of the LPS-induced NO production, is calculated.[4][5]

Determination of Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.

  • Cell Culture: Cancer cell lines (e.g., HeLa, HT-29) are cultured in an appropriate medium.

  • Cell Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified time (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours. Viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO or Sorenson's glycine (B1666218) buffer) is added to dissolve the formazan crystals.

  • Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm).

  • Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from a dose-response curve.[6]

Signaling Pathway and Experimental Workflow Diagrams

anti_inflammatory_pathway cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB_complex p50/p65 (Inactive) IκBα->NFκB_complex Degrades & Releases NFκB_active p50/p65 (Active) NFκB_complex->NFκB_active NFκB_active->Nucleus Translocates to DNA κB DNA NFκB_active->DNA Binds to Inflammatory_Genes iNOS, COX-2 DNA->Inflammatory_Genes Promotes Transcription Ethyl_Caffeate This compound Ethyl_Caffeate->DNA Inhibits Binding

Caption: Anti-inflammatory mechanism of this compound via NF-κB pathway inhibition.

experimental_workflow_antioxidant start Start prep_reagents Prepare DPPH and Test Compound Solutions start->prep_reagents mixing Mix DPPH with Test Compound prep_reagents->mixing incubation Incubate in Dark (30 min) mixing->incubation measurement Measure Absorbance at 517 nm incubation->measurement calculation Calculate % Inhibition and EC50 measurement->calculation end End calculation->end

Caption: Workflow for DPPH Radical Scavenging Assay.

sar_summary EC_core This compound Core Structure Catechol Moiety α,β-Unsaturated Ester antioxidant Antioxidant Activity EC_core:catechol->antioxidant Essential EC_core:unsat->antioxidant Contributes anti_inflammatory Anti-inflammatory Activity EC_core:catechol->anti_inflammatory Essential EC_core:unsat->anti_inflammatory Essential anticancer Anticancer Activity EC_core:catechol->anticancer Essential EC_core:unsat->anticancer Required neuroprotective Neuroprotective Activity EC_core:catechol->neuroprotective Enhances

References

Ethyl Caffeate: Bridging the Gap Between Benchtop and Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the In Vivo Validation of In Vitro Anti-Inflammatory Findings

For researchers and drug development professionals, the journey of a potential therapeutic compound from initial in vitro screening to successful in vivo validation is a critical and often challenging path. Ethyl caffeate, a natural phenolic compound, has demonstrated promising anti-inflammatory properties in laboratory settings. This guide provides an objective comparison of its in vitro mechanisms and their translation to preclinical in vivo models, supported by experimental data and detailed protocols.

Unveiling the Anti-Inflammatory Mechanism: A Tale of Two Systems

This compound's anti-inflammatory prowess has been primarily attributed to its ability to suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor orchestrating the inflammatory response.[1][2][3] In vitro studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages have been instrumental in elucidating this mechanism. These studies consistently show that this compound markedly inhibits the production of key inflammatory mediators.

Quantitative Comparison of In Vitro and In Vivo Findings

The following table summarizes the key quantitative data from both in vitro and in vivo studies, highlighting the consistent anti-inflammatory effects of this compound across different experimental systems.

ParameterIn Vitro Findings (RAW 264.7 Macrophages)In Vivo Findings (TPA-Treated Mouse Skin)Reference
NO Production Inhibition IC50 = 5.5 µg/ml-[1][2]
iNOS Expression Markedly suppressed at mRNA and protein levelsSignificantly inhibited[1][2]
COX-2 Expression Markedly suppressed at mRNA and protein levelsSignificantly inhibited (superior to celecoxib)[1][2]
PGE2 Production Markedly suppressed-[1][2]
NF-κB Activation Inhibited NF-κB-DNA binding-[1][2]

Delving Deeper: Experimental Protocols

To facilitate the replication and further investigation of these findings, detailed methodologies for the key experiments are provided below.

In Vitro Anti-Inflammatory Assay

Cell Line: RAW 264.7 murine macrophages.

Protocol:

  • RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cells are seeded in 96-well plates and pre-treated with varying concentrations of this compound for 1 hour.

  • Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/ml) to the culture medium.

  • After 24 hours of incubation, the supernatant is collected to measure nitric oxide (NO) production using the Griess reagent.

  • Cell lysates are prepared to determine the expression levels of iNOS, COX-2, and components of the NF-κB and MAPK signaling pathways via Western blotting or RT-PCR.

  • Prostaglandin E2 (PGE2) levels in the supernatant are quantified using an ELISA kit.

In Vivo Anti-Inflammatory Assay

Animal Model: ICR mice.

Protocol:

  • The dorsal skin of the mice is shaved prior to the experiment.

  • A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in acetone (B3395972) is topically applied to the shaved dorsal skin to induce inflammation.

  • This compound, dissolved in a suitable vehicle, is topically applied to the same area shortly after TPA application.

  • After a specified period (e.g., 4 hours), the mice are euthanized, and skin biopsies are collected.

  • The skin samples are then processed for immunohistochemical analysis to assess the expression of COX-2 and other inflammatory markers.

Visualizing the Molecular Cascade and Experimental Design

To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams have been generated.

G cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Inhibits NFkB_nucleus NF-κB (Nucleus) NFkB->NFkB_nucleus Translocates DNA DNA NFkB_nucleus->DNA Binds iNOS iNOS DNA->iNOS Transcription COX2 COX-2 DNA->COX2 Transcription NO NO iNOS->NO Produces PGE2 PGE2 COX2->PGE2 Produces EthylCaffeate This compound EthylCaffeate->NFkB_nucleus Inhibits DNA Binding

Caption: this compound's Anti-Inflammatory Signaling Pathway.

G cluster_0 Start Start Shave Shave Dorsal Skin of Mice Start->Shave TPA Topical Application of TPA Shave->TPA EC Topical Application of this compound TPA->EC Incubate Incubation (e.g., 4 hours) EC->Incubate Euthanize Euthanize Mice & Collect Skin Biopsies Incubate->Euthanize Analyze Immunohistochemical Analysis (e.g., COX-2) Euthanize->Analyze End End Analyze->End

Caption: In Vivo Experimental Workflow for this compound.

References

Comparative Analysis of Ethyl Caffeate's Mechanism with Other Phenolic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological mechanisms of ethyl caffeate against other prominent phenolic compounds. The information is curated to offer an objective overview supported by experimental data, detailed protocols, and visual representations of key signaling pathways to aid in research and drug development.

Abstract

This compound, a naturally occurring phenolic compound, has garnered significant attention for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. Its mechanism of action often involves the modulation of key cellular signaling pathways implicated in disease pathogenesis. This guide compares the mechanistic details of this compound with other well-researched phenolic compounds such as caffeic acid, ferulic acid, and curcumin, providing a framework for understanding its relative potency and potential therapeutic applications.

Comparative Anti-inflammatory Mechanisms

This compound demonstrates potent anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway. This action suppresses the expression of downstream inflammatory mediators.[1][2][3]

Data Presentation: Inhibition of Inflammatory Mediators
CompoundTargetIC50 (µg/mL)Cell LineInducerReference
This compound NO Production5.5RAW 264.7LPS[1]
CurcuminNO Production6.2RAW 264.7LPS[1]
Caffeic AcidNO Production>100RAW 264.7LPS[1]
Ferulic AcidNO Production>100RAW 264.7LPS[1]

NO: Nitric Oxide; LPS: Lipopolysaccharide; IC50: Half-maximal inhibitory concentration.

Signaling Pathway: NF-κB Inhibition by this compound

This compound inhibits NF-κB activation by impairing the binding of NF-κB to its DNA cis-acting element, rather than affecting the phosphorylation and degradation of IκB or the translocation of NF-κB to the nucleus.[1][2] This mechanism distinguishes it from some other phenolic compounds that may target upstream components of the NF-κB pathway.

NF_kB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates DNA DNA NFkB_nucleus->DNA binds iNOS_COX2 iNOS, COX-2 Expression DNA->iNOS_COX2 induces Ethyl_Caffeate This compound Ethyl_Caffeate->Inhibition Inhibition->DNA inhibits binding

Caption: this compound's inhibition of the NF-κB pathway.

Experimental Protocols

Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages:

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[4]

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.[4]

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour.[5]

  • Inflammatory Stimulation: Cells are stimulated with 1 µg/mL of LPS for 24 hours.[4]

  • Griess Assay: 50 µL of the cell culture supernatant is mixed with 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubated for 10 minutes. Then, 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added and incubated for another 10 minutes.[4]

  • Measurement: The absorbance at 540 nm is measured using a microplate reader. The amount of nitrite (B80452) is determined from a sodium nitrite standard curve.[4]

Comparative Antioxidant Mechanisms

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. The antioxidant capacity of this compound is compared with other phenolics using standard assays.

Data Presentation: Radical Scavenging Activity
CompoundDPPH Scavenging IC50 (µM)ABTS Scavenging (TEAC)Reference
This compound 15.21.8[6]
Caffeic Acid11.52.1[7]
Ferulic Acid25.81.9[7]
Trolox (Standard)45.71.0[8]

DPPH: 2,2-diphenyl-1-picrylhydrazyl; ABTS: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid); TEAC: Trolox Equivalent Antioxidant Capacity.

Antioxidant Mechanism Workflow

The primary antioxidant mechanism of phenolic compounds involves donating a hydrogen atom or an electron to a free radical, thereby neutralizing it.

Antioxidant_Mechanism Phenolic_Compound Phenolic Compound (e.g., this compound) Free_Radical Free Radical (R•) Phenolic_Compound->Free_Radical donates H• Phenolic_Radical Phenolic Radical (P•) Phenolic_Compound->Phenolic_Radical Neutralized_Radical Neutralized Radical (RH) Free_Radical->Neutralized_Radical Stable_Product Stable Product Phenolic_Radical->Stable_Product resonance stabilization

Caption: General antioxidant mechanism of phenolic compounds.

Experimental Protocols

DPPH Radical Scavenging Assay:

  • Reagent Preparation: A 0.1 mM solution of DPPH in methanol (B129727) is prepared.[8]

  • Reaction Mixture: 20 µL of the diluted sample is added to 135 µL of the DPPH solution in a 96-well plate.[8]

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.[8]

  • Measurement: The absorbance of the mixture is measured at 517 nm.[8]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: [1 - (Abs_sample / Abs_control)] * 100.

ABTS Radical Scavenging Assay:

  • Reagent Preparation: An ABTS radical cation (ABTS•+) stock solution is prepared by mixing 7 mM ABTS and 2.45 mM potassium persulfate and incubating in the dark for 16 hours. The working solution is prepared by diluting the stock solution with deionized water to an absorbance of 0.70 ± 0.02 at 734 nm.[9]

  • Reaction Mixture: 10 µL of the diluted sample is mixed with 160 µL of the ABTS•+ working solution.[8]

  • Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.[8]

  • Measurement: The absorbance is measured at 734 nm.[10]

  • Calculation: The radical scavenging activity is calculated similarly to the DPPH assay.

Comparative Anticancer Mechanisms

This compound exerts anticancer effects through multiple mechanisms, including the induction of apoptosis and cell cycle arrest, and the inhibition of cancer cell migration and invasion.[11] These effects are often mediated by the modulation of critical signaling pathways.

Data Presentation: Cytotoxicity in Cancer Cell Lines
CompoundCell LineIC50 (µM)EffectReference
This compound SKOV-3 (Ovarian)25G1 Phase Arrest[12]
This compound PC9OR (Lung)48.7Apoptosis, Migration Inhibition[11]
CurcuminMCF-7 (Breast)20Apoptosis[7]
Caffeic AcidMCF-7 (Breast)180Growth Inhibition[7]
Signaling Pathway: PI3K/Akt/mTOR Inhibition

This compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer and plays a crucial role in cell proliferation, survival, and metastasis.[11][12]

PI3K_Akt_Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation, Survival, Metastasis mTOR->Proliferation promotes Ethyl_Caffeate This compound Ethyl_Caffeate->Inhibition Inhibition->PI3K inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound.

Experimental Protocols

MTT Assay for Cell Viability:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.[13]

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).[13]

  • MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 1-4 hours at 37°C.[14]

  • Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[14]

  • Measurement: The absorbance is read at 570 nm using a microplate reader.[14]

  • Calculation: Cell viability is expressed as a percentage of the control (untreated cells).

Conclusion

This compound exhibits a potent and distinct profile of anti-inflammatory, antioxidant, and anticancer activities. Its mechanism of inhibiting NF-κB by preventing its DNA binding is a noteworthy feature. While its antioxidant capacity is comparable to other phenolic compounds, its efficacy in inhibiting specific cancer cell lines at lower concentrations suggests significant therapeutic potential. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers investigating the pharmacological properties of this compound and other phenolic compounds. Further in-vivo studies and clinical trials are warranted to fully elucidate its therapeutic benefits.

References

Assessing the Specificity of Ethyl Caffeate's Biological Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl Caffeate, a natural phenolic compound, has garnered significant interest for its anti-inflammatory, anti-cancer, and antioxidant properties. A critical aspect of its potential therapeutic development is the precise understanding of its biological targets and its specificity compared to other structurally related molecules. This guide provides a comparative analysis of this compound's known biological targets, its performance relative to Caffeic Acid and Caffeic Acid Phenethyl Ester (CAPE), and detailed experimental protocols for assessing its target engagement.

Comparative Analysis of Biological Targets

Emerging research has identified several key biological targets and signaling pathways modulated by this compound. Its primary mechanism of action is the inhibition of the NF-κB signaling pathway. More recent studies have expanded its target profile to include key kinases and other signaling molecules.

Table 1: Known Biological Targets of this compound and Comparison with Caffeic Acid and CAPE

Target/PathwayThis compoundCaffeic AcidCaffeic Acid Phenethyl Ester (CAPE)Key Findings
NF-κB Potent InhibitorInhibitorPotent InhibitorThis compound and CAPE demonstrate significant inhibition of NF-κB activation by preventing its binding to DNA. CAPE is often reported to be more potent than Caffeic Acid.[1][2][3]
MET Tyrosine Kinase InhibitorNot ReportedNot ReportedThis compound has been shown to directly bind to and inhibit MET, leading to reduced proliferation and migration of cancer cells.[4]
PI3K/Akt Pathway InhibitorNot ReportedInhibitorBoth this compound and CAPE have been shown to suppress the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation.[4][5]
MAPK (ERK, p38) InhibitorInhibitorInhibitorCaffeic acid and its esters, including this compound and CAPE, have been reported to modulate MAPK signaling, though the specificity and potency can vary.[6][7]
Aryl Hydrocarbon Receptor (AhR) InhibitorNot ReportedNot ReportedThis compound can inhibit AhR signaling, which may contribute to its anti-inflammatory and anti-allergic effects.
iNOS and COX-2 DownregulationDownregulationDownregulationAs downstream targets of NF-κB, the expression of these pro-inflammatory enzymes is consistently suppressed by all three compounds.[8][9]

Quantitative Comparison of Anti-inflammatory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) for this compound and its analogs in the inhibition of nitric oxide (NO) production, a key indicator of anti-inflammatory activity.

Table 2: IC50 Values for Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

CompoundIC50 (µM)
This compound 12.0[10]
Caffeic Acid Methyl Ester21.0[10]
Caffeic Acid Butyl Ester8.4[10]
Caffeic Acid Octyl Ester2.4[10]
Caffeic Acid Benzyl Ester10.7[10]
Caffeic Acid Phenethyl Ester (CAPE) 4.8[10]

Note: A lower IC50 value indicates greater potency.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding of this compound's mechanism of action and how its specificity is assessed.

G NF-κB Signaling Pathway Inhibition by this compound cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Receptor->IKK activates IκB-NF-κB Complex IκB NF-κB IKK->IκB-NF-κB Complex phosphorylates IκB IκB IκB Degradation Degradation IκB->Degradation NF-κB NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n translocates IκB-NF-κB Complex->NF-κB releases Ethyl_Caffeate_Action This compound DNA DNA Ethyl_Caffeate_Action->DNA inhibits binding NF-κB_n->DNA binds Gene Transcription Gene Transcription DNA->Gene Transcription Inflammatory Mediators iNOS, COX-2, PGE2 Gene Transcription->Inflammatory Mediators

Caption: Inhibition of the NF-κB signaling pathway by this compound.

G Experimental Workflow for Assessing NF-κB DNA Binding (EMSA) Cell_Culture 1. Cell Culture & Stimulation (e.g., with LPS) Nuclear_Extraction 2. Nuclear Protein Extraction Cell_Culture->Nuclear_Extraction Incubation 3. Incubation of Nuclear Extract with Labeled DNA Probe +/- this compound Nuclear_Extraction->Incubation Electrophoresis 4. Native Polyacrylamide Gel Electrophoresis Incubation->Electrophoresis Detection 5. Detection of DNA-Protein Complexes Electrophoresis->Detection Analysis 6. Analysis of Band Shift Detection->Analysis

References

Replicating Published Findings on Ethyl Caffeate's Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the reported bioactive properties of Ethyl Caffeate, a natural phenolic compound. It is intended for researchers, scientists, and drug development professionals interested in replicating and expanding upon existing findings. The guide details quantitative data from key studies, outlines experimental protocols, and visualizes the underlying molecular pathways.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects, primarily through the suppression of inflammatory mediators. A key finding is its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[1][2]

Table 1: Anti-inflammatory Activity of this compound

AssayCell LineStimulantMeasured EffectIC50 ValueReference
Nitric Oxide ProductionRAW 264.7 MacrophagesLPSInhibition of NO5.5 µg/mL[1][2]
Experimental Protocol: Nitric Oxide (NO) Quantification (Griess Assay)

This protocol outlines the measurement of nitrite (B80452), a stable metabolite of NO, in cell culture supernatant using the Griess reagent.

  • Cell Culture: Plate RAW 264.7 macrophages in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells (except for the negative control) and incubate for 18-24 hours.

  • Sample Collection: Collect the cell culture supernatant from each well.

  • Griess Reaction:

    • Add 50 µL of supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid).

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

    • Incubate for another 5-10 minutes at room temperature, protected from light.

  • Quantification: Measure the absorbance at approximately 540 nm using a microplate reader. The amount of nitrite is determined using a standard curve prepared with sodium nitrite.

Anticancer Activity

This compound exhibits anticancer properties by inducing apoptosis (programmed cell death) and inhibiting cell cycle progression in various cancer cell lines.[3][4]

Table 2: Anticancer Effects of this compound

Cell LineCancer TypeEffectObservationReference
PC9OROsimertinib-Resistant Lung CancerApoptosis InductionIncreased apoptosis rate from 4.33% to 8.6%[3]
HCC827OROsimertinib-Resistant Lung CancerApoptosis InductionIncreased apoptosis rate from 4.61% to 7.05%[3]
PC9OR, HCC827OROsimertinib-Resistant Lung CancerCell Cycle ArrestArrest at the S phase[3]
HT29Colon CancerCell Cycle ArrestInhibition of progression in the G2/M phase[4]
Experimental Protocols for Anticancer Activity

1. Cell Viability (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach.

  • Treatment: Treat cells with varying concentrations of this compound and incubate for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at approximately 570 nm.

2. Apoptosis Quantification (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Culture and Treatment: Culture and treat cells with this compound as described above.

  • Cell Harvesting: Harvest the cells, including both adherent and floating populations.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.

3. Cell Cycle Analysis (Propidium Iodide Staining)

This method analyzes the distribution of cells in different phases of the cell cycle based on DNA content.

  • Cell Culture and Treatment: Grow and treat cells with this compound.

  • Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695), typically overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Antioxidant Activity

While this compound is known to possess antioxidant properties, specific IC50 values from standardized radical scavenging assays are not consistently reported in the literature. For comparative purposes, data for its parent compound, Caffeic Acid, are provided below. The antioxidant capacity is largely attributed to the catechol moiety in its structure.

Table 3: Antioxidant Activity of Caffeic Acid (Reference Compound)

AssayRadicalIC50 Value (µg/mL)Reference
ABTSABTS•+1.59 ± 0.06[5]
DPPHDPPH•~9-11 (Estimated from various sources)[5]
Experimental Protocols for Antioxidant Activity

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add various concentrations of this compound to the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at approximately 517 nm. The scavenging activity is calculated based on the reduction in absorbance compared to a control.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

  • Radical Generation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate. Allow the mixture to stand in the dark for 12-16 hours.

  • Reagent Dilution: Dilute the ABTS•+ solution with ethanol or buffer to an absorbance of ~0.7 at 734 nm.

  • Reaction Mixture: Mix the diluted ABTS•+ solution with various concentrations of this compound.

  • Incubation: Allow the reaction to proceed for a set time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm. The percentage of inhibition is calculated relative to a control.

Signaling Pathways and Mechanisms of Action

Inhibition of the NF-κB Pathway

Studies show that this compound's anti-inflammatory effects are partly due to its modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] Uniquely, it does not prevent the phosphorylation of IκB or the nuclear translocation of NF-κB. Instead, it directly interferes with the final step of the pathway: the binding of the active NF-κB complex to its specific DNA sequence (cis-acting element) in the nucleus.[1][2] This prevents the transcription of pro-inflammatory genes like iNOS and COX-2.[1][2]

NF_kB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK NFkB_IkB NF-κB-IκB Complex IKK->NFkB_IkB P IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation NFkB_IkB->IkB Degradation NFkB_IkB->NFkB DNA DNA (κB site) Transcription Gene Transcription (iNOS, COX-2) DNA->Transcription Nucleus Nucleus EC This compound EC->DNA Inhibits Binding NFkB_n->DNA

Caption: this compound inhibits NF-κB by blocking its binding to DNA.

Proposed Activation of the Nrf2 Pathway

Based on studies of structurally related compounds like Caffeic Acid and its phenethyl ester (CAPE), it is proposed that this compound can activate the Nrf2 antioxidant response pathway. The catechol moiety is crucial for this activity. This compound likely interacts with Keap1, a repressor protein, causing it to release Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of protective enzymes like Heme Oxygenase-1 (HO-1).

Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EC This compound Keap1_Nrf2 Keap1-Nrf2 Complex EC->Keap1_Nrf2 Induces Conformational Change Keap1 Keap1 (Ubiquitination & Degradation) Nrf2 Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1_Nrf2->Keap1 Release Keap1_Nrf2->Nrf2 ARE ARE (Antioxidant Response Element) Transcription Antioxidant Gene Transcription (e.g., HO-1) ARE->Transcription Nrf2_n->ARE

Caption: Proposed activation of the Nrf2 antioxidant pathway by this compound.

General Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive evaluation of a natural compound's bioactivity, from initial screening to mechanistic studies.

Workflow A Compound Isolation (this compound) B In Vitro Bioactivity Screening Antioxidant Assays (DPPH, ABTS) Anti-inflammatory Assays (Griess, ELISA) Anticancer Assays (MTT, Apoptosis) A->B C Cytotoxicity Assessment (e.g., MTT on non-cancer cells) B->C D Mechanistic Studies Western Blot (NF-κB, Nrf2, MAPKs) EMSA / Reporter Assays Flow Cytometry (Cell Cycle) B->D If active & non-toxic E In Vivo Model Validation (e.g., Animal models of inflammation or cancer) D->E F Data Analysis & Publication E->F

Caption: A general workflow for evaluating the bioactivity of natural compounds.

References

Ethyl Caffeate's potency relative to established therapeutic agents

Author: BenchChem Technical Support Team. Date: December 2025

Ethyl Caffeate: A Comparative Analysis of its Therapeutic Potency

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of this compound's performance against established therapeutic agents in key therapeutic areas. The following sections summarize quantitative data, detail experimental protocols, and visualize relevant biological pathways to offer a comprehensive overview for research and development purposes.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway and subsequent downregulation of inflammatory mediators.

Comparative Potency of this compound against Established Anti-inflammatory Agents
CompoundTarget/AssayCell LineIC50 / EffectReference
This compound Nitric Oxide (NO) ProductionRAW 264.7 macrophages5.5 µg/mL[1][2]
CurcuminNitric Oxide (NO) ProductionRAW 264.7 macrophages6.5 µg/mL[1]
This compound COX-2 Expression (TPA-induced)Mouse SkinSuperior effect to Celecoxib[2][3]
CelecoxibCOX-2 Expression (TPA-induced)Mouse SkinLess effective than this compound[2][3]
This compound COX-2 Promoter ActivityMCF-7 cellsComparable to Aspirin & Indomethacin[1]
AspirinCOX-2 Promoter ActivityMCF-7 cellsComparable to this compound[1]
IndomethacinCOX-2 Promoter ActivityMCF-7 cellsComparable to this compound[1]
Signaling Pathway: this compound's Inhibition of the NF-κB Pathway

This compound exerts its anti-inflammatory effects by inhibiting the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor in the inflammatory response. It impairs the binding of NF-κB to its DNA target sequences, thereby suppressing the expression of downstream inflammatory genes such as iNOS and COX-2.[1][2]

NF_kappa_B_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates IKK->IkB leads to degradation NFkB NF-κB (p50/p65) IkB->NFkB NFkB_active Active NF-κB IkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to DNA κB DNA NFkB_active->DNA binds Inflammatory_Genes iNOS, COX-2 (Inflammatory Genes) DNA->Inflammatory_Genes promotes transcription Ethyl_Caffeate This compound Ethyl_Caffeate->DNA inhibits binding

This compound inhibits NF-κB DNA binding.
Experimental Protocol: NF-κB Electrophoretic Mobility Shift Assay (EMSA)

This protocol details the in vitro binding assay to assess the inhibitory effect of this compound on NF-κB DNA binding.[1][4][5]

1. Preparation of Nuclear Extracts:

  • Culture RAW 264.7 macrophages and stimulate with Lipopolysaccharide (LPS) (1 µg/mL) for 30 minutes to induce NF-κB activation.

  • Harvest cells and isolate nuclear extracts using a nuclear extraction kit according to the manufacturer's instructions.

  • Determine protein concentration of the nuclear extracts using a BCA protein assay.

2. EMSA Reaction:

  • Prepare a binding reaction mixture containing:

    • 5x binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 250 mM NaCl, 5 mM MgCl2, 2.5 mM EDTA, 25% glycerol, 2.5 mM DTT).

    • Poly(dI-dC) as a non-specific competitor.

    • Biotin-labeled oligonucleotide probe containing the NF-κB consensus sequence (5'-AGTTGAGGGGACTTTCCCAGGC-3').

    • Nuclear extract (typically 5-10 µg).

    • This compound at various concentrations (or vehicle control).

  • Incubate the reaction mixture at room temperature for 20-30 minutes.

3. Electrophoresis and Detection:

  • Load the samples onto a non-denaturing polyacrylamide gel (e.g., 6%).

  • Run the gel in 0.5x TBE buffer.

  • Transfer the DNA-protein complexes from the gel to a positively charged nylon membrane.

  • Detect the biotin-labeled probe using a streptavidin-horseradish peroxidase conjugate and a chemiluminescent substrate.

  • Visualize the bands on an X-ray film or with a chemiluminescence imaging system. A "shift" in the mobility of the labeled probe indicates protein binding.

Antioxidant Activity

This compound exhibits potent antioxidant properties by scavenging free radicals. Its activity is often compared to other well-known antioxidants.

Comparative Antioxidant Capacity of this compound
CompoundAssayEC50 / TEAC ValueReference
This compound DPPH Radical ScavengingEC50: 18.75 µg/mL[6]
Quercetin (B1663063)DPPH Radical Scavenging-[7][8]
Ascorbic AcidDPPH Radical Scavenging-[9]
TroloxDPPH Radical Scavenging-[10]
This compound ABTS Radical Scavenging-[11]
QuercetinABTS Radical Scavenging-[7][8]
Ascorbic AcidABTS Radical Scavenging-[9]
TroloxABTS Radical ScavengingTEAC values vary by study[10][12][13]

Note: Direct comparative EC50/TEAC values for all compounds in the same study were not consistently available. The table highlights the assays in which these compounds are commonly evaluated.

Experimental Workflow: DPPH Radical Scavenging Assay

This workflow outlines the general procedure for determining the antioxidant capacity of this compound using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[11][14][15]

DPPH_Assay_Workflow Start Start Prepare_Reagents Prepare DPPH Solution (in methanol) and This compound dilutions Start->Prepare_Reagents Mix Mix DPPH solution with this compound (or standard/control) Prepare_Reagents->Mix Incubate Incubate in the dark (e.g., 30 minutes) Mix->Incubate Measure_Absorbance Measure Absorbance (at ~517 nm) Incubate->Measure_Absorbance Calculate Calculate % Inhibition and determine IC50 Measure_Absorbance->Calculate End End Calculate->End

Workflow for DPPH antioxidant assay.

Anticancer Activity

This compound and its analog, caffeic acid phenethyl ester (CAPE), have shown cytotoxic effects against various cancer cell lines. However, direct comparative studies with first-line chemotherapeutic agents are limited.

Cytotoxic Potency of this compound and CAPE in Cancer Cell Lines
CompoundCell LineCancer TypeIC50Reference
This compound PC9ORLung Cancer (Osimertinib-resistant)~78 µM[16]
This compound HCC827ORLung Cancer (Osimertinib-resistant)~82 µM[16]
This compound GNM, TSCCaOral CancerSignificant cytotoxicity at 400 µM[17]
CAPEMDA-MB-231Triple-Negative Breast Cancer14.08 µM[18]
CAPEHs578TTriple-Negative Breast Cancer8.01 µM[18]
Doxorubicin (B1662922)VariousVariousIC50 values vary widely by cell line[19][20]
Cisplatin (B142131)VariousVariousIC50 values vary widely by cell line[19][21][22]

Note: IC50 values for doxorubicin and cisplatin are highly dependent on the specific cancer cell line and experimental conditions.[23]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

1. Cell Seeding:

  • Plate cancer cells in a 96-well plate at a predetermined optimal density.

  • Incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Treat the cells with various concentrations of this compound, a standard chemotherapeutic agent (e.g., doxorubicin), or vehicle control.

  • Incubate for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • Add MTT solution to each well (final concentration of 0.5 mg/mL).

  • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

4. Solubilization and Absorbance Measurement:

  • Add a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

  • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Neuroprotective Effects

Qualitative Comparison of Neuroprotective Effects
CompoundDisease ModelKey FindingsReference
This compound Alzheimer's Disease (in vitro/in vivo)Ameliorated Aβ42-induced cell death in PC12 cells; rescued rough eye phenotype and improved lifespan and mobility in Drosophila model.[24]
CAPEAlzheimer's Disease (in vivo)Attenuated Aβ-induced memory impairment, oxidative stress, and neuroinflammation.[25]
MemantineAlzheimer's DiseaseSymptomatic treatment, NMDA receptor antagonist.[25]
This compound / CAPEParkinson's Disease (in vitro/in vivo)Protected against 6-OHDA-induced neurotoxicity; improved motor performance.[26]
RiluzoleAmyotrophic Lateral SclerosisGlutamate modulator, provides modest survival benefit.-

Logical Relationship: Proposed Neuroprotective Mechanisms of this compound/CAPE

Neuroprotection_Mechanisms Ethyl_Caffeate This compound / CAPE Antioxidant Antioxidant Effects (ROS Scavenging) Ethyl_Caffeate->Antioxidant Anti_inflammatory Anti-inflammatory Effects (NF-κB Inhibition) Ethyl_Caffeate->Anti_inflammatory Anti_apoptotic Anti-apoptotic Effects Ethyl_Caffeate->Anti_apoptotic Neuroprotection Neuroprotection Antioxidant->Neuroprotection Anti_inflammatory->Neuroprotection Anti_apoptotic->Neuroprotection

Mechanisms of neuroprotection.
Experimental Protocol: In Vitro Neuroprotection Assay (Aβ-induced toxicity)

This protocol describes a method to evaluate the neuroprotective effect of this compound against amyloid-beta (Aβ)-induced toxicity in a neuronal cell line.[24]

1. Cell Culture and Treatment:

  • Culture PC12 cells (or another suitable neuronal cell line) in appropriate media.

  • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).

2. Induction of Toxicity:

  • Expose the cells to a toxic concentration of aggregated Aβ42 peptide.

  • Include control groups (untreated cells, cells treated with Aβ42 alone, and cells treated with this compound alone).

  • Incubate for 24-48 hours.

3. Assessment of Cell Viability:

  • Measure cell viability using the MTT assay as described in the anticancer section.

4. Data Analysis:

  • Calculate the percentage of neuroprotection conferred by this compound by comparing the viability of cells co-treated with this compound and Aβ42 to those treated with Aβ42 alone.

  • Determine the EC50 value (the concentration of this compound that provides 50% of the maximum neuroprotection).

References

Unveiling Neuroprotective Potency: A Comparative Analysis of Ethyl Caffeate and Other Natural Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparative guide released today offers researchers, scientists, and drug development professionals an in-depth analysis of the neuroprotective effects of Ethyl Caffeate alongside other prominent natural compounds: Quercetin (B1663063), Resveratrol (B1683913), Curcumin, and Epigallocatechin-3-gallate (EGCG). This guide provides a meticulous examination of experimental data, detailed methodologies, and key signaling pathways, positioning this compound as a noteworthy candidate for further investigation in the realm of neurodegenerative disease therapeutics.

The development of effective neuroprotective strategies remains a critical challenge in modern medicine. Natural compounds have emerged as a promising frontier due to their multifactorial mechanisms of action, often targeting key pathological drivers of neurodegeneration, including oxidative stress, neuroinflammation, and protein aggregation. This guide serves as a vital resource for objectively evaluating the performance of this compound against its natural counterparts.

Quantitative Assessment of Neuroprotective Efficacy

The following tables summarize key quantitative data from various in vitro and in vivo studies, offering a comparative overview of the potency of this compound and other selected natural compounds.

Table 1: In Vitro Neuroprotective Effects of Natural Compounds

CompoundAssayModel SystemEffective Concentration / IC50Observed EffectCitation(s)
This compound Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 macrophagesIC50 = 5.5 µg/mLInhibition of NO production, a key inflammatory mediator.[1][2][3][4]
Cell ViabilityAβ42-incubated PC12 cellsNot specifiedAmeliorated cell death linked to Aβ42 exposure.
Quercetin Acetylcholinesterase InhibitionIn vitro assayIC50 = 19.8 µMInhibition of acetylcholinesterase, an enzyme relevant to Alzheimer's disease.[5]
Cell ViabilityAβ1-42-induced toxicity in SH-SY5Y cells50-150 µMDose-dependent increase in cell viability against Aβ-induced cytotoxicity.[6]
Resveratrol Cell ViabilityHypoxia-induced in R28 cellsIC50 = 938.5 ± 127.0 µMIncreased cell viability under hypoxic conditions.[7]
Cell ViabilityGlutamate-induced excitotoxicity in R28 cellsIC50 = 29.32 ± 3.00 mMProtection against glutamate-induced cell death.[7]
NeuroprotectionVarious neurotoxicity models (PC12, midbrain slice cultures)10-100 µMPrevention of neuronal cell death induced by various toxins.[8]
Curcumin Aβ40 Aggregation InhibitionIn vitro aggregation assayIC50 = 0.8 µMInhibition of amyloid-beta aggregation.[9][10]
Aβ40 Fibril DisaggregationIn vitro assayIC50 = 1 µMDisaggregation of pre-formed amyloid-beta fibrils.[9][10]
EGCG Cell ViabilityN2a/APP695 cells10-40 µMDose-dependent increase in cell viability.[11]
Neuroprotection6-OHDA-induced toxicity in SH-SY5Y cells0.1-10 µMAttenuation of cell death induced by a Parkinson's disease-related neurotoxin.[12]

Table 2: In Vivo Neuroprotective Effects of Natural Compounds

CompoundAnimal ModelDosageKey FindingsCitation(s)
This compound Drosophila model of Alzheimer's DiseaseNot specifiedPartial rescue of rough eye phenotype, extended lifespan, and improved mobility.
Quercetin Not specified in detail in provided abstractsNot specified
Resveratrol Rat model of stroke30 mg/kgReduction in ischemia-reperfusion induced damage.[8]
Curcumin Aged Tg2576 mice (Alzheimer's model)Not specifiedReduced amyloid levels and plaque burden.[9]
EGCG MPTP-induced mouse model of Parkinson's DiseaseNot specifiedRescued motor deficits and increased striatal dopamine (B1211576) concentrations.[13]
α-synuclein preformed fibril-induced mouse model of Parkinson's DiseaseNot specifiedAmeliorated degeneration of dopaminergic neurons and reduced α-synuclein accumulation.[14]

Core Mechanisms of Neuroprotection: A Look at the Signaling Pathways

The neuroprotective effects of these natural compounds are underpinned by their ability to modulate critical intracellular signaling pathways.

This compound primarily exerts its anti-inflammatory effects by targeting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It has been shown to inhibit the activation of NF-κB, a key transcription factor that governs the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2][3][4]

NF_kB_Pathway cluster_NFkB_IkB Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2) Nucleus->Inflammatory_Genes Induces Transcription Ethyl_Caffeate This compound Ethyl_Caffeate->NFkB_active Inhibits DNA Binding

This compound's inhibition of the NF-κB signaling pathway.

Quercetin is well-documented for its potent antioxidant effects, which are largely mediated through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2)-ARE (Antioxidant Response Element) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[15][16][17][18][19]

Nrf2_Pathway cluster_Keap1_Nrf2 Cytoplasm Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Induces Quercetin Quercetin Quercetin->Keap1 Activates Nrf2 release Nrf2 Nrf2 Nrf2_active Active Nrf2 Nrf2->Nrf2_active Dissociates Nucleus Nucleus Nrf2_active->Nucleus Translocates to ARE ARE Nucleus->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Induces Transcription

Quercetin's activation of the Nrf2 antioxidant pathway.

Resveratrol demonstrates its neuroprotective capabilities through multiple pathways, with the PI3K (Phosphoinositide 3-kinase)/Akt signaling cascade being a prominent mechanism. Activation of this pathway promotes cell survival and inhibits apoptosis.[20][21][22][23][24]

PI3K_Akt_Pathway Resveratrol Resveratrol Receptor Receptor Tyrosine Kinase Resveratrol->Receptor Activates PI3K PI3K Receptor->PI3K Recruits & Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt Recruits & Activates Akt_active Active Akt (p-Akt) Akt->Akt_active Phosphorylates Apoptosis_Inhibition Inhibition of Apoptosis Akt_active->Apoptosis_Inhibition Cell_Survival Promotion of Cell Survival Akt_active->Cell_Survival

Resveratrol's activation of the pro-survival PI3K/Akt pathway.

Experimental Protocols: A Guide for Reproducibility

To facilitate further research and validation, this guide includes detailed methodologies for key experiments cited in the comparative analysis.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y, PC12) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compound (this compound, Quercetin, etc.) for a specified pre-treatment period (e.g., 2 hours).

  • Induction of Neurotoxicity: Introduce the neurotoxic agent (e.g., Aβ1-42, 6-OHDA, H₂O₂) to the wells (except for the control group) and incubate for the desired duration (e.g., 24 hours).

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control group.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol utilizes the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to detect intracellular ROS.[25][26]

  • Cell Culture and Treatment: Culture neuronal cells and treat with the test compounds and neurotoxic agent as described in the MTT assay protocol.

  • DCFH-DA Loading: After the treatment period, wash the cells with phosphate-buffered saline (PBS) and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with PBS to remove excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 530 nm.

  • Data Analysis: Express the ROS levels as a percentage of the control or the group treated with the neurotoxin alone.

Western Blot Analysis for NF-κB Activation

This method is used to determine the levels of key proteins in the NF-κB signaling pathway.

  • Protein Extraction: Following cell treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% sodium dodecyl sulfate-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-IκBα, total IκBα, p65, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software.

Nrf2 Activation Assay

Nrf2 activation can be assessed by measuring the nuclear translocation of Nrf2 or the expression of its target genes.[27][28][29][30]

  • Nuclear Protein Extraction: Treat cells as desired and then perform nuclear and cytoplasmic fractionation using a commercial kit.

  • Western Blot for Nuclear Nrf2: Perform Western blotting on the nuclear extracts using an antibody specific for Nrf2. An increase in nuclear Nrf2 indicates activation.

  • Reporter Gene Assay: Transfect cells with a reporter plasmid containing the Antioxidant Response Element (ARE) sequence upstream of a luciferase reporter gene. Treat the cells with the test compounds and measure luciferase activity. An increase in luciferase activity indicates Nrf2 activation.

  • Quantitative PCR (qPCR): Extract total RNA from treated cells and perform reverse transcription to synthesize cDNA. Use qPCR to measure the mRNA levels of Nrf2 target genes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Experimental Workflow Overview

The following diagram illustrates a general workflow for screening and characterizing the neuroprotective effects of natural compounds.

Experimental_Workflow Start Start: Identify Natural Compounds In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening Cell_Viability Cell Viability Assays (MTT, LDH) In_Vitro_Screening->Cell_Viability Antioxidant_Assay Antioxidant Activity (ROS, DPPH) In_Vitro_Screening->Antioxidant_Assay Anti_Inflammatory_Assay Anti-inflammatory Activity (NO, Cytokines) In_Vitro_Screening->Anti_Inflammatory_Assay Mechanism_Elucidation Mechanism of Action Studies Cell_Viability->Mechanism_Elucidation Antioxidant_Assay->Mechanism_Elucidation Anti_Inflammatory_Assay->Mechanism_Elucidation Western_Blot Western Blot (Signaling Pathways) Mechanism_Elucidation->Western_Blot qPCR qPCR (Gene Expression) Mechanism_Elucidation->qPCR Reporter_Assay Reporter Gene Assays Mechanism_Elucidation->Reporter_Assay In_Vivo_Validation In Vivo Validation Mechanism_Elucidation->In_Vivo_Validation Animal_Model Disease-specific Animal Models (e.g., AD, PD mice) In_Vivo_Validation->Animal_Model Behavioral_Tests Behavioral Tests In_Vivo_Validation->Behavioral_Tests Histopathology Histopathological Analysis In_Vivo_Validation->Histopathology End End: Lead Compound Identification In_Vivo_Validation->End

A general workflow for neuroprotective drug discovery.

This comparative guide underscores the significant neuroprotective potential of this compound and provides a valuable framework for its further evaluation. The detailed data and protocols presented herein are intended to accelerate research efforts aimed at translating the promise of natural compounds into tangible therapeutic solutions for neurodegenerative diseases.

References

Safety Operating Guide

Proper Disposal of Ethyl Caffeate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat ethyl caffeate as a hazardous chemical waste. Due to its classification as an irritant and harmful if swallowed, it requires disposal through a licensed professional waste disposal service.[1][2] Always consult your institution's specific safety protocols and waste management guidelines before proceeding.

This guide provides comprehensive procedures for the safe and compliant disposal of this compound, catering to researchers, scientists, and drug development professionals. Adherence to these steps is critical for ensuring personnel safety and environmental protection.

Understanding the Hazards

This compound is classified with the following GHS hazard statements, underscoring the need for careful handling and disposal:

  • H302: Harmful if swallowed[1]

  • H315: Causes skin irritation[1][2]

  • H319: Causes serious eye irritation[1][2]

  • H335: May cause respiratory irritation[1][2]

These classifications necessitate that this compound be managed as a hazardous waste stream.

Disposal Procedures for Unused or Waste this compound

Unused, expired, or contaminated this compound must be disposed of as hazardous chemical waste.

Step-by-Step Protocol:

  • Container Selection:

    • Use a dedicated, sealable, and chemically compatible waste container. Glass bottles are generally suitable.

    • Ensure the container is in good condition, free from cracks or leaks.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the approximate concentration and quantity of the waste.

    • Note the date when the waste was first added to the container.

  • Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is well-ventilated and away from incompatible materials such as strong acids, bases, and oxidizing agents.

    • Keep the container tightly sealed except when adding waste.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Follow all institutional procedures for waste manifest documentation.

Disposal of Contaminated Labware and Personal Protective Equipment (PPE)

Solid waste contaminated with this compound, such as gloves, bench paper, and pipette tips, must also be disposed of as hazardous waste.

Step-by-Step Protocol:

  • Segregation:

    • Collect all contaminated solid waste in a designated, leak-proof plastic bag or a labeled, sealable container.

    • Do not mix this waste with non-hazardous laboratory trash.

  • Labeling:

    • Clearly label the bag or container with "Hazardous Waste" and "this compound Contaminated Debris".

  • Storage and Disposal:

    • Store the sealed container in the satellite accumulation area alongside the liquid this compound waste.

    • Arrange for pickup with your institution's EHS department.

Disposal of Empty this compound Containers

Empty containers that once held this compound must be managed carefully to prevent the release of residual chemicals.

Step-by-Step Protocol:

  • Decontamination:

    • Triple rinse the empty container with a suitable solvent, such as ethanol (B145695) or acetone.

    • Crucially, the first rinsate must be collected and disposed of as hazardous waste. Add it to your this compound liquid waste container. Subsequent rinses may also need to be collected depending on institutional policies.

  • Container Preparation:

    • After rinsing, allow the container to air dry completely in a well-ventilated area, such as a fume hood.

    • Deface or remove the original product label to prevent confusion.

  • Final Disposal:

    • Once thoroughly decontaminated and the label is removed, the container can typically be disposed of in the appropriate recycling or general waste stream, in accordance with your institution's guidelines for clean lab glass or plastic.

Emergency Spill Procedures

In the event of an this compound spill, follow these immediate steps:

  • Evacuate and Alert: Evacuate the immediate area and alert colleagues and your laboratory supervisor.

  • Control Ignition Sources: If the spill is large, ensure there are no nearby ignition sources.

  • Ventilate: Increase ventilation in the area, preferably using a fume hood.

  • Use Appropriate PPE: Wear safety goggles, gloves, and a lab coat. For larger spills, respiratory protection may be necessary.

  • Contain and Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate Area: Clean the spill area with a suitable solvent and then soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's EHS department.

Summary of Disposal Information

Waste StreamContainer TypeLabeling RequirementsDisposal Method
Unused/Waste this compound Sealable, chemically compatible container (e.g., glass bottle)"Hazardous Waste", "this compound", DateCollection by licensed professional waste disposal service via EHS
Contaminated Solid Waste Leak-proof plastic bag or sealable container"Hazardous Waste", "this compound Contaminated Debris"Collection by licensed professional waste disposal service via EHS
Empty this compound Containers Original containerN/A (label to be defaced after cleaning)Triple rinse (collect first rinsate as hazardous waste), then dispose as clean lab glass/plastic per institutional policy

This compound Disposal Workflow

EthylCaffeateDisposal cluster_waste_generation Waste Generation cluster_waste_type Determine Waste Type cluster_liquid_disposal Liquid Waste Disposal cluster_solid_disposal Solid Waste Disposal Waste This compound Waste Generated IsLiquid Liquid or Solid? Waste->IsLiquid LiquidContainer Collect in Labeled, Sealable Container IsLiquid->LiquidContainer Liquid SolidContainer Collect in Labeled, Leak-Proof Bag/Container IsLiquid->SolidContainer Solid StoreLiquid Store in Satellite Accumulation Area LiquidContainer->StoreLiquid EHS_Pickup_Liquid Arrange EHS Pickup StoreLiquid->EHS_Pickup_Liquid StoreSolid Store in Satellite Accumulation Area SolidContainer->StoreSolid EHS_Pickup_Solid Arrange EHS Pickup StoreSolid->EHS_Pickup_Solid

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistics for Handling Ethyl Caffeate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Ethyl Caffeate, including operational procedures and disposal plans, to foster a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as an irritant, with the potential to cause skin, eye, and respiratory irritation.[1] Ingestion may also be harmful.[1] Therefore, adherence to appropriate safety protocols and the use of proper personal protective equipment are critical.

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecification
Eye Protection Safety Glasses or GogglesMust meet ANSI Z.87.1 1989 standard. Chemical splash goggles are recommended.[2]
Face ShieldRequired when there is a risk of splashing or a large-scale reaction.[2]
Hand Protection GlovesChemical-resistant gloves are essential. While disposable nitrile gloves offer broad short-term protection, it is advisable to consult the glove manufacturer's resistance guide for specific chemicals.[2] For prolonged contact, consider more robust options.
Body Protection Laboratory CoatA standard lab coat should be worn and kept buttoned to protect against incidental contact.
Respiratory Protection RespiratorThe use of a respirator is advised if working in a poorly ventilated area or if dust or aerosols may be generated.[2] The specific type of respirator should be determined by a workplace risk assessment.
Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound will minimize exposure and ensure safety.

1. Preparation:

  • Ensure the work area is clean and uncluttered.

  • Verify that an appropriate chemical spill kit is readily accessible.

  • Locate and ensure the functionality of the nearest safety shower and eyewash station.

  • Don all required PPE as outlined in the table above.

2. Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Avoid direct contact with the skin, eyes, and clothing.

  • When transferring the compound, use appropriate tools such as a spatula or scoop to prevent spillage.

  • If heating the substance, do so with caution and ensure adequate ventilation to handle any potential fumes.

3. Storage:

  • Store this compound in a tightly sealed container.

  • It is recommended to refrigerate the compound for optimal shelf life.[3]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and bases.[4]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Segregate this compound waste from other laboratory waste streams.

  • This includes any unused product, contaminated consumables (e.g., gloves, weighing paper), and empty containers.

2. Waste Collection:

  • Collect all this compound waste in a clearly labeled, sealed, and appropriate waste container.

  • The container should be marked as "Hazardous Waste" and should specify the contents.

3. Disposal Procedure:

  • This compound should not be disposed of with household garbage or poured down the drain.[5]

  • Disposal must be carried out in accordance with all applicable federal, state, and local regulations.

  • It is recommended to use a licensed chemical waste disposal company for final disposal.[6]

  • Contaminated packaging should be disposed of as unused product.[6]

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.

EthylCaffeateWorkflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_storage 3. Storage cluster_disposal 4. Disposal prep_area Prepare Work Area check_safety Check Safety Equipment prep_area->check_safety don_ppe Don PPE check_safety->don_ppe use_hood Work in Fume Hood don_ppe->use_hood avoid_contact Avoid Direct Contact use_hood->avoid_contact transfer Transfer Compound avoid_contact->transfer seal_container Tightly Seal Container transfer->seal_container After Use segregate_waste Segregate Waste transfer->segregate_waste Generate Waste refrigerate Refrigerate seal_container->refrigerate segregate_storage Store Separately refrigerate->segregate_storage collect_waste Collect in Labeled Container segregate_waste->collect_waste dispose_regulations Dispose per Regulations collect_waste->dispose_regulations

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl Caffeate
Reactant of Route 2
Reactant of Route 2
Ethyl Caffeate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.